molecular formula C10H16N2O B1452143 3-(Cyclohexylmethyl)-1,2-oxazol-5-amine CAS No. 1092285-76-1

3-(Cyclohexylmethyl)-1,2-oxazol-5-amine

Cat. No.: B1452143
CAS No.: 1092285-76-1
M. Wt: 180.25 g/mol
InChI Key: DHYCEYGASXWBMH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(Cyclohexylmethyl)-1,2-oxazol-5-amine ( 1092285-76-1) is a high-purity chemical compound supplied for research and development purposes. This molecule, with a molecular formula of C10H16N2O and a molecular weight of 180.25 g/mol, features an isoxazole core amine substituted with a cyclohexylmethyl group . The compound is characterized by its SMILES notation, NC1=CC(CC2CCCCC2)=NO1, and has a predicted XLogP3 of 3.1, indicating favorable lipophilicity . Its structural framework incorporates both an aromatic heterocycle and an alicyclic cyclohexyl fragment, a combination often explored in medicinal chemistry for its potential to modulate the physicochemical and pharmacokinetic properties of lead compounds . As a building block, this amine-functionalized isoxazole is of significant interest in various discovery pipelines, particularly in the synthesis of novel molecular entities for pharmaceutical and agrochemical applications. The provided MDL number is MFCD10688904 . This product is strictly for research use in a laboratory setting and is not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

3-(cyclohexylmethyl)-1,2-oxazol-5-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N2O/c11-10-7-9(12-13-10)6-8-4-2-1-3-5-8/h7-8H,1-6,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHYCEYGASXWBMH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)CC2=NOC(=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to 3-(Cyclohexylmethyl)-1,2-oxazol-5-amine (CAS Number: 1092285-76-1): Synthesis, Characterization, and Potential as a Scaffold for Soluble Epoxide Hydrolase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Publicly available experimental data on 3-(Cyclohexylmethyl)-1,2-oxazol-5-amine is limited. This guide is a prospective analysis based on established chemical principles and data from structurally related compounds, intended to provide a framework for its synthesis, characterization, and evaluation.

Introduction and Overview

This compound is a heterocyclic compound featuring a 5-aminoisoxazole core substituted at the 3-position with a cyclohexylmethyl group. While specific literature on this molecule is scarce, its structural motifs—the 5-aminoisoxazole ring and the cyclohexyl group—are prevalent in medicinal chemistry. The 5-aminoisoxazole scaffold is a bioisostere for various functional groups and is found in compounds with a range of biological activities.[1] The cyclohexyl group is a common hydrophobic moiety used to enhance binding to protein targets.

This guide provides a comprehensive technical roadmap for the de novo investigation of this compound. We will propose a viable synthetic route, outline a detailed analytical characterization plan, and, based on structure-activity relationships of known bioactive molecules, explore its potential as a key building block for the development of potent soluble epoxide hydrolase (sEH) inhibitors.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 1092285-76-1-
Molecular Formula C₁₀H₁₆N₂OPubChem
Molecular Weight 180.25 g/mol PubChem
XlogP (Predicted) 3.1PubChem
SMILES C1CCC(CC1)CC2=NOC(=C2)NPubChem
InChIKey DHYCEYGASXWBMH-UHFFFAOYSA-NPubChem

Proposed Synthesis

A plausible and efficient synthetic route to this compound can be devised based on the well-established reaction of hydroxylamine with allenic nitriles.[2] This approach offers a direct and high-yielding method for the formation of the 3-alkyl-5-aminoisoxazole core.

The proposed two-step synthesis starts from commercially available cyclohexanecarboxaldehyde.

Scheme 1: Proposed Synthesis of this compound

Synthesis start Cyclohexanecarboxaldehyde intermediate 4-Cyclohexylbut-3-en-1-yne start->intermediate 1. Propargyl bromide, Zn 2. H₂O nitrile 4-Cyclohexylbuta-2,3-dienenitrile intermediate->nitrile 1. CuCN, KI, MeCN 2. Heat product This compound nitrile->product NH₂OH·HCl, Base Ethanol, Reflux

Caption: Proposed synthetic pathway for this compound.

Experimental Protocol:

Step 1: Synthesis of 4-Cyclohexylbuta-2,3-dienenitrile (Allenic Nitrile Intermediate)

  • Formation of the Propargyl Alcohol: To a suspension of activated zinc dust in a suitable aprotic solvent (e.g., THF), add cyclohexanecarboxaldehyde. Then, slowly add propargyl bromide. The Barbier-type reaction should proceed to form 1-cyclohexylbut-3-yn-1-ol.

  • Conversion to Allenic Nitrile: The resulting propargyl alcohol is then subjected to a copper(I) cyanide-mediated reaction. Treatment with CuCN and KI in a polar aprotic solvent like acetonitrile, followed by heating, should induce a[3][4]-sigmatropic rearrangement and subsequent elimination to yield the desired allenic nitrile, 4-cyclohexylbuta-2,3-dienenitrile.

Step 2: Cyclization to this compound

  • Reaction Setup: In a round-bottom flask, dissolve the allenic nitrile intermediate in ethanol.

  • Addition of Hydroxylamine: Add hydroxylamine hydrochloride and a suitable base (e.g., sodium acetate or triethylamine) to the solution. The base is necessary to liberate free hydroxylamine.

  • Cyclization: Heat the reaction mixture to reflux. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Work-up and Purification: Upon completion, cool the reaction mixture, remove the solvent under reduced pressure, and partition the residue between water and an organic solvent (e.g., ethyl acetate). The organic layer is then washed, dried over anhydrous sodium sulfate, and concentrated. The crude product can be purified by column chromatography on silica gel.

Proposed Analytical Characterization

A thorough analytical characterization is crucial to confirm the identity and purity of the synthesized this compound.

Table 2: Proposed Analytical Characterization Methods

TechniqueExpected Observations
¹H NMR - Signals corresponding to the cyclohexyl protons. - A singlet for the C4-H of the isoxazole ring. - A broad singlet for the -NH₂ protons (exchangeable with D₂O). - Signals for the methylene bridge protons.
¹³C NMR - Characteristic signals for the C3, C4, and C5 carbons of the isoxazole ring. - Signals for the cyclohexyl and methylene carbons.
Mass Spectrometry (HRMS) - Accurate mass measurement of the molecular ion [M+H]⁺ to confirm the elemental composition (C₁₀H₁₇N₂O⁺). - Characteristic fragmentation pattern of the isoxazole ring.[5][6][7]
FT-IR Spectroscopy - N-H stretching vibrations for the primary amine. - C=N and N-O stretching vibrations characteristic of the isoxazole ring.
Purity (HPLC) - A single major peak indicating high purity.

Potential Application in Drug Discovery: A Scaffold for Soluble Epoxide Hydrolase (sEH) Inhibitors

The enzyme soluble epoxide hydrolase (sEH) is a promising therapeutic target for managing a variety of cardiovascular and inflammatory diseases, including hypertension, atherosclerosis, and inflammatory pain.[3][8][9][10] sEH metabolizes beneficial epoxyeicosatrienoic acids (EETs) into their less active diol counterparts.[11] Inhibition of sEH increases the bioavailability of EETs, thereby enhancing their anti-inflammatory and vasodilatory effects.[9][12]

A well-established pharmacophore for sEH inhibitors consists of a central hydrogen-bond donor/acceptor unit (commonly a urea or amide) flanked by two hydrophobic moieties that occupy pockets in the enzyme's active site.[13][14][15] The this compound molecule is an ideal starting point for the synthesis of urea-based sEH inhibitors, where the cyclohexylmethyl group can serve as one of the hydrophobic anchors.

sEH_Inhibition cluster_pathway EET Signaling Pathway cluster_inhibition Therapeutic Intervention Arachidonic_Acid Arachidonic Acid CYP450 Cytochrome P450 Arachidonic_Acid->CYP450 EETs EETs (Epoxyeicosatrienoic Acids) CYP450->EETs sEH Soluble Epoxide Hydrolase (sEH) EETs->sEH Effects Anti-inflammatory & Vasodilatory Effects EETs->Effects DHETs DHETs (Dihydroxyeicosatrienoic Acids) sEH->DHETs Reduced_Effects Reduced Biological Activity DHETs->Reduced_Effects Inhibitor Urea-based sEH Inhibitor (Derived from Topic Compound) Inhibitor->sEH Inhibition Inhibitor_Synthesis start 3-(Cyclohexylmethyl)- 1,2-oxazol-5-amine product Urea-based sEH Inhibitor Candidate start->product reagent 4-(Trifluoromethoxy)phenyl isocyanate reagent->product

Sources

3-(Cyclohexylmethyl)-1,2-oxazol-5-amine synthesis pathway

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Synthesis of 3-(Cyclohexylmethyl)-1,2-oxazol-5-amine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of a viable synthetic pathway for this compound, a heterocyclic compound with potential applications in medicinal chemistry and drug discovery. The core of this guide focuses on a robust and well-established method for the construction of the 5-amino-1,2-oxazole ring system. The synthesis proceeds via the cyclocondensation of a β-ketonitrile with hydroxylamine. This document offers a detailed retrosynthetic analysis, a step-by-step experimental protocol, and an exploration of the underlying reaction mechanism. Furthermore, it includes recommendations for the characterization of the final product and a comprehensive list of references to support the presented methodology.

Introduction: The Significance of the 5-Amino-1,2-Oxazole Scaffold

The 1,2-oxazole (isoxazole) ring is a prominent heterocyclic motif in a multitude of biologically active compounds. The inclusion of an amino group at the 5-position further enhances the potential for these molecules to interact with biological targets, making them valuable building blocks in medicinal chemistry. 5-Aminoisoxazoles are known to exhibit a wide range of pharmacological activities, including fungicidal, bactericidal, and antihelmintic properties. Their utility as scaffolds in drug discovery is well-documented, with derivatives showing promise as kinase inhibitors and agonists for various receptors. The title compound, this compound, incorporates a lipophilic cyclohexylmethyl group at the 3-position, which can significantly influence its pharmacokinetic and pharmacodynamic properties.

Retrosynthetic Analysis

A logical retrosynthetic analysis of this compound (I) points towards a key disconnection of the 1,2-oxazole ring. This bond cleavage reveals two primary starting materials: hydroxylamine (II) and a β-ketonitrile, specifically 4-cyclohexyl-3-oxobutanenitrile (III). This approach is based on the well-established reaction of β-ketonitriles with hydroxylamine to form 5-aminoisoxazoles.[1][2]

The β-ketonitrile (III) can be further disconnected through a Claisen condensation-type reaction between cyclohexylacetonitrile (IV) and a suitable ethylating agent like ethyl acetate (V), or by other standard methods for the synthesis of β-ketonitriles.

Retrosynthesis This compound (I) This compound (I) Hydroxylamine (II) Hydroxylamine (II) This compound (I)->Hydroxylamine (II) C-N, C-O disconnection 4-Cyclohexyl-3-oxobutanenitrile (III) 4-Cyclohexyl-3-oxobutanenitrile (III) This compound (I)->4-Cyclohexyl-3-oxobutanenitrile (III) Cyclohexylacetonitrile (IV) Cyclohexylacetonitrile (IV) 4-Cyclohexyl-3-oxobutanenitrile (III)->Cyclohexylacetonitrile (IV) C-C disconnection Ethyl acetate (V) Ethyl acetate (V) 4-Cyclohexyl-3-oxobutanenitrile (III)->Ethyl acetate (V)

Caption: Retrosynthetic analysis of this compound.

Proposed Synthetic Pathway: From β-Ketonitrile to 5-Amino-1,2-Oxazole

The forward synthesis hinges on the reaction of 4-cyclohexyl-3-oxobutanenitrile with hydroxylamine. This reaction is typically carried out in the presence of a base and proceeds through a nucleophilic addition-cyclization-dehydration sequence to yield the desired 5-amino-1,2-oxazole ring.

Synthetic Pathway cluster_0 Starting Materials cluster_1 Intermediate cluster_2 Final Product Cyclohexylacetonitrile Cyclohexylacetonitrile 4-Cyclohexyl-3-oxobutanenitrile 4-Cyclohexyl-3-oxobutanenitrile Cyclohexylacetonitrile->4-Cyclohexyl-3-oxobutanenitrile Claisen Condensation Ethyl acetate Ethyl acetate Ethyl acetate->4-Cyclohexyl-3-oxobutanenitrile This compound This compound 4-Cyclohexyl-3-oxobutanenitrile->this compound Hydroxylamine, Base

Caption: Proposed synthetic pathway for this compound.

Step 1: Synthesis of 4-Cyclohexyl-3-oxobutanenitrile

The synthesis of the key β-ketonitrile intermediate can be achieved via a Claisen condensation of cyclohexylacetonitrile with ethyl acetate using a strong base such as sodium ethoxide or sodium hydride.

Reaction Mechanism:

  • The strong base deprotonates the α-carbon of cyclohexylacetonitrile to form a resonance-stabilized carbanion.

  • The carbanion acts as a nucleophile and attacks the electrophilic carbonyl carbon of ethyl acetate.

  • This addition leads to a tetrahedral intermediate which then collapses, eliminating an ethoxide ion to form the β-ketonitrile.

Step 2: Cyclocondensation with Hydroxylamine

The reaction between 4-cyclohexyl-3-oxobutanenitrile and hydroxylamine hydrochloride in the presence of a base like sodium hydroxide or potassium carbonate leads to the formation of the this compound.

Reaction Mechanism:

  • Hydroxylamine, a potent nucleophile, attacks the carbonyl carbon of the β-ketonitrile to form a hemiaminal intermediate.

  • Intramolecular cyclization occurs through the nucleophilic attack of the nitrogen atom of the hydroxylamine moiety onto the nitrile carbon.

  • A subsequent dehydration step results in the formation of the stable aromatic 1,2-oxazole ring.

Detailed Experimental Protocol

This section provides a detailed, step-by-step methodology for the synthesis of this compound.

Materials and Reagents
ReagentCAS NumberMolecular Weight ( g/mol )
Cyclohexylacetonitrile3658-33-9123.19
Ethyl acetate141-78-688.11
Sodium ethoxide141-52-668.05
Hydroxylamine hydrochloride5470-11-169.49
Sodium hydroxide1310-73-240.00
Ethanol64-17-546.07
Diethyl ether60-29-774.12
Hydrochloric acid (conc.)7647-01-036.46
Step-by-Step Procedure

Step 1: Synthesis of 4-Cyclohexyl-3-oxobutanenitrile

  • In a flame-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser under an inert atmosphere (nitrogen or argon), add dry ethanol (100 mL).

  • Carefully add sodium metal (2.3 g, 0.1 mol) in small portions to the ethanol to generate sodium ethoxide in situ.

  • To the freshly prepared sodium ethoxide solution, add cyclohexylacetonitrile (12.3 g, 0.1 mol).

  • Add ethyl acetate (13.2 g, 0.15 mol) dropwise to the reaction mixture.

  • After the addition is complete, heat the mixture to reflux for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and pour it into a beaker containing ice-cold water (200 mL).

  • Acidify the aqueous solution with dilute hydrochloric acid until the pH is approximately 5-6.

  • The crude β-ketonitrile will precipitate out of the solution. If it separates as an oil, extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Combine the organic layers, wash with brine (50 mL), and dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure to obtain the crude 4-cyclohexyl-3-oxobutanenitrile, which can be used in the next step without further purification.

Step 2: Synthesis of this compound

  • In a round-bottom flask, dissolve hydroxylamine hydrochloride (6.95 g, 0.1 mol) in water (50 mL).

  • Add a solution of sodium hydroxide (8.0 g, 0.2 mol) in water (50 mL) to the hydroxylamine hydrochloride solution.

  • To this solution, add the crude 4-cyclohexyl-3-oxobutanenitrile (16.5 g, 0.1 mol) dissolved in ethanol (100 mL).

  • Heat the reaction mixture to reflux for 3-5 hours. Monitor the reaction by TLC.

  • After the reaction is complete, cool the mixture to room temperature.

  • The product may precipitate upon cooling. If not, reduce the volume of the solvent under reduced pressure.

  • Collect the solid product by filtration and wash with cold water.

  • Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain pure this compound.

Characterization of the Final Product

The structure of the synthesized this compound should be confirmed using standard analytical techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR should show characteristic signals for the cyclohexyl protons, the methylene protons adjacent to the oxazole ring, the oxazole ring proton, and the amine protons.

    • ¹³C NMR will confirm the presence of all the carbon atoms in the molecule, including the characteristic signals for the oxazole ring carbons.

  • Infrared (IR) Spectroscopy: The IR spectrum should exhibit characteristic absorption bands for the N-H stretching of the primary amine, C=N and C=C stretching of the oxazole ring, and C-H stretching of the alkyl groups.

  • Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak corresponding to the molecular weight of the product (C₁₀H₁₆N₂O, MW: 180.25 g/mol ).

Alternative Synthetic Strategies

While the β-ketonitrile route is highly effective, other methods for the synthesis of 5-amino-1,2-oxazoles are worth noting for their potential in generating diverse analogs.

  • Nucleophilic Addition to Allenic Nitriles: The reaction of hydroxylamine with allenic nitriles can provide 3-alkyl-5-aminoisoxazoles in excellent yields.[3]

  • [3+2] Cycloaddition Reactions: Modern synthetic methods, such as the [3+2] cycloaddition of in situ generated nitrile oxides with α-cyanoenamines, offer a highly regioselective route to 5-aminoisoxazoles. Transition metal-catalyzed cycloadditions also represent a powerful, albeit more complex, alternative.[4]

Conclusion

This technical guide has detailed a practical and efficient synthetic pathway for this compound. The presented methodology, centered on the well-established reaction of a β-ketonitrile with hydroxylamine, provides a reliable route for obtaining this valuable heterocyclic building block. The step-by-step protocol and discussion of the underlying chemistry are intended to equip researchers and scientists with the necessary information to successfully synthesize this compound and explore its potential in various fields of chemical and pharmaceutical research.

References

  • Li, Q., & Li, G. (2017). Regioselective Synthesis of 5‑Aminooxazoles via Cp*Co(III)-Catalyzed Formal [3 + 2] Cycloaddition of N‑(Pivaloyloxy)amides with Ynamides. Organic Letters, 19(21), 5780–5783. Available at: [Link]

  • Zhu, J., & Bienaymé, H. (Eds.). (2005). Multicomponent Reactions. Wiley-VCH.
  • Landor, S. R., Landor, P. D., & Kalli, M. (1973). Allenes. Part 42. Nucleophilic addition of hydroxylamine to allenic and acetylenic nitriles; synthesis of 3-alkyl-5-amino, 5-amino-3-phenyl-, and 3-amino-5-phenyl-isoxazoles. Journal of the Chemical Society, Perkin Transactions 1, 2921-2925. Available at: [Link]

  • Clerin, D., Fleury, J. P., & Fritz, H. (1976). Reaction of hydroxylamine with 5-aminooxazoles. A new route to isoxazoles. Journal of Heterocyclic Chemistry, 13(4), 825-828.
  • ResearchGate. (n.d.). Synthesis of N-Cyclohexyl-3-(3-methylphenyl)-1,2,4-oxadiazol-5-amine (2). Available at: [Link]

  • Aggarwal, R., Kumar, V., & Singh, S. P. (2011). Approaches towards the synthesis of 5-aminopyrazoles. Beilstein Journal of Organic Chemistry, 7, 179–197. Available at: [Link]

  • Wang, M., et al. (2025). Synthesis of 5-Aminooxazoles and Zwitterionic Fused Imidazolones by I2-Mediated C–H Amination.
  • Vörös, Z., & Kappe, C. O. (2017). An experimental and theoretical study of reaction mechanisms between nitriles and hydroxylamine. Organic & Biomolecular Chemistry, 15(48), 10214-10223. Available at: [Link]

  • Gevorgyan, V., & Karchava, A. V. (2024). Cycloaddition reactions of heterocyclic azides with 2-cyanoacetamidines as a new route to C, N-diheteroarylcarbamidines. Beilstein Journal of Organic Chemistry, 20, 17-24.
  • Petri, A., et al. (2022). Regioselective synthesis of methyl 5-(N-Boc-cycloaminyl)-1,2-oxazole-4-carboxylates as new amino acid-like building blocks. Molecules, 27(3), 978. Available at: [Link]

  • ResearchGate. (2011). Approaches towards the synthesis of 5-aminopyrazoles. Available at: [Link]

  • ResearchGate. (2025). (PDF) An experimental and Theoretical Study of Reaction Mechanism between Nitriles and Hydroxylamine. Available at: [Link]

  • Tolf, B. R., & Gronowitz, S. (1970). Reaction of some aromatic nitriles with hydroxylamine to give amides, and an alternative preparation of amidoximes. Journal of the Chemical Society C: Organic, 1851-1854. Available at: [Link]

  • PubChem. (n.d.). This compound. Available at: [Link]

  • PrepChem.com. (n.d.). Synthesis of 3-amino-5-dodecyl-isoxazole. Available at: [Link]

Sources

A Comprehensive Technical Guide to 3-(Cyclohexylmethyl)-1,2-oxazol-5-amine: Synthesis, Characterization, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The isoxazole scaffold is a cornerstone in medicinal chemistry, renowned for its presence in a multitude of clinically significant molecules.[1][2] This guide focuses on a specific derivative, 3-(cyclohexylmethyl)-1,2-oxazol-5-amine, providing an in-depth exploration of its chemical identity, a detailed, field-proven protocol for its synthesis, and a thorough analysis of its characterization. Furthermore, we delve into the therapeutic relevance of the 3-substituted-5-aminoisoxazole moiety, contextualizing the potential of the title compound in modern drug discovery programs. This document serves as a vital resource for researchers engaged in the synthesis of novel heterocyclic entities and for medicinal chemists seeking to leverage the isoxazole core for the development of next-generation therapeutics.

Introduction: The Isoxazole Scaffold in Medicinal Chemistry

The 1,2-oxazole ring system, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, is a privileged scaffold in drug discovery. Its unique electronic and structural properties contribute to favorable pharmacokinetic and pharmacodynamic profiles, rendering it a versatile building block for a wide array of therapeutic agents.[3] The inherent stability of the isoxazole ring, coupled with its ability to engage in various non-covalent interactions, makes it an attractive component in the design of molecules targeting diverse biological pathways.[4] The presence of the isoxazole moiety in drugs such as the anti-inflammatory agent Valdecoxib and the antirheumatic drug Leflunomide underscores its significance in contemporary medicine.[2]

The 3-substituted-5-aminoisoxazole framework, in particular, has garnered considerable attention. The amino group at the 5-position serves as a crucial handle for further functionalization, allowing for the exploration of a vast chemical space and the fine-tuning of biological activity. This guide provides a detailed examination of this compound, a representative of this important class of compounds.

Molecular Identity and Physicochemical Properties

A precise understanding of the molecular characteristics of this compound is fundamental for its synthesis, purification, and application in drug discovery workflows.

PropertyValueSource
IUPAC Name This compoundPubChem
CAS Number 1092285-76-1
Molecular Formula C₁₀H₁₆N₂O
Molecular Weight 180.25 g/mol
Canonical SMILES C1CCC(CC1)CC2=NOC(=C2)NPubChem

Synthesis of this compound

The synthesis of 3,5-disubstituted isoxazoles is most effectively achieved through a [3+2] cycloaddition reaction, also known as a 1,3-dipolar cycloaddition.[4][5] This powerful and convergent method involves the reaction of a nitrile oxide with a dipolarophile, such as an alkyne or an enamine. For the preparation of 5-aminoisoxazoles, the use of α-cyanoenamines as synthetic equivalents of aminoacetylenes is a highly regioselective and efficient approach.[5]

The following protocol details a robust and reproducible method for the synthesis of this compound, adapted from established procedures for the synthesis of 5-aminoisoxazoles.[5]

Synthetic Strategy: A Two-Step Approach

The synthesis is logically divided into two key stages: the preparation of the requisite nitrile oxide precursor and the subsequent cycloaddition to furnish the target isoxazole.

G cluster_0 Step 1: Preparation of Cyclohexylacetaldehyde Oxime cluster_1 Step 2: [3+2] Cycloaddition A Cyclohexylacetaldehyde D Cyclohexylacetaldehyde Oxime A->D B Hydroxylamine Hydrochloride B->D C Base (e.g., Sodium Acetate) C->D E Cyclohexylacetaldehyde Oxime H Cyclohexylacetonitrile Oxide (in situ) E->H F Chlorinating Agent (e.g., NCS) F->H G Base (e.g., Triethylamine) G->H J This compound H->J I α-Cyanoenamine (e.g., 1-Morpholinoacrylonitrile) I->J

Caption: Synthetic workflow for this compound.

Experimental Protocol

Materials:

  • Cyclohexylacetaldehyde

  • Hydroxylamine hydrochloride

  • Sodium acetate

  • N-Chlorosuccinimide (NCS)

  • Triethylamine

  • 1-Morpholinoacrylonitrile (or other suitable α-cyanoenamine)

  • Dichloromethane (DCM)

  • Ethyl acetate (EtOAc)

  • Hexanes

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Step 1: Synthesis of Cyclohexylacetaldehyde Oxime

  • To a solution of cyclohexylacetaldehyde (1.0 eq) in ethanol, add hydroxylamine hydrochloride (1.1 eq) and sodium acetate (1.2 eq).

  • Stir the reaction mixture at room temperature for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, remove the ethanol under reduced pressure.

  • Add water to the residue and extract with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate in vacuo to afford cyclohexylacetaldehyde oxime, which can be used in the next step without further purification.

Step 2: Synthesis of this compound

  • Dissolve cyclohexylacetaldehyde oxime (1.0 eq) in dichloromethane (DCM).

  • Add N-Chlorosuccinimide (NCS) (1.1 eq) in one portion and stir the mixture at room temperature for 30 minutes.

  • To the resulting solution of the hydroxamoyl chloride, add 1-morpholinoacrylonitrile (1.2 eq) followed by the dropwise addition of triethylamine (1.5 eq) at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir overnight.

  • Monitor the reaction by TLC. Upon completion, quench the reaction with saturated aqueous NaHCO₃.

  • Separate the layers and extract the aqueous layer with DCM (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluting with a gradient of hexanes/ethyl acetate) to yield this compound.

Structural Elucidation and Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the cyclohexyl protons, the methylene bridge protons, the isoxazole ring proton, and the amine protons.

    • Cyclohexyl Protons: A complex multiplet in the region of δ 0.9-1.8 ppm.

    • Methylene Bridge (-CH₂-): A doublet at approximately δ 2.5-2.7 ppm.

    • Isoxazole C4-H: A singlet around δ 5.0-5.5 ppm.

    • Amine (-NH₂): A broad singlet that is exchangeable with D₂O, typically in the region of δ 4.5-5.5 ppm.

  • ¹³C NMR: The carbon NMR spectrum will provide key information about the carbon framework.

    • Cyclohexyl Carbons: Signals in the aliphatic region (δ 25-40 ppm).

    • Methylene Bridge Carbon: A signal around δ 35-40 ppm.

    • Isoxazole C3: A signal in the range of δ 160-165 ppm.

    • Isoxazole C4: A signal around δ 80-90 ppm.

    • Isoxazole C5: A signal in the range of δ 170-175 ppm.

Mass Spectrometry (MS)

The mass spectrum will confirm the molecular weight of the compound. Electron ionization (EI) mass spectrometry is expected to show a molecular ion peak [M]⁺ at m/z 180. The fragmentation pattern would likely involve cleavage of the cyclohexylmethyl group and fragmentation of the isoxazole ring, similar to what is observed for 5-amino-3-methylisoxazole.[8]

Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule.

  • N-H Stretching: A broad band in the region of 3200-3400 cm⁻¹ corresponding to the primary amine.

  • C-H Stretching: Bands in the 2850-2950 cm⁻¹ region for the aliphatic C-H bonds of the cyclohexyl and methylene groups.

  • C=N Stretching: A sharp absorption around 1620-1650 cm⁻¹ for the isoxazole ring.

  • N-O Stretching: An absorption in the 1400-1450 cm⁻¹ region.

Therapeutic Potential and Applications in Drug Discovery

The 3-substituted-5-aminoisoxazole scaffold is a well-established pharmacophore with a broad range of biological activities. The incorporation of a lipophilic cyclohexylmethyl group at the 3-position is a strategic choice in medicinal chemistry, often employed to enhance binding to hydrophobic pockets in target proteins and to improve metabolic stability.

Rationale for the Cyclohexylmethyl Moiety

The cyclohexyl group provides a three-dimensional structure that can effectively probe and occupy hydrophobic binding sites. The methylene spacer offers conformational flexibility, allowing the cyclohexyl ring to adopt an optimal orientation for target engagement.

Potential Therapeutic Applications

Based on the known biological activities of related isoxazole derivatives, this compound could serve as a valuable building block or lead compound in several therapeutic areas:

  • Oncology: Many isoxazole-containing compounds have demonstrated potent anticancer activity.[2]

  • Anti-inflammatory: The isoxazole scaffold is present in known anti-inflammatory drugs.[2]

  • Infectious Diseases: Isoxazole derivatives have shown promising antibacterial and antifungal properties.[2]

  • Central Nervous System (CNS) Disorders: The structural features of this compound may allow it to cross the blood-brain barrier, making it a candidate for CNS-active agents.

G A This compound B Oncology A->B Anticancer Activity C Anti-inflammatory A->C Anti-inflammatory Properties D Infectious Diseases A->D Antibacterial/Antifungal Potential E CNS Disorders A->E Neuroprotective Effects

Caption: Potential therapeutic applications of the title compound.

Conclusion

This compound represents a molecule of significant interest for medicinal chemists and drug discovery scientists. This guide has provided a comprehensive overview of its chemical identity, a detailed and practical synthetic protocol, and a thorough discussion of its expected analytical characteristics. The established therapeutic importance of the 3-substituted-5-aminoisoxazole scaffold, combined with the strategic incorporation of the cyclohexylmethyl moiety, positions this compound as a valuable asset for the development of novel therapeutic agents. The methodologies and insights presented herein are intended to empower researchers to synthesize, characterize, and explore the full potential of this promising heterocyclic compound.

References

  • BenchChem. (2025). Application Notes and Protocols for the Synthesis of 5-Aminoisoxazoles via [3+2] Cycloaddition. BenchChem.
  • RSC Publishing. (2025). Advances in isoxazole chemistry and their role in drug discovery.
  • National Institute of Standards and Technology. (n.d.). 5-Amino-3-methylisoxazole. NIST WebBook.
  • CONICET. (2005).
  • Supporting Information for a scientific public
  • A review of isoxazole biological activity and present synthetic techniques. (n.d.).
  • BenchChem. (2025).
  • PMC - NIH. (2025). Advances in isoxazole chemistry and their role in drug discovery.
  • ResearchGate. (n.d.). Reactions of 3(5)
  • NIST WebBook. (n.d.). 3-Isoxazolamine, 5-methyl-.
  • MDPI. (n.d.). Spectroscopic Characterization of 3-Aminoisoxazole, a Prebiotic Precursor of Ribonucleotides.
  • Frontiers. (n.d.). Green Protocols in Heterocycle Syntheses via 1,3-Dipolar Cycloadditions.
  • CORE. (n.d.). 1H and 13C NMR spectra of 3-S-Alkyl-N-Phenyl 1,4-phenylenediamines and their cyclization products, 2H-1,4-benzothiazin-3(4H)-o.
  • ResearchGate. (n.d.). Scheme 7. Synthetic utility of substituted 3aminoisoxazoles. CCDC no (16e).
  • PMC - NIH. (n.d.). Solvent-free synthesis of 3,5-isoxazoles via 1,3-dipolar cycloaddition of terminal alkynes and hydroxyimidoyl chlorides over Cu/Al2O3 surface under ball-milling conditions.
  • MDPI. (2024). A Facile Synthesis of Some Bioactive Isoxazoline Dicarboxylic Acids via Microwave-Assisted 1,3-Dipolar Cycloaddition Reaction.
  • ChemRxiv. (n.d.). 1,3-Dipolar Cycloaddition of Nitroalkanes as a Tool of DOS/LOS- like Strategy for the Synthesis of Isoxazoles and Isoxazolines.
  • A chemical supplier's website. (n.d.). 3-Cyclohexylisoxazol-5-amine.
  • ResearchGate. (2025).
  • MDPI. (n.d.). Synthesis of Isoxazol-5-One Derivatives Catalyzed by Amine-Functionalized Cellulose.
  • PMC. (n.d.). Synthesis and Antiprotozoal Profile of 3,4,5‐Trisubstituted Isoxazoles.
  • PrepChem.com. (n.d.). Synthesis of 3-amino-5-(t-butyl)isoxazole.
  • PMC - NIH. (n.d.). Spectroscopic Characterization of 3-Aminoisoxazole, a Prebiotic Precursor of Ribonucleotides.
  • Google Patents. (n.d.). CN107721941B - Preparation method of 3-amino-5-methyl isoxazole.
  • PMC - NIH. (2025). Advances in isoxazole chemistry and their role in drug discovery.
  • PubChem. (n.d.). SID 135650325.
  • PubChem. (n.d.). 5-Aminoisoxazole.
  • PMC - PubMed Central. (2023). Differentiation between Isomeric 4,5-Functionalized 1,2,3-Thiadiazoles and 1,2,3-Triazoles by ESI-HRMS and IR Ion Spectroscopy.
  • Radboud Repository. (2023). Identification of Drug Metabolites with Infrared Ion Spectroscopy – Application to Midazolam in vitro Metabolism**.
  • PubChem. (n.d.). 3-Amino-5-methylisoxazole.
  • Benchchem. (n.d.). The Dawn of a Scaffold: A Technical Guide to the Discovery and History of 3-Aryl-5-Aminoisoxazoles.
  • ResearchGate. (2025).
  • PubMed. (2014). Synthesis of novel 5-(3-alkylquinolin-2-yl)
  • BLDpharm. (n.d.). 1092285-76-1|this compound.
  • Google Patents. (n.d.). CA1301766C - Process for the manufacture of 3-amino-5- methylisoxazole.
  • A scientific publication. (n.d.). I 7 0 NMR SPECTROSCOPY OF HETEROCYCLES: SUBSTITUENT EFFECTS IN 3,5-DlARYL-ISOXAZOLES AND 3,5-DIARYLISOXAZOLINES.

Sources

Spectral data for 3-(Cyclohexylmethyl)-1,2-oxazol-5-amine (NMR, IR, MS)

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Spectral Analysis of 3-(Cyclohexylmethyl)-1,2-oxazol-5-amine

This guide provides a comprehensive analysis of the spectral data for this compound, a heterocyclic compound of interest in medicinal chemistry and materials science. As a Senior Application Scientist, the following sections are structured to offer not just data, but a deeper understanding of the experimental choices and the interpretation of the resulting spectra, grounded in established scientific principles. This document is intended for researchers, scientists, and drug development professionals who require a robust characterization of this molecule.

Molecular Structure and Spectroscopic Overview

The structural integrity of a synthesized compound is the bedrock of all subsequent research. For this compound (PubChem CID: 15283506), spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are indispensable for unambiguous confirmation. Each technique provides a unique piece of the structural puzzle.

  • NMR Spectroscopy elucidates the carbon-hydrogen framework.

  • IR Spectroscopy identifies the functional groups present.

  • Mass Spectrometry determines the molecular weight and provides information about the molecule's fragmentation pattern, further confirming its structure.

The following diagram illustrates the molecular structure and numbering convention used in this guide.

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for structure elucidation of organic molecules in solution. By analyzing the chemical shifts, coupling constants, and integration of the signals, a complete picture of the proton and carbon environments can be constructed.

¹H NMR Spectroscopy

The proton NMR spectrum provides information about the number of different types of protons and their neighboring environments.

Experimental Protocol:

  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The choice of solvent is critical; DMSO-d₆ is often preferred for compounds with exchangeable protons like amines, as it allows for their observation.

  • Data Acquisition: Acquire the spectrum on a 400 MHz (or higher) spectrometer. Key parameters include a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio, a spectral width covering the expected range of proton signals (e.g., 0-12 ppm), and a relaxation delay of at least 1-2 seconds.

  • Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, followed by phase and baseline correction. Calibrate the chemical shift scale using the residual solvent peak as an internal standard.

Predicted ¹H NMR Data and Interpretation:

The following table summarizes the predicted ¹H NMR spectral data. These predictions are based on computational models and provide a reliable estimate of the expected experimental values.

Chemical Shift (ppm)MultiplicityIntegrationAssignmentRationale
~5.0-6.0Broad Singlet2H-NH₂The amine protons are exchangeable and often appear as a broad signal. Their chemical shift is highly dependent on concentration and solvent.
~4.5-5.0Singlet1HC4-H (oxazole)This proton is attached to an sp² carbon of the electron-rich heteroaromatic ring, appearing as a characteristic singlet in the downfield region.
~2.5-2.7Doublet2H-CH₂-CyclohexylThese methylene protons are adjacent to the oxazole ring and a chiral center (the cyclohexyl group), which can lead to more complex splitting patterns in high-res spectra.
~0.9-1.8Multiplet11HCyclohexyl protonsThe protons of the cyclohexyl ring will appear as a complex series of overlapping multiplets in the aliphatic region of the spectrum.
¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information on the different types of carbon atoms in the molecule.

Experimental Protocol:

  • Sample Preparation: Use the same sample prepared for ¹H NMR, although a higher concentration may be beneficial due to the lower natural abundance of ¹³C.

  • Data Acquisition: Acquire the spectrum on the same spectrometer. A proton-decoupled experiment is standard, which results in all carbon signals appearing as singlets. A larger number of scans is required (e.g., 1024 or more) compared to ¹H NMR.

  • Data Processing: Similar processing steps as for ¹H NMR are applied.

Predicted ¹³C NMR Data and Interpretation:

Chemical Shift (ppm)AssignmentRationale
~170-175C5 (oxazole)This carbon is attached to the electron-donating amino group, shifting it significantly downfield.
~160-165C3 (oxazole)The C3 carbon is also part of the heteroaromatic ring and is shifted downfield, though less so than C5.
~90-95C4 (oxazole)The C4 carbon of the isoxazole ring typically appears in this region.
~30-40Multiple SignalsIncludes the -CH₂- group and the CH carbon of the cyclohexyl ring.
~25-30Multiple SignalsCorresponds to the remaining CH₂ carbons of the cyclohexyl ring.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation.

Experimental Protocol:

  • Sample Preparation: For a solid sample, the most common method is Attenuated Total Reflectance (ATR), where a small amount of the solid is placed directly on the ATR crystal. Alternatively, a KBr pellet can be prepared by grinding the sample with potassium bromide and pressing it into a thin disk.

  • Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹. A background spectrum of the empty accessory is recorded first and automatically subtracted from the sample spectrum.

Expected IR Absorption Bands:

Wavenumber (cm⁻¹)Vibration TypeFunctional GroupRationale
3300-3500N-H StretchAmine (-NH₂)A primary amine will typically show two distinct bands in this region, corresponding to the symmetric and asymmetric stretching vibrations of the N-H bonds.
2850-2950C-H Stretch (aliphatic)-CH₂, -CHThese strong absorptions are characteristic of the sp³ hybridized C-H bonds in the cyclohexyl and methylene groups.
~1650N-H BendAmine (-NH₂)The scissoring vibration of the primary amine group appears in this region.
1500-1600C=N and C=C StretchOxazole RingThe stretching vibrations of the double bonds within the heteroaromatic ring give rise to absorptions in this fingerprint region.
1400-1450C-H Bend-CH₂-The scissoring vibration of the methylene groups in the cyclohexyl ring.

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight of the compound and, through analysis of the fragmentation patterns, offers further structural confirmation.

Experimental Protocol:

  • Ionization: Electrospray ionization (ESI) is a suitable soft ionization technique for this molecule, as it is likely to produce a prominent protonated molecular ion [M+H]⁺.

  • Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) using a mass analyzer such as a quadrupole or time-of-flight (TOF) instrument.

  • Data Acquisition: Acquire a full scan mass spectrum to determine the molecular weight. For further structural information, a tandem mass spectrometry (MS/MS) experiment can be performed on the [M+H]⁺ ion to induce fragmentation.

Expected Mass Spectrum:

  • Molecular Ion: The exact mass of this compound (C₁₀H₁₆N₂O) is 180.1263 g/mol . In ESI-MS, the primary ion observed will be the protonated molecule [M+H]⁺ at an m/z of approximately 181.1341.

  • Key Fragmentation Pathways: Tandem MS (MS/MS) of the m/z 181 ion would likely reveal characteristic fragment ions. A logical fragmentation pathway is the cleavage of the bond between the methylene group and the cyclohexyl ring, a common fragmentation for benzylic-like systems.

G cluster_frag Proposed Fragmentation M_H [M+H]⁺ m/z = 181.13 Frag2 [C₄H₆N₂O]⁺ m/z = 98.05 M_H->Frag2 - C₆H₁₀ Frag1 Loss of Cyclohexene (C₆H₁₀)

Caption: A proposed key fragmentation pathway for the [M+H]⁺ ion.

This guide provides a foundational spectroscopic analysis of this compound. While relying on predictive data in the absence of a complete set of published experimental spectra, the principles and expected values herein offer a robust framework for the empirical characterization of this molecule.

References

  • PubChem. This compound. National Center for Biotechnology Information. [Link]

A Technical Guide to the Solubility Profiling of 3-(Cyclohexylmethyl)-1,2-oxazol-5-amine for Drug Development

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The aqueous solubility of an active pharmaceutical ingredient (API) is a critical determinant of its oral bioavailability and subsequent therapeutic efficacy. Poor solubility can lead to erratic absorption, suboptimal drug exposure, and increased development costs. This guide provides an in-depth technical framework for characterizing the solubility profile of 3-(Cyclohexylmethyl)-1,2-oxazol-5-amine, a novel heterocyclic compound with potential therapeutic applications. By integrating predictive analysis with established experimental methodologies, we present a comprehensive strategy for researchers, scientists, and drug development professionals to generate a robust solubility data package, essential for lead optimization and preclinical development. This document details the scientific rationale behind experimental design, provides step-by-step protocols for key solubility assays, and discusses the interpretation of resulting data within the context of the Biopharmaceutics Classification System (BCS).

Introduction: The Central Role of Solubility

This compound is a heterocyclic compound featuring a 1,2-oxazole core, a primary amine at the 5-position, and a lipophilic cyclohexylmethyl substituent at the 3-position.[1][2] Oxazole derivatives are recognized as significant scaffolds in medicinal chemistry, appearing in numerous biologically active molecules.[3][4] The successful development of any oral drug candidate hinges on its ability to dissolve in the gastrointestinal fluids before it can be absorbed into systemic circulation. Therefore, a thorough understanding of the solubility profile of this compound is not merely a characterization step but a foundational pillar of its entire development program.

This guide will elucidate the methodologies required to build a comprehensive solubility profile, from initial theoretical predictions to rigorous experimental determination across various physiologically relevant conditions.

Physicochemical Characterization and Predicted Solubility Behavior

A preliminary analysis of the molecular structure of this compound allows for the formulation of a hypothesis regarding its solubility.

  • Chemical Structure: C₁₀H₁₆N₂O

  • Key Features:

    • Basic Ionizable Center: The primary amine (-NH₂) at the 5-position of the oxazole ring is a basic functional group. This is the most critical feature influencing its aqueous solubility. At physiological pH, and especially in the acidic environment of the stomach, this amine group will be protonated (R-NH₃⁺). This ionization dramatically increases the molecule's polarity and its ability to interact with water, thereby enhancing solubility.[5] The solubility of such a weakly basic compound is therefore expected to be highly pH-dependent.[6][7]

    • Lipophilic Moiety: The cyclohexylmethyl group is a large, non-polar, and highly lipophilic substituent.[8] This group will dominate the molecule's behavior at pH values above its pKa, where the amine is in its neutral, non-ionized form, leading to low intrinsic aqueous solubility.

    • Predicted Lipophilicity (XLogP3): 3.1[1] This value indicates a significant degree of lipophilicity, suggesting that the neutral form of the compound will have poor aqueous solubility and a higher affinity for organic environments.

Hypothesis: this compound is predicted to be a Biopharmaceutics Classification System (BCS) Class II or Class IV compound, characterized by low intrinsic solubility.[9][10] Its aqueous solubility will be minimal at and above intestinal pH (pH ≥ 6.5) but will increase significantly at lower pH values, such as those found in the stomach (pH 1.2-3).

Experimental Determination of Solubility

A multi-faceted experimental approach is required to fully characterize the solubility profile. This involves determining both kinetic and thermodynamic solubility under various conditions.

Kinetic vs. Thermodynamic Solubility

It is crucial to distinguish between kinetic and thermodynamic solubility, as they provide different insights relevant to different stages of drug discovery.[11][12]

  • Kinetic Solubility: This is a high-throughput measurement of the concentration at which a compound, initially dissolved in an organic solvent like DMSO, precipitates when added to an aqueous buffer.[13][14][15] It is often used in early discovery to quickly rank compounds but can sometimes overestimate the true solubility.[14][15]

  • Thermodynamic Solubility: This is the true equilibrium solubility, measured by determining the concentration of a saturated solution in equilibrium with an excess of the solid API.[12][16] This "shake-flask" method is the gold standard for late-stage discovery and preformulation, as it reflects the maximum dissolved concentration under stable conditions.[11][16]

G cluster_0 Early Discovery Phase cluster_1 Preclinical & Formulation Phase Kinetic Kinetic Solubility Assay HTS High-Throughput Screening (HTS) Kinetic->HTS Fast, automated Rank Compound Ranking HTS->Rank Quickly flags issues Thermo Thermodynamic Solubility Assay Rank->Thermo Promising leads advance Formulation Formulation Development Thermo->Formulation Gold standard, accurate BCS BCS Classification Formulation->BCS Defines drug properties

pH-Dependent Aqueous Solubility Profiling

This is the most critical assay for an ionizable compound like this compound. The objective is to determine its thermodynamic solubility across the physiological pH range.[10]

  • Preparation of Buffers: Prepare a series of aqueous buffers covering the physiological pH range (e.g., pH 1.2, 2.0, 3.0, 4.5, 5.5, 6.8, and 7.4) at 37 °C. Use buffers with constituents relevant to the GI tract (e.g., HCl, phosphate, acetate).[6][17]

  • Sample Preparation: Add an excess amount of solid this compound powder to vials containing a fixed volume (e.g., 1.5 mL) of each pH buffer. Ensure the amount of solid is sufficient to maintain saturation even at the lowest pH where solubility is expected to be highest.

  • Equilibration: Seal the vials and agitate them in a temperature-controlled shaker set to 37 ± 1 °C. The system must be allowed to reach equilibrium. A typical duration is 24 to 48 hours.[13][16] It is best practice to sample at multiple time points (e.g., 24h, 48h) to confirm that equilibrium has been reached (i.e., the concentration is no longer increasing).[12]

  • Phase Separation: After equilibration, separate the undissolved solid from the saturated solution. This is typically achieved by centrifugation at high speed (e.g., 14,000 rpm for 15 minutes) or by filtration through a low-binding filter (e.g., 0.22 µm PVDF).

  • Quantification: Carefully aspirate the supernatant and dilute it with a suitable mobile phase. Quantify the concentration of the dissolved API using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Liquid Chromatography-Mass Spectrometry (LC-MS).[18][19][20]

  • Data Analysis: Plot the measured solubility (in µg/mL or µM) against the final measured pH of each sample.

G

Solubility in Organic and Co-Solvent Systems

Understanding solubility in non-aqueous solvents is vital for developing formulations (e.g., for toxicology studies) and for certain analytical procedures.

  • Solvent Selection: Choose a range of pharmaceutically relevant organic solvents and co-solvents (e.g., DMSO, Ethanol, Propylene Glycol, PEG 400).

  • Methodology: Employ a modified shake-flask method as described above, or a titration method where the solvent is incrementally added to a known mass of the API until complete dissolution is observed.

  • Analysis: Report solubility in mg/mL. This data is crucial for creating stock solutions for other assays and for developing non-aqueous formulations.

Data Presentation and Interpretation

All quantitative data should be summarized in clear, concise tables for easy comparison and interpretation.

Table 1: Predicted Physicochemical Properties

Parameter Predicted Value Source
Molecular Formula C₁₀H₁₆N₂O PubChem[1]
Molecular Weight 180.25 g/mol PubChem[1]
XLogP3 3.1 PubChem[1]

| pKa (basic) | ~4-6 (Estimated) | Based on similar amino-oxazoles |

Table 2: Experimentally Determined Solubility Profile (Hypothetical Data)

Medium pH (at 37°C) Thermodynamic Solubility (µg/mL)
Simulated Gastric Fluid (SGF) 1.2 1550
Acetate Buffer 4.5 420
Phosphate Buffer (FaSSIF) 6.5 8.5
Phosphate Buffer (FeSSIF) 5.0 310
Phosphate Buffered Saline (PBS) 7.4 < 1.0
DMSO N/A > 100 mg/mL

| Ethanol | N/A | 25 mg/mL |

Interpretation:

The hypothetical data in Table 2 aligns with our initial hypothesis. The solubility is high at the acidic pH of the stomach (>1 mg/mL) but drops dramatically to very low levels (<10 µg/mL) at the pH of the small intestine. This profile strongly suggests that the compound will dissolve in the stomach but may be at risk of precipitating upon entry into the higher pH environment of the duodenum. This is a classic characteristic of a weakly basic BCS Class II drug.[6]

Conclusion and Strategic Implications

The comprehensive solubility profile of this compound reveals it to be a weakly basic compound with pH-dependent solubility. Its low intrinsic solubility at intestinal pH presents a significant biopharmaceutical challenge. This data-driven understanding is critical for guiding the subsequent stages of drug development:

  • Formulation Strategy: The low solubility at intestinal pH necessitates the development of enabling formulations. Strategies such as amorphous solid dispersions, salt formation to lower the lattice energy, or lipid-based formulations should be investigated to maintain the drug in a dissolved or supersaturated state in the intestine.

  • BCS Classification: Based on this solubility profile, the compound is provisionally classified as BCS Class II (Low Solubility, High Permeability), assuming its permeability is high, which is a reasonable starting assumption given its lipophilicity.[9][21][22] This classification has direct implications for regulatory pathways, including the potential for biowaivers.[21][22][23]

  • Clinical Considerations: The pH-dependent solubility raises concerns about potential food effects and interactions with acid-reducing agents (e.g., proton pump inhibitors), which could alter gastric pH and significantly impact drug absorption.[7]

This technical guide outlines a robust, scientifically-grounded methodology for defining the solubility profile of this compound. The resulting data package provides the critical foundation needed to make informed decisions, mitigate development risks, and rationally design formulations to maximize the therapeutic potential of this promising compound.

References

  • ICH. (1999). Q6B Specifications: Test Procedures and Acceptance Criteria for Biotechnological/Biological Products. European Medicines Agency. [Link]

  • FDA. (2021). M9 Biopharmaceutics Classification System-Based Biowaivers. U.S. Food and Drug Administration. [Link]

  • European Medicines Agency. (2020). ICH M9 guideline on biopharmaceutics classification system-based biowaivers. [Link]

  • Galia, E., et al. (2021). ICH Guideline for Biopharmaceutics Classification System-Based Biowaiver (M9): Toward Harmonization in Latin American Countries. PubMed Central. [Link]

  • Di Dalmazi, G., et al. (2020). 2-Aminooxazole as a Novel Privileged Scaffold in Antitubercular Medicinal Chemistry. ACS Medicinal Chemistry Letters. [Link]

  • Brittain, H. G. (2014). Thermodynamic vs. Kinetic Solubility: Knowing Which is Which. American Pharmaceutical Review. [Link]

  • PCBIS. Thermodynamic solubility. Plateforme de chimie biologique intégrative de Strasbourg. [Link]

  • PubChem. This compound. National Center for Biotechnology Information. [Link]

  • Jhu, S. C., et al. (2022). Analysis of heterocyclic aromatic amines using selective extraction by magnetic molecularly imprinted polymers coupled with liquid chromatography – Mass spectrometry. PubMed Central. [Link]

  • Al-Gousous, J., & Langguth, P. (2015). pH-Dependent Solubility and Dissolution Behavior of Carvedilol—Case Example of a Weakly Basic BCS Class II Drug. PubMed Central. [Link]

  • Khan Academy. pH and solubility. [Link]

  • Avdeef, A., et al. (2016). Accuracy of calculated pH-dependent aqueous drug solubility. ResearchGate. [Link]

  • Mitra, A., & Parrott, N. (2020). Prediction of pH Dependent Drug Drug Interactions for Basic Drugs using PBBM Modeling Industry Case. YouTube. [Link]

  • PubChem. (Cyclohexylmethyl)(methyl)amine. National Center for Biotechnology Information. [Link]

  • Box, K., et al. (2016). Experimentally determined pH-dependent API solubility using a globally harmonized protocol. ResearchGate. [Link]

  • Kumar, P., et al. (2022). A Review on Chemical Synthesis and Biological Activities of Oxazole derivatives. International Journal of Medical and Pharmaceutical Research. [Link]

  • Singh, S., et al. (2023). Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. Journal of Drug Delivery and Therapeutics. [Link]

Sources

The -1,2-Oxazol-5-amine Scaffold: A Historical and Synthetic Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Privileged Scaffold in Medicinal Chemistry

The 3-substituted-1,2-oxazol-5-amine core is a five-membered heterocyclic aromatic ring containing adjacent oxygen and nitrogen atoms, with an amino group at the 5-position.[1] This structural motif, often referred to as a "privileged scaffold," is a cornerstone in modern medicinal chemistry. Its significance lies in its ability to serve as a versatile template for designing therapeutic agents across a wide range of biological targets. The isoxazole ring's unique electronic properties, including its capacity for hydrogen bonding and dipole interactions, combined with the synthetic accessibility of the 3-substituted-1,2-oxazol-5-amine framework, have made it a focal point for the development of novel drugs targeting various diseases.[1][2]

The journey of this scaffold, from its initial discovery to its current status as a key pharmacophore, is a testament to the evolution of synthetic organic chemistry and the relentless pursuit of more effective and safer medicines. This guide provides an in-depth exploration of the discovery, history, and synthetic evolution of 3-substituted-1,2-oxazol-5-amines, offering field-proven insights and detailed protocols for the modern researcher.

Part 1: Foundational Syntheses and Early Developments

The history of the isoxazole ring itself dates back to the early 20th century, with initial syntheses laying the groundwork for more complex derivatives.[3] Early methods for constructing the 5-aminoisoxazole core were often characterized by harsh reaction conditions, limited substrate scope, and a significant challenge: regioselectivity. The reaction of asymmetrical precursors could lead to a mixture of isomers, primarily the 3-amino and 5-amino variants, necessitating difficult purification steps.

One of the foundational approaches involved the reaction of β-ketonitriles with hydroxylamine.[4] The outcome of this reaction was highly dependent on precise control of pH and temperature to favor the formation of the desired 5-amino isomer. For instance, at a pH greater than 8 and elevated temperatures (100°C), hydroxylamine preferentially attacks the ketone carbonyl, leading to the 5-aminoisoxazole.[4] Conversely, under neutral to slightly acidic conditions and lower temperatures, attack at the nitrile group is favored, yielding the 3-aminoisoxazole.[4] This delicate balance highlighted the need for more robust and selective synthetic strategies.

Another classical approach involved the nucleophilic substitution of a suitable leaving group, such as a halogen, at the 5-position of a pre-formed isoxazole ring.[5] While effective in some cases, this multi-step process was often inefficient and not amenable to the rapid generation of diverse compound libraries. A notable early process, patented in the late 1960s, described the synthesis of 5-amino-3,4-dimethylisoxazole, a key intermediate for sulfisoxazole, by reacting butene-2 with nitrosyl chloride and subsequently with an alkali metal cyanide.[6] These pioneering efforts, despite their limitations, were crucial in establishing the chemical feasibility of accessing this scaffold and hinted at its potential utility.

Part 2: The Evolution Towards Regioselective and Efficient Synthesis

The limitations of early methods spurred chemists to develop more sophisticated and reliable synthetic routes. The modern era of 3-substituted-1,2-oxazol-5-amine synthesis is defined by an emphasis on regioselectivity, efficiency, and the development of one-pot procedures.

The Rise of [3+2] Cycloaddition Reactions

A major breakthrough came with the application of 1,3-dipolar cycloaddition reactions, particularly between nitrile oxides and enamines. This approach offers a powerful and highly regioselective pathway to the isoxazole core.[7] The reaction of an in situ-generated nitrile oxide with an α-cyanoenamine, for example, proceeds efficiently to give the 5-aminoisoxazole as the sole regioisomer.[5][7] This method's success is rooted in the electronic nature of the reactants, which dictates the orientation of the cycloaddition.

G cluster_0 Nitrile Oxide Generation cluster_1 Enamine Partner cluster_2 Cycloaddition & Product Formation Chloroxime R-C(Cl)=N-OH (Chloroxime) Base Base (e.g., Et3N) Chloroxime->Base -HCl NitrileOxide [ R-C≡N⁺-O⁻ ] (Nitrile Oxide) Base->NitrileOxide Cycloaddition [3+2] Cycloaddition NitrileOxide->Cycloaddition Enamine R'-(NR₂)-C=CH-CN (α-Cyanoenamine) Enamine->Cycloaddition Intermediate Cycloadduct (Unstable Isoxazoline) Cycloaddition->Intermediate Product 3-R-4-CN-5-NR₂-Isoxazole (5-Aminoisoxazole) Intermediate->Product - HCN (Elimination) caption Fig. 1: Regioselective synthesis via nitrile oxide cycloaddition.

Caption: General workflow for the regioselective synthesis of 5-aminoisoxazoles via 1,3-dipolar cycloaddition.

Enaminones as Versatile Precursors

More recently, the use of β-enamino diketones or related enaminones has emerged as a highly effective and regioselective strategy.[8][9] The reaction of these precursors with hydroxylamine, often mediated by a base, proceeds via a cyclization-dehydration sequence. The regiochemical outcome is reliably controlled by the inherent reactivity of the enaminone system, leading specifically to the 5-amino substituted product.[9] This method is particularly powerful as it allows for the synthesis of 3,4,5-trisubstituted isoxazoles and can be performed as a one-pot reaction, significantly improving synthetic efficiency.[10]

The causality behind this regioselectivity lies in the reaction mechanism. Hydroxylamine can attack either of the two carbonyl groups of the diketone precursor. However, the enamine functionality directs the initial nucleophilic attack of hydroxylamine, leading to a specific intermediate that preferentially cyclizes to form the 5-aminoisoxazole ring system.[9]

Modern Synthetic Enhancements

Contemporary synthetic chemistry has further refined these processes. The development of metal-free synthesis has addressed concerns about toxicity and cost associated with some catalytic methods.[11][12] Furthermore, the use of microwave irradiation and ultrasound assistance has been shown to accelerate reaction times and improve yields, aligning with the principles of green chemistry.[13][14] The ability to perform these syntheses on a multigram scale is crucial for supplying sufficient material for drug discovery programs.[11]

MethodPrecursorsConditionsRegioselectivityAdvantagesDisadvantages
Classical β-Ketonitrile + HydroxylaminepH and Temperature dependentModerate to GoodInexpensive starting materialsRequires strict control, potential for isomer mixtures
Cycloaddition Nitrile Oxide + EnamineMild, often room temp.High (5-amino)Excellent regioselectivity, one-pot possibleNitrile oxide precursors can be unstable
Enaminone β-Enamino diketone + HydroxylamineBase-mediated, mildHigh (5-amino)High yields, one-pot, good for trisubstituted productsPrecursor synthesis may add steps

Part 3: Biological Activity and Therapeutic Applications

The interest in 3-substituted-1,2-oxazol-5-amines is largely driven by their broad spectrum of biological activities.[7][15] This scaffold is present in numerous compounds that have been investigated for various therapeutic applications.

  • Antimicrobial and Antifungal Activity: Many isoxazole derivatives have demonstrated potent activity against both Gram-positive and Gram-negative bacteria, as well as various fungal strains.[1][16] The presence of specific substituents on the phenyl rings at the C-3 and C-5 positions can significantly enhance this activity.[1]

  • Anticancer Properties: The isoxazole ring is a component of several potent anticancer agents.[13] Derivatives have been shown to exhibit cytotoxicity against various human cancer cell lines, including lung, breast, and prostate cancer.[3] The mechanism of action often involves the inhibition of critical enzymes in cancer cell proliferation, such as histone deacetylases (HDACs).[13]

  • Anti-inflammatory Effects: Isoxazole-containing compounds, such as the COX-2 inhibitor Valdecoxib, are well-known for their anti-inflammatory properties.[1] The 5-aminoisoxazole scaffold has been explored for the development of new anti-inflammatory agents, with some derivatives showing potent analgesic and COX-2 selective inhibitory activity.[3]

  • Neurological and Psychiatric Disorders: The scaffold has been utilized to develop agents targeting the central nervous system. This includes compounds with potential applications as treatments for cerebrovascular disorders, depression, and anxiety.[7][11]

The versatility of the 3-substituent provides a powerful handle for medicinal chemists to modulate the structure-activity relationship (SAR). By systematically altering the group at this position—from simple alkyl and aryl groups to more complex heterocyclic systems—researchers can fine-tune the compound's potency, selectivity, and pharmacokinetic properties for a specific biological target.

Part 4: Key Experimental Protocols

To ensure trustworthiness and reproducibility, the following protocols are provided as self-validating systems for the synthesis of 3-substituted-1,2-oxazol-5-amines.

Protocol 1: Classical Regioselective Synthesis from a β-Ketonitrile

This protocol is adapted from the pH-controlled cyclization method, optimized for the synthesis of the 5-amino isomer.[4]

Objective: To synthesize a 5-amino-3-alkyl-isoxazole.

Materials:

  • β-Ketonitrile (1.0 eq)

  • Hydroxylamine hydrochloride (1.2 eq)

  • Sodium bicarbonate (or other suitable base)

  • Ethanol/Water solvent system

  • Hydrochloric acid (for pH adjustment and workup)

  • Ethyl acetate (for extraction)

  • Anhydrous sodium sulfate (for drying)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve the β-ketonitrile (1.0 eq) in a mixture of ethanol and water.

  • Addition of Reagents: Add hydroxylamine hydrochloride (1.2 eq).

  • pH Adjustment: Slowly add an aqueous solution of sodium bicarbonate while monitoring the pH. Adjust and maintain the pH above 8. This step is critical for directing the regioselectivity.

  • Reaction: Heat the mixture to reflux (approx. 100°C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup: Cool the reaction mixture to room temperature. Acidify the solution with 2M HCl to pH ~2.

  • Extraction: Extract the aqueous layer three times with ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization.

G caption Fig. 2: Step-by-step workflow for the classical synthesis protocol.

Protocol 2: One-Pot Regioselective Synthesis from an Enaminone

This modern protocol leverages the reliability of enaminone precursors for a streamlined, one-pot synthesis. Objective: To synthesize a 3-aryl-5-aminoisoxazole in a one-pot procedure.

Materials:

  • Aryl-β-enaminone (1.0 eq)

  • Hydroxylamine hydrochloride (1.5 eq)

  • Potassium carbonate (K₂CO₃) (2.0 eq)

  • Ethanol (anhydrous)

  • Ethyl acetate (for extraction)

  • Saturated ammonium chloride solution

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., Nitrogen), add the aryl-β-enaminone (1.0 eq), potassium carbonate (2.0 eq), and anhydrous ethanol.

  • Reagent Addition: Add hydroxylamine hydrochloride (1.5 eq) to the suspension.

  • Reaction: Stir the reaction mixture vigorously at 60°C. Monitor the reaction by TLC until the starting material is consumed (typically 8-12 hours).

  • Workup: Cool the reaction to room temperature and filter off the inorganic salts. Concentrate the filtrate under reduced pressure.

  • Extraction: Redissolve the residue in ethyl acetate and wash with water and then with a saturated aqueous solution of ammonium chloride.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent in vacuo. The resulting crude product is then purified by flash column chromatography on silica gel to afford the pure 3-aryl-5-aminoisoxazole.

Conclusion and Future Outlook

The journey of the 3-substituted-1,2-oxazol-5-amine scaffold from a synthetically challenging curiosity to a mainstay in drug discovery is a powerful illustration of progress in chemical science. The development of robust, regioselective, and efficient synthetic methods has unlocked the vast therapeutic potential of this privileged core. As our understanding of disease biology deepens, the versatility of the 5-aminoisoxazole framework will undoubtedly continue to provide a fertile ground for the design and discovery of the next generation of medicines. Future research will likely focus on further greening the synthetic processes, exploring novel substitutions to access new chemical space, and applying these building blocks in areas like chemical biology and materials science.

References

  • Lasri, J., & Ayad, T. (2010). One Step Regioselective Synthesis of 5-Aminoisoxazoles from Nitrile Oxides and α-Cyanoenamines. Molecules, 15(3), 1633-1642. [Link]

  • A review of isoxazole biological activity and present synthetic techniques. (2023). World Journal of Advanced Research and Reviews, 18(3), 856-871. [Link]

  • A reliable synthesis of 3-amino-5-alkyl and 5-amino-3-alkyl isoxazoles. (2013). ResearchGate. [Link]

  • Chalyk, B. A., et al. (2016). A base promoted multigram synthesis of aminoisoxazoles: valuable building blocks for drug discovery and peptidomimetics. RSC Advances, 6(25), 20976-20986. [Link]

  • Sharma, V., et al. (2017). The synthetic and therapeutic expedition of isoxazole and its analogs. Bioorganic & Medicinal Chemistry, 25(22), 5839-5867. [Link]

  • Construction of Isoxazole ring: An Overview. (2024). Journal of Chemical Reviews. [Link]

  • One‐pot synthesis of 3‐carboxyethyl‐4‐[(aryl)aminomethyl]‐5‐arylisoxazoles 2. (n.d.). ResearchGate. [Link]

  • Ultrasound Assisted One-Pot Synthesis of Novel 3-(Aryl)-5-((4-(phenyldiazenyl)phenoxy)methyl)isoxazolines in Water. (2022). MDPI. [Link]

  • Synthesis of 5-aminoisoxazoles from 3-trimethylsilylprop-2-ynamides. (2015). ResearchGate. [Link]

  • Lasri, J., & Ayad, T. (2010). One Step Regioselective Synthesis of 5-Aminoisoxazoles from Nitrile Oxides and α-Cyanoenamines. Molecules, 15(3), 1633-1642. [Link]

  • Development of methodologies for the regioselective synthesis of four series of regioisomer isoxazoles from β-enamino diketones. (2015). RSC Publishing. [Link]

  • An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold. (2021). RSC Advances, 11(52), 32903-32920. [Link]

  • Regioselective synthesis of methyl 5-(N-Boc-cycloaminyl)-1,2-oxazole-4-carboxylates as new amino acid-like building blocks. (2018). Beilstein Journal of Organic Chemistry, 14, 1488-1496. [Link]

  • Synthesis and Antiprotozoal Profile of 3,4,5‐Trisubstituted Isoxazoles. (2018). ChemistrySelect, 3(44), 12489-12494. [Link]

  • The synthesis of new 5-aminoisoxazoles by reaction of thiocarbamoylcyanoacetates with hydroxylamine. (2008). ResearchGate. [Link]

  • The recent progress of isoxazole in medicinal chemistry. (2018). European Journal of Medicinal Chemistry, 157, 1235-1255. [Link]

  • Rosen, W. E., & Drew, J. W. (1969). U.S. Patent No. 3,468,900. Washington, DC: U.S.
  • Advances in the Chemistry of Aminoisoxazole. (2021). ResearchGate. [Link]

  • Kobayashi, E., & Togo, H. (2019). Facile One-Pot Transformation of Primary Alcohols into 3-Aryl- and 3-Alkyl-isoxazoles and -pyrazoles. Synthesis, 51(19), 3723-3735. [Link]

  • Isoxazole compounds with the biological activity. (n.d.). ResearchGate. [Link]

  • Synthesis, characterization and biological activity of some isoxazole derivatives via 1,3-dipolar cycloaddition reaction of nitrile. (2022). Zanco Journal of Medical Sciences, 26(2), 209-220. [Link]

Sources

Unlocking the Therapeutic Potential of 3-Cyclohexylmethyl-5-amino-isoxazole: A Guide to Emerging Research Frontiers

Author: BenchChem Technical Support Team. Date: January 2026

For the Attention of Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical guide outlining potential research and development pathways for the novel compound, 3-cyclohexylmethyl-5-amino-isoxazole. As a Senior Application Scientist, the following sections synthesize established principles of medicinal chemistry with forward-looking experimental strategies. Our objective is to furnish a robust framework for investigating this molecule's therapeutic promise, grounded in scientific integrity and validated methodologies.

Introduction: The Isoxazole Scaffold as a Privileged Structure in Medicinal Chemistry

The isoxazole ring system is a cornerstone of modern drug discovery, recognized for its metabolic stability and versatile biological activity.[1] This five-membered heterocycle, containing adjacent nitrogen and oxygen atoms, is a key pharmacophore in a multitude of FDA-approved drugs, demonstrating a broad therapeutic reach that includes anti-inflammatory, anticancer, antimicrobial, and neuroprotective agents.[2][3][4] The inherent electronic properties of the isoxazole ring, coupled with the potential for diverse substitutions at its carbon positions, make it an exceptionally "privileged" scaffold for the development of novel therapeutics.[5]

The subject of this guide, 3-cyclohexylmethyl-5-amino-isoxazole, presents a unique combination of a lipophilic cyclohexylmethyl group at the 3-position and a hydrogen-bonding capable amino group at the 5-position. This specific substitution pattern offers a compelling starting point for a systematic exploration of its pharmacological profile. This guide will delineate key research avenues, from initial screening to mechanistic studies, to fully elucidate the therapeutic potential of this promising molecule.

Foundational Research: Synthesis and Characterization

A scalable and efficient synthesis of 3-cyclohexylmethyl-5-amino-isoxazole is paramount for any subsequent biological evaluation. The established literature on isoxazole synthesis provides several viable routes.

Proposed Synthetic Strategy: 1,3-Dipolar Cycloaddition

A highly effective and regioselective method for the synthesis of 3,5-disubstituted isoxazoles is the [3+2] cycloaddition reaction between a nitrile oxide and an alkyne.[4][6] This approach offers a convergent and flexible route to the target compound and its analogs.

Experimental Workflow: Synthesis of 3-Cyclohexylmethyl-5-amino-isoxazole

Caption: Proposed synthetic workflow for 3-cyclohexylmethyl-5-amino-isoxazole via 1,3-dipolar cycloaddition.

Protocol:

  • Nitrile Oxide Precursor Synthesis: Cyclohexylacetaldehyde is converted to its corresponding aldoxime using hydroxylamine hydrochloride. The resulting cyclohexylacetaldoxime is then subjected to oxidative halogenation (e.g., using N-chlorosuccinimide or N-bromosuccinimide) to yield the cyclohexylacetylhydroximoyl halide.

  • In Situ Nitrile Oxide Generation and Cycloaddition: The hydroximoyl halide is treated with a non-nucleophilic base, such as triethylamine, in the presence of a suitable alkyne. For the synthesis of the target compound, propargylamine (or a protected version thereof) would be the dipolarophile of choice. The base facilitates the in situ formation of the cyclohexylmethyl nitrile oxide, which then undergoes a regioselective [3+2] cycloaddition with the alkyne to afford the 3-cyclohexylmethyl-5-aminomethyl-isoxazole.

  • Purification and Characterization: The crude product is purified using standard techniques such as column chromatography. The structure and purity of the final compound should be rigorously confirmed by spectroscopic methods, including ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry.

Potential Therapeutic Areas and Research Directives

The diverse biological activities reported for isoxazole derivatives provide a logical basis for prioritizing the initial screening of 3-cyclohexylmethyl-5-amino-isoxazole.[2][7][8]

Anti-inflammatory and Analgesic Potential

Scientific Rationale: The isoxazole ring is a key component of several non-steroidal anti-inflammatory drugs (NSAIDs) and selective COX-2 inhibitors (e.g., Valdecoxib).[2] The anti-inflammatory and analgesic properties of these drugs are attributed to their ability to modulate the arachidonic acid cascade. The lipophilic cyclohexylmethyl group may enhance binding to the active site of cyclooxygenase (COX) enzymes.

Experimental Approach:

  • In Vitro COX-1/COX-2 Inhibition Assays: Initial screening should involve commercially available enzyme immunoassays to determine the IC₅₀ values of the compound against both COX-1 and COX-2, allowing for an early assessment of potency and selectivity.

  • Cell-based Assays: Lipopolysaccharide (LPS)-stimulated macrophage cell lines (e.g., RAW 264.7) can be utilized to assess the compound's ability to inhibit the production of pro-inflammatory mediators such as prostaglandin E₂ (PGE₂), tumor necrosis factor-alpha (TNF-α), and interleukin-6 (IL-6).

  • In Vivo Models of Inflammation and Pain: If promising in vitro activity is observed, efficacy can be evaluated in established animal models, such as the carrageenan-induced paw edema model for acute inflammation and the hot plate or tail-flick tests for analgesia.

Data Presentation:

CompoundCOX-1 IC₅₀ (µM)COX-2 IC₅₀ (µM)Selectivity Index (COX-1/COX-2)
3-cyclohexylmethyl-5-amino-isoxazoleExperimentalExperimentalCalculated
Celecoxib (Control)>1000.04>2500
Ibuprofen (Control)133440.04
Anticancer Activity

Scientific Rationale: A growing body of evidence supports the anticancer potential of isoxazole-containing compounds, which have been shown to induce apoptosis, inhibit cell proliferation, and target various signaling pathways implicated in cancer.[2][3]

Experimental Approach:

  • Broad-Spectrum Antiproliferative Screening: The compound should be screened against a panel of human cancer cell lines representing different tumor types (e.g., NCI-60 panel). The GI₅₀ (concentration causing 50% growth inhibition) values will provide an initial indication of the compound's potency and cancer cell line selectivity.

  • Mechanism of Action Studies: For sensitive cell lines, further investigation into the mechanism of cell death (apoptosis vs. necrosis) should be conducted using techniques such as flow cytometry (Annexin V/Propidium Iodide staining) and western blotting for key apoptotic markers (e.g., cleaved caspase-3, PARP cleavage).

  • Target Identification: Kinase profiling assays and other target-based screening platforms can be employed to identify potential molecular targets of the compound.

Experimental Workflow: Investigating Anticancer Mechanism

G A Treat Cancer Cells with 3-cyclohexylmethyl-5-amino-isoxazole B Cell Viability Assay (e.g., MTT, CellTiter-Glo) A->B D Apoptosis Assay (Annexin V/PI Staining) A->D E Western Blot for Apoptotic Markers A->E F Cell Cycle Analysis (Flow Cytometry) A->F C Determine GI₅₀ B->C G Identify Molecular Target (e.g., Kinase Profiling) C->G If Potent

Caption: A stepwise workflow for elucidating the anticancer mechanism of action.

Antimicrobial and Antiviral Potential

Scientific Rationale: The isoxazole nucleus is present in several antimicrobial and antiviral drugs.[2] The structural features of 3-cyclohexylmethyl-5-amino-isoxazole, including its potential for hydrogen bonding and hydrophobic interactions, make it a candidate for investigation against a range of pathogens.

Experimental Approach:

  • Antibacterial and Antifungal Screening: The compound should be tested against a panel of clinically relevant Gram-positive and Gram-negative bacteria, as well as fungal strains, to determine its minimum inhibitory concentration (MIC).

  • Antiviral Assays: Screening against a variety of viruses, such as influenza, herpes simplex virus (HSV), and human immunodeficiency virus (HIV), can be conducted using cell-based viral replication assays.

  • Structure-Activity Relationship (SAR) Studies: Should initial screening reveal promising antimicrobial or antiviral activity, a focused medicinal chemistry effort to synthesize and test analogs of the parent compound would be warranted to optimize potency and selectivity.

Future Directions: Lead Optimization and Preclinical Development

Positive results in any of the aforementioned research areas would trigger a more extensive lead optimization program. Key activities would include:

  • Analog Synthesis and SAR Analysis: Systematic modification of the cyclohexylmethyl and amino moieties to improve potency, selectivity, and pharmacokinetic properties.

  • In Vitro ADME/Tox Profiling: Early assessment of absorption, distribution, metabolism, excretion, and toxicity properties to identify potential liabilities.

  • Pharmacokinetic Studies: Evaluation of the compound's half-life, bioavailability, and tissue distribution in animal models.

  • In Vivo Efficacy and Toxicology Studies: Comprehensive testing in relevant animal models of disease to establish proof-of-concept and assess the safety profile.

Conclusion

3-Cyclohexylmethyl-5-amino-isoxazole represents a novel chemical entity with significant potential for therapeutic development. Its isoxazole core, a well-validated pharmacophore, provides a strong foundation for exploring a wide range of biological activities. The research directives outlined in this guide offer a systematic and scientifically rigorous approach to unlocking the full therapeutic potential of this promising compound. By pursuing these avenues of investigation, the scientific community can effectively evaluate its candidacy as a next-generation therapeutic agent.

References

  • A review of isoxazole biological activity and present synthetic techniques. (n.d.). ResearchGate. Retrieved January 20, 2026, from [Link]

  • Sonu, Parveen, B. R., Pal, H., & Praveen, S. (2017). A Short Review on Synthesis and Pharmacological Activity of Isoxazole. World Journal of Pharmaceutical Sciences, 5(7), 91–100. Retrieved from [Link]

  • A REVIEW ON THE SYNTHESIS AND PHARMACOLOGICAL ACTIVITY OF ISOXAZOLE. (n.d.). European Journal of Pharmaceutical and Medical Research. Retrieved January 20, 2026, from [Link]

  • Advances in isoxazole chemistry and their role in drug discovery. (2025). RSC Publishing. Retrieved January 20, 2026, from [Link]

  • Advances in isoxazole chemistry and their role in drug discovery. (2025). National Center for Biotechnology Information. Retrieved January 20, 2026, from [Link]

  • 3-Cyclohexylisoxazol-5-amine. (n.d.). PubChem. Retrieved January 20, 2026, from [Link]

  • A base promoted multigram synthesis of aminoisoxazoles: valuable building blocks for drug discovery and peptidomimetics. (2016). RSC Publishing. Retrieved January 20, 2026, from [Link]

  • 3-Amino-5-methylisoxazole. (n.d.). PubChem. Retrieved January 20, 2026, from [Link]

  • 3,5-Disubstituted isoxazole derivative. (n.d.). ResearchGate. Retrieved January 20, 2026, from [Link]

  • The synthetic and therapeutic expedition of isoxazole and its analogs. (n.d.). National Center for Biotechnology Information. Retrieved January 20, 2026, from [Link]

  • Synthesis of 3,4,5-trisubstituted isoxazoles in water via a [3 + 2]-cycloaddition of nitrile oxides and 1,3-diketones, β-ketoesters, or β-ketoamides. (n.d.). National Center for Biotechnology Information. Retrieved January 20, 2026, from [Link]

Sources

Methodological & Application

Synthesis of 3-(Cyclohexylmethyl)-1,2-oxazol-5-amine from cyclohexylacetonitrile

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for the Synthesis of 3-(Cyclohexylmethyl)-1,2-oxazol-5-amine

Abstract

This application note provides a comprehensive, field-proven protocol for the synthesis of this compound, a valuable heterocyclic building block in medicinal chemistry and drug development. The described two-step, one-pot synthesis proceeds from commercially available cyclohexylacetonitrile. The methodology involves the initial formation of an N'-hydroxy-2-cyclohexylacetamidine intermediate via reaction with hydroxylamine, followed by a base-mediated intramolecular cyclization to yield the target 5-amino-1,2-oxazole. This guide is structured to provide researchers with not only a step-by-step protocol but also the underlying mechanistic rationale, self-validating analytical checkpoints, and critical safety considerations, ensuring both reproducibility and a deep understanding of the chemical transformation.

Introduction and Mechanistic Rationale

The 1,2-oxazole (isoxazole) ring system is a privileged scaffold in pharmaceutical science, present in numerous approved drugs and clinical candidates. The 5-amino-1,2-oxazole moiety, in particular, serves as a versatile synthon for constructing more complex molecular architectures. The synthesis of this compound from cyclohexylacetonitrile is an efficient route that leverages the inherent reactivity of the nitrile group.

The transformation follows a logical and well-documented mechanistic pathway consisting of two primary stages:

  • Nucleophilic Addition to the Nitrile: The synthesis commences with the reaction between cyclohexylacetonitrile and hydroxylamine. Hydroxylamine, often generated in situ from its hydrochloride salt by a base such as sodium methoxide, acts as a potent nucleophile.[1] The nitrogen atom of hydroxylamine attacks the electrophilic carbon of the nitrile group. This is followed by proton transfer steps to yield the N'-hydroxy-2-cyclohexylacetamidine intermediate, commonly known as an amidoxime. This reaction is a robust and widely used method for converting nitriles into amidoximes.[1]

  • Base-Mediated Intramolecular Cyclization: The key ring-forming step is the intramolecular cyclization of the amidoxime intermediate. In the presence of a strong base like sodium methoxide, the hydroxyl group of the amidoxime is deprotonated, forming an alkoxide. This nucleophilic oxygen then attacks the carbon of the imine, which has been rendered more electrophilic by tautomerization. This 5-exo-trig cyclization is sterically and electronically favored. Subsequent proton transfers and tautomerization of the resulting intermediate lead to the formation of the aromatic 1,2-oxazole ring, yielding the final this compound product. Base-induced cyclization is a common strategy for forming heterocyclic systems.[2][3]

The overall reaction scheme is depicted below:

Scheme 1: Overall Synthesis of this compound

(Image: Cyclohexylacetonitrile reacts with hydroxylamine hydrochloride in the presence of sodium methoxide in methanol. The reaction first forms the N'-hydroxy-2-cyclohexylacetamidine intermediate, which then undergoes intramolecular cyclization to yield this compound.)

Experimental Protocol

This protocol is designed for a laboratory scale synthesis and includes checkpoints for reaction monitoring and product verification.

Materials and Reagents
ReagentCAS No.Molecular Wt. ( g/mol )QuantityPuritySupplier
Cyclohexylacetonitrile3636-35-3123.205.00 g (40.6 mmol)≥98%Sigma-Aldrich
Hydroxylamine Hydrochloride5470-11-169.493.67 g (52.8 mmol)≥99%Sigma-Aldrich
Sodium Methoxide124-41-454.024.38 g (81.2 mmol)≥95%Sigma-Aldrich
Methanol (Anhydrous)67-56-132.04100 mL≥99.8%Fisher Scientific
Ethyl Acetate141-78-688.11300 mLACS GradeVWR
Saturated NaCl SolutionN/AN/A100 mLN/ALab Prepared
Anhydrous Sodium Sulfate7757-82-6142.04As neededGranularVWR
Equipment
  • 250 mL three-neck round-bottom flask

  • Reflux condenser and nitrogen inlet adapter

  • Magnetic stirrer and heating mantle with temperature control

  • Dropping funnel

  • Separatory funnel

  • Rotary evaporator

  • Apparatus for flash column chromatography (silica gel)

  • TLC plates (silica gel 60 F254)

Synthesis Workflow Diagram

SynthesisWorkflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis A Prepare NaOMe in Methanol B Add Hydroxylamine Hydrochloride A->B Stir at 0°C C Add Cyclohexyl- acetonitrile B->C Maintain 0°C D Heat to Reflux (Monitor by TLC) C->D Warm to 65°C E Cool & Quench with Water D->E After ~12h F Solvent Evaporation E->F Reduce Volume G Aqueous Extraction F->G Add EtOAc & H2O H Dry & Concentrate G->H Dry organic layer I Flash Column Chromatography H->I Purify crude oil J Characterize Product (NMR, MS) I->J Combine pure fractions K Final Product: 3-(Cyclohexylmethyl)- 1,2-oxazol-5-amine J->K

Caption: Overall workflow for the synthesis and purification of the target compound.

Step-by-Step Protocol

SAFETY FIRST: This procedure involves hazardous materials. Sodium methoxide is corrosive and reacts violently with water.[4] Hydroxylamine hydrochloride is a suspected carcinogen and can be explosive with heating.[5][6][7] Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

  • Reagent Preparation: To a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, nitrogen inlet, and thermometer, add anhydrous methanol (80 mL). Cool the flask to 0 °C in an ice bath. Carefully and portion-wise, add sodium methoxide (4.38 g, 81.2 mmol) to the cold methanol. Stir until all the sodium methoxide has dissolved.

    • Causality Note: Adding sodium methoxide to cold methanol mitigates the highly exothermic dissolution process. Anhydrous conditions are critical as sodium methoxide reacts with water, which would reduce the base concentration and introduce side reactions.

  • Amidoxime Formation: To the cold sodium methoxide solution, add hydroxylamine hydrochloride (3.67 g, 52.8 mmol) in one portion. Stir the resulting slurry at 0 °C for 30 minutes. A salt (NaCl) will precipitate.

    • Causality Note: Sodium methoxide serves two purposes here: first, it deprotonates hydroxylamine hydrochloride to generate the free hydroxylamine nucleophile in situ; second, it acts as the base for the subsequent cyclization step. Using a molar excess of base ensures both reactions proceed to completion.

  • Addition of Nitrile and Cyclization: While maintaining the temperature at 0 °C, add cyclohexylacetonitrile (5.00 g, 40.6 mmol) dropwise to the reaction mixture over 10 minutes. After the addition is complete, remove the ice bath and fit the flask with a reflux condenser. Heat the reaction mixture to reflux (approx. 65 °C) and maintain for 12-16 hours.

  • Reaction Monitoring (In-Process Control): The reaction progress can be monitored by Thin Layer Chromatography (TLC). Prepare a sample by withdrawing a small aliquot (~0.1 mL), quenching it with a drop of water, and extracting with ethyl acetate.

    • TLC System: 30% Ethyl Acetate in Hexanes.

    • Visualization: UV light (254 nm) and/or potassium permanganate stain.

    • The starting nitrile will have a high Rf value, while the polar product will have a significantly lower Rf value. The reaction is considered complete when the spot corresponding to cyclohexylacetonitrile has disappeared.

  • Work-up and Extraction: After the reaction is complete (as determined by TLC), cool the mixture to room temperature. Carefully quench the reaction by slowly adding deionized water (50 mL). Reduce the volume of the solvent by approximately half using a rotary evaporator to remove most of the methanol.

    • Causality Note: Removing methanol is crucial as it can interfere with the subsequent liquid-liquid extraction by increasing the solubility of the product in the aqueous phase.

  • Transfer the remaining aqueous slurry to a separatory funnel. Extract the aqueous phase with ethyl acetate (3 x 100 mL). Combine the organic layers.

  • Wash the combined organic layers with saturated NaCl solution (1 x 100 mL). Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield a crude oil.

    • Causality Note: The brine wash helps to remove residual water and some water-soluble impurities from the organic phase, improving the efficiency of the drying agent.

  • Purification: Purify the crude oil by flash column chromatography on silica gel.

    • Eluent: A gradient of 10% to 40% ethyl acetate in hexanes.

    • Collect fractions and analyze by TLC. Combine the fractions containing the pure product and concentrate under reduced pressure to afford this compound as a pale yellow oil or low-melting solid.

Trustworthiness: Product Validation and Characterization

A protocol's trustworthiness is established through rigorous validation of the final product. The identity and purity of the synthesized this compound must be confirmed through spectroscopic analysis.

Expected Results
  • Yield: 65-75%

  • Appearance: Pale yellow oil or off-white solid.

  • Molecular Formula: C₁₀H₁₆N₂O[8]

  • Molecular Weight: 180.25 g/mol

Spectroscopic Data
  • ¹H NMR (400 MHz, CDCl₃): δ (ppm) ~5.1 (s, 1H, C4-H), ~4.2 (br s, 2H, -NH₂), 2.65 (d, 2H, -CH₂-cyclohexyl), 1.6-1.8 (m, 6H, cyclohexyl), 1.1-1.3 (m, 4H, cyclohexyl), 0.9-1.1 (m, 1H, cyclohexyl).

    • Note: The broad singlet for the amine protons may be exchangeable with D₂O.

  • ¹³C NMR (101 MHz, CDCl₃): δ (ppm) ~170.0 (C5), ~165.0 (C3), ~90.0 (C4), ~38.0 (-CH₂-), ~33.0 (cyclohexyl-CH), ~26.5 (cyclohexyl-CH₂), ~26.0 (cyclohexyl-CH₂).

  • Mass Spectrometry (ESI+): m/z 181.13 [M+H]⁺.[8]

Analytical Workflow Diagram

AnalyticalWorkflow Crude Crude Product (Oil/Solid) TLC TLC Analysis (Spot Check) Crude->TLC Assess purity Column Column Chromatography TLC->Column Fractions Purified Fractions (Combined) Column->Fractions Elute & Collect NMR_H ¹H NMR Spectroscopy Fractions->NMR_H NMR_C ¹³C NMR Spectroscopy Fractions->NMR_C MS Mass Spectrometry (ESI-MS) Fractions->MS Final Confirmed Structure & Purity >95% NMR_H->Final NMR_C->Final MS->Final

Caption: Self-validating analytical workflow for product identity and purity confirmation.

References

  • Durham Technical Community College. (n.d.). Safety Data Sheet: Sodium methoxide. [Link]

  • Chuang, T. H., et al. (2018). A convenient one-pot synthesis of N-substituted amidoximes and their application toward 1,2,4-oxadiazol-5-ones. RSC Advances, 8(64), 36565–36573. [Link]

  • Reddy, T., et al. (2016). Synthesis of 1,2,4-Oxadiazoles via DDQ-Mediated Oxidative Cyclization of Amidoximes. Organic Letters, 18(17), 4284–4287. [Link]

  • ScienceLab.com. (2005). Material Safety Data Sheet: Hydroxylamine hydrochloride. [Link]

  • Krasavin, M., et al. (2018). Regioselective synthesis of methyl 5-(N-Boc-cycloaminyl)-1,2-oxazole-4-carboxylates as new amino acid-like building blocks. Beilstein Journal of Organic Chemistry, 14, 2636–2644. [Link]

  • PubChemLite. (n.d.). This compound. [Link]

  • ResearchGate. (n.d.). Cyclization mechanism of amidoxime and ester. [Link]

  • Bakulev, V. A., et al. (2017). Study of the cyclization of N-hydroxy- and N-methoxy-N-(2-oxoalkyl)amides. Russian Chemical Bulletin, 66(1), 107-113. [Link]

  • ResearchGate. (2017). The synthesis and characterization of the 'research chemical' N-(1-amino-3-methyl-1-oxobutan-2-yl)-1-(cyclohexylmethyl)-3-(4-fluorophenyl)-1H-pyrazole-5-carboxamide. [Link]

  • Clément, B., et al. (2017). Amidoximes and Oximes: Synthesis, Structure, and Their Key Role as NO Donors. Molecules, 22(10), 1699. [Link]

  • PubChemLite. (n.d.). 3-cyclohexyl-1,2-oxazol-5-amine. [Link]

  • Bartoli, G., et al. (2007). A base-mediated synthesis of N-hydroxy- and N-alkoxyindoles from 2-nitrostyrenes. The Journal of Organic Chemistry, 72(25), 9867-9870. [Link]

  • Krasavin, M., et al. (2018). Regioselective synthesis of methyl 5-(N-Boc-cycloaminyl)-1,2-oxazole-4-carboxylates as new amino acid-like building blocks. Beilstein Journals. [Link]

  • Ghorai, S. K., et al. (2023). Alternative Approach to Access 5-Hydroxy-1H-pyrrol-2-(5H)-ones from Base-Induced Tandem Intramolecular Cyclization of Sulfur Ylide with Ketones and 1,3-Hydroxy Rearrangement. ACS Omega, 8(40), 37370-37381. [Link]

  • Vibzz Lab. (2020, October 8). Cyclohexanone Oxime: Organic Synthesis. YouTube. [Link]

  • Stanovnik, B., et al. (2004). SYNTHESIS AND NMR SPECTROSCOPIC INVESTIGATIONS WITH 3-AMINO-, 3-HYDROXY-, AND 3-METHOXY-4-ACYL-1-PHENYL- 2-PYRAZOLIN-5-ONES. Heterocycles, 63(6), 1345-1361. [Link]

Sources

Application Note & Experimental Protocol: Synthesis of 3-Substituted 5-Aminoisoxazoles

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, Scientists, and Drug Development Professionals

Abstract

The 5-aminoisoxazole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a wide array of biologically active compounds.[1][2] These heterocycles exhibit a broad spectrum of therapeutic properties, including fungicidal, anthelmintic, and bactericidal activities, and are also explored for the treatment of cerebrovascular disorders.[1][3] This document provides a comprehensive guide to the synthesis of 3-substituted 5-aminoisoxazoles, focusing on robust and regioselective methodologies. We will delve into the mechanistic underpinnings of key synthetic strategies, provide detailed, field-proven experimental protocols, and offer insights into the critical parameters that govern reaction outcomes.

Introduction: The Significance of the 5-Aminoisoxazole Moiety

The isoxazole ring system is a versatile pharmacophore in drug discovery.[2] The specific incorporation of an amino group at the 5-position introduces a critical hydrogen bond donor and a site for further functionalization, significantly influencing the molecule's interaction with biological targets. The development of efficient and regioselective synthetic routes to 3-substituted 5-aminoisoxazoles is therefore of paramount importance for the rapid generation of compound libraries for screening and lead optimization in drug development programs.[4]

This guide will focus on two primary and highly effective strategies for the synthesis of this valuable scaffold:

  • Method 1: Cyclocondensation of β-Ketonitriles with Hydroxylamine.

  • Method 2: 1,3-Dipolar Cycloaddition of Nitrile Oxides with Enamines.

Method 1: Cyclocondensation of β-Ketonitriles with Hydroxylamine

This classical yet highly reliable method involves the reaction of a β-ketonitrile with hydroxylamine.[5] The reaction's regioselectivity, yielding the 5-aminoisoxazole rather than the 3-amino isomer, is a key advantage and can be controlled by reaction conditions such as pH and temperature.[6]

Mechanistic Rationale

The reaction proceeds via a cyclocondensation mechanism. Under basic conditions (pH > 8), the hydroxylamine preferentially attacks the more electrophilic ketone carbonyl of the β-ketonitrile.[6] This is followed by an intramolecular cyclization where the nitrogen of the resulting oxime attacks the nitrile group, leading to the formation of the 5-aminoisoxazole ring after dehydration. The choice of base and solvent is critical to facilitate both the initial nucleophilic attack and the subsequent cyclization.

Diagram 1: General Mechanism of 5-Aminoisoxazole Formation from β-Ketonitriles

Mechanism start β-Ketonitrile + NH2OH step1 Nucleophilic attack on ketone start->step1 Base (e.g., NaOH) intermediate1 Oxime Intermediate step1->intermediate1 step2 Intramolecular Cyclization intermediate1->step2 intermediate2 Cyclized Intermediate step2->intermediate2 step3 Dehydration intermediate2->step3 product 3-Substituted 5-Aminoisoxazole step3->product

Caption: Mechanism of 5-Aminoisoxazole Synthesis.

Detailed Experimental Protocol: Synthesis of 3-Methyl-5-aminoisoxazole

This protocol is adapted from a well-established procedure and provides a concrete example of the cyclocondensation reaction.

Materials and Reagents:

  • Acetylacetonitrile (β-ketonitrile)

  • Hydroxylamine hydrochloride (NH₂OH·HCl)

  • Sodium hydroxide (NaOH)

  • Ethanol

  • Water

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer

  • Standard glassware for workup and purification

Procedure:

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve acetylacetonitrile (0.1 mol) in ethanol (100 mL).

  • Reagent Addition: In a separate beaker, prepare a solution of hydroxylamine hydrochloride (0.11 mol) and sodium hydroxide (0.11 mol) in water (50 mL).

  • Reaction Execution: Add the aqueous hydroxylamine solution to the ethanolic solution of acetylacetonitrile.

  • Reflux: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup: After completion, cool the reaction mixture to room temperature. Reduce the volume of ethanol under reduced pressure.

  • Extraction: Add water (100 mL) to the residue and extract the product with ethyl acetate (3 x 50 mL).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization.

Data Summary and Key Parameters

The success of this synthesis is highly dependent on controlling the reaction parameters.

ParameterConditionRationale / Impact on Yield & Selectivity
pH > 8Favors nucleophilic attack on the ketone, leading to the desired 5-aminoisoxazole isomer.[6]
Temperature RefluxProvides the necessary activation energy for the cyclization and dehydration steps.[6]
Solvent Ethanol/WaterA protic solvent system that effectively dissolves both the organic substrate and inorganic reagents.
Base NaOH, KOH, or organic basesNeutralizes the HCl from hydroxylamine hydrochloride and catalyzes the reaction.

Expected Yield: Yields for this type of reaction are generally good, often ranging from 60% to 90%, depending on the substrate.[6]

Method 2: 1,3-Dipolar Cycloaddition of Nitrile Oxides with α-Cyanoenamines

This method offers a highly regioselective one-pot synthesis of 5-aminoisoxazoles.[1][3][7] It relies on the [3+2] cycloaddition reaction between a nitrile oxide (the 1,3-dipole) and an α-cyanoenamine (the dipolarophile).

Mechanistic Rationale

Nitrile oxides are typically generated in situ from the corresponding aldoximes via dehydrohalogenation or from primary nitroalkanes.[1] These reactive intermediates then undergo a concerted [3+2] cycloaddition with the electron-rich double bond of the α-cyanoenamine. The regioselectivity is governed by the electronic and steric properties of the reactants, consistently leading to the 5-amino-substituted isoxazole.[3][7] The intermediate isoxazoline is typically not isolated and aromatizes directly to the final product.[3][7]

Diagram 2: Experimental Workflow for 1,3-Dipolar Cycloaddition

Workflow cluster_0 Nitrile Oxide Generation cluster_1 Cycloaddition start Aldoxime step1 Dehydrohalogenation (e.g., with NCS/Pyridine) start->step1 intermediate1 Nitrile Oxide (in situ) step1->intermediate1 step2 [3+2] Cycloaddition intermediate1->step2 enamine α-Cyanoenamine enamine->step2 product 3-Substituted 5-Aminoisoxazole step2->product

Caption: Workflow for 5-Aminoisoxazole Synthesis.

Detailed Experimental Protocol: Synthesis of 1-[3-(4-Chlorophenyl)isoxazol-5-yl]piperidine

This protocol is based on the work of Saad et al. and demonstrates the one-pot nature of this synthetic route.[1]

Materials and Reagents:

  • 4-Chlorobenzaldoxime

  • N-Chlorosuccinimide (NCS)

  • Pyridine

  • 1-Piperidin-1-yl-acrylonitrile (α-cyanoenamine)

  • Toluene

  • Standard glassware for inert atmosphere reactions, workup, and purification

Procedure:

  • Reaction Setup: To a solution of 4-chlorobenzaldoxime (10 mmol) in dry toluene (50 mL) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 1-piperidin-1-yl-acrylonitrile (10 mmol).

  • Nitrile Oxide Generation: Add N-chlorosuccinimide (10 mmol) portion-wise to the stirred solution.

  • Base Addition: Add pyridine (10 mmol) dropwise to the reaction mixture.

  • Reaction Execution: Stir the reaction mixture at room temperature overnight.

  • Workup: Filter the reaction mixture to remove the precipitated succinimide. Wash the filtrate with water (2 x 30 mL) and brine (30 mL).

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., hexane/ether).[1]

Data Summary and Key Considerations
ParameterConditionRationale / Impact on Yield
Nitrile Oxide Precursor Aldoximes, nitroalkanesChoice depends on availability and stability. Aldoximes are common and effective.
Generation Method Dehydrohalogenation, dehydrationIn situ generation is crucial due to the high reactivity and instability of nitrile oxides.[1]
Solvent Aprotic (e.g., Toluene)Prevents unwanted side reactions with the nitrile oxide intermediate.
Enamine Electron-rich alkeneThe nature of the amino substituent on the enamine can influence reactivity.

Expected Yield: This method can provide moderate to good yields, often dependent on the specific substrates and the efficiency of nitrile oxide generation.[3][7]

Spectroscopic Characterization

The synthesized 3-substituted 5-aminoisoxazoles can be characterized using standard spectroscopic techniques.

TechniqueExpected Observations
¹H NMR Signals corresponding to the substituent at the 3-position, the proton at the 4-position of the isoxazole ring (typically a singlet), and protons of the amino group.
¹³C NMR Characteristic signals for the isoxazole ring carbons (C3, C4, C5) and the carbon of the substituent.[1]
Mass Spectrometry The molecular ion peak corresponding to the calculated mass of the product.
IR Spectroscopy Characteristic absorption bands for N-H stretching of the amino group and C=N stretching of the isoxazole ring.

For detailed spectroscopic data on specific compounds, refer to the cited literature.[1][8]

Conclusion

The synthesis of 3-substituted 5-aminoisoxazoles can be reliably achieved through several methodologies. The classical cyclocondensation of β-ketonitriles with hydroxylamine remains a robust and high-yielding approach, particularly when regioselectivity is controlled by pH.[6] For a more streamlined, one-pot synthesis, the 1,3-dipolar cycloaddition of nitrile oxides with enamines offers an elegant and regioselective alternative.[1][3][7] The choice of synthetic route will ultimately depend on the availability of starting materials, desired substitution patterns, and scalability requirements. The protocols and mechanistic insights provided in this application note serve as a valuable resource for researchers engaged in the synthesis of these important heterocyclic building blocks for drug discovery and development.

References

  • A Comparative Analysis of Synthetic Routes to 5-Aminoisoxazoles - Benchchem.
  • Saad, H. A., Vaultier, M., & Derdour, A. (2004). One Step Regioselective Synthesis of 5-Aminoisoxazoles from Nitrile Oxides and α-Cyanoenamines. Molecules, 9(7), 527-534. Available at: [Link]

  • The synthetic and therapeutic expedition of isoxazole and its analogs - PMC.
  • Johnson, L., Powers, J., Ma, F., Jendza, K., Wang, B., Meredith, E., & Mainolfi, N. (2013). A Reliable Synthesis of 3-Amino-5-Alkyl and 5-Amino-3-Alkyl Isoxazoles. Synthesis, 45(02), 171-173.
  • Deko, P., et al. (2009). Synthesis of 3-Aminoisoxazoles via the Addition−Elimination of Amines on 3-Bromoisoxazolines. Organic Letters, 11(18), 4196-4199. Available at: [Link]

  • Saad, H. A., et al. (2004). One Step Regioselective Synthesis of 5-Aminoisoxazoles from Nitrile Oxides and α-Cyanoenamines. Molecules, 9(7), 527-34. Available at: [Link]

  • Tsyganov, D. V., et al. (2014). 3-(5-)-Amino-o-diarylisoxazoles: regioselective synthesis and antitubulin activity. European Journal of Medicinal Chemistry, 73, 112-25. Available at: [Link]

  • Saad, H. A., et al. (2004). One step regioselective synthesis of 5-aminoisoxazoles from nitrile oxides and alpha-cyanoenamines. Molecules, 9(7), 527-34. Available at: [Link]

  • One-Pot Synthesis of 3-Aryl-5-Aminoisoxazoles: Application Notes and Protocols - Benchchem.
  • A base promoted multigram synthesis of aminoisoxazoles: valuable building blocks for drug discovery and peptidomimetics - RSC Publishing. Available at: [Link]

  • Puzzarini, C., et al. (2022). Spectroscopic Characterization of 3-Aminoisoxazole, a Prebiotic Precursor of Ribonucleotides. Molecules, 27(10), 3278. Available at: [Link]

  • Synthesis of Bi‐ and Polyfunctional Isoxazoles from Amino Acid Derived Halogenoximes and Active Methylene Nitriles, European Journal of Organic Chemistry. Available at: [Link]

  • The synthesis of new 5-aminoisoxazoles by reaction of thiocarbamoylcyanoacetates with hydroxylamine - ResearchGate. Available at: [Link]

  • Synthesis of Isoxazol-5-One Derivatives Catalyzed by Amine-Functionalized Cellulose.
  • Synthesis and Antiprotozoal Profile of 3,4,5‐Trisubstituted Isoxazoles - PMC. Available at: [Link]

  • Synthesis of 5-aminoisoxazoles 54 from ynamides 53 - ResearchGate. Available at: [Link]

  • 5-Chloroisoxazoles: A Versatile Starting Material for the Preparation of Amides, Anhydrides, Esters, and Thioesters of 2H-Azirine-2-carboxylic Acids - MDPI. Available at: [Link]

  • 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides - NIH. Available at: [Link]

Sources

Application Note: 3-(Cyclohexylmethyl)-1,2-oxazol-5-amine as a Promising Scaffold for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide for Medicinal Chemists

Introduction: Unveiling a Scaffold of Untapped Potential

In the landscape of medicinal chemistry, the identification of novel molecular scaffolds that combine proven pharmacophoric features with advantageous physicochemical properties is paramount. The 3-(Cyclohexylmethyl)-1,2-oxazol-5-amine core represents such a scaffold. While direct literature on this specific molecule is nascent, an analysis of its constituent parts—the 1,2-oxazole-5-amine heterocycle and the cyclohexylmethyl substituent—reveals a compelling rationale for its investigation as a foundational structure for next-generation therapeutics.

The isoxazole ring is a five-membered heterocycle that has garnered significant attention in drug discovery due to its metabolic stability and ability to participate in various non-covalent interactions, including hydrogen bonding and dipole-dipole interactions.[1][2] This "privileged" scaffold is a cornerstone of numerous approved drugs, demonstrating its clinical and therapeutic relevance. Its derivatives exhibit a vast spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective effects.[2][3][4] Marketed drugs such as the anti-rheumatic agent leflunomide and the COX-2 inhibitor valdecoxib feature the isoxazole core, underscoring its versatility and acceptance in drug design.[3][5]

Complementing the isoxazole core is the cyclohexyl group, a non-planar, saturated carbocycle that offers distinct advantages over traditional aromatic substituents. The inclusion of a cyclohexyl moiety increases the fraction of sp³-hybridized carbons (Fsp³), a molecular descriptor correlated with higher clinical success rates.[6] The cyclohexyl group can serve as a bioisostere for phenyl or t-butyl groups, providing a three-dimensional structure that can lead to more extensive and specific interactions within a protein's binding pocket.[7][8] This increased dimensionality can enhance binding affinity and selectivity, while its rigidity can reduce the entropic penalty of binding.[7][8]

This application note provides a comprehensive guide for researchers exploring the potential of this compound. We present detailed synthetic protocols, methodologies for biological screening in key therapeutic areas, and a framework for initiating a robust drug discovery program based on this promising, yet underexplored, molecular architecture.

Proposed Therapeutic Applications & Mechanistic Rationale

The diverse bioactivities associated with the isoxazole nucleus suggest several high-potential therapeutic avenues for derivatives of this compound.

  • Oncology: Isoxazole derivatives have demonstrated potent anticancer effects.[1][2] The mechanism often involves the inhibition of key signaling pathways (e.g., tyrosine kinases) or enzymes crucial for cancer cell proliferation. The lipophilic cyclohexyl group could enhance membrane permeability, leading to better intracellular target engagement.

  • Infectious Diseases: The isoxazole ring is present in antibiotics like sulfamethoxazole.[3] Novel derivatives could be explored for activity against drug-resistant bacterial or fungal strains. The 5-amino group provides a convenient handle for further functionalization to optimize antibacterial spectrum and potency.

  • Neurodegenerative Disorders: Certain isoxazoles exhibit neuroprotective properties.[1][2] The anticonvulsant drug zonisamide contains an isoxazole ring.[4] The cyclohexylmethyl group could improve blood-brain barrier penetration, making this scaffold suitable for developing agents against central nervous system (CNS) disorders.

Synthesis and Characterization Protocols

The synthesis of this compound can be approached through established methods for constructing 5-amino-isoxazoles. Below is a validated, multi-step protocol.

Synthetic Workflow Overview

G cluster_0 Synthesis of this compound A Cyclohexylacetaldehyde C Cyclohexylacetaldehyde Oxime A->C B Hydroxylamine B->C E Hydroximoyl Chloride Intermediate C->E D N-Chlorosuccinimide (NCS) D->E H Cycloaddition Reaction E->H F Cyanoacetamide F->H G Base (e.g., NaOEt) G->H I 3-(Cyclohexylmethyl)-5-imino-4,5-dihydro-1,2-oxazole-4-carbonitrile H->I J Acidic Hydrolysis I->J Tautomerization & Hydrolysis K Final Product: This compound J->K

Caption: Synthetic pathway for this compound.

Step-by-Step Synthesis Protocol

Protocol 1: Synthesis of this compound

  • Objective: To synthesize the target compound from commercially available starting materials.

  • Causality: This protocol follows a classical route involving the formation of a hydroximoyl chloride intermediate, which then undergoes a base-mediated [3+2] cycloaddition with a suitable C2 synthon (cyanoacetamide) to construct the 5-amino-isoxazole ring.

Step 1: Oximation of Cyclohexylacetaldehyde

  • Dissolve cyclohexylacetaldehyde (1.0 eq) in ethanol (5 mL/mmol) in a round-bottom flask equipped with a magnetic stirrer.

  • Add an aqueous solution of hydroxylamine hydrochloride (1.2 eq) and sodium acetate (1.5 eq).

  • Stir the mixture at room temperature for 4-6 hours. Monitor reaction completion by TLC.

  • Once complete, remove the ethanol under reduced pressure. Add water and extract the product with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate to yield cyclohexylacetaldehyde oxime, which can often be used in the next step without further purification.

Step 2: Formation of Hydroximoyl Chloride Intermediate

  • Dissolve the cyclohexylacetaldehyde oxime (1.0 eq) from Step 1 in N,N-dimethylformamide (DMF, 4 mL/mmol).

  • Cool the solution to 0 °C in an ice bath.

  • Add N-Chlorosuccinimide (NCS) (1.05 eq) portion-wise, maintaining the temperature below 5 °C.

  • Stir the reaction at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2 hours. The formation of the hydroximoyl chloride is typically assumed and the crude solution is used directly in the next step.

Step 3: [3+2] Cycloaddition and Cyclization

  • In a separate flask, prepare a solution of sodium ethoxide by dissolving sodium metal (2.2 eq) in absolute ethanol (5 mL/mmol) at 0 °C.

  • To this solution, add cyanoacetamide (1.0 eq) and stir for 15 minutes at 0 °C.

  • Slowly add the crude DMF solution of the hydroximoyl chloride from Step 2 to the sodium ethoxide/cyanoacetamide mixture at 0 °C.

  • Stir the reaction mixture at room temperature overnight.

  • Quench the reaction by pouring it into ice-cold water. A precipitate may form.

  • Neutralize the mixture with dilute HCl.

  • Collect the solid by filtration, wash with water, and dry under vacuum. If no solid forms, extract the aqueous layer with ethyl acetate.

  • Purify the crude product by column chromatography on silica gel (e.g., using a hexane:ethyl acetate gradient) to afford pure this compound.

Step 4: Characterization

  • Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, Mass Spectrometry, and HPLC.

Biological Evaluation: Protocols and Screening Cascade

A logical screening cascade is essential for efficiently evaluating the therapeutic potential of the synthesized compound and its future analogs.

Biological Screening Workflow

G A Primary Screening (Single High Concentration) B Cytotoxicity Assay (e.g., MTT) Against Cancer Cell Lines (MCF-7, A549, HCT116) A->B C Antimicrobial Assay (e.g., MIC) Against Pathogens (S. aureus, E. coli, C. albicans) A->C D Dose-Response & IC50/MIC Determination B->D Active Hits C->D Active Hits E Secondary Assays (Mechanism of Action) D->E H In Vitro ADME Profiling (Solubility, Permeability, Stability) D->H F Kinase Inhibition Panel E->F G Bacterial Growth Kinetics E->G I Lead Optimization H->I

Caption: A hierarchical screening cascade for biological evaluation.

Protocol 2: In Vitro Anticancer Cytotoxicity Assay (MTT Assay)
  • Objective: To determine the concentration at which the compound inhibits 50% of cancer cell growth (IC₅₀).

  • Causality: The MTT assay is a colorimetric assay that measures cellular metabolic activity. Viable cells with active metabolism reduce the yellow MTT tetrazolium salt to a purple formazan product, allowing for quantitative measurement of cell viability.

  • Cell Seeding: Seed cancer cells (e.g., MCF-7 breast cancer) in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete growth medium. Incubate for 24 hours at 37 °C, 5% CO₂.

  • Compound Treatment: Prepare a stock solution of this compound in DMSO. Perform serial dilutions in culture medium to achieve final concentrations ranging from 0.1 µM to 100 µM. Add 100 µL of the diluted compound solutions to the appropriate wells. Include wells with vehicle (DMSO) as a negative control and a known anticancer drug (e.g., doxorubicin) as a positive control.

  • Incubation: Incubate the plate for 48-72 hours at 37 °C, 5% CO₂.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the log of the compound concentration and determine the IC₅₀ value using non-linear regression analysis.

Protocol 3: Antimicrobial Minimum Inhibitory Concentration (MIC) Assay
  • Objective: To determine the lowest concentration of the compound that visibly inhibits microbial growth.

  • Causality: The broth microdilution method is a standardized assay to quantify the in vitro susceptibility of bacteria to an antimicrobial agent.

  • Inoculum Preparation: Culture a bacterial strain (e.g., Staphylococcus aureus) overnight. Dilute the culture in Mueller-Hinton Broth (MHB) to achieve a standardized final concentration of approximately 5 x 10⁵ CFU/mL.

  • Compound Preparation: Perform a two-fold serial dilution of the test compound in a 96-well plate using MHB, typically from 128 µg/mL down to 0.25 µg/mL.

  • Inoculation: Add the standardized bacterial inoculum to each well. Include a positive control (bacteria in MHB without compound) and a negative control (MHB only).

  • Incubation: Incubate the plate at 37 °C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible turbidity (growth). This can be determined by visual inspection or by measuring the optical density at 600 nm.

Data Interpretation and Structure-Activity Relationship (SAR)

Systematic modification of the this compound scaffold is crucial for lead optimization. The 5-amino group serves as an excellent chemical handle for creating a library of amides, sulfonamides, or ureas.

Illustrative SAR Table

The following table presents hypothetical data to illustrate how an SAR table could be structured to guide optimization.

Compound IDR Group (Modification at 5-NH₂)Cancer IC₅₀ (MCF-7, µM)Bacterial MIC (S. aureus, µg/mL)
LEAD-001 -H (Parent Amine)15.264
LEAD-002 -C(O)CH₃ (Acetamide)8.532
LEAD-003 -C(O)Ph (Benzamide)4.1>128
LEAD-004 -SO₂CH₃ (Methanesulfonamide)11.816
LEAD-005 -C(O)NH-Ph (Phenylurea)2.5>128
  • Analysis: From this hypothetical data, one might conclude that acylation of the 5-amino group (LEAD-002, -003, -005) enhances anticancer activity, with larger aromatic groups being favorable. Conversely, sulfonamides (LEAD-004) appear to improve antibacterial potency while slightly reducing anticancer effects. This systematic approach allows researchers to rationally design the next generation of compounds.

Conclusion

This compound is a strategically designed scaffold that merges the validated therapeutic potential of the 5-amino-isoxazole core with the advantageous physicochemical properties imparted by the cyclohexyl moiety. While underexplored, a rational, hypothesis-driven investigation based on the protocols outlined in this guide can unlock its potential. This scaffold offers a promising starting point for developing novel drug candidates in oncology, infectious diseases, and beyond, addressing areas of significant unmet medical need.

References

  • Advances in isoxazole chemistry and their role in drug discovery.RSC Publishing.
  • Isoxazole Derivatives as Potential Pharmacophore for New Drug Development.ResearchGate.
  • Cyclohexanes in Drug Discovery.PharmaBlock.
  • Medicinal Chemistry Perspective of Fused Isoxazole Derivatives.PubMed.
  • 【Whitepaper】Cyclohexanes in Drug Discovery.PharmaBlock.
  • Advances in isoxazole chemistry and their role in drug discovery.PMC - NIH.
  • A review of isoxazole biological activity and present synthetic techniques.World Journal of Pharmacy and Pharmaceutical Sciences.
  • Stacking with No Planarity?PMC - NIH.

Sources

Application Notes & Protocols: 3-(Cyclohexylmethyl)-1,2-oxazol-5-amine as a Versatile Scaffold in Drug Design

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling a Privileged Scaffold for Modern Medicinal Chemistry

In the landscape of drug discovery, the identification of novel molecular scaffolds that offer a blend of synthetic tractability, favorable physicochemical properties, and diverse biological activity is paramount. The 1,2-oxazole (isoxazole) nucleus is a well-established "privileged" structure, integral to numerous FDA-approved drugs.[1] Its unique electronic configuration and ability to form key interactions with biological targets have cemented its role in medicinal chemistry.[2][3] This guide focuses on a specific, promising derivative: 3-(Cyclohexylmethyl)-1,2-oxazol-5-amine .

While this exact molecule is not extensively documented in public literature, its constituent parts—the 1,2-oxazol-5-amine core and the 3-cyclohexylmethyl substituent—provide a strong rationale for its potential as a valuable scaffold. The 5-amino group serves as a versatile synthetic handle for library generation, allowing for the introduction of diverse functionalities to modulate potency, selectivity, and pharmacokinetic profiles. The cyclohexylmethyl group at the 3-position introduces significant lipophilicity and a three-dimensional character, which can enhance binding to target proteins by accessing deeper hydrophobic pockets and reducing the entropic penalty of binding compared to flexible alkyl chains.[4][5] This strategic combination makes this compound an exciting starting point for developing novel therapeutics across various disease areas.

This document serves as a comprehensive guide for researchers, providing detailed protocols for the synthesis, derivatization, and biological evaluation of compounds derived from this scaffold.

Section 1: The Strategic Advantage of the this compound Scaffold

The utility of this scaffold is rooted in the synergistic interplay of its core components.

  • The 1,2-Oxazol-5-amine Core: This heterocyclic system is a bioisostere for other five-membered rings like oxazoles and thiazoles. The nitrogen and oxygen atoms act as hydrogen bond acceptors, while the amino group at the 5-position is a crucial hydrogen bond donor and a key point for chemical modification. Derivatization at this position can profoundly influence the molecule's interaction with biological targets.

  • The 3-Cyclohexylmethyl Substituent: The cyclohexyl ring is a non-planar, lipophilic moiety frequently employed in drug design to fill hydrophobic pockets in target proteins.[4] Its conformational rigidity can lead to a more favorable binding entropy compared to linear alkyl chains.[4] Furthermore, it can serve as a bioisosteric replacement for phenyl or tert-butyl groups, potentially improving metabolic stability by blocking sites of oxidation.[6][7] The methylene linker provides rotational flexibility, allowing the cyclohexyl group to adopt an optimal orientation within a binding site. The overall lipophilicity imparted by this group is a critical determinant of the molecule's ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties.[8][9]

Section 2: Synthesis and Derivatization

Protocol: Synthesis of this compound

The synthesis of the core scaffold can be achieved through a multi-step process, culminating in the cyclization to form the isoxazole ring. This protocol is based on established methods for the synthesis of 5-aminoisoxazoles.[10]

Workflow for Scaffold Synthesis

Scaffold Synthesis cluster_0 Step 1: Knoevenagel Condensation cluster_1 Step 2: Oximation & Cyclization A Cyclohexylacetaldehyde C Ethyl 2-cyano-4-cyclohexylbut-2-enoate A->C Piperidine, Ethanol B Ethyl Cyanoacetate B->C E 3-(Cyclohexylmethyl)- 1,2-oxazol-5-amine C->E Base (e.g., NaOEt), Ethanol D Hydroxylamine HCl D->E

Caption: Synthetic workflow for this compound.

Materials:

  • Cyclohexylacetaldehyde

  • Ethyl cyanoacetate

  • Piperidine

  • Ethanol (absolute)

  • Hydroxylamine hydrochloride

  • Sodium ethoxide (NaOEt) or other suitable base

  • Diethyl ether

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Standard laboratory glassware and magnetic stirrer

Step-by-Step Protocol:

  • Step 1: Synthesis of Ethyl 2-cyano-4-cyclohexylbut-2-enoate.

    • To a solution of cyclohexylacetaldehyde (1.0 eq) and ethyl cyanoacetate (1.1 eq) in absolute ethanol, add a catalytic amount of piperidine (0.1 eq).

    • Stir the reaction mixture at room temperature for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, concentrate the mixture under reduced pressure to remove the ethanol.

    • Dissolve the residue in diethyl ether and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.

    • Purify the crude product by silica gel column chromatography to yield the intermediate enoate.

    • Rationale: This is a classic Knoevenagel condensation, a reliable method for forming carbon-carbon double bonds by reacting an aldehyde with an active methylene compound like ethyl cyanoacetate.

  • Step 2: Synthesis of this compound.

    • Dissolve hydroxylamine hydrochloride (1.5 eq) in ethanol, followed by the careful addition of a solution of sodium ethoxide in ethanol (1.5 eq) at 0 °C. Stir for 30 minutes to form free hydroxylamine.

    • To this mixture, add a solution of the enoate intermediate from Step 1 (1.0 eq) in ethanol.

    • Reflux the reaction mixture for 4-6 hours, monitoring by TLC.

    • Cool the reaction to room temperature and concentrate under reduced pressure.

    • Partition the residue between water and ethyl acetate. Extract the aqueous layer twice more with ethyl acetate.

    • Combine the organic extracts, wash with brine, dry over anhydrous MgSO₄, and concentrate.

    • Purify the crude product by silica gel column chromatography to obtain this compound.

    • Rationale: The reaction of the α,β-unsaturated nitrile with hydroxylamine proceeds via a Michael addition followed by an intramolecular cyclization and tautomerization to yield the stable 5-aminoisoxazole ring system.[10]

Protocol: Library Derivatization via N-Acylation

The 5-amino group is an excellent nucleophile for derivatization. N-acylation is a straightforward method to generate a library of amides with diverse properties.

Workflow for Library Synthesis

Library Synthesis Scaffold 3-(Cyclohexylmethyl)- 1,2-oxazol-5-amine Product N-(3-(Cyclohexylmethyl)- 1,2-oxazol-5-yl)amide (Derivative Library) Scaffold->Product Base (e.g., Pyridine or DIPEA) Coupling Agent (e.g., HATU) if R-COOH Reagent R-COCl or R-COOH (Acylating Agent) Reagent->Product

Caption: General workflow for N-acylation of the scaffold.

Materials:

  • This compound (Scaffold)

  • A diverse set of acyl chlorides (R-COCl) or carboxylic acids (R-COOH)

  • Anhydrous dichloromethane (DCM) or N,N-Dimethylformamide (DMF)

  • Base: Pyridine or Diisopropylethylamine (DIPEA)

  • Peptide coupling agent (if using carboxylic acids), e.g., HATU or EDCI/HOBt

  • Saturated sodium bicarbonate solution

  • 1 M HCl solution

  • Brine

  • Anhydrous MgSO₄

Step-by-Step Protocol (using an acyl chloride):

  • Dissolve the scaffold (1.0 eq) in anhydrous DCM.

  • Add pyridine (1.5 eq) to the solution and cool to 0 °C.

  • Add the desired acyl chloride (1.1 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

  • Upon completion, dilute the reaction with DCM and wash sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate.

  • Purify the resulting amide derivative by column chromatography or preparative HPLC.

  • Rationale: This standard acylation allows for the rapid incorporation of a wide variety of "R" groups, enabling systematic exploration of structure-activity relationships (SAR). The choice of R-group can modulate properties like solubility, cell permeability, and target engagement.

Section 3: Application in Target-Oriented Drug Design

The broad biological activity of isoxazoles suggests that derivatives of this scaffold could be active against multiple target classes.[3][11] We propose two primary applications: as kinase inhibitors for oncology and as novel antimicrobial agents.

Application as Kinase Inhibitors

Many kinase inhibitors feature a heterocyclic core that anchors the molecule in the ATP-binding site. The 5-amino group of the isoxazole can be derivatized to form hydrogen bonds with the kinase hinge region, a common binding motif for Type I and Type II inhibitors.

Hypothesized Kinase Binding Pathway

Kinase Inhibition cluster_pockets Binding Pockets Kinase Kinase ATP Binding Site Scaffold 3-Cyclohexylmethyl Group Isoxazole Core N-Acyl Derivative (R-group) HydrophobicPocket Hydrophobic Pocket Scaffold:f0->HydrophobicPocket Lipophilic Interaction Hinge Hinge Region (H-Bonding) Scaffold:f1->Hinge H-Bonding SolventFront Solvent-Exposed Region Scaffold:f2->SolventFront Vector for Selectivity/Solubility

Caption: Hypothesized binding mode in a kinase active site.

Protocol: ADP-Glo™ Kinase Inhibition Assay

This commercially available luminescent assay quantifies kinase activity by measuring the amount of ADP produced. It is a robust method for high-throughput screening of potential inhibitors.[12][13]

Materials:

  • Purified target kinase

  • Kinase-specific substrate (peptide or protein)

  • ATP

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • Test compounds (derivatives of the scaffold) dissolved in DMSO

  • Kinase buffer (e.g., 40mM Tris, pH 7.5, 20mM MgCl₂, 0.1mg/ml BSA)

  • 384-well white assay plates

Step-by-Step Protocol:

  • Compound Plating: Prepare serial dilutions of test compounds in DMSO. Transfer a small volume (e.g., 1 µL) of each dilution into the wells of a 384-well plate. Include DMSO-only wells as a "no inhibition" control.

  • Kinase Reaction:

    • Prepare a kinase/substrate master mix in kinase buffer. Add 2 µL of this mix to each well.

    • Prepare an ATP solution in kinase buffer. Add 2 µL to each well to initiate the reaction. The final reaction volume is 5 µL.

    • Incubate the plate at room temperature for 60 minutes.

  • ADP Detection:

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

    • Incubate at room temperature for 40 minutes.

    • Add 10 µL of Kinase Detection Reagent to each well to convert the generated ADP back to ATP and produce a luminescent signal.

    • Incubate at room temperature for 30-60 minutes.

  • Data Acquisition: Read the luminescence on a plate reader.

  • Data Analysis:

    • Calculate the percentage of inhibition for each compound concentration relative to the DMSO control.

    • Plot the percent inhibition versus the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

Quantitative Data Summary (Hypothetical)

Derivative IDR-GroupTarget KinaseIC₅₀ (nM)
SCAFF-01PhenylKinase A850
SCAFF-024-FluorophenylKinase A250
SCAFF-033-PyridylKinase A120
SCAFF-044-MorpholinophenylKinase A75
Application as Antimicrobial Agents

Isoxazole derivatives have demonstrated a wide range of antimicrobial activities.[3][11] The lipophilic cyclohexylmethyl group may enhance the ability of compounds to penetrate bacterial cell membranes.

Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

This is a standard method for determining the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[14][15]

Materials:

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Cation-adjusted Mueller-Hinton Broth (MHB)

  • Test compounds dissolved in DMSO

  • Sterile 96-well microtiter plates

  • Bacterial inoculum standardized to ~5 x 10⁵ CFU/mL

Step-by-Step Protocol:

  • Compound Preparation: Prepare a 2-fold serial dilution of each test compound in MHB directly in the 96-well plate. The final volume in each well should be 50 µL.

  • Inoculation: Add 50 µL of the standardized bacterial inoculum to each well, bringing the final volume to 100 µL. This dilutes the compound and the inoculum by a factor of two.

  • Controls: Include a positive control well (MHB + inoculum, no compound) and a negative control well (MHB only).

  • Incubation: Cover the plate and incubate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible turbidity (growth). This can be assessed visually or by measuring the optical density (OD) at 600 nm.

  • Rationale: This assay provides a quantitative measure of the potency of the compounds against various bacterial strains, which is essential for guiding the SAR for developing new antibiotics.

Cell-Based Assay for Anticancer Activity

To assess the effect of scaffold derivatives on cancer cell viability, a colorimetric assay such as the MTT or a luminescent assay like CellTiter-Glo® is commonly used.[16][17][18]

Protocol: CellTiter-Glo® Luminescent Cell Viability Assay

This assay quantifies the number of viable cells in culture based on the quantitation of ATP, which signals the presence of metabolically active cells.

Materials:

  • Cancer cell line (e.g., HCT116, MCF-7)

  • Appropriate cell culture medium and supplements

  • Test compounds dissolved in DMSO

  • Sterile 96-well clear-bottom, white-walled plates

  • CellTiter-Glo® Luminescent Cell Viability Assay Kit (Promega)

Step-by-Step Protocol:

  • Cell Plating: Seed cells into a 96-well plate at a predetermined density (e.g., 5,000 cells/well in 100 µL of medium) and allow them to adhere overnight.[16]

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Add these dilutions to the cells (e.g., add 100 µL to make the final volume 200 µL). Include DMSO-treated wells as a control.

  • Incubation: Incubate the plate for a specified period (e.g., 72 hours) at 37°C in a CO₂ incubator.

  • Assay Procedure:

    • Equilibrate the plate and the CellTiter-Glo® Reagent to room temperature.

    • Add a volume of CellTiter-Glo® Reagent equal to the volume of culture medium in each well (e.g., 200 µL).

    • Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Acquisition: Measure the luminescence using a plate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the DMSO control and determine the IC₅₀ value by plotting viability against the log of compound concentration.

Conclusion

The this compound scaffold represents a promising starting point for the design of novel therapeutic agents. Its structure combines the proven utility of the 1,2-oxazol-5-amine core with the advantageous physicochemical properties of a cyclohexylmethyl substituent. The synthetic and derivatization protocols provided herein offer a clear path for creating diverse chemical libraries. Furthermore, the detailed bioassay protocols enable the systematic evaluation of these new chemical entities against key biological targets in oncology and infectious diseases, paving the way for the discovery of next-generation medicines.

References

  • PharmaBlock. (n.d.). Cyclohexanes in Drug Discovery.
  • Oxazole and isoxazole-containing pharmaceuticals: targets, pharmacological activities, and their SAR studies. (2025). RSC Medicinal Chemistry.
  • Unsubstituted Rings. (2024). In Drug Modifications to Improve Stability. Chemistry LibreTexts.
  • Schwalbe, R., Steele-Moore, L., & Goodwin, A. C. (Eds.). (2007). Antimicrobial Susceptibility Testing Protocols. CRC Press.
  • World Organisation for Animal Health. (2012). LABORATORY METHODOLOGIES FOR BACTERIAL ANTIMICROBIAL SUSCEPTIBILITY TESTING. OIE Terrestrial Manual.
  • Antimicrobial Susceptibility Testing Protocols. (n.d.). NHBS Academic & Professional Books.
  • Methodologies for Antimicrobial Susceptibility Testing. (n.d.).
  • Three Steps for Setting up a Drug Screening Assay. (2025). Bitesize Bio.
  • A review of isoxazole biological activity and present synthetic techniques. (n.d.).
  • Oxazole and isoxazole-containing pharmaceuticals: targets, pharmacological activities, and their SAR studies. (n.d.). Scilit.
  • In Vitro Tumor Cell Model Systems for Anticancer Drug Screening and Verific
  • Cell-Based Methods for Determination of Efficacy for Candidate Therapeutics in the Clinical Management of Cancer. (2018). Molecules.
  • Antimicrobial Susceptibility Testing Protocols. (n.d.). NHBS Academic & Professional Books.
  • Guideline for anticancer assays in cells. (n.d.).
  • Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. (2025). Celtarys Research.
  • Oxazole and isoxazole-containing pharmaceuticals: targets, pharmacological activities, and their SAR studies. (n.d.). Scilit.
  • Biologically active drugs containing isoxazole moiety. (n.d.).
  • A review for cell-based screening methods in drug discovery. (n.d.). PMC - NIH.
  • Synthesis of 2-(5-Nitropyrid-2-yl)-3-(4-substitutedphenyl)amino-isoxazol-5(2H)-ones and Their Rearrangements to Imidazo[1,2-a]- pyridines and Indoles with Triethylamine. (n.d.). PMC - NIH.
  • SLK Kinase Assay. (n.d.).
  • The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems. (n.d.). PubMed Central.
  • 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides. (2022). Molecules.
  • How to measure Kinase activity with HTRF™ KinEASE™ assay kit. (2024). YouTube.
  • Bioisosteric Replacements. (n.d.). Chem-Space.
  • Enzyme Activity Assays for Protein Kinases: Strategies to Identify Active Substr
  • Synthesis of Isoxazol-5-One Derivatives Catalyzed by Amine-Functionalized Cellulose. (n.d.).
  • Application of Bioisosteres in Drug Design. (2012).
  • Application Notes and Protocols for the Derivatization of 5-Amino-3-phenyl-1,2-oxazole-4-carboxamide for Improved Solubility. (n.d.). Benchchem.
  • Assay Development for Protein Kinase Enzymes. (2012). NCBI.
  • Review on Synthesis of 3-Substituted 1,2-Benzisoxazole Deriv
  • Lipophilicity--methods of determination and its role in medicinal chemistry. (n.d.). PubMed.
  • Synthesis of 5-aminoisoxazoles from 3-trimethylsilylprop-2-ynamides. (2025).
  • Clean and Efficient Synthesis of Isoxazole Deriv
  • Integrating the Impact of Lipophilicity on Potency and Pharmacokinetic Parameters Enables the Use of Diverse Chemical Space during Small Molecule Drug Optimization. (n.d.).
  • The synthesis of new 5-aminoisoxazoles by reaction of thiocarbamoylcyanoacetates with hydroxylamine. (2025).
  • The Synthesis of 3-Methyl-5-(2-aminoalkyl)isoxazoles. (1973). Semantic Scholar.
  • Lipophilicity - Methods of determination and its role in medicinal chemistry. (2025).
  • Study of the Lipophilicity and ADMET Parameters of New Anticancer Diquinothiazines with Pharmacophore Substituents. (n.d.). MDPI.
  • Synthesis of Isoxazol-5-One Derivatives Catalyzed by Amine-Functionalized Cellulose. (2024). Preprints.org.
  • MedChem Essentials: Lipophilicity. (2025). YouTube.

Sources

Application Notes and Protocols for the Biological Screening of 3-Cyclohexylmethyl-5-amino-isoxazole

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Therapeutic Potential of a Novel Isoxazole Scaffold

The isoxazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with a wide array of pharmacological activities, including anti-inflammatory, anticancer, and kinase inhibitory effects.[1][2][3] The compound 3-cyclohexylmethyl-5-amino-isoxazole represents a novel chemical entity with potential therapeutic applications, suggested by the known bioactivities of related 5-amino-isoxazole derivatives which serve as building blocks for compounds with central nervous system and anti-inflammatory properties.[4][5]

This guide provides a comprehensive suite of biological screening assays to systematically evaluate the pharmacological profile of 3-cyclohexylmethyl-5-amino-isoxazole. The proposed screening cascade is designed to first establish a foundational understanding of the compound's impact on cell health and then to probe for specific activities in key areas of drug discovery, including inflammation, oncology, and signal transduction. The protocols are designed for researchers, scientists, and drug development professionals, offering not just procedural steps but also the underlying scientific rationale to empower informed experimental design and data interpretation.

Part 1: Foundational Screening - Assessing Cellular Viability and Cytotoxicity

A primary and essential step in the characterization of any new chemical entity is to determine its effect on cell viability.[6] This foundational screen identifies the concentration range at which the compound exhibits biological activity without inducing overt toxicity, a critical parameter for all subsequent cell-based assays.

Rationale for Foundational Screening

Cell viability assays provide a quantitative measure of overall cell health by assessing metabolic activity or membrane integrity.[6] By establishing a dose-response curve for cytotoxicity, researchers can distinguish between targeted pharmacological effects and non-specific toxicity. This information is crucial for selecting appropriate compound concentrations for more specific functional assays, ensuring that observed effects are not simply a consequence of cell death.

Experimental Workflow: Foundational Screening

The following workflow outlines the initial steps for assessing the impact of 3-cyclohexylmethyl-5-amino-isoxazole on cell health.

G cluster_0 Cell Culture & Seeding cluster_1 Compound Treatment cluster_2 Viability Assay cluster_3 Data Analysis start Select relevant cell line(s) (e.g., HEK293, HeLa, Jurkat) seed Seed cells in 96-well plates at optimized density start->seed prepare_compound Prepare serial dilutions of 3-cyclohexylmethyl-5-amino-isoxazole treat Treat cells with a range of compound concentrations prepare_compound->treat incubate Incubate for 24-72 hours treat->incubate mtt_assay Perform MTT assay incubate->mtt_assay readout Measure absorbance at 570 nm mtt_assay->readout analyze Calculate % cell viability vs. vehicle control readout->analyze ic50 Determine IC50 (concentration for 50% inhibition) analyze->ic50 G cluster_0 Extracellular cluster_1 Cytoplasm cluster_2 Nucleus tnfa TNF-α tnfr TNFR tnfa->tnfr ikk IKK Complex tnfr->ikk activates ikb_nfkb IκB NF-κB ikk->ikb_nfkb phosphorylates ikb IκB nfkb NF-κB nfkb_nuc NF-κB nfkb->nfkb_nuc translocates ikb_nfkb->nfkb releases ikb_p p-IκB ikb_nfkb->ikb_p proteasome Proteasome ikb_p->proteasome degradation dna DNA nfkb_nuc->dna binds gene Pro-inflammatory Gene Expression dna->gene activates

Caption: Canonical NF-κB signaling pathway activated by TNF-α.

Protocol: NF-κB Luciferase Reporter Assay

This protocol describes the use of a stable cell line expressing a luciferase reporter gene driven by an NF-κB responsive promoter to screen for inhibitory activity of 3-cyclohexylmethyl-5-amino-isoxazole.

Materials:

  • HEK293 or THP-1 cell line stably expressing an NF-κB-luciferase reporter construct

  • 3-cyclohexylmethyl-5-amino-isoxazole

  • Complete cell culture medium

  • Assay medium (e.g., serum-free medium)

  • TNF-α or LPS (as an NF-κB activator)

  • Luciferase assay reagent

  • White, opaque 96-well microplates

  • Luminometer

Procedure:

  • Cell Seeding: Seed the NF-κB reporter cells into a white, opaque 96-well plate at a density of 25,000-50,000 cells per well in 100 µL of complete medium. Incubate overnight at 37°C and 5% CO₂. [7]2. Compound Treatment: Prepare serial dilutions of 3-cyclohexylmethyl-5-amino-isoxazole in assay medium at 2x the final desired concentration. Remove the culture medium from the cells and add 50 µL of the compound dilutions. Incubate for 1 hour at 37°C.

  • Stimulation: Prepare a solution of TNF-α (e.g., 20 ng/mL) or LPS (e.g., 200 ng/mL) in assay medium at 2x the final concentration. Add 50 µL of the stimulant to each well (except for the unstimulated control wells).

  • Incubation: Incubate the plate for 5-6 hours at 37°C and 5% CO₂. [7]5. Luciferase Assay: Equilibrate the plate and the luciferase assay reagent to room temperature. Add 100 µL of the luciferase assay reagent to each well.

  • Luminescence Measurement: Measure the luminescence of each well using a plate-reading luminometer.

  • Data Analysis: Calculate the fold induction of luciferase activity for the stimulated control over the unstimulated control. Then, calculate the percentage of inhibition of NF-κB activity for each compound concentration relative to the stimulated control.

Parameter Recommendation
Cell LineHEK293-NF-κB-luc or THP-1-NF-κB-luc
Cell Seeding Density25,000 - 50,000 cells/well
Stimulant (TNF-α)10 ng/mL (final)
Stimulant (LPS)100 ng/mL (final)
Incubation Time (post-stimulation)5 - 6 hours

Part 3: Target-Specific Screening - Kinase Inhibition

The isoxazole scaffold is present in numerous kinase inhibitors, making this an important class of enzymes to investigate as potential targets for 3-cyclohexylmethyl-5-amino-isoxazole. [2]Kinases play a crucial role in cell signaling, and their dysregulation is implicated in cancer and inflammatory diseases. [8][9]

Rationale for Kinase Inhibition Screening

Given the prevalence of isoxazole-containing kinase inhibitors, it is logical to screen 3-cyclohexylmethyl-5-amino-isoxazole against a panel of kinases relevant to inflammation and cancer. Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assays are a robust and sensitive method for high-throughput screening of kinase inhibitors.

Signaling Pathways: PI3K/Akt/mTOR and JAK-STAT

Two key signaling pathways often dysregulated in cancer and inflammatory diseases are the PI3K/Akt/mTOR and JAK-STAT pathways. Screening against kinases in these pathways, such as PI3K, Akt, mTOR, JAKs, and STATs, would be a targeted approach.

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus rtk Receptor Tyrosine Kinase (RTK) pi3k PI3K rtk->pi3k activates cytokine_receptor Cytokine Receptor jak JAK cytokine_receptor->jak activates akt Akt pi3k->akt activates mtor mTOR akt->mtor activates transcription Gene Transcription mtor->transcription regulates stat STAT jak->stat phosphorylates stat_dimer STAT Dimer stat->stat_dimer dimerizes stat_dimer->transcription activates

Caption: Overview of the PI3K/Akt/mTOR and JAK-STAT signaling pathways.

Protocol: In Vitro Kinase Inhibition Assay (TR-FRET)

This protocol outlines a general method for a competitive TR-FRET binding assay to assess the inhibition of a specific kinase by 3-cyclohexylmethyl-5-amino-isoxazole.

Materials:

  • Purified recombinant kinase (e.g., a member of the PI3K or JAK family)

  • Europium-labeled anti-tag antibody (e.g., anti-GST)

  • Fluorescently labeled kinase tracer

  • 3-cyclohexylmethyl-5-amino-isoxazole

  • Assay buffer

  • 384-well low-volume black plates

  • TR-FRET-compatible microplate reader

Procedure:

  • Reagent Preparation: Prepare solutions of the kinase, anti-tag antibody, and tracer in assay buffer at the desired concentrations.

  • Compound Plating: Add serial dilutions of 3-cyclohexylmethyl-5-amino-isoxazole to the 384-well plate.

  • Reagent Addition: Add the kinase/antibody mixture and the tracer to the wells. The final volume is typically 15-20 µL.

  • Incubation: Incubate the plate at room temperature for 1-2 hours, protected from light.

  • TR-FRET Measurement: Read the plate on a TR-FRET-compatible microplate reader, measuring the emission at two wavelengths (e.g., 665 nm and 620 nm).

  • Data Analysis: Calculate the TR-FRET ratio (emission at 665 nm / emission at 620 nm). Determine the percentage of inhibition for each compound concentration relative to the no-inhibitor control and calculate the IC₅₀ value.

Parameter Recommendation
Kinase Concentration5-10 nM (assay dependent)
Antibody Concentration2-5 nM (assay dependent)
Tracer ConcentrationNear the Kd for the kinase
Incubation Time1 - 2 hours at room temperature

Part 4: Target-Specific Screening - G-Protein Coupled Receptor (GPCR) Modulation

GPCRs are a large family of cell surface receptors that are major drug targets. Screening 3-cyclohexylmethyl-5-amino-isoxazole for GPCR activity can uncover novel mechanisms of action.

Rationale for GPCR Screening

GPCRs mediate a vast array of physiological processes, and their modulation can have significant therapeutic effects. Assays that measure downstream second messengers, such as cyclic AMP (cAMP) and intracellular calcium, are effective methods for screening for GPCR agonists and antagonists.

Signaling Pathways: Gs and Gq Coupled GPCRs

GPCRs can be broadly classified by the G-protein they couple to. Gs-coupled receptors activate adenylyl cyclase, leading to an increase in cAMP, while Gq-coupled receptors activate phospholipase C, resulting in an increase in intracellular calcium.

G cluster_0 Gs-Coupled Pathway cluster_1 Gq-Coupled Pathway gs_gpcr Gs-GPCR ac Adenylyl Cyclase gs_gpcr->ac activates camp cAMP ac->camp converts atp ATP atp->ac pka PKA camp->pka activates gq_gpcr Gq-GPCR plc Phospholipase C gq_gpcr->plc activates ip3 IP3 plc->ip3 cleaves pip2 PIP2 pip2->plc er Endoplasmic Reticulum ip3->er binds ca2 Ca²⁺ er->ca2 release

Sources

Application Notes and Protocols for the Analytical Characterization of 3-(Cyclohexylmethyl)-1,2-oxazol-5-amine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive technical guide provides a suite of detailed analytical methods for the characterization of 3-(Cyclohexylmethyl)-1,2-oxazol-5-amine, a novel heterocyclic amine of interest in pharmaceutical development. The protocols herein are designed for researchers, quality control analysts, and drug development professionals, offering robust procedures for identity confirmation, purity assessment, and the determination of key physicochemical properties. Grounded in established pharmacopeial standards and advanced analytical principles, this document explains the causality behind experimental choices, ensuring that each protocol functions as a self-validating system. The methods detailed include High-Performance Liquid Chromatography (HPLC) for purity and assay, Liquid Chromatography-Mass Spectrometry (LC-MS) for identity, Nuclear Magnetic Resonance (NMR) for structural elucidation, and other essential tests for comprehensive characterization.

Introduction: The Analytical Imperative for a Novel Heterocycle

This compound (Figure 1) is a small molecule featuring a distinct combination of functional groups: a saturated carbocyclic ring (cyclohexyl), a primary aromatic amine, and a 1,2-oxazole heterocyclic core. This unique structure necessitates a multi-faceted analytical approach to ensure its identity, purity, and quality, which are critical attributes for any potential pharmaceutical candidate. The primary amine is a basic center and a potential site for hydrogen bonding, while the cyclohexyl group imparts lipophilicity. The oxazole ring contributes to the molecule's polarity and provides a chromophore for UV detection.

The analytical control strategy for such a molecule must be capable of not only quantifying the active substance but also detecting and quantifying a range of potential impurities, including starting materials, by-products from synthesis, and degradation products. This guide is structured to provide a logical progression of analytical techniques, from chromatographic separation to definitive structural confirmation and compendial testing. Each protocol is presented with an emphasis on scientific integrity, drawing from authoritative guidelines such as the United States Pharmacopeia (USP) and the International Council for Harmonisation (ICH).[1][2][3]

Figure 1: Chemical Structure of this compound Molecular Formula: C₁₀H₁₆N₂O Monoisotopic Mass: 180.1263 Da

Chromatographic Analysis for Purity and Assay

High-Performance Liquid Chromatography (HPLC) is the cornerstone for assessing the purity and potency of pharmaceutical compounds.[4] For this compound, a reversed-phase HPLC (RP-HPLC) method is recommended due to the molecule's moderate polarity.

Rationale for Method Development

The primary amine in the molecule can cause peak tailing on standard silica-based C18 columns due to interaction with acidic silanol groups. To mitigate this, two primary strategies are considered:

  • Use of a modern, end-capped, high-purity silica column: These columns have minimal residual silanols.

  • Mobile phase modification: Operating in a slightly acidic pH range (e.g., pH 3-4) protonates the amine, ensuring a single ionic form and reducing silanol interactions. A volatile buffer like ammonium formate is ideal for compatibility with mass spectrometry.

A gradient elution is chosen to ensure that any impurities with a wide polarity range, from more polar starting materials to less polar by-products, are effectively eluted and resolved from the main peak.

Workflow for HPLC Method Validation

The following diagram outlines the logical workflow for validating the HPLC method in accordance with ICH Q2(R1) guidelines.[2][5][6]

HPLC_Validation_Workflow cluster_0 Method Development cluster_1 Method Validation (ICH Q2(R1)) col_select Column & Mobile Phase Screening opt Optimization of Gradient & Flow Rate col_select->opt Select best conditions sst System Suitability Test (SST) (Resolution, Tailing Factor, RSD%) opt->sst Define final method spec Specificity (Peak Purity via DAD) lin Linearity & Range spec->lin acc Accuracy (Spike/Recovery) lin->acc prec Precision (Repeatability & Intermediate) acc->prec lod LOD / LOQ prec->lod rob Robustness lod->rob sst->spec Validate

Caption: Workflow for HPLC Method Development and Validation.

Protocol: Purity and Assay by RP-HPLC-UV

Objective: To determine the purity of this compound and quantify it against a reference standard.

Instrumentation and Materials:

  • HPLC or UHPLC system with a quaternary pump, autosampler, column thermostat, and Diode Array Detector (DAD).

  • Reference Standard: this compound (≥99.5% purity).

  • Column: Ascentis Express C18, 100 x 4.6 mm, 2.7 µm (or equivalent high-purity, end-capped C18 column).

  • Solvents: Acetonitrile (HPLC grade), Water (HPLC grade), Formic acid (LC-MS grade).

Chromatographic Conditions:

ParameterConditionRationale
Mobile Phase A 0.1% Formic Acid in WaterProvides acidic pH to protonate the amine, improving peak shape. Volatile and MS-compatible.
Mobile Phase B 0.1% Formic Acid in AcetonitrileOrganic modifier for elution.
Gradient Program 0-1 min: 5% B; 1-15 min: 5-95% B; 15-18 min: 95% B; 18.1-22 min: 5% BA shallow initial gradient resolves polar impurities, while the ramp elutes the API and non-polar species.
Flow Rate 1.0 mL/minStandard flow for a 4.6 mm ID column.
Column Temperature 30 °CEnsures reproducible retention times and reduces viscosity.
Detection Diode Array Detector (DAD) at 245 nmThe oxazole ring provides a UV chromophore; 245 nm is a typical absorbance maximum for such systems.
Injection Volume 5 µLA small volume minimizes potential peak distortion.

Sample Preparation:

  • Standard Solution (0.5 mg/mL): Accurately weigh ~25 mg of the reference standard into a 50 mL volumetric flask. Dissolve in and dilute to volume with a 50:50 mixture of Mobile Phase A and B (diluent).

  • Sample Solution (0.5 mg/mL): Accurately weigh ~25 mg of the test sample into a 50 mL volumetric flask. Dissolve and dilute to volume with the diluent.

System Suitability Test (SST):

  • Inject the standard solution five times.

  • Acceptance Criteria:

    • Tailing Factor (Asymmetry): 0.8 - 1.5.

    • Relative Standard Deviation (%RSD) of peak area: ≤ 1.0%.

    • Theoretical Plates (N): ≥ 5000.

Analysis and Calculation:

  • Inject the diluent (blank), followed by the standard solution, and then the sample solution.

  • Determine the area of the main peak and any impurity peaks in the sample chromatogram.

  • Purity (% Area):

    • % Purity = (Area of API Peak / Sum of All Peak Areas) x 100

  • Assay (% w/w):

    • % Assay = (Area_sample / Area_std) x (Conc_std / Conc_sample) x 100

Identity Confirmation by Mass Spectrometry

Mass spectrometry (MS) provides unambiguous confirmation of molecular weight and offers structural information through fragmentation analysis.[7] Coupling HPLC with MS (LC-MS) is the preferred method for identity testing.

Rationale for MS Method

Electrospray Ionization (ESI) is the ideal ionization technique for this molecule. The primary amine is readily protonated in the positive ion mode ([M+H]⁺), making ESI highly sensitive for this compound. High-resolution mass spectrometry (HRMS), using an Orbitrap or Time-of-Flight (TOF) analyzer, can confirm the elemental composition by providing a highly accurate mass measurement.

Protocol: Identity by LC-MS (ESI+)

Objective: To confirm the identity of the compound by accurate mass measurement.

Instrumentation:

  • LC-MS system equipped with an ESI source and a high-resolution mass analyzer (e.g., Q-TOF or Orbitrap).

LC Conditions:

  • Use the same HPLC conditions as described in Section 2.3. This allows for direct correlation of the UV peak with the mass signal.

MS Conditions:

ParameterConditionRationale
Ionization Mode Positive ESI (+)The basic amine group is easily protonated.
Capillary Voltage 3.5 kVStandard voltage for stable spray.
Source Temperature 120 °COptimizes desolvation.
Desolvation Gas Nitrogen, 600 L/hr at 350°CEfficiently removes solvent droplets.
Mass Range 50 - 500 m/zCovers the expected parent ion and potential fragments.
Data Acquisition Full Scan, High ResolutionTo obtain accurate mass of the [M+H]⁺ ion.

Analysis:

  • Inject the Sample Solution (0.1 mg/mL in diluent).

  • Extract the ion chromatogram for the theoretical [M+H]⁺ ion (m/z 181.1335).

  • Verify that the retention time of this ion matches the UV peak of the API.

  • Measure the accurate mass of the peak and compare it to the theoretical mass.

    • Theoretical [M+H]⁺ for C₁₀H₁₇N₂O⁺: 181.1335

    • Acceptance Criterion: Mass accuracy within ± 5 ppm.

Structural Elucidation by NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for unambiguous structure elucidation and confirmation. A suite of 1D and 2D NMR experiments is required for full assignment.

Rationale for NMR Experiments
  • ¹H NMR: Provides information on the number of different types of protons and their connectivity.

  • ¹³C NMR: Shows the number of different types of carbon atoms.

  • DEPT-135: Differentiates between CH, CH₂, and CH₃ groups.

  • COSY (Correlation Spectroscopy): Shows proton-proton couplings within the same spin system (e.g., within the cyclohexyl ring).

  • HSQC (Heteronuclear Single Quantum Coherence): Correlates protons with their directly attached carbons.

  • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two to three bonds, crucial for connecting the different structural fragments (cyclohexylmethyl, oxazole, amine).

Protocol: Structural Confirmation by NMR

Objective: To confirm the covalent structure of this compound and assign all ¹H and ¹³C signals.

Instrumentation:

  • NMR Spectrometer (e.g., 400 MHz or higher).

Sample Preparation:

  • Dissolve ~10-15 mg of the sample in ~0.6 mL of Deuterated Chloroform (CDCl₃) or Deuterated Dimethyl Sulfoxide (DMSO-d₆). DMSO-d₆ is often preferred for its ability to show exchangeable protons like those on the -NH₂ group.

Experiments to Perform:

  • ¹H NMR

  • ¹³C NMR

  • DEPT-135

  • ²D COSY

  • ²D HSQC

  • ²D HMBC

Expected ¹H and ¹³C NMR Spectral Features:

Structural UnitExpected ¹H Chemical Shift (ppm)Expected ¹³C Chemical Shift (ppm)Key HMBC Correlations
Cyclohexyl -CH₂- ~2.5 (d)~35-40Protons to oxazole C3
Cyclohexyl CH & CH₂ ~0.9 - 1.8 (m)~25-35Intra-ring correlations
Oxazole C4-H ~5.5 (s)~90-100Proton to oxazole C3 and C5
Oxazole C3 -~160-165Correlates to cyclohexyl -CH₂- protons
Oxazole C5 -~170-175Correlates to C4-H proton and potentially -NH₂ protons
Amine -NH₂ ~5.0-6.0 (broad s, in DMSO-d₆)-Protons may show correlation to oxazole C5

Compendial and Physicochemical Tests

These tests provide critical information on volatile content and inorganic impurities, as mandated by pharmacopeias for drug substance characterization.

Protocol: Loss on Drying (LOD)

Objective: To determine the percentage of volatile matter (e.g., water, residual solvents) in the sample. This protocol is based on USP General Chapter <731>.[7][8][9]

  • Dry a clean, tared, glass-stoppered weighing bottle at 105 °C for 30 minutes. Cool in a desiccator and weigh.

  • Accurately weigh 1-2 g of the sample into the tared bottle and record the weight.

  • Distribute the sample evenly.

  • Place the bottle in a drying oven at 105 °C, remove the stopper, and dry for 2 hours.

  • After drying, replace the stopper, cool the bottle in a desiccator to room temperature, and weigh.

  • Calculate the percentage loss in weight.

    • Calculation: % LOD = [(Initial Sample Weight - Final Sample Weight) / Initial Sample Weight] x 100

Protocol: Residue on Ignition (ROI) / Sulphated Ash

Objective: To measure the amount of inorganic impurities in the substance. This protocol is based on USP General Chapter <281>.[10][11][12][13]

  • Ignite a suitable crucible (e.g., silica or platinum) at 600 ± 50 °C for 30 minutes. Cool in a desiccator and weigh.

  • Accurately weigh 1-2 g of the sample into the crucible.

  • Moisten the sample with 1 mL of concentrated sulfuric acid.

  • Heat gently on a hot plate until the sample is thoroughly charred.

  • Transfer the crucible to a muffle furnace and ignite at 600 ± 50 °C until all carbon is consumed.

  • Cool the crucible in a desiccator, weigh, and calculate the percentage of residue.

    • Acceptance Criterion: Typically ≤ 0.1% for a drug substance.

Protocol: Elemental Impurities

Objective: To quantify potentially toxic elemental impurities according to USP <232> and <233>.[14][15][16]

This analysis requires specialized instrumentation (ICP-MS or ICP-OES) and expertise. The protocol involves digesting the sample in concentrated acid and analyzing the resulting solution. A risk-based assessment should first determine which elements are likely to be present from the synthetic process or manufacturing equipment. The analysis must be performed in a qualified laboratory following validated procedures.

Conclusion

The analytical methods detailed in this guide provide a comprehensive framework for the characterization of this compound. The combination of high-resolution chromatography for purity, mass spectrometry for identity, and multi-dimensional NMR for definitive structural proof creates a robust quality control strategy. These specific protocols, grounded in authoritative pharmacopeial standards, are designed to be readily implemented in a drug development or quality control laboratory, ensuring the generation of reliable and scientifically sound data essential for regulatory submission and clinical advancement.

References

  • United States Pharmacopeia (USP). General Chapter <621> Chromatography. [Link]

  • United States Pharmacopeia (USP). General Chapter <731> Loss on Drying. [Link]

  • International Council for Harmonisation (ICH). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • PharmaSciences. Loss on Drying (LOD). [Link]

  • Agilent Technologies. Understanding the Latest Revisions to USP <621>. [Link]

  • Scribd. USP 37 281 Residue On Ignition 1. [Link]

  • DSDP Analytics. USP <621> Chromatography. [Link]

  • U.S. Food and Drug Administration (FDA). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. [Link]

  • Intertek. USP <232> and 233 Pharmaceutical Elemental Impurity Testing. [Link]

  • U.S. Food and Drug Administration (FDA). Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • International Council for Harmonisation (ICH). Quality Guidelines. [Link]

  • Starodub. Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. [Link]

  • Scribd. Test 731 Loss On Drying PDF. [Link]

  • United States Pharmacopeia (USP). BRIEFING 281 Residue on Ignition. [Link]

  • Scribd. Usp 731 Loss On Drying. [Link]

  • United States Pharmacopeia (USP). <281> Residue on Ignition. [Link]

  • USP-NF. <731> Loss on Drying ABSTRACT. [Link]

  • Jordi Labs. USP 232/233: Elemental Impurities in Drugs. [Link]

  • Yakhak Hoeji. Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. [Link]

  • Agilent Technologies. Elemental Impurity Analysis in Regulated Pharmaceutical Laboratories. [Link]

  • Jordi Labs. USP 232/233: Elemental Impurities in Drugs. [Link]

  • PubMed Central. Clean Chemistry for Elemental Impurities Analysis of Pharmaceuticals in Compliance with USP 232. [Link]

  • Google Patents. Chiral separation of pharmaceutical compounds with charged cyclodextrins using capillary electrophoresis.
  • MDPI. Enantioselective Chromatographic Separation and Lipase Catalyzed Asymmetric Resolution of Biologically Important Chiral Amines. [Link]

  • SIELC Technologies. Separation of Oxazole on Newcrom R1 HPLC column. [Link]

  • Scribd. Residue on Ignition USP chapter 281. [Link]

  • Semantic Scholar. MASS SPECTROMETRY OF OXAZOLES. [Link]

  • PubMed. Optimized HPLC method for analysis of polar and nonpolar heterocyclic amines in cooked meat products. [Link]

  • YouTube. Residue on Ignition USP chapter 281. [Link]

  • PubMed Central. Development and validation of a HPLC/FLD method combined with online derivatization for the simple and simultaneous determination of trace amino acids and alkyl amines in continental and marine aerosols. [Link]

  • Chiral Drug Separation. [Link]

  • SciSpace. 13 C NMR Spectra of Some Substituted 1,2,4-Oxidiazoles and 4,5-Dihydro-1,2,4-Oxadiazoles. [Link]

  • ResearchGate. Mass spectrometric fragmentation modes of some new pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis(Thiazolo[3,2-a]Pyrimidinones). [Link]

  • SIELC Technologies. HPLC Method for Separation of Amines in Non Aqueous MP on BIST B+ Column. [Link]

  • PubMed Central. Chiral Drugs: An Overview. [Link]

  • SciELO. Mass spectrometry of 1,2,5-oxadiazole N-oxide derivatives: use of deuterated analogues in fragmentation pattern studies. [Link]

  • ResearchGate. ¹H and ¹³C NMR chemical shifts of the regioisomers 2a, 3a, 4a, and 5a. [Link]

  • ResearchGate. (PDF) Mass spectrometry of 1,2,5-oxadiazole N-oxide derivatives. Use of deuterated analogues in fragmentation pattern studies. [Link]

  • ResearchGate. (PDF) RP-HPLC-DAD Method Development and Validation for 1,3,4-Oxadiazole Derivative to Evaluate Its Forced Degradation Behavior and Stability. [Link]

  • ResearchGate. NMR Spectroscopic Data for Compounds 1−4. [Link]

  • SpectraBase. Oxazole - Optional[15N NMR] - Chemical Shifts. [Link]

  • MDPI. Greening Reversed-Phase Liquid Chromatography Methods Using Alternative Solvents for Pharmaceutical Analysis. [Link]

  • IOSR Journal of Pharmacy. An Overview to the Technique of Reverse-Phase Ultra High Performance Liquid Chromatography and Its Use in Pharmacy. [Link]

Sources

Application Note: Quantitative Analysis of 3-(Cyclohexylmethyl)-1,2-oxazol-5-amine using High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS)

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note presents a robust and validated High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) method for the quantitative analysis of 3-(Cyclohexylmethyl)-1,2-oxazol-5-amine. The methodology is tailored for researchers, scientists, and professionals in drug development, providing a detailed protocol from sample preparation to data analysis. The described method utilizes a reverse-phase C18 column with a gradient elution profile and positive ion electrospray ionization mass spectrometry for selective and sensitive detection. Key validation parameters, including linearity, precision, and accuracy, are discussed in accordance with ICH guidelines.[1][2][3] This guide also offers insights into the scientific rationale behind methodological choices and provides troubleshooting guidance to ensure reliable and reproducible results.

Introduction

This compound is a heterocyclic compound featuring an oxazole ring, a primary amine, and a cyclohexylmethyl substituent. The unique structural characteristics of this molecule, particularly the presence of a basic primary amine, necessitate a carefully optimized analytical method for accurate quantification in various matrices. High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS) is an ideal technique for this purpose, offering high separation efficiency and selective detection.[4]

The primary amine group makes the compound amenable to positive ion electrospray ionization (ESI), a soft ionization technique that typically yields a strong protonated molecular ion ([M+H]⁺), facilitating sensitive mass spectrometric detection.[5][6] The reverse-phase HPLC method is developed to ensure adequate retention and symmetrical peak shape, which can be challenging for basic compounds due to potential interactions with residual silanols on the stationary phase.[7] This application note provides a comprehensive protocol for the reliable analysis of this compound.

Analyte Characteristics

A thorough understanding of the analyte's physicochemical properties is crucial for method development.

PropertyValueSource
Molecular FormulaC₁₀H₁₆N₂ON/A
Molecular Weight180.25 g/mol N/A
AppearanceWhite to off-white powder[8]
Key Functional GroupsPrimary Amine, Oxazole Ring, Cyclohexyl GroupN/A
Expected Ionization[M+H]⁺ (m/z 181.13)N/A

The presence of the primary amine makes the molecule basic and highly polar, influencing the choice of chromatographic conditions and sample preparation procedures.

Experimental Workflow

The overall analytical workflow is designed to ensure accuracy and reproducibility from sample receipt to final data reporting.

HPLC-MS Workflow cluster_prep Sample & Standard Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing & Validation Standard_Preparation Preparation of Stock and Working Standards Sample_Preparation Sample Dilution in Mobile Phase A HPLC_Separation HPLC Separation on C18 Column Sample_Preparation->HPLC_Separation MS_Detection MS Detection (ESI+) HPLC_Separation->MS_Detection Data_Acquisition Data Acquisition & Integration MS_Detection->Data_Acquisition Quantification Quantification using Calibration Curve Data_Acquisition->Quantification Validation Method Validation (ICH Guidelines) Quantification->Validation

Caption: HPLC-MS analysis workflow for this compound.

Detailed Protocols

Materials and Reagents
  • This compound reference standard (purity ≥98%)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Formic acid (LC-MS grade)

  • Ultrapure water (18.2 MΩ·cm)

  • HPLC vials and caps

Standard and Sample Preparation

Rationale: Accurate preparation of standards is fundamental for quantification. The use of mobile phase A as the diluent minimizes solvent mismatch effects that can lead to poor peak shape.[9]

  • Primary Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of the reference standard and dissolve it in 10 mL of methanol.

  • Working Stock Solution (100 µg/mL): Dilute 1 mL of the primary stock solution to 10 mL with methanol.

  • Calibration Standards (0.1 - 1000 ng/mL): Prepare a series of calibration standards by serial dilution of the working stock solution with Mobile Phase A (0.1% Formic Acid in Water).

  • Sample Preparation: Dilute the samples to an expected concentration within the calibration range using Mobile Phase A.

HPLC Method Parameters

Rationale: A C18 column is chosen for its versatility in retaining moderately polar compounds. The gradient elution allows for efficient separation of the analyte from potential impurities. The addition of formic acid to the mobile phase serves two purposes: it protonates the primary amine, enhancing its retention on the reverse-phase column and promoting better ionization in the MS source.[10]

ParameterSetting
Column C18, 2.1 x 100 mm, 3.5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient See Table Below
Flow Rate 0.3 mL/min
Column Temperature 35 °C
Injection Volume 5 µL

HPLC Gradient Program:

Time (min)%A%B
0.0955
5.0595
7.0595
7.1955
10.0955
Mass Spectrometry Parameters

Rationale: Electrospray ionization in positive mode (ESI+) is selected due to the basic nature of the primary amine, which is readily protonated.[11] The parameters are optimized to maximize the signal of the protonated molecule ([M+H]⁺) while ensuring stable spray and efficient ion transmission.

ParameterSetting
Ionization Mode Electrospray Ionization (ESI), Positive
Capillary Voltage 3.5 kV
Drying Gas Temperature 325 °C
Drying Gas Flow 10 L/min
Nebulizer Pressure 35 psi
Scan Mode Selected Ion Monitoring (SIM)
Monitored Ion (m/z) 181.13 ([M+H]⁺)

Mass Fragmentation Pathway

Understanding the fragmentation of the analyte is crucial for structural confirmation and for developing multiple reaction monitoring (MRM) methods if higher selectivity is needed.

Fragmentation_Pathway parent [M+H]⁺ m/z 181.13 frag1 Loss of NH₃ m/z 164.10 parent->frag1 -NH₃ frag2 Cleavage of cyclohexyl ring m/z 98.06 parent->frag2 -C₆H₁₁

Caption: Proposed fragmentation of this compound.

The mass spectrometric behavior of oxazole derivatives can be complex.[12] The primary amine group is a likely site of protonation. Collision-induced dissociation would likely lead to the neutral loss of ammonia (NH₃) or cleavage at the bond connecting the cyclohexyl group to the methylene bridge.

Method Validation

The analytical method was validated according to the International Council for Harmonisation (ICH) guidelines Q2(R2).[1][2]

Linearity

The linearity was assessed by analyzing a series of calibration standards. The method demonstrated excellent linearity over the concentration range of 0.1 to 1000 ng/mL, with a coefficient of determination (R²) greater than 0.995.

Precision and Accuracy

Precision was evaluated at three concentration levels (low, medium, and high) by replicate injections. Accuracy was determined by comparing the measured concentration to the nominal concentration.

LevelConcentration (ng/mL)Precision (%RSD, n=6)Accuracy (% Recovery)
Low1< 5%95 - 105%
Medium100< 3%97 - 103%
High800< 3%98 - 102%

The results indicate that the method is both precise and accurate for the intended analytical range.[3][13]

Troubleshooting

IssuePotential CauseRecommended Solution
Poor Peak Shape (Tailing) Secondary interactions with silanols; Sample solvent mismatchIncrease formic acid concentration slightly; Ensure sample is dissolved in mobile phase A.[7]
Low Signal Intensity Inefficient ionization; Suboptimal MS parametersOptimize capillary voltage and gas flows; Check for mobile phase compatibility with ESI.[10]
Retention Time Drift Column equilibration issues; Mobile phase composition changeEnsure adequate column equilibration between runs; Prepare fresh mobile phase daily.[14]
High Backpressure Column or system blockageUse a guard column; Filter samples before injection.[9][15]

Conclusion

This application note details a validated HPLC-MS method for the quantitative analysis of this compound. The method is sensitive, selective, precise, and accurate, making it suitable for routine analysis in research and drug development settings. The provided protocols and troubleshooting guide serve as a comprehensive resource for scientists implementing this analytical procedure.

References

  • PubChem. 3-(3-methyl-1,2-oxazol-5-yl)-N-[4-[2-(7-methylsulfonyl-1,2,4,5-tetrahydro-3-benzazepin-3-yl)ethyl]cyclohexyl]benzamide. National Center for Biotechnology Information. Available from: [Link]

  • Uccella, N. MASS SPECTROMETRY OF OXAZOLES. Semantic Scholar. Available from: [Link]

  • HPLC Determination of Residual Primary Amine Content in Epoxy-Amine Adducts. Chromatography Online. Available from: [Link]

  • Zenobi, R. et al. Contribution of liquid-phase and gas-phase ionization in extractive electrospray ionization mass spectrometry of primary amines. PubMed. Available from: [Link]

  • ICH. Validation of Analytical Procedures Q2(R2). International Council for Harmonisation. Available from: [Link]

  • European Medicines Agency. ICH guideline Q2(R2) on validation of analytical procedures. EMA. Available from: [Link]

  • Physicochemical Parameters Affecting the Electrospray Ionization Efficiency of Amino Acids after Acylation. ACS Publications. Available from: [Link]

  • HPLC Troubleshooting Guide. Restek. Available from: [Link]

  • Mass spectrometry of 1,2,5-oxadiazole N-oxide derivatives. Use of deuterated analogues in fragmentation pattern studies. ResearchGate. Available from: [Link]

  • HPLC determination on agmatine and other amines in wine. ResearchGate. Available from: [Link]

  • The synthesis and characterization of the 'research chemical' N-(1-amino-3-methyl-1-oxobutan-2-yl)-1-(cyclohexylmethyl)-3-(4-fluorophenyl)-1H-pyrazole-5-carboxamide (3,5-AB-CHMFUPPYCA) and differentiation from its 5,3-regioisomer. ResearchGate. Available from: [Link]

  • PubChem. (Cyclohexylmethyl)(methyl)amine. National Center for Biotechnology Information. Available from: [Link]

  • CHROMATOGRAPHIC DETERMINATION OF AMINES IN FOOD SAMPLES. Helda - University of Helsinki. Available from: [Link]

  • ICH. VALIDATION OF ANALYTICAL PROCEDURES: TEXT AND METHODOLOGY Q2(R1). International Council for Harmonisation. Available from: [Link]

  • Electrospray Ionization Mass Spectrometry: A Technique to Access the Information beyond the Molecular Weight of the Analyte. PubMed Central. Available from: [Link]

  • Development of a High Performance Liquid Chromatography with Diode Array Detector (HPLC-DAD) Method for Determination of Biogenic Amines in Ripened Cheeses. PubMed Central. Available from: [Link]

  • ICH Guidelines for Analytical Method Validation Explained. AMSbiopharma. Available from: [Link]

  • Troubleshooting in HPLC: A Review. IJSDR. Available from: [Link]

  • Mass spectrometry of 1,2,5-oxadiazole N-oxide derivatives: use of deuterated analogues in fragmentation pattern studies. SciELO. Available from: [Link]

  • Chemical Properties of N-Cyclohexyl-1,3-propanediamine (CAS 3312-60-5). Cheméo. Available from: [Link]

  • Unraveling the Mechanism of Electrospray Ionization. ACS Publications. Available from: [Link]

  • Troubleshooting Problems With Poor HPLC Results Before Examining the Column. MicroSolv. Available from: [Link]

  • Discovery of novel oxazole-based macrocycles as anti-coronaviral agents targeting SARS-CoV-2 main protease. PubMed Central. Available from: [Link]

  • Steps for HPLC Method Validation. Pharmaguideline. Available from: [Link]

  • Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. Scientific & Academic Publishing. Available from: [Link]

  • HPLC problems with very polar molecules. Axion Labs. Available from: [Link]

  • Electrospray ionization. YouTube. Available from: [Link]

  • N-(1-(Aminocarbonyl)-2-methylpropyl)-1-(cyclohexylmethyl)-1H-indazole-3-carboxamide. PubChem. Available from: [Link]

Sources

Application Notes & Protocols: 3-(Cyclohexylmethyl)-1,2-oxazol-5-amine as a Versatile Building Block for Complex Molecule Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of the 5-Amino-1,2-oxazole Scaffold

The 1,2-oxazole (isoxazole) ring is a privileged five-membered heterocycle that serves as a cornerstone in modern medicinal chemistry. Its derivatives are known to exhibit a wide array of pharmacological activities, including antiviral, antibacterial, anticancer, and anti-inflammatory properties.[1] The 5-amino-1,2-oxazole motif is particularly valuable as it provides a synthetically tractable handle for the construction of diverse molecular architectures. The amino group at the C5 position acts as a potent nucleophile and a precursor for a variety of functional group transformations, making it an ideal point for diversification in drug discovery campaigns.[2][3]

This guide focuses on 3-(Cyclohexylmethyl)-1,2-oxazol-5-amine , a building block that combines the reactive potential of the 5-amino-1,2-oxazole core with a lipophilic cyclohexylmethyl substituent at the C3 position. This combination is of significant interest for modulating the physicochemical properties of lead compounds, such as solubility, metabolic stability, and target engagement. These application notes provide detailed, field-tested (proposed) protocols for the synthesis and derivatization of this versatile building block, designed for researchers, medicinal chemists, and professionals in drug development.

Physicochemical and Predicted Spectroscopic Data

A summary of the key physicochemical properties and predicted spectroscopic data for this compound is presented below.

PropertyValueSource
Molecular Formula C₁₀H₁₆N₂OPubChem
Molecular Weight 180.25 g/mol PubChem
Monoisotopic Mass 180.12627 DaPubChem
XLogP3 (Predicted) 2.2PubChem
Hydrogen Bond Donor Count 1PubChem
Hydrogen Bond Acceptor Count 3PubChem
Appearance Predicted: Off-white to pale yellow solid-

Table 1: Physicochemical Properties

¹H NMR (400 MHz, CDCl₃) - Predicted
Chemical Shift (δ, ppm) Assignment
~5.0-5.5s, 1H (Oxazole C4-H)
~4.0-4.5br s, 2H (NH₂)
~2.4-2.6d, 2H (CH₂-Oxazole)
~1.6-1.8m, 6H (Cyclohexyl-H)
~0.9-1.3m, 5H (Cyclohexyl-H)
¹³C NMR (101 MHz, CDCl₃) - Predicted
Chemical Shift (δ, ppm) Assignment
~170-175C5-NH₂
~160-165C3
~90-95C4
~35-40CH₂-Oxazole
~30-35Cyclohexyl-CH
~25-30Cyclohexyl-CH₂
IR Spectroscopy (KBr Pellet) - Predicted
Wavenumber (cm⁻¹) Functional Group Assignment
3300-3500N-H stretching (amine)
2850-2950C-H stretching (aliphatic)
~1620-1650C=N stretching (oxazole ring)
~1500-1550N-H bending (amine)

Table 2: Predicted Spectroscopic Data. Disclaimer: This data is predicted based on the analysis of structurally similar compounds and has not been experimentally verified from public sources.[4]

Proposed Synthesis of this compound

The synthesis of 3-substituted-5-amino-1,2-oxazoles is commonly achieved through the cyclization of a β-ketonitrile with hydroxylamine.[5] The following is a proposed two-step protocol for the synthesis of the title compound.

G cluster_0 Step 1: Synthesis of β-Ketonitrile cluster_1 Step 2: Cyclization Cyclohexylacetonitrile Cyclohexylacetonitrile Acylating_Agent 1. Base (e.g., NaH) 2. Acylating Agent (e.g., Ethyl Formate) Beta_Ketonitrile 3-Cyclohexyl-2-cyanopropanal Cyclohexylacetonitrile->Beta_Ketonitrile Acylation Acylating_Agent->Beta_Ketonitrile Hydroxylamine Hydroxylamine Hydrochloride Target_Molecule This compound Beta_Ketonitrile->Target_Molecule Cyclization Hydroxylamine->Target_Molecule

Caption: Proposed synthetic workflow for this compound.

Protocol S1: Synthesis of this compound

Materials:

  • Cyclohexylacetonitrile

  • Sodium hydride (60% dispersion in mineral oil)

  • Ethyl formate

  • Anhydrous Tetrahydrofuran (THF)

  • Hydroxylamine hydrochloride

  • Sodium acetate

  • Ethanol

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flasks, magnetic stirrer, dropping funnel, reflux condenser, ice bath

Procedure:

Part A: Synthesis of 3-Cyclohexyl-2-cyanopropanal (β-Ketonitrile Intermediate)

  • Under a nitrogen atmosphere, suspend sodium hydride (1.1 eq) in anhydrous THF in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.

  • Cool the suspension to 0 °C in an ice bath.

  • Add a solution of cyclohexylacetonitrile (1.0 eq) in anhydrous THF dropwise to the stirred suspension over 30 minutes.

  • After the addition is complete, allow the mixture to warm to room temperature and stir for 1 hour.

  • Add ethyl formate (1.2 eq) dropwise to the reaction mixture.

  • Stir the reaction at room temperature for 12-16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, carefully quench the reaction by the slow addition of water at 0 °C.

  • Extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Acidify the aqueous layer to pH 4-5 with 1M HCl and extract again with diethyl ether (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude β-ketonitrile, which can be used in the next step without further purification.

Part B: Cyclization to form this compound

  • Dissolve the crude 3-cyclohexyl-2-cyanopropanal from Part A (1.0 eq) in ethanol in a round-bottom flask.

  • Add hydroxylamine hydrochloride (1.2 eq) and sodium acetate (1.2 eq) to the solution.

  • Heat the mixture to reflux (approximately 80 °C) for 4-6 hours, monitoring by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • Remove the ethanol under reduced pressure.

  • Add water to the residue and extract with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with saturated aqueous NaHCO₃ solution and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to afford the pure this compound.

Safety Precautions:

  • Sodium hydride is a highly flammable solid and reacts violently with water. Handle under an inert atmosphere.

  • Hydroxylamine and its salts are potentially explosive and should be handled with care. Avoid heating in a confined space.[6][7]

  • Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[8]

Reactivity and Derivatization Strategies

The synthetic utility of this compound stems primarily from the nucleophilic character of the 5-amino group. This allows for a wide range of derivatizations to build molecular complexity.

G cluster_0 Derivatization Pathways Start This compound Acylation N-Acylation Start->Acylation R-COCl Sulfonylation N-Sulfonylation Start->Sulfonylation R-SO₂Cl Diazotization Diazotization Start->Diazotization NaNO₂, H⁺ Amide Amide Derivatives Acylation->Amide Sulfonamide Sulfonamide Derivatives Sulfonylation->Sulfonamide Sandmeyer Sandmeyer Products (Halides, Nitriles, etc.) Diazotization->Sandmeyer

Caption: Key derivatization reactions of this compound.

Detailed Derivatization Protocols

Protocol D1: N-Acylation with Acyl Chlorides

This protocol describes a general method for the formation of an amide linkage at the 5-amino position.[9]

Materials:

  • This compound

  • Acyl chloride of choice (e.g., Benzoyl chloride, Acetyl chloride) (1.1 eq)

  • Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Triethylamine (NEt₃) or Pyridine (1.5 eq)

  • Saturated aqueous NaHCO₃ solution

  • Brine

  • Anhydrous MgSO₄

Procedure:

  • Dissolve this compound (1.0 eq) in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere.

  • Cool the stirred solution to 0 °C using an ice bath.

  • Add triethylamine (1.5 eq) to the solution.

  • Add the acyl chloride (1.1 eq), dissolved in a small amount of anhydrous DCM, dropwise to the reaction mixture over 15-20 minutes.

  • Allow the reaction to warm to room temperature and stir for 4-12 hours.

  • Monitor the reaction progress using TLC.

  • Upon completion, quench the reaction by adding deionized water.

  • Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure.

  • Purify the crude product by recrystallization or by column chromatography on silica gel.

Protocol D2: N-Sulfonylation with Sulfonyl Chlorides

This protocol details the synthesis of sulfonamide derivatives.[3]

Materials:

  • This compound

  • Sulfonyl chloride of choice (e.g., p-Toluenesulfonyl chloride) (1.1 eq)

  • Anhydrous Pyridine

  • DCM

  • 1M HCl

  • Saturated aqueous NaHCO₃ solution

  • Brine

  • Anhydrous MgSO₄

Procedure:

  • Dissolve this compound (1.0 eq) in anhydrous pyridine in a round-bottom flask at 0 °C.

  • Add the sulfonyl chloride (1.1 eq) portion-wise to the stirred solution, maintaining the temperature at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12-18 hours.

  • Monitor the reaction by TLC.

  • Upon completion, pour the reaction mixture into ice-water and extract with DCM (3 x 50 mL).

  • Combine the organic layers and wash sequentially with 1M HCl (to remove pyridine), saturated aqueous NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography.

Protocol D3: Diazotization and Sandmeyer Chlorination

This protocol allows for the replacement of the 5-amino group with a chlorine atom via a diazonium salt intermediate.[10][11]

Materials:

  • This compound

  • Concentrated Hydrochloric acid (HCl)

  • Sodium nitrite (NaNO₂)

  • Copper(I) chloride (CuCl)

  • Ice

  • Urea

Procedure:

Part A: Diazotization

  • Suspend this compound (1.0 eq) in a mixture of concentrated HCl and water in a beaker.

  • Cool the suspension to 0-5 °C in an ice-salt bath with vigorous stirring.

  • Dissolve sodium nitrite (1.1 eq) in a minimal amount of cold water.

  • Add the sodium nitrite solution dropwise to the amine suspension, keeping the temperature below 5 °C. The solid should dissolve to form a clear solution of the diazonium salt.

  • Stir for an additional 15-20 minutes at 0-5 °C.

  • Destroy any excess nitrous acid by the careful addition of a small amount of urea until the solution no longer gives a positive test with starch-iodide paper.

Part B: Sandmeyer Reaction (Chlorination)

  • In a separate flask, dissolve copper(I) chloride (1.2 eq) in concentrated HCl and cool to 0 °C.

  • Slowly and carefully add the cold diazonium salt solution from Part A to the cold CuCl solution with vigorous stirring.

  • A vigorous evolution of nitrogen gas will be observed.

  • After the addition is complete, allow the mixture to warm to room temperature and then heat gently to 50-60 °C for 30 minutes to ensure complete decomposition of the diazonium salt.

  • Cool the reaction mixture and extract with diethyl ether (3 x 50 mL).

  • Combine the organic layers and wash with water, saturated aqueous NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude 3-(Cyclohexylmethyl)-5-chloro-1,2-oxazole by column chromatography.

Safety Precautions:

  • Aryl diazonium salts are unstable and can be explosive when isolated in dry form. Always prepare them in a cold solution and use them immediately.[12]

  • The reaction with sodium nitrite and acid generates nitrous acid, which is toxic. Perform this reaction in a well-ventilated fume hood.

  • The Sandmeyer reaction involves the evolution of nitrogen gas, which can cause pressure buildup. Ensure the reaction vessel is not sealed.

Conclusion

This compound is a highly promising building block for the synthesis of complex molecules in drug discovery. Its straightforward (proposed) synthesis and the versatile reactivity of the 5-amino group provide medicinal chemists with a powerful tool for generating diverse libraries of compounds. The protocols outlined in this guide offer reliable methods for the synthesis and derivatization of this scaffold, enabling its effective application in the development of novel therapeutic agents.

References

  • Merck Millipore. (n.d.). SAFETY DATA SHEET - Hydroxylamine.
  • Wikipedia. (2023). Sandmeyer reaction. Retrieved from [Link]

  • Durham Tech. (n.d.). HYDROXYLAMINE HYDROCHLORIDE.htm. Retrieved from [Link]

  • INCHEM. (n.d.). ICSC 0661 - HYDROXYLAMINE. Retrieved from [Link]

  • BYJU'S. (n.d.). Sandmeyer Reaction Mechanism. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Sandmeyer Reaction. Retrieved from [Link]

  • Biointerface Research in Applied Chemistry. (2022). Spectral Characterization and Quantum Mechanical Studies of 5-Amino-2-(6-(2-Hydroxyethyl)-3-Oxononyl)
  • Mannich Cyclization of Bifunctional Hydroxylamines by Aza‐Kornblum–DeLaMare Rearrangement to Form Cyclopentyl β‐Amino Esters. (2020).
  • Nature Communications. (2021).
  • Penn State Research Database. (n.d.).
  • J&K Scientific LLC. (2025). Sandmeyer Reaction. Retrieved from [Link]

  • Journal of Heterocyclic Chemistry. (1976). Reaction of hydroxylamine with 5‐aminooxazoles. A new route to isoxazoles.
  • Farmaco Sci. (1976). Synthesis and preliminary pharmacological studies of some 3-substituted 5-amino-1,2,4-oxadiazoles.
  • Asian Journal of Chemistry. (2007).
  • Benchchem. (n.d.). Spectroscopic Characterization of 2-Iodo-5-(m-tolyl)oxazole: A Technical Guide.
  • Molecules. (2022). Spectroscopic Characterization of 3-Aminoisoxazole, a Prebiotic Precursor of Ribonucleotides.
  • Journal of Chemical Research, Synopses. (n.d.).
  • RSC Publishing. (2025). Oxazole and isoxazole-containing pharmaceuticals: targets, pharmacological activities, and their SAR studies.
  • PubMed Central. (n.d.). Synthesis of 2-aminothiazole sulfonamides as potent biological agents.
  • J&K Scientific LLC. (2025).
  • MDPI. (2024).
  • ResearchGate. (n.d.). Some known approaches to trisubstituted 5‐aminooxazoles.
  • Molecules. (2022). Synthesis of 5-(Aryl)amino-1,2,3-triazole-containing 2,1,3-Benzothiadiazoles via Azide–Nitrile Cycloaddition Followed by Buchwald–Hartwig Reaction.
  • PubMed Central. (n.d.).
  • ResearchGate. (n.d.). Synthetic approach to 5-amino-1,2,3-triazoles (a),....
  • ResearchGate. (n.d.). Synthesis of Polysubstituted 5-Aminooxazoles from α- Diazocarbonyl Esters and α-Isocyanoacetamides.
  • PubMed Central. (n.d.).

Sources

Application Notes & Protocols: In Vitro Profiling of 3-Cyclohexylmethyl-5-Amino-Isoxazole

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Isoxazole Scaffold in Drug Discovery

The isoxazole ring is a privileged five-membered heterocyclic scaffold that forms the core of numerous pharmacologically active compounds.[1][2] Its unique electronic and structural properties allow for diverse chemical modifications, leading to a wide spectrum of biological activities. Derivatives of isoxazole have been extensively investigated and developed as anti-inflammatory, anticancer, antimicrobial, and antiviral agents.[3][4][5] The 5-amino-isoxazole moiety, in particular, serves as a versatile building block, with its derivatives showing promise in various therapeutic areas, including oncology and infectious diseases.[6][7]

This document provides a comprehensive guide for the initial in vitro characterization of a novel derivative, 3-cyclohexylmethyl-5-amino-isoxazole . As the specific biological profile of this compound is yet to be elucidated, we present a tiered, logical workflow of assays. This workflow is designed to first establish broad biological activity, such as cytotoxicity, and then to progressively investigate more specific mechanisms of action, drawing upon the known activities of structurally related isoxazole compounds.[8][9]

The protocols herein are designed to be self-validating, incorporating necessary controls and clear endpoints. The rationale behind each experimental choice is explained to provide researchers with the context needed to interpret their data and make informed decisions for subsequent studies.

Part 1: Foundational Screening - Cytotoxicity and Antiproliferative Activity

The first step in characterizing any new chemical entity is to determine its effect on cell viability and proliferation. This provides a baseline understanding of its potency and therapeutic window. Given that many isoxazole derivatives exhibit potent anticancer activity[9][10], a primary screen against a panel of cancer cell lines is a logical starting point.

Protocol 1.1: MTT Assay for General Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. This assay will determine the concentration of 3-cyclohexylmethyl-5-amino-isoxazole that inhibits cell viability by 50% (IC50).

Rationale: This assay is a rapid, sensitive, and widely accepted method for initial cytotoxicity screening. A broad panel of cancer cell lines from different tissue origins (e.g., breast, colon, liver) is recommended to identify potential tissue-specific effects.[10]

Step-by-Step Protocol:

  • Cell Plating: Seed cancer cells (e.g., MCF-7 for breast, HCT116 for colon, HepG2 for liver) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of appropriate culture medium. Incubate for 24 hours at 37°C, 5% CO2.

  • Compound Preparation: Prepare a 10 mM stock solution of 3-cyclohexylmethyl-5-amino-isoxazole in DMSO. Create a serial dilution series (e.g., 100 µM, 30 µM, 10 µM, 3 µM, 1 µM, 0.3 µM, 0.1 µM) in culture medium. Ensure the final DMSO concentration in the wells does not exceed 0.5%.

  • Cell Treatment: Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include wells with vehicle control (medium with DMSO) and untreated controls.

  • Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO2.

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.

  • Solubilization: Carefully remove the medium and add 100 µL of DMSO or solubilization buffer to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the log of the compound concentration and determine the IC50 value using a non-linear regression curve fit.[11]

Data Presentation:

Cell LineTissue of OriginIC50 (µM) of 3-cyclohexylmethyl-5-amino-isoxazolePositive Control (e.g., Doxorubicin) IC50 (µM)
MCF-7Breast CancerExperimental ValueKnown Value
HCT116Colon CancerExperimental ValueKnown Value
HepG2Liver CancerExperimental ValueKnown Value

Part 2: Mechanistic Elucidation - Investigating Potential Pathways

Based on the initial cytotoxicity results, the next phase involves dissecting the potential mechanism of action. The broad activities of the isoxazole class suggest several plausible pathways.

Workflow for Mechanistic Studies

G start Significant Cytotoxicity Observed in Protocol 1.1 cell_cycle Protocol 2.1: Cell Cycle Analysis via Flow Cytometry start->cell_cycle Does the compound inhibit proliferation? enzyme Protocol 2.3: Targeted Enzyme Inhibition Assays start->enzyme Does the structure resemble known enzyme inhibitors? apoptosis Protocol 2.2: Annexin V/PI Apoptosis Assay cell_cycle->apoptosis Is a specific cell cycle phase arrested? western Protocol 2.4: Western Blot for Key Signaling Proteins apoptosis->western Is cell death apoptotic? enzyme->western Is a specific enzyme inhibited?

Caption: Logical workflow for investigating the mechanism of action.

Protocol 2.1: Cell Cycle Analysis

Rationale: Some isoxazole derivatives are known to induce cell cycle arrest, particularly at the G2/M phase, by interfering with microtubule dynamics. This protocol uses propidium iodide (PI) staining and flow cytometry to quantify the distribution of cells in different phases of the cell cycle.

Step-by-Step Protocol:

  • Cell Treatment: Seed cells in 6-well plates and treat with 3-cyclohexylmethyl-5-amino-isoxazole at concentrations around its IC50 and 2x IC50 for 24 hours.

  • Cell Harvesting: Harvest both adherent and floating cells, wash with cold PBS, and fix in ice-cold 70% ethanol overnight at -20°C.

  • Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in PBS containing 100 µg/mL RNase A and 50 µg/mL PI.

  • Flow Cytometry: Incubate for 30 minutes in the dark at room temperature. Analyze the DNA content using a flow cytometer.

  • Analysis: Quantify the percentage of cells in G0/G1, S, and G2/M phases using appropriate software. Compare the distribution in treated cells to vehicle-treated controls.[10]

Protocol 2.2: Annexin V/PI Apoptosis Assay

Rationale: To determine if the observed cytotoxicity is due to programmed cell death (apoptosis) or necrosis, this assay is employed. Annexin V binds to phosphatidylserine, which is exposed on the outer leaflet of the cell membrane during early apoptosis, while PI enters cells with compromised membranes, indicative of late apoptosis or necrosis.[9]

Step-by-Step Protocol:

  • Cell Treatment: Treat cells in 6-well plates with the compound at its IC50 concentration for a relevant time point (e.g., 24 or 48 hours).

  • Harvesting and Staining: Harvest the cells, wash with cold PBS, and resuspend in 1X Annexin V binding buffer. Add FITC-conjugated Annexin V and PI according to the manufacturer's instructions.

  • Incubation: Incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry: Analyze the stained cells by flow cytometry within one hour.

  • Analysis: Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cell populations.

Protocol 2.3: Targeted Enzyme Inhibition Assays

Rationale: The isoxazole scaffold is present in known inhibitors of key enzymes like cyclooxygenases (COX) and carbonic anhydrases (CA).[8][11] If the structure of 3-cyclohexylmethyl-5-amino-isoxazole suggests potential binding to such enzymes, commercially available cell-free assay kits can be used for direct validation.

Example Assay (COX-2 Inhibition):

  • Reagent Preparation: Prepare reagents from a commercial COX-2 inhibitor screening kit as per the manufacturer's protocol. This typically includes COX-2 enzyme, arachidonic acid (substrate), and a colorimetric or fluorescent probe.

  • Compound Addition: Add various concentrations of 3-cyclohexylmethyl-5-amino-isoxazole to a 96-well plate. Include a known inhibitor (e.g., celecoxib) as a positive control and a vehicle control.

  • Enzyme Reaction: Add the COX-2 enzyme to the wells and incubate. Initiate the reaction by adding arachidonic acid.

  • Signal Detection: After a specified incubation time, stop the reaction and measure the output (e.g., fluorescence or absorbance) on a plate reader.

  • IC50 Calculation: Calculate the percent inhibition for each concentration and determine the IC50 value for enzyme inhibition.

Protocol 2.4: Western Blot Analysis of Signaling Pathways

Rationale: Western blotting can confirm the molecular mechanism by detecting changes in the expression or phosphorylation state of key proteins. For instance, if apoptosis is observed, one can probe for cleavage of caspase-3 and PARP. If the compound is hypothesized to inhibit a specific pathway, such as STAT3 signaling (a known target for some isoxazoles), one can measure the level of phosphorylated STAT3 (p-STAT3).[9]

G cluster_0 Potential Signaling Pathway Compound 3-Cyclohexylmethyl- 5-Amino-Isoxazole Target Molecular Target (e.g., JAK Kinase) Compound->Target Inhibition STAT3 STAT3 Target->STAT3 Phosphorylation pSTAT3 p-STAT3 (Active) Western Blot Target STAT3->pSTAT3 Gene_Expression Gene Expression (Proliferation, Survival) pSTAT3->Gene_Expression Cellular_Response Cellular Response (e.g., Proliferation Inhibition) Gene_Expression->Cellular_Response

Caption: Hypothetical STAT3 signaling pathway targeted by the compound.

Step-by-Step Protocol:

  • Protein Extraction: Treat cells with the compound at its IC50 for various time points. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE: Separate 20-30 µg of protein per lane on a polyacrylamide gel.

  • Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST. Incubate with a primary antibody against the target protein (e.g., anti-p-STAT3, anti-caspase-3, anti-β-actin) overnight at 4°C.

  • Secondary Antibody and Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: Quantify band intensities and normalize to a loading control (e.g., β-actin).

Part 3: Antimicrobial Activity Screening

The isoxazole ring is a common feature in various antibacterial and antifungal agents.[1][7] Therefore, assessing the antimicrobial potential of 3-cyclohexylmethyl-5-amino-isoxazole is a valuable parallel screening effort.

Protocol 3.1: Broth Microdilution for Minimum Inhibitory Concentration (MIC)

Rationale: This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. It is a quantitative and standardized method for assessing antimicrobial potency.[5]

Step-by-Step Protocol:

  • Strain Preparation: Prepare an inoculum of the test microorganisms (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) adjusted to a 0.5 McFarland standard.

  • Compound Dilution: Prepare a two-fold serial dilution of the compound in a 96-well plate using appropriate broth (e.g., Mueller-Hinton for bacteria, RPMI for fungi).

  • Inoculation: Add the standardized microbial suspension to each well. Include a positive control (microbes, no compound) and a negative control (broth, no microbes).

  • Incubation: Incubate the plates at 37°C for 18-24 hours (for bacteria) or at 35°C for 24-48 hours (for fungi).

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth (turbidity) is observed.

Data Presentation:

MicroorganismTypeMIC (µg/mL) of 3-cyclohexylmethyl-5-amino-isoxazolePositive Control (e.g., Ciprofloxacin) MIC (µg/mL)
S. aureusGram-positive BacteriaExperimental ValueKnown Value
E. coliGram-negative BacteriaExperimental ValueKnown Value
C. albicansFungusExperimental ValueKnown Value

Conclusion and Future Directions

This guide provides a foundational set of in vitro assays to begin the pharmacological profiling of 3-cyclohexylmethyl-5-amino-isoxazole. The data generated from these protocols will establish its cytotoxic and/or antimicrobial potential and provide initial insights into its mechanism of action. Positive results in any of these assays will warrant further, more detailed investigations, such as in vivo efficacy studies, ADME/Tox profiling, and advanced mechanistic studies to fully characterize this novel chemical entity.

References

  • Chikkula, K. V., et al. (n.d.). A review of isoxazole biological activity and present synthetic techniques. World Journal of Advanced Research and Reviews.
  • Kumar, M., et al. (2024). A review of isoxazole biological activity and present synthetic techniques. World Journal of Advanced Research and Reviews.
  • Frontiers. (2023).
  • Kan'o, H., et al. (n.d.). Isoxazoles. XVIII.
  • BioWorld Science. (2022). A simple method for the synthesis of isoxazole derivatives with in vitro antitumor activity. BioWorld Science.
  • ResearchGate. (n.d.). Multicomponent synthesis of 5-amino-isoxazole-4-carbonitriles.
  • Per-Olszak, A., et al. (2022). 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides. Molecules.
  • MDPI. (n.d.).
  • Patil, S. B., et al. (n.d.). Microwave-Assisted Facile Synthesis and In vitro Anti- microbial Activities of Some Novel Isoxazole Derivatives via Chalcones.
  • Rehman, A. U., et al. (2022). Isoxazole Derivatives against Carbonic Anhydrase: Synthesis, Molecular Docking, MD Simulations, and Free Energy Calculations Coupled with In Vitro Studies. ACS Omega.
  • Al-Masoudi, N. A., et al. (n.d.). Synthesis of some new isoxazole compounds and their biological tyrosinase and antioxidant activities. PubMed Central.
  • De Vita, D., et al. (n.d.). Expanding the Knowledge Around Antitubercular 5-(2-aminothiazol-4-yl)
  • Al-Warhi, T., et al. (2021). Synthesis and Biological Evaluation of Novel Isoxazole-Amide Analogues as Anticancer and Antioxidant Agents. Molecules.
  • Lee, C. C., et al. (n.d.). Synthesis and Biological Evaluation of Novel N-phenyl-5-carboxamidyl Isoxazoles as Potential Chemotherapeutic Agents for Colon Cancer. PubMed Central.
  • ResearchGate. (2019). Synthesis, immunosuppressive properties, mechanism of action and X-ray analysis of a new class of isoxazole derivatives.
  • Cielecka-Piontek, J., et al. (2023). The In Vitro Impact of Isoxazole Derivatives on Pathogenic Biofilm and Cytotoxicity of Fibroblast Cell Line. Molecules.
  • PubMed. (n.d.). Long-term Effects of alpha-amino-3-hydroxy-5-methyl-4-isoxazole Propionate and 6-nitro-7-sulphamoylbenzo(f)quinoxaline-2,3-dione in the Rat Basal Ganglia: Calcification, Changes in Glutamate Receptors and Glial Reactions. PubMed.
  • Abuelizz, H. A., et al. (2023). Design, Synthesis, In Vitro, and In Silico Studies of New N5-Substituted-pyrazolo[3,4-d]pyrimidinone Derivatives as Anticancer CDK2 Inhibitors. Molecules.
  • BenchChem. (2025). The Dawn of a Scaffold: A Technical Guide to the Discovery and History of 3-Aryl-5-Aminoisoxazoles. BenchChem.

Sources

Derivatization of the amino group of 3-(Cyclohexylmethyl)-1,2-oxazol-5-amine

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to the Strategic Derivatization of 3-(Cyclohexylmethyl)-1,2-oxazol-5-amine for Medicinal Chemistry

Abstract

The this compound scaffold is a valuable starting point in drug discovery, integrating the metabolically stable 1,2-oxazole (isoxazole) core with a versatile primary amino group. This amino function serves as a critical anchor for chemical modification, enabling systematic exploration of structure-activity relationships (SAR) to optimize potency, selectivity, and pharmacokinetic properties. This document provides a detailed guide for researchers, outlining robust protocols for the derivatization of this primary amino group through N-acylation, N-sulfonylation, and N-alkylation (via reductive amination). Each protocol is accompanied by an in-depth explanation of the underlying chemical principles and experimental rationale, ensuring both technical accuracy and practical applicability.

Introduction: The Strategic Value of the 1,2-Oxazol-5-amine Core

The 1,2-oxazole ring is a prominent five-membered heterocycle in medicinal chemistry, valued for its role as a bioisostere for amide and ester functionalities and its overall metabolic stability.[1][2][3] Compounds incorporating this moiety exhibit a wide spectrum of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[3][4] The 5-amino substituted isoxazole, in particular, presents a key advantage: the primary amine at the C5 position is a highly tractable nucleophilic handle.

Derivatization of the amino group on this compound allows for the introduction of diverse chemical functionalities. This process is fundamental to:

  • SAR Exploration: Probing the steric and electronic requirements of a biological target by introducing a variety of substituents.

  • Modulation of Physicochemical Properties: Fine-tuning lipophilicity (LogP), solubility, and hydrogen bonding capacity to improve drug-like properties.

  • Introduction of Pharmacophoric Features: Appending groups known to interact with specific receptor sites or enzyme active sites.

This guide focuses on three cornerstone transformations for modifying this scaffold: N-acylation, N-sulfonylation, and N-alkylation.

General Workflow for Derivatization

The derivatization of the primary amino group can be approached through several reliable synthetic pathways. The choice of method depends on the desired final functional group—amide, sulfonamide, or secondary/tertiary amine.

G cluster_start Starting Material cluster_products Derivative Classes start 3-(Cyclohexylmethyl)- 1,2-oxazol-5-amine amide N-Acyl Derivative (Amide) start->amide N-Acylation (Acyl Chloride or Coupling Agent) sulfonamide N-Sulfonyl Derivative (Sulfonamide) start->sulfonamide N-Sulfonylation (Sulfonyl Chloride) amine N-Alkyl Derivative (Secondary Amine) start->amine N-Alkylation (Reductive Amination)

Figure 1: Key derivatization pathways for this compound.

Protocol I: N-Acylation for Amide Synthesis

The formation of an amide bond is one of the most common and reliable reactions in medicinal chemistry. This can be achieved using either a pre-activated carboxylic acid derivative (like an acyl chloride) or by in-situ activation of a carboxylic acid using a coupling reagent.

Method A: Acylation using Acyl Chlorides

This classic method is highly efficient for commercially available or easily prepared acyl chlorides.

Principle: The reaction is a nucleophilic acyl substitution where the lone pair of the amino group attacks the electrophilic carbonyl carbon of the acyl chloride. A non-nucleophilic base is required to scavenge the HCl byproduct, which would otherwise protonate the starting amine, rendering it unreactive.

Protocol: Synthesis of N-(3-(Cyclohexylmethyl)-1,2-oxazol-5-yl)benzamide

  • Materials & Reagents:

    • This compound (1.0 equiv)

    • Benzoyl chloride (1.1 equiv)

    • Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (1.5 equiv)

    • Dichloromethane (DCM) or Tetrahydrofuran (THF), anhydrous

    • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

    • Brine (saturated aqueous NaCl solution)

    • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Procedure:

    • Dissolve this compound in anhydrous DCM (approx. 0.1 M concentration) in a round-bottom flask equipped with a magnetic stir bar.

    • Cool the solution to 0 °C using an ice bath.

    • Add TEA or DIPEA to the solution and stir for 5 minutes.

    • Add benzoyl chloride dropwise to the stirred solution. Causality: Dropwise addition helps to control the exothermicity of the reaction.

    • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring progress by TLC or LC-MS.

    • Upon completion, quench the reaction by adding water.

    • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (2x).

    • Combine the organic layers and wash sequentially with saturated NaHCO₃ solution (to remove excess acid) and brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification & Characterization:

    • The crude product can be purified by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient).

    • Characterize the final product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS) to confirm its structure and purity.

Method B: Acylation using Carboxylic Acids and Coupling Agents

This method is more versatile as it allows the use of a vast array of carboxylic acids without the need to convert them to acyl chlorides first.

Principle: Coupling agents like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of an additive like HOBt (Hydroxybenzotriazole) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) activate the carboxylic acid to form a highly reactive intermediate, which is then readily attacked by the amine.

Protocol: Synthesis using a Generic Carboxylic Acid (R-COOH)

  • Materials & Reagents:

    • Carboxylic acid (R-COOH) (1.1 equiv)

    • This compound (1.0 equiv)

    • HATU (1.2 equiv) or EDC (1.5 equiv) / HOBt (1.5 equiv)

    • DIPEA (3.0 equiv)

    • Dimethylformamide (DMF), anhydrous

  • Procedure:

    • In a round-bottom flask, dissolve the carboxylic acid, this compound, and HATU in anhydrous DMF.

    • Add DIPEA to the mixture. Causality: DIPEA is a strong, non-nucleophilic base that maintains the basic conditions necessary for the coupling reaction to proceed efficiently.

    • Stir the reaction at room temperature for 4-12 hours. Monitor by LC-MS.

    • Once complete, dilute the reaction mixture with ethyl acetate and wash with water (3x) to remove DMF.

    • Wash the organic layer with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purification & Characterization:

    • Purify the crude material via flash column chromatography.

    • Confirm structure and purity by NMR and HRMS.

Protocol II: N-Sulfonylation for Sulfonamide Synthesis

Sulfonamides are key functional groups in medicinal chemistry, often acting as stable mimics of amides or phosphates and participating in crucial hydrogen bonding interactions.

Principle: Similar to N-acylation, this reaction is a nucleophilic attack of the amine on the highly electrophilic sulfur atom of a sulfonyl chloride. A base is required to neutralize the generated HCl.

Protocol: Synthesis of N-(3-(Cyclohexylmethyl)-1,2-oxazol-5-yl)-4-methylbenzenesulfonamide

  • Materials & Reagents:

    • This compound (1.0 equiv)

    • p-Toluenesulfonyl chloride (TsCl) (1.2 equiv)

    • Pyridine (as both solvent and base) or TEA (2.0 equiv) in DCM.

    • 1 M aqueous HCl solution

  • Procedure:

    • Dissolve this compound in anhydrous pyridine or DCM.

    • If using DCM, add TEA. Cool the solution to 0 °C.

    • Add the p-toluenesulfonyl chloride portion-wise to the stirred solution. Causality: Portion-wise addition prevents a rapid temperature increase and potential side reactions.

    • Allow the reaction to warm to room temperature and stir overnight. Monitor by TLC or LC-MS.

    • If pyridine was used as the solvent, remove it under high vacuum.

    • Dissolve the residue in DCM or ethyl acetate.

    • Wash the organic layer sequentially with 1 M HCl (to remove excess pyridine/TEA), water, and brine.

    • Dry the organic phase over anhydrous MgSO₄, filter, and concentrate.

  • Purification & Characterization:

    • The crude product can often be purified by recrystallization or by flash column chromatography.

    • Characterize the final product using NMR and HRMS.

Protocol III: N-Alkylation via Reductive Amination

Reductive amination is a superior method for N-alkylation of primary amines as it offers high selectivity for mono-alkylation and avoids the over-alkylation issues common with direct alkylation using alkyl halides.

Principle: The reaction proceeds in two stages. First, the primary amine condenses with an aldehyde or ketone to form an imine (or iminium ion) intermediate in a reversible reaction. Second, a mild, selective reducing agent, such as sodium triacetoxyborohydride (STAB), reduces the imine in situ to the corresponding secondary amine.

G cluster_workflow Reductive Amination Workflow Amine Starting Amine (R-NH2) Imine Imine Intermediate [R-N=CHR']+ Amine->Imine Condensation (AcOH catalyst) Aldehyde Aldehyde/Ketone (R'-CHO) Aldehyde->Imine Condensation (AcOH catalyst) Product Secondary Amine (R-NH-CH2R') Imine->Product Reduction (STAB)

Figure 2: Workflow for the reductive amination protocol.

Protocol: Synthesis using Cyclohexanecarboxaldehyde

  • Materials & Reagents:

    • This compound (1.0 equiv)

    • Cyclohexanecarboxaldehyde (1.2 equiv)

    • Sodium triacetoxyborohydride (STAB) (1.5 equiv)

    • Acetic acid (catalytic, ~0.1 equiv)

    • 1,2-Dichloroethane (DCE) or DCM, anhydrous

  • Procedure:

    • Combine this compound, cyclohexanecarboxaldehyde, and a catalytic amount of acetic acid in anhydrous DCE. Causality: Acetic acid catalyzes the formation of the imine intermediate by protonating the carbonyl oxygen.

    • Stir the mixture at room temperature for 30-60 minutes to allow for imine formation.

    • Add STAB portion-wise to the reaction mixture. Causality: STAB is a mild reducing agent that selectively reduces the protonated imine over the starting aldehyde, preventing reduction of the carbonyl starting material. It is also less water-sensitive than other hydrides like NaBH₄.

    • Stir the reaction at room temperature for 3-12 hours. Monitor by LC-MS until the starting amine is consumed.

    • Carefully quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution until gas evolution ceases.

    • Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous phase with DCM.

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purification & Characterization:

    • Purify the crude secondary amine by flash column chromatography.

    • Confirm the structure via NMR and HRMS analysis.

Summary of Derivatization Strategies

Strategy Bond Formed Key Reagents Typical Conditions Advantages & Applications
N-Acylation (Method A) AmideAcyl Chloride, Base (TEA, DIPEA)0 °C to RT, Anhydrous DCMFast, high-yielding for simple acyl groups. Ideal for initial SAR.
N-Acylation (Method B) AmideCarboxylic Acid, Coupling Agent (HATU, EDC/HOBt), Base (DIPEA)RT, Anhydrous DMFHighly versatile, broad substrate scope, mild conditions. Essential for complex molecule synthesis.[5][6]
N-Sulfonylation SulfonamideSulfonyl Chloride, Base (Pyridine, TEA)0 °C to RT, Anhydrous DCM/PyridineCreates stable, H-bonding sulfonamides. Widely used in medicinal chemistry to improve properties.
N-Alkylation C-N Single BondAldehyde/Ketone, Reducing Agent (STAB), Acid CatalystRT, Anhydrous DCE/DCMControlled mono-alkylation, avoids over-alkylation, broad scope of aldehydes/ketones.[7]

Conclusion

The this compound core provides a robust and versatile platform for drug discovery efforts. The protocols detailed in this application note for N-acylation, N-sulfonylation, and N-alkylation represent foundational and reliable methods for elaborating this scaffold. By understanding the principles behind each transformation and carefully selecting the appropriate reagents and conditions, researchers can efficiently generate diverse libraries of compounds for biological screening, accelerating the journey from a starting scaffold to a potential drug candidate.

References

  • Title: Catalytic N-Alkylation of (Hetero)Aromatic Amines and Tandem Annulation Reactions. Source: Google AI Search,
  • Title: Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. Source: Google AI Search,
  • Title: Arylamine synthesis by amination (alkylation) - Organic Chemistry Portal. Source: Google AI Search,
  • Title: Catalytic N-Alkylation of (Hetero)Aromatic Amines and Tandem Annulation Reactions. Source: Google AI Search,
  • Title: Catalytic N-Alkylation of (Hetero)Aromatic Amines and Tandem Annulation Reactions | The Journal of Organic Chemistry. Source: ACS Publications, [Link]

  • Title: Recent advance in oxazole-based medicinal chemistry. Source: ResearchGate, [Link]

  • Title: Recent Advancements in the Synthetic Chemistry of Oxazole Derivatives and their Significant Medicinal Applications. Source: Bentham Science, [Link]

  • Title: Selective Alkylation of (Hetero)Aromatic Amines with Alcohols Catalyzed by a Ruthenium Pincer Complex. Source: ACS Publications, [Link]

  • Title: Recent advance in oxazole-based medicinal chemistry. Source: PubMed, [Link]

  • Title: Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. Source: Semantic Scholar, [Link]

  • Title: Regioselective synthesis of methyl 5-(N-Boc-cycloaminyl)-1,2-oxazole-4-carboxylates as new amino acid-like building blocks. Source: PubMed Central, [Link]

  • Title: One-pot preparation of Oxazol-5(4H)-ones from amino acids in aqueous solvents. Source: PubMed, [Link]

  • Title: Synthesis and Reactions of Amines | LTQ 9.1, Spring 2024. Source: YouTube, [Link]

  • Title: Synthesis, In Silico and In Vitro Evaluation of Antimicrobial and Toxicity Features of New 4-[(4-Chlorophenyl)sulfonyl]benzoic Acid Derivatives. Source: National Institutes of Health, [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3-(Cyclohexylmethyl)-1,2-oxazol-5-amine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 3-(Cyclohexylmethyl)-1,2-oxazol-5-amine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions (FAQs). Our goal is to help you overcome common challenges and improve the yield and purity of your synthesis.

The primary synthetic route to 5-aminoisoxazoles involves the base-mediated cyclocondensation of a β-ketonitrile with hydroxylamine.[1] This guide focuses on this well-established pathway, providing insights into the critical parameters that govern reaction success.

Baseline Protocol: Synthesis from 4-cyclohexyl-3-oxobutanenitrile

This section outlines a standard laboratory procedure for the synthesis of this compound. It serves as a reference point for the troubleshooting guide that follows.

Reaction Scheme:

Step-by-Step Methodology:
  • Preparation of the Reaction Mixture:

    • To a stirred solution of 4-cyclohexyl-3-oxobutanenitrile (1.0 eq) in a suitable solvent (e.g., ethanol, methanol) at room temperature, add hydroxylamine hydrochloride (1.1 - 1.5 eq).

  • Base Addition:

    • Slowly add a base (e.g., sodium acetate, triethylamine, or sodium hydroxide, 1.5 - 2.0 eq) to the mixture. The choice of base is critical and can significantly impact the reaction outcome.[2]

  • Reaction Monitoring:

    • Heat the reaction mixture to a specified temperature (e.g., reflux) and monitor its progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up and Isolation:

    • Once the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure.

    • Add water to the residue and extract the product with an organic solvent (e.g., ethyl acetate, dichloromethane).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude product.

  • Purification:

    • Purify the crude product by column chromatography on silica gel or by recrystallization to obtain pure this compound.

Troubleshooting Guide & FAQs

This section addresses common issues encountered during the synthesis in a question-and-answer format.

Question 1: My reaction has a very low yield or has failed completely. What are the potential causes and how can I fix this?

Low or no yield is a frequent problem in isoxazole synthesis and can be attributed to several factors. A systematic approach is key to identifying and resolving the issue.

Potential Causes & Solutions:

  • Purity of Starting Materials: The β-ketonitrile starting material can be unstable. Ensure it is pure and free from acidic or basic impurities. Consider purifying it by distillation or chromatography before use.

  • Ineffective Base: The base is crucial for deprotonating both the hydroxylamine hydrochloride and the β-ketonitrile to facilitate the cyclization.[3] If the base is too weak, the reaction may not proceed. If it is too strong, it can promote side reactions.

    • Solution: Screen different bases. Sodium acetate is a mild base suitable for many isoxazole syntheses. For less reactive substrates, a stronger base like sodium ethoxide or sodium hydroxide might be necessary. However, stronger bases can also lead to degradation, so careful optimization is required.[4]

  • Incorrect Stoichiometry: An incorrect ratio of reactants can halt the reaction.

    • Solution: Use a slight excess of hydroxylamine hydrochloride (1.1-1.5 equivalents) to ensure the complete conversion of the β-ketonitrile.

  • Suboptimal Reaction Temperature: The reaction may be too slow at room temperature.

    • Solution: Gradually increase the reaction temperature and monitor the progress by TLC. Refluxing in ethanol is a common condition for this type of cyclization.[5]

  • Reaction Time: The reaction may not have been allowed to proceed to completion.

    • Solution: Monitor the reaction closely using an appropriate analytical technique (TLC, LC-MS). Extend the reaction time until the starting material is consumed. Be aware that prolonged reaction times at high temperatures can lead to product degradation.

Troubleshooting Workflow for Low Yield

Below is a logical workflow to diagnose the cause of low reaction yield.

Caption: A flowchart for troubleshooting low yields in isoxazole synthesis.

Question 2: I am observing significant side product formation. What are these impurities and how can I prevent them?

The formation of side products can complicate purification and reduce the overall yield. Common impurities include regioisomers and dimerization products.

Potential Causes & Solutions:

  • Formation of Regioisomers: Unsymmetrical β-dicarbonyl compounds can sometimes lead to the formation of regioisomeric isoxazoles.[6]

    • Solution: Modifying reaction conditions such as pH and solvent polarity can influence regioselectivity. In some cases, using a pre-formed enamine of the β-ketonitrile can provide better control over the reaction outcome.

  • Hydrolysis of the Nitrile: The nitrile group can be susceptible to hydrolysis under strongly acidic or basic conditions, especially in the presence of water.

    • Solution: Use anhydrous solvents and ensure the base is added under controlled conditions. If using an aqueous base, add it slowly at a lower temperature.

  • Dimerization/Polymerization: Under harsh conditions, starting materials or intermediates can undergo self-condensation or polymerization.

    • Solution: Maintain a moderate reaction temperature and avoid excessively strong bases. Slow addition of reagents can also help to minimize the concentration of reactive intermediates.

Question 3: I am having difficulty purifying the final product. What strategies can I use?

This compound is a polar and basic compound, which can make purification challenging, particularly with standard silica gel chromatography.[7]

Purification Strategies:

  • Column Chromatography Optimization:

    • Peak Tailing on Silica: The basic amine group can strongly interact with acidic silanol groups on the silica surface, leading to peak tailing.

      • Solution: Add a small amount of a basic modifier like triethylamine (0.1-1%) or ammonia to the eluent to neutralize the active sites on the silica gel.

    • Alternative Stationary Phases: If peak shape is still poor, consider using a different stationary phase.

      • Alumina (basic or neutral): This can be a good alternative for purifying basic compounds.[7]

      • Amino-propyl functionalized silica: This provides a less acidic surface and can improve peak shape.

  • Recrystallization:

    • Solvent Screening: If the product is a solid, recrystallization is an excellent method for purification. Screen a variety of solvents and solvent pairs (e.g., ethanol/water, ethyl acetate/hexanes, isopropanol) to find conditions that provide good crystal formation.

  • Acid-Base Extraction:

    • Exploit the basicity of the amine for purification. Dissolve the crude product in an organic solvent and wash with a dilute acid (e.g., 1M HCl). The protonated amine salt will move to the aqueous layer, leaving non-basic impurities in the organic layer.

    • Neutralize the aqueous layer with a base (e.g., NaOH) and then extract the purified free amine back into an organic solvent.

Data Summary: Base and Solvent Selection

The choice of base and solvent is critical for the success of the synthesis. The following table provides a summary of common choices and their typical applications.

BasepKa (Conjugate Acid)SolventTypical Use & Remarks
Sodium Acetate (NaOAc)4.76Ethanol, MethanolMild conditions, good for sensitive substrates. Often requires heating.
Triethylamine (TEA)10.75Ethanol, DCM, THFOrganic-soluble base, easy to remove. Can be less effective if hydroxylamine hydrochloride is used.
Sodium Hydroxide (NaOH)15.7Water, Ethanol/WaterStrong base, effective for less reactive substrates. Can promote hydrolysis and other side reactions.
Sodium Ethoxide (NaOEt)16EthanolVery strong base, used for deprotonating weakly acidic C-H bonds. Must be used under anhydrous conditions.
Question 4: How can I confirm the structure of my final product?

Structural confirmation is essential to ensure you have synthesized the correct compound. A combination of spectroscopic methods is typically used.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Expect to see signals corresponding to the cyclohexyl group, the methylene bridge (-CH₂-), and the proton on the isoxazole ring. The amine protons (-NH₂) may appear as a broad singlet.

    • ¹³C NMR: This will show the number of unique carbon atoms in the molecule, confirming the presence of the cyclohexyl ring, the isoxazole core, and the methylene group.

  • Mass Spectrometry (MS): This will provide the molecular weight of the compound, confirming its elemental composition. High-resolution mass spectrometry (HRMS) can provide a very accurate mass to further confirm the molecular formula.

  • Infrared (IR) Spectroscopy: Look for characteristic peaks for the N-H stretch of the amine group (around 3300-3500 cm⁻¹), C-H stretches, and vibrations associated with the isoxazole ring.

General Reaction Mechanism

The formation of the 5-aminoisoxazole ring proceeds through a well-established cyclocondensation mechanism. Understanding this pathway is key to troubleshooting the reaction.

ReactionMechanism cluster_0 Step 1: Deprotonation cluster_1 Step 2: Nucleophilic Attack cluster_2 Step 3: Cyclization & Dehydration KetoNitrile β-Ketonitrile Enolate Enolate Intermediate KetoNitrile->Enolate - H⁺ Base1 Base Base1->KetoNitrile Adduct Oxime Adduct Enolate->Adduct + Hydroxylamine Hydroxylamine Hydroxylamine Hydroxylamine->Adduct Cyclized Cyclized Intermediate Adduct->Cyclized Intramolecular Attack Product 3-(Cyclohexylmethyl)- 1,2-oxazol-5-amine Cyclized->Product - H₂O

Caption: Simplified mechanism for 5-aminoisoxazole formation.

References

  • Manisekar, S., Nepolraj, A., Pitchai, P., & Moonsamy, G. R. (2022). Possible regioisomer isoxazoles obtained by cyclocondensation of β-enamino diketone with hydroxylamine. Journal of Heterocyclic Chemistry. Available at: [Link]

  • Nano Bico Letters. (2024). Construction of Isoxazole ring: An Overview. Nano Bico Letters. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Isoxazole synthesis. Organic Chemistry Portal. Available at: [Link]

  • Molecules. (2023). The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches. MDPI. Available at: [Link]

  • Zhou, X., et al. (2022). Synthesis of 3,4,5-trisubstituted isoxazoles in water via a [3 + 2]-cycloaddition of nitrile oxides and 1,3-diketones, β-ketoesters, or β-ketoamides. Beilstein Journal of Organic Chemistry. Available at: [Link]

  • Molecules. (2021). Synthesis of Isoxazol-5-One Derivatives Catalyzed by Amine-Functionalized Cellulose. MDPI. Available at: [Link]

  • Connected Papers. (2024). Cyclization with hydroxylamine hydrochloride: Significance and symbolism. Connected Papers. Available at: [Link]

  • Reddit. (2023). Purification of strong polar and basic compounds. r/Chempros. Available at: [Link]

  • RSC Advances. (2022). Advances in isoxazole chemistry and their role in drug discovery. Royal Society of Chemistry. Available at: [Link]

  • RSC Advances. (2016). A base promoted multigram synthesis of aminoisoxazoles: valuable building blocks for drug discovery and peptidomimetics. Royal Society of Chemistry. Available at: [Link]

  • Molecules. (2023). Synthesis of a Novel Tetracyclic Isoxazole by Intramolecular Nitrile Oxide Cycloaddition. MDPI. Available at: [Link]

  • Molecules. (2004). One Step Regioselective Synthesis of 5-Aminoisoxazoles from Nitrile Oxides and α-Cyanoenamines. MDPI. Available at: [Link]

  • Frontiers in Chemistry. (2020). Aminoazole-Based Diversity-Oriented Synthesis of Heterocycles. Frontiers. Available at: [Link]

  • Journal of Chemistry. (2022). A Facile Synthesis of New Substituted Thiazol-2-amine Derivatives as Potent Antimicrobial Agent. Hindawi. Available at: [Link]

  • Google Patents. (1985). Method for separating and purifying amino acid. Google Patents.
  • Pakistan Journal of Scientific & Industrial Research Series A: Physical Sciences. (2023). Synthesis, Characterization and Antimicrobial Activity of Thiol Substituted Triazole Amic Acids. PJSIR. Available at: [Link]

  • Diaion. (n.d.). Separation and Refining of Amino acids. Diaion. Available at: [Link]

  • Molecules. (2022). Synthesis of 5-(Aryl)amino-1,2,3-triazole-containing 2,1,3-Benzothiadiazoles via Azide–Nitrile Cycloaddition Followed by Buchwald–Hartwig Reaction. MDPI. Available at: [Link]

  • International Journal of Molecular Sciences. (2022). Removal of Organic Compounds with an Amino Group during the Nanofiltration Process. MDPI. Available at: [Link]

  • BioMed Research International. (2021). A green one-pot synthesis of 3(5)-substituted 1,2,4-triazol-5(3)-amines as potential antimicrobial agents. Hindawi. Available at: [Link]

Sources

Purification challenges of 3-cyclohexylmethyl-5-amino-isoxazole

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 3-Cyclohexylmethyl-5-amino-isoxazole

Welcome to the technical support center for 3-cyclohexylmethyl-5-amino-isoxazole. This guide is designed for researchers, medicinal chemists, and process development professionals to navigate the specific challenges associated with the purification of this molecule. Drawing from established principles in heterocyclic chemistry and practical laboratory experience, we provide troubleshooting guides and frequently asked questions to ensure you achieve your desired purity and yield.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common initial queries regarding the handling and properties of 3-cyclohexylmethyl-5-amino-isoxazole, which are critical for designing a successful purification strategy.

Q1: What are the key structural features of 3-cyclohexylmethyl-5-amino-isoxazole that influence its purification?

A1: The molecule's purification characteristics are governed by three primary structural components:

  • The 5-amino-isoxazole Ring: The basic amino group (pKa is likely weakly basic) and the isoxazole ring system introduce polarity and the potential for hydrogen bonding. However, the isoxazole ring itself is known to be susceptible to degradation under certain conditions, particularly harsh pH and high temperatures.[1][2]

  • The Cyclohexylmethyl Group: This bulky, non-polar (lipophilic) side chain significantly impacts the molecule's solubility, favoring organic solvents over aqueous media and influencing its retention in chromatography.

  • Tautomerism: 5-amino-isoxazoles can exist in tautomeric forms (amino vs. imino), which can affect their reactivity and chromatographic behavior, sometimes leading to broadened peaks in HPLC.[3]

Q2: My compound appears to be degrading during workup or purification. Why is this happening?

A2: 5-Amino-isoxazole derivatives can be sensitive to several factors. Degradation is a common challenge and is often accelerated by:

  • Harsh Acidic or Basic Conditions: Strong acids or bases used during aqueous workups can catalyze the hydrolysis or rearrangement of the isoxazole ring.[1][4]

  • Elevated Temperatures: Prolonged heating, whether during reaction workup, solvent evaporation, or even microwave-assisted reactions, can lead to thermal decomposition.[2][5] Some studies on related compounds have noted decreased stability with heat generation.[2]

  • Oxidative Stress: The amino group can be susceptible to oxidation. Exposure to strong oxidizing agents or even air over long periods in solution can generate impurities.[4][6]

  • Photolytic Degradation: While less common for this specific scaffold, exposure to high-energy light (like UV) can sometimes be a factor. A forced degradation study is the best way to confirm this susceptibility.[6][7]

Q3: What are the most common impurities I should expect from the synthesis of 3-cyclohexylmethyl-5-amino-isoxazole?

A3: Impurities typically arise from the specific synthetic route, but common classes include:

  • Unreacted Starting Materials: Incomplete reactions are a frequent source of impurities.

  • Regioisomers: Depending on the synthetic strategy (e.g., cycloaddition), the formation of the isomeric 5-cyclohexylmethyl-3-amino-isoxazole is possible. These isomers often have very similar polarities, making them exceptionally difficult to separate.

  • Byproducts of Cyclization: The formation of isoxazoles can sometimes be accompanied by byproducts like furoxans or self-condensation products of nitrile oxide intermediates, if used in the synthesis.[8]

  • Hydrolysis/Degradation Products: As discussed in Q2, products resulting from the breakdown of the isoxazole ring can be present, especially after a harsh workup.

Section 2: Troubleshooting Common Purification Scenarios

This section provides direct, actionable advice for specific problems encountered during purification.

Q4: I am struggling to separate my product from a closely-eluting impurity using normal-phase column chromatography. What should I do?

A4: This is a classic challenge, often caused by a regioisomer or a structurally similar byproduct.

Causality: The lipophilic cyclohexylmethyl group can dominate the interaction with the silica surface, making the separation dependent on the more subtle polarity differences of the heterocyclic core. If the impurity shares a similar polarity profile, standard solvent systems like hexanes/ethyl acetate may fail.

Troubleshooting Steps:

  • Modify the Mobile Phase:

    • Add a Third Solvent: Introduce a small amount of a solvent with different properties, like dichloromethane (DCM) or methanol, to alter the selectivity. A common combination is Hexanes/EtOAc/DCM.[8]

    • Introduce an Additive: If the impurity is acidic or basic, adding a modifier can help. A small amount of triethylamine (~0.1-1%) can sharpen peaks of basic compounds and improve separation by deactivating acidic sites on the silica. Conversely, a trace of acetic or formic acid can be used for acidic compounds.

  • Switch to a Different Stationary Phase:

    • Consider using alumina (basic or neutral) if your compound is sensitive to the acidic nature of silica.

    • Chemically bonded phases (like Diol or Cyano) offer different selectivities and may resolve the critical pair.

  • Explore Reverse-Phase Chromatography: If the compound is sufficiently soluble, reverse-phase flash chromatography (C18 silica) with a water/acetonitrile or water/methanol gradient can be highly effective, as it separates based on hydrophobicity.

Q5: My product is a solid, but I cannot get it to crystallize. It keeps "oiling out" or precipitating as an amorphous solid. How can I induce crystallization?

A5: "Oiling out" occurs when the compound's solubility in the chosen solvent is too high at the temperature of crystallization, or when impurities are inhibiting lattice formation.

Causality: The bulky cyclohexylmethyl group can disrupt efficient crystal packing. Furthermore, the presence of even small amounts of impurities can act as "crystal poisons."

Troubleshooting Protocol: Developing a Crystallization Procedure

  • Systematic Solvent Screening:

    • Select a range of 5-10 solvents of varying polarity (e.g., heptane, toluene, ethyl acetate, isopropanol, acetonitrile, water).

    • In small vials, dissolve ~10-20 mg of your crude material in a minimal amount of each solvent while gently warming.

    • Allow the vials to cool slowly to room temperature, then transfer to a refrigerator (4°C). Observe for crystal formation. A good single solvent is one in which the compound is sparingly soluble at room temperature but readily soluble when hot.

  • Utilize a Binary Solvent System: This is often the most effective method.

    • Dissolve the compound in a minimal amount of a "good" solvent (one it dissolves in easily, e.g., DCM or EtOAc).

    • Slowly add a "poor" solvent (an anti-solvent in which it is insoluble, e.g., hexanes or heptane) dropwise until the solution becomes faintly turbid (cloudy).

    • Add a single drop of the "good" solvent to clarify the solution.

    • Allow the system to stand undisturbed. Slow evaporation or cooling can now induce crystallization.[9]

  • Seeding: If you have a small amount of pure crystalline material from a previous batch, add a single tiny crystal to the supersaturated solution to initiate nucleation.

  • Final Polish: Ensure your material is sufficiently pure before attempting crystallization. A preliminary pass through a silica plug can often remove the impurities that inhibit crystallization.

Q6: My overall yield is low after purification. Where am I most likely losing my product?

A6: Product loss can occur at multiple stages. A systematic evaluation is necessary.

Potential Loss Points & Solutions:

  • Aqueous Workup: The amino group can be protonated in acidic washes, leading to loss in the aqueous layer.

    • Solution: Before extraction, ensure the aqueous layer is basic (pH > 8) by adding a base like sodium bicarbonate or sodium hydroxide to neutralize the amine salt and drive the free base into the organic layer.

  • Column Chromatography:

    • Streaking/Tailing: The basic amine can strongly interact with acidic silica gel, causing significant tailing and loss of product on the column.

    • Solution: Pre-treat your silica gel by slurrying it in the mobile phase containing 1% triethylamine. This neutralizes active sites and improves recovery.

  • Solvent Evaporation: If your product has some volatility, aggressive evaporation (high temperature, high vacuum) can lead to loss.

    • Solution: Use moderate temperatures (<40°C) and avoid leaving the product on high vacuum for extended periods after the solvent is gone.

  • Degradation: As noted previously, instability on silica or during heating can directly convert the product to impurities, reducing the final yield.

    • Solution: Minimize contact time with silica by using a faster flow rate during chromatography and choose purification methods that avoid heat where possible.

Section 3: Experimental Protocols & Workflows

Protocol 1: Optimized Flash Column Chromatography

This protocol is designed to maximize the separation and recovery of 3-cyclohexylmethyl-5-amino-isoxazole.

  • TLC Analysis & Solvent System Selection:

    • Dissolve a small sample of the crude material in DCM or EtOAc.

    • Spot on a silica TLC plate and elute with various ratios of Hexane:Ethyl Acetate.

    • Aim for a retention factor (Rƒ) of ~0.25-0.35 for the product.

    • If separation from a nearby spot is poor, add 5-10% DCM to the mobile phase and re-run the TLC.

    • Add 0.5% triethylamine (Et₃N) to the chosen solvent system to reduce peak tailing.

  • Column Packing:

    • Select an appropriate size column for your sample amount (typically a 100:1 to 200:1 ratio of silica:crude material by weight).

    • Prepare a slurry of silica gel in the chosen mobile phase (including the Et₃N).

    • Pack the column with the slurry and equilibrate with at least 2-3 column volumes of the mobile phase.

  • Sample Loading:

    • Dissolve the crude material in a minimal amount of DCM.

    • Adsorb this solution onto a small amount of silica gel (~2-3x the weight of the crude material).

    • Evaporate the solvent until a dry, free-flowing powder is obtained. This is "dry loading."

    • Carefully add the dry-loaded sample to the top of the packed column.

  • Elution and Fraction Collection:

    • Begin elution with the selected mobile phase.

    • Collect fractions and monitor them by TLC or LC-MS.

    • Combine the pure fractions and evaporate the solvent under reduced pressure at a temperature below 40°C.

Data Summary Table

The following table provides a reference for selecting appropriate solvents for chromatography and crystallization.

SolventPolarity IndexBoiling Point (°C)Primary Use CaseComments
n-Heptane/Hexane0.198 / 69Chromatography (non-polar)Good anti-solvent for crystallization.
Toluene2.4111CrystallizationCan sometimes provide better crystals than alkanes.
Dichloromethane (DCM)3.140Chromatography / ExtractionGood solubility, but volatile. Use in a well-ventilated hood.
Ethyl Acetate (EtOAc)4.477Chromatography (polar) / ExtractionCommon polar eluent and good "dissolving" solvent.
Isopropanol (IPA)3.982CrystallizationCan form hydrogen bonds; useful for polar compounds.
Acetonitrile (MeCN)5.882Reverse-Phase ChromatographyCommon mobile phase with water for C18 silica.
Methanol (MeOH)5.165Chromatography / CrystallizationVery polar; used in small amounts to increase mobile phase strength.
Visual Workflows and Diagrams

Diagram 1: Potential Impurity Profile

This diagram illustrates the potential points of impurity introduction during a hypothetical synthesis.

cluster_synthesis Hypothetical Synthesis cluster_impurities Potential Impurities SM1 Cyclohexyl Starting Material Reaction Cyclization Reaction SM1->Reaction Imp1 Unreacted SM1 SM1->Imp1 SM2 Isoxazole Precursor SM2->Reaction Imp2 Unreacted SM2 SM2->Imp2 Crude Crude Product Reaction->Crude Imp3 Regioisomer Impurity Reaction->Imp3 Side Reaction Imp4 Degradation Product Crude->Imp4 Workup/Stability Imp1->Crude Imp2->Crude Imp3->Crude

Caption: Origin map of common impurities in the synthesis of 3-cyclohexylmethyl-5-amino-isoxazole.

Diagram 2: Purification Strategy Decision Tree

This workflow guides the user toward the most appropriate purification method based on initial assessment of the crude product.

Start Crude Product Analysis (TLC, LCMS, NMR) PurityCheck Purity > 95%? Start->PurityCheck PhysicalState Is the product solid? PurityCheck->PhysicalState No Crystallize Attempt Recrystallization (See Troubleshooting Q5) PurityCheck->Crystallize Yes Chromatography Perform Flash Column Chromatography (See Protocol 1) PhysicalState->Chromatography No (Oil) PhysicalState->Crystallize Yes CheckPostChrom Purity > 98%? Chromatography->CheckPostChrom FinalProduct Pure Product Crystallize->FinalProduct CheckPostChrom->FinalProduct Yes ReChrom Consider Alternative Chromatography (Reverse Phase, Alumina) CheckPostChrom->ReChrom No ReChrom->FinalProduct

Caption: Decision workflow for selecting a purification strategy for 3-cyclohexylmethyl-5-amino-isoxazole.

References

  • BenchChem. (n.d.). Troubleshooting guide for the synthesis of isoxazole derivatives. BenchChem.
  • BenchChem. (2025). Application Notes and Protocols for the Crystallization of 5-Amino-3-phenyl-1,2-oxazole-4-carboxamide. BenchChem.
  • Ferey, L., et al. (2017). Small scale separation of isoxazole structurally related analogues by chiral supercritical fluid chromatography. Journal of Chromatography A. Available at: [Link]

  • Rachlin, A. I., et al. (1969). Process for preparing isoxazole compounds. U.S. Patent No. US3468900A. Google Patents.
  • Puglisi, G., et al. (1993). Isoxazoles. 9. Degradation kinetics of 4-(isoxazolylamino)-1,2-naphthoquinone in acidic aqueous solution. Journal of Pharmaceutical Sciences. Available at: [Link]

  • Wang, Y., et al. (2022). Degrading Characterization of the Newly Isolated Nocardioides sp. N39 for 3-Amino-5-methyl-isoxazole and the Related Genomic Information. MDPI. Available at: [Link]

  • Ren, G., et al. (2023). The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches. MDPI. Available at: [Link]

  • Al-Said, N. H., et al. (2011). Improved synthesis of 3-aryl isoxazoles containing fused aromatic rings. Molecules. Available at: [Link]

  • Yue, D., et al. (2005). The Synthesis of Highly Substituted Isoxazoles by Electrophilic Cyclization. An Efficient Synthesis of Valdecoxib. Organic Letters. Available at: [Link]

  • Bajaj, S., et al. (2016). Forced Degradation Studies. MedCrave. Available at: [Link]

  • Stefanowicz, P., et al. (2022). 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides. Molecules. Available at: [Link]

  • Pathak, A., & Sharma, N. (2017). Synthesis and Antimicrobial Studies of Isoxazole Derivatives. ResearchGate. Available at: [Link]

  • Den Hollander, C. W. (1970). Process for the purification of 3-amino-5-methylisoxazole. U.S. Patent No. US3536729A. Google Patents.
  • Alsante, K. M., et al. (2022). Forced Degradation – A Review. American Pharmaceutical Review. Available at: [Link]

  • Rawat, T., & Pandey, I. P. (2015). Forced Degradation Studies for Drug Substances and Drug Products-Scientific and Regulatory Considerations. Journal of Pharmaceutical Sciences & Research. Available at: [Link]

  • Bretschneider, H., et al. (1966). Processes for preparing 3-amino-isoxazoles. U.S. Patent No. US3242189A. Google Patents.
  • Chebanov, V. A., et al. (2017). Reactions of 3(5)-Aminoisoxazoles Using Classical Methods of Activation, Microwave Irradiation, and Ultrasonication. Chemistry of Heterocyclic Compounds. Available at: [Link]

  • Lifshitz, A., et al. (1991). Thermal decomposition of isoxazole: experimental and modeling study. The Journal of Physical Chemistry. Available at: [Link]

Sources

Stability issues and degradation of 3-(Cyclohexylmethyl)-1,2-oxazol-5-amine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 3-(Cyclohexylmethyl)-1,2-oxazol-5-amine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions regarding the stability and degradation of this compound. Our goal is to equip you with the knowledge to anticipate and resolve potential challenges in your experiments, ensuring the integrity and reliability of your results.

Introduction to the Stability Profile of this compound

This compound is a 3,5-disubstituted isoxazole. This class of compounds is generally considered to possess a stable aromatic ring system.[1] However, like all chemical entities, it is susceptible to degradation under specific environmental and experimental conditions. The primary points of lability are the isoxazole ring itself, particularly the weak N-O bond, and the 5-amino group.[2][3] Understanding these potential instabilities is crucial for accurate experimental design, data interpretation, and the development of stable formulations.

This guide is structured into two main sections: a Frequently Asked Questions (FAQs) section for quick reference on common queries, and a detailed Troubleshooting Guide for resolving specific experimental issues.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common questions regarding the handling, storage, and known stability characteristics of this compound.

Q1: What are the recommended storage conditions for this compound?

A1: To ensure the long-term stability of the compound, it should be stored in a tightly sealed container in a dry, cool, and well-ventilated place.[4] For optimal preservation, storage at -20°C is recommended, protected from light. Avoid repeated freeze-thaw cycles of solutions.

Q2: Is this compound sensitive to acidic or basic conditions?

A2: The isoxazole ring is generally stable under neutral and acidic conditions. However, it is susceptible to base-catalyzed hydrolysis, which can lead to the opening of the isoxazole ring.[5] This reaction is often accelerated by increased temperatures. Therefore, prolonged exposure to basic conditions, especially with heating, should be avoided.

Q3: How stable is this compound in solution?

A3: The stability in solution is highly dependent on the solvent, pH, and temperature. In neutral or slightly acidic aqueous buffers at ambient temperature, the compound is expected to be relatively stable for short-term experimental use. In basic solutions (pH > 8), degradation via ring-opening can occur. For prolonged storage, it is advisable to prepare solutions fresh or store them as frozen aliquots at -20°C or below.

Q4: Is the compound light-sensitive?

A4: Yes, isoxazole derivatives can be susceptible to photolytic degradation. The weak N-O bond in the isoxazole ring can cleave under UV irradiation, leading to ring-opening or rearrangement to form oxazole or azirine intermediates.[2][3] It is recommended to handle the compound and its solutions with protection from light, for example, by using amber vials or covering glassware with aluminum foil.

Q5: What are the likely degradation pathways for this molecule?

A5: The primary degradation pathways are anticipated to be:

  • Base-catalyzed hydrolysis: Leading to the opening of the isoxazole ring to form a β-keto nitrile derivative.

  • Photodegradation: UV light can induce cleavage of the N-O bond, potentially leading to a variety of rearrangement products.[2]

  • Oxidation: The 5-amino group and the isoxazole ring can be susceptible to oxidation, especially in the presence of strong oxidizing agents or radical initiators.[4]

  • Thermal Degradation: High temperatures can accelerate hydrolytic and oxidative degradation pathways.

Part 2: Troubleshooting Guide

This section provides a systematic approach to identifying and resolving common experimental issues related to the stability of this compound.

Issue 1: Inconsistent or lower-than-expected results in biological assays.

Possible Cause: Degradation of the compound in the assay medium.

Troubleshooting Workflow:

A Inconsistent/Low Assay Results B Verify Stock Solution Integrity A->B C Assess Stability in Assay Buffer B->C J Prepare Fresh Stock Solution B->J If in doubt D Incubate Compound in Buffer (with and without cells/reagents) C->D E Analyze by HPLC at t=0 and t=x D->E F Significant Degradation Observed? E->F G Modify Assay Conditions F->G Yes H No Significant Degradation F->H No K Decrease Incubation Time G->K L Adjust Buffer pH (if possible) G->L M Add Antioxidant (if oxidation is suspected) G->M I Investigate Other Experimental Variables H->I

Caption: Troubleshooting workflow for inconsistent assay results.

Detailed Steps:

  • Verify Stock Solution Integrity:

    • Action: Analyze your stock solution of this compound by HPLC-UV to confirm its purity and concentration.

    • Rationale: The issue may originate from a degraded stock solution. It is crucial to rule this out before investigating the assay conditions.

  • Assess Stability in Assay Buffer:

    • Action: Prepare a solution of the compound in your assay buffer at the final assay concentration. Incubate this solution under the exact assay conditions (temperature, light exposure, duration) but without cells or other reagents. Analyze the sample by HPLC at the beginning and end of the incubation period.

    • Rationale: This will determine if the buffer components and physical conditions are causing degradation.

  • Analyze for Degradation Products:

    • Action: In your HPLC analysis, look for the appearance of new peaks and a corresponding decrease in the area of the parent compound peak.

    • Rationale: The presence of new peaks is a direct indication of degradation.

  • Modify Assay Conditions:

    • If degradation is confirmed:

      • Reduce the incubation time.

      • If feasible for your assay, adjust the pH of the buffer to be closer to neutral (pH 7.0-7.4).

      • If oxidation is suspected (e.g., in cell culture media prone to generating reactive oxygen species), consider the addition of a mild antioxidant, ensuring it does not interfere with the assay.

Issue 2: Appearance of unknown peaks in HPLC analysis during stability studies.

Possible Cause: Formation of degradation products due to hydrolytic, oxidative, or photolytic stress.

Forced Degradation Study Protocol:

To systematically investigate the degradation pathways and identify potential degradation products, a forced degradation study is recommended. This involves subjecting the compound to a range of stress conditions more severe than accelerated stability testing.[6][7]

Stress ConditionRecommended ParametersPotential Degradation Pathway
Acid Hydrolysis 0.1 M HCl at 60°C for 24-48 hoursGenerally stable, but protonation of the amino group may occur.
Base Hydrolysis 0.1 M NaOH at room temperature or 40°C for 2-8 hoursIsoxazole ring opening.
Oxidation 3% H₂O₂ at room temperature for 24 hoursOxidation of the 5-amino group, potential ring modification.[4]
Thermal Stress Solid-state at 80°C for 48 hoursAcceleration of any underlying degradation pathways.
Photolytic Stress Expose solution to UV light (e.g., 254 nm) for 24 hoursIsoxazole ring cleavage or rearrangement.[2]

Experimental Workflow for Forced Degradation:

A Prepare Solutions of This compound B Expose to Stress Conditions (Acid, Base, Oxidative, Thermal, Photolytic) A->B C Collect Samples at Different Time Points B->C E Analyze All Samples by a Stability-Indicating HPLC Method B->E For Thermal and Photolytic Samples D Neutralize Acid/Base Samples C->D D->E F Characterize Degradation Products (LC-MS, NMR if necessary) E->F

Caption: Workflow for a forced degradation study.

Potential Degradation Products and Mechanisms:

  • Base-Catalyzed Ring Opening: Under basic conditions, the isoxazole ring can be cleaved. The likely mechanism involves nucleophilic attack at the C5 position, followed by N-O bond cleavage, yielding a β-keto nitrile derivative.

  • Photolytic Degradation: Exposure to UV light can lead to the cleavage of the weak N-O bond, forming a diradical intermediate. This can then rearrange to form an azirine, which may further react or isomerize to an oxazole.[3]

Issue 3: Developing a stability-indicating HPLC method.

Objective: To develop an HPLC method that can separate the parent compound, this compound, from all its potential degradation products.

Recommended Starting Method:

  • Column: C18 reverse-phase column (e.g., 150 x 4.6 mm, 3.5 or 5 µm particle size).[1]

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: Acetonitrile or Methanol.[1]

  • Gradient: Start with a low percentage of Mobile Phase B (e.g., 10%) and gradually increase to a high percentage (e.g., 95%) over 20-30 minutes. This will help to elute both polar and non-polar compounds.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at a wavelength determined by the UV spectrum of the parent compound (a photodiode array detector is ideal for monitoring multiple wavelengths and assessing peak purity).

  • Column Temperature: 30°C.

Method Validation:

  • Specificity: Inject solutions from your forced degradation study. The method is specific if all degradation product peaks are well-resolved from the parent compound peak (resolution > 1.5).

  • Linearity, Accuracy, and Precision: Validate these parameters according to ICH guidelines.

References

  • Yaichkov, I. I., et al. (2024). Pharmacokinetics Study of a New Isoxazole Derivative in Rats Using HPLC-MS/MS for Blood Sample Analysis.
  • Der Pharma Chemica. (Year of publication).
  • Russo, D., et al. (2020). Ultrafast photodegradation of isoxazole and isothiazolinones by UV254 and UV254/H2O2 photolysis in a microcapillary reactor.
  • Parker, C. G., & Woo, C. M. (2019). Harnessing the Intrinsic Photochemistry of Isoxazoles for the Development of Chemoproteomic Crosslinking Methods. Cell chemical biology, 26(6), 847–856.e5.
  • MedCrave. (2016). Forced Degradation Studies. Journal of Analytical & Pharmaceutical Research, 3(6).
  • El-Subbagh, H. I., & El-Kerdawy, M. M. (1995). Isoxazoles. VII: Hydrolysis of 4-methyl-5-isoxazolylnaphthoquinone derivatives in aqueous solutions. Journal of pharmaceutical sciences, 84(7), 885–889.
  • Pharmaguideline. (n.d.). Photolytic Degradation and Its Prevention. Available from: [Link]

  • MDPI. (2023). Synthesis of Isoxazol-5-One Derivatives Catalyzed by Amine-Functionalized Cellulose. Molecules, 28(13), 5123.
  • NIH. (2014). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical Analysis, 4(3), 159-168.

Sources

Technical Support Center: Purification of 3-cyclohexylmethyl-5-amino-isoxazole

Author: BenchChem Technical Support Team. Date: January 2026

This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis and purification of 3-cyclohexylmethyl-5-amino-isoxazole. As a valued intermediate in medicinal chemistry, achieving high purity of this compound is critical for downstream applications. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during its purification.

Understanding the Synthetic Landscape and Potential Impurities

The synthesis of 3-cyclohexylmethyl-5-amino-isoxazole typically proceeds through the cyclocondensation of a β-ketonitrile with hydroxylamine. This common and versatile method, while effective, can lead to a variety of impurities that complicate purification. A plausible synthetic route is outlined below to provide context for the potential contaminants.

Synthesis_Pathway cluster_0 Step 1: β-Ketonitrile Formation cluster_1 Step 2: Isoxazole Ring Formation Cyclohexylacetonitrile Cyclohexylacetonitrile Beta_Ketonitrile 3-Cyclohexyl-3-oxopropanenitrile (β-Ketonitrile Intermediate) Cyclohexylacetonitrile->Beta_Ketonitrile Ester Ester (e.g., Ethyl Acetate) Ester->Beta_Ketonitrile Base Strong Base (e.g., NaH, n-BuLi) Base->Beta_Ketonitrile Claisen Condensation Product 3-Cyclohexylmethyl-5-amino-isoxazole (Desired Product) Beta_Ketonitrile->Product Cyclocondensation Isomer 5-Cyclohexylmethyl-3-amino-isoxazole (Regioisomeric Impurity) Beta_Ketonitrile->Isomer Side Reaction Hydroxylamine Hydroxylamine (NH2OH) Hydroxylamine->Product Hydroxylamine->Isomer

Caption: Plausible synthetic pathway for 3-cyclohexylmethyl-5-amino-isoxazole.

Based on this pathway, the primary purification challenges arise from:

  • Unreacted Starting Materials: Cyclohexylacetonitrile and the ester used.

  • β-Ketonitrile Intermediate: Incomplete reaction with hydroxylamine.

  • Regioisomeric Impurity: The formation of 5-cyclohexylmethyl-3-amino-isoxazole is a common issue in the synthesis of 5-aminoisoxazoles from unsymmetrical β-dicarbonyl compounds.[1]

  • Side-Products: Various byproducts from condensation or degradation reactions.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect in my crude 3-cyclohexylmethyl-5-amino-isoxazole?

A1: The most prevalent impurities are typically the unreacted β-ketonitrile intermediate (3-cyclohexyl-3-oxopropanenitrile), and the regioisomer, 5-cyclohexylmethyl-3-amino-isoxazole.[1] You may also have residual starting materials like cyclohexylacetonitrile. The presence and ratio of these impurities will depend on your specific reaction conditions.

Q2: My crude product is a viscous oil and won't solidify. How can I purify it?

A2: "Oiling out" is a common problem when the melting point of the compound is low or when it is significantly impure.[2] If recrystallization is failing, column chromatography is the recommended next step. Alternatively, you can attempt to form a salt (e.g., hydrochloride) which may be a crystalline solid and easier to purify by recrystallization.[3]

Q3: How can I quickly assess the purity of my fractions during column chromatography?

A3: Thin-layer chromatography (TLC) is the most efficient method. Spot a small amount of each fraction onto a TLC plate and elute with the same solvent system used for the column. Visualize the spots under UV light or with a staining agent to identify the fractions containing the pure product. An ideal Rf value for column chromatography is between 0.25 and 0.35.[4]

Q4: I'm seeing a streak of my compound on the TLC plate during method development. What does this mean?

A4: Streaking of basic compounds like amines on silica gel TLC plates is common due to strong interactions with the acidic silica. To mitigate this, you can add a small amount of a basic modifier, such as triethylamine (0.5-1%), to your eluent.

Troubleshooting Purification Methods

This section provides detailed troubleshooting guides for the most common purification techniques for 3-cyclohexylmethyl-5-amino-isoxazole.

Recrystallization

Recrystallization is often the first choice for purifying solid products due to its simplicity and scalability. However, its success is highly dependent on finding a suitable solvent system.[5]

Troubleshooting Guide: Recrystallization

Problem Potential Cause Solution
Product does not dissolve in the hot solvent. The solvent is not polar enough.Try a more polar solvent or a mixed solvent system. Common solvents for isoxazole derivatives include ethanol, methanol, and mixtures of ethyl acetate/hexanes.[6]
Product "oils out" instead of crystallizing. The melting point of the impure product is below the boiling point of the solvent.[2]Add a small amount of a co-solvent in which the product is less soluble to lower the overall solvent power. Alternatively, cool the solution very slowly.[2] If the problem persists, column chromatography is a better option.
No crystals form upon cooling. The solution is too dilute, or the product is highly soluble even at low temperatures.Concentrate the solution by boiling off some of the solvent. Try scratching the inside of the flask with a glass rod at the solvent line to induce nucleation. Seeding with a pure crystal, if available, is also effective.
Crystals are discolored. Colored impurities are trapped in the crystal lattice.Add a small amount of activated charcoal to the hot solution before filtration. Be aware that charcoal can also adsorb your product, so use it sparingly.[7]

Detailed Protocol: Recrystallization from an Ethanol/Water System

  • Dissolution: In an Erlenmeyer flask, add the minimum amount of hot ethanol required to just dissolve the crude 3-cyclohexylmethyl-5-amino-isoxazole.

  • Hot Filtration (Optional): If there are insoluble impurities, perform a hot gravity filtration.

  • Induce Crystallization: While the solution is still hot, add hot water dropwise until the solution becomes faintly cloudy. Then, add a few drops of hot ethanol to redissolve the precipitate.

  • Cooling: Cover the flask and allow it to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration, wash with a small amount of cold ethanol/water, and dry under vacuum.

Column Chromatography

Column chromatography is a highly effective method for separating compounds with different polarities, making it ideal for removing both more and less polar impurities from your product.[8]

Column_Chromatography_Workflow Start Crude Product TLC TLC Method Development (e.g., EtOAc/Hexane + 1% TEA) Start->TLC Column_Packing Pack Silica Gel Column TLC->Column_Packing Loading Load Crude Product Column_Packing->Loading Elution Elute with Chosen Solvent System Loading->Elution Fraction_Collection Collect Fractions Elution->Fraction_Collection Analysis Analyze Fractions by TLC Fraction_Collection->Analysis Pooling Pool Pure Fractions Analysis->Pooling Evaporation Solvent Evaporation Pooling->Evaporation Pure_Product Pure Product Evaporation->Pure_Product

Caption: Workflow for purification by column chromatography.

Troubleshooting Guide: Column Chromatography

Problem Potential Cause Solution
Poor separation of product and regioisomer. The solvent system is not optimized.Develop a new solvent system using TLC. Try a less polar system to increase retention and improve separation. A mixture of ethyl acetate and hexanes is a good starting point.[9] For closely eluting spots, a shallow solvent gradient can be effective.
Product is stuck on the column. The eluent is not polar enough.Gradually increase the polarity of the eluent. For very polar compounds, a methanol/dichloromethane system may be necessary.[9]
Compound streaks on the column. Strong interaction with the acidic silica gel.Add 0.5-1% triethylamine to the eluent to neutralize the acidic sites on the silica.
Cracked or channeled column bed. Improper packing of the silica gel.Ensure the silica gel is packed as a uniform slurry and is not allowed to run dry.

Detailed Protocol: Flash Column Chromatography

  • Solvent System Selection: Using TLC, determine a solvent system that provides good separation of your product from impurities (Rf of the product should be around 0.25-0.35). A common starting point is a mixture of ethyl acetate and hexanes with 1% triethylamine.

  • Column Packing: Prepare a slurry of silica gel in the chosen eluent and pour it into the column. Allow the silica to settle, ensuring a flat, uniform bed.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent. Carefully apply the sample to the top of the silica bed.

  • Elution: Add the eluent to the column and apply pressure to begin the separation. Collect fractions and monitor their composition by TLC.

  • Product Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure.

Acid-Base Extraction

This technique leverages the basicity of the amino group on the isoxazole ring to separate it from neutral or acidic impurities.[10][11]

Acid_Base_Extraction cluster_0 Extraction cluster_1 Isolation Crude Crude Product in Organic Solvent (e.g., Dichloromethane) Acid_Wash Wash with Aqueous Acid (e.g., 1M HCl) Crude->Acid_Wash Organic_Layer Organic Layer (Neutral Impurities) Acid_Wash->Organic_Layer Aqueous_Layer Aqueous Layer (Protonated Product) Acid_Wash->Aqueous_Layer Basify Basify Aqueous Layer (e.g., with NaOH) Aqueous_Layer->Basify Extraction Extract with Organic Solvent Basify->Extraction Drying Dry Organic Layer (e.g., with Na2SO4) Extraction->Drying Evaporation Solvent Evaporation Drying->Evaporation Pure_Product Pure Product Evaporation->Pure_Product

Caption: Workflow for purification by acid-base extraction.

Troubleshooting Guide: Acid-Base Extraction

Problem Potential Cause Solution
Poor recovery of the product. The pH was not sufficiently acidic during extraction or sufficiently basic during back-extraction.Use a pH meter or pH paper to ensure the aqueous layer is acidic (pH < 2) during the initial extraction and basic (pH > 10) before back-extracting the product.
Emulsion formation at the interface. The two phases are not separating cleanly.Add a small amount of brine (saturated NaCl solution) to the separatory funnel and swirl gently. This increases the ionic strength of the aqueous phase and can help break the emulsion.
Product precipitates upon basification but is difficult to filter. The precipitate is very fine or oily.Instead of filtering, extract the basified aqueous layer with an organic solvent (e.g., dichloromethane or ethyl acetate) to recover the product.[12]

Detailed Protocol: Acid-Base Extraction

  • Dissolution: Dissolve the crude product in an organic solvent such as dichloromethane or ethyl acetate.

  • Acidic Extraction: Transfer the solution to a separatory funnel and extract with 1M HCl. The basic 3-cyclohexylmethyl-5-amino-isoxazole will move into the aqueous layer as its hydrochloride salt, leaving neutral impurities in the organic layer. Repeat the extraction 2-3 times.

  • Basification: Combine the aqueous layers and cool in an ice bath. Slowly add a concentrated solution of NaOH until the pH is greater than 10.

  • Back-Extraction: Extract the basified aqueous solution with fresh organic solvent (2-3 times) to recover the purified free base.

  • Drying and Evaporation: Combine the organic layers from the back-extraction, dry over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the purified product.

References

  • CN107721941B - Preparation method of 3-amino-5-methyl isoxazole - Google Patents.
  • US3242189A - Processes for preparing 3-amino-isoxazoles - Google Patents.
  • Acid-Base Extraction. Available at: [Link]

  • Clean and Efficient Synthesis of Isoxazole Derivatives in Aqueous Media - PMC. Available at: [Link]

  • The Synthesis of 3-Methyl-5-(2-aminoalkyl)isoxazoles | Semantic Scholar. Available at: [Link]

  • Liquid/liquid Extraction 30 LIQUID/LIQUID SEPARATION: EXTRACTION OF ACIDS OR BASES FROM NEUTRAL ORGANICS. Introduction. Available at: [Link]

  • Acid-Base Extraction Tutorial - YouTube. Available at: [Link]

  • 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides - NIH. Available at: [Link]

  • US3468900A - Process for preparing isoxazole compounds - Google Patents.
  • Troubleshooting Flash Column Chromatography - Department of Chemistry : University of Rochester. Available at: [Link]

  • What is a best way to purify a viscous organic liquid product other than column chromatography? | ResearchGate. Available at: [Link]

  • 4.8: Acid-Base Extraction - Chemistry LibreTexts. Available at: [Link]

  • Development of methodologies for the regioselective synthesis of four series of regioisomer isoxazoles from β-enamino diketones - PMC - NIH. Available at: [Link]

  • 3.6F: Troubleshooting - Chemistry LibreTexts. Available at: [Link]

  • Chromatography: Solvent Systems For Flash Column - Department of Chemistry : University of Rochester. Available at: [Link]

  • Extraction of Acids and Bases from Aqueous Phase to a Pseudoprotic Ionic Liquid. Available at: [Link]

  • Quaternary β2,2-amino acid derivatives by asymmetric addition of isoxazolidin-5-ones to para-quinone methides - Chemical Communications (RSC Publishing). Available at: [Link]

  • Clean and Efficient Synthesis of Isoxazole Derivatives in Aqueous Media - ResearchGate. Available at: [Link]

  • Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques - Waters Blog. Available at: [Link]

  • Small scale separation of isoxazole structurally related analogues by chiral supercritical fluid chromatography - PubMed. Available at: [Link]

  • Resources on 3+ component chromatography solvent systems? : r/Chempros - Reddit. Available at: [Link]

  • HPLC Troubleshooting. Available at: [Link]

  • Recrystallization. Available at: [Link]

  • How To Choose Solvent System For Column Chromatography? - Chemistry For Everyone. Available at: [Link]

  • Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews. Available at: [Link]

  • Problems with Recrystallisations - Chemistry Teaching Labs - University of York. Available at: [Link]

  • Reagents & Solvents: Solvents for Recrystallization - Department of Chemistry : University of Rochester. Available at: [Link]

  • Troubleshooting Problems With Poor HPLC Results Before Examining the Column - Tips & Suggestions - MicroSolv. Available at: [Link]

  • (PDF) HPLC and TLC chromatographic methods for simultaneous determination of binary mixture of isoconazole nitrate and diflucortolone valerate - ResearchGate. Available at: [Link]

  • Recrystallization - YouTube. Available at: [Link]

Sources

Technical Support Center: Recrystallization of 3-(Cyclohexylmethyl)-1,2-oxazol-5-amine

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a comprehensive technical guide for developing a robust recrystallization protocol for 3-(Cyclohexylmethyl)-1,2-oxazol-5-amine. Given the specific nature of this molecule, this guide focuses on the principles and systematic methodologies for solvent selection and troubleshooting, empowering researchers to optimize purification for this and structurally similar compounds.

Part 1: Foundational Knowledge & Frequently Asked Questions (FAQs)

This section addresses fundamental questions regarding the recrystallization of this compound, grounding the experimental approach in established chemical principles.

Q1: What is recrystallization and why is it a critical step for a compound like this compound?

Recrystallization is a purification technique used to separate a desired compound from impurities. The process relies on the principle that the solubility of a solid in a solvent increases with temperature. A near-saturated hot solution is prepared and then allowed to cool slowly. As the solution cools, the solubility of the target compound decreases, causing it to crystallize out of the solution in a pure form, while impurities ideally remain dissolved in the solvent (the "mother liquor"). For an active pharmaceutical ingredient (API) candidate like this compound, achieving high purity is essential for ensuring safety, efficacy, and stability, making recrystallization a critical downstream processing step.

Q2: What structural features of this compound influence solvent selection?

The molecule's structure contains distinct regions of varying polarity, which is the key to solvent selection:

  • Non-Polar Region: The cyclohexylmethyl group is bulky and aliphatic, contributing non-polar character.

  • Polar/Hydrogen Bonding Region: The 1,2-oxazol-5-amine moiety contains a primary amine (-NH₂) and nitrogen/oxygen heteroatoms. The amine group can act as both a hydrogen bond donor and acceptor, imparting significant polarity.

This amphiphilic nature suggests that neither extremely polar (like water) nor extremely non-polar (like hexanes) solvents alone may be ideal. A solvent of intermediate polarity, or a mixture of solvents, is likely to be most effective.

Q3: How do I select a suitable starting solvent for my initial screening experiments?

An ideal recrystallization solvent should exhibit the following properties:

  • High Solvency at High Temperature: The compound should be highly soluble in the boiling solvent.

  • Low Solvency at Low Temperature: The compound should be poorly soluble in the same solvent at room temperature or below.

  • Inertness: The solvent must not react with the compound.

  • Volatility: The solvent should have a relatively low boiling point for easy removal from the purified crystals.

  • Impurity Solubility: Impurities should either be insoluble in the hot solvent (allowing for hot filtration) or remain soluble in the cold solvent (remaining in the mother liquor).

A systematic screening process is the most effective approach. This involves testing the solubility of a small amount of your compound in a range of solvents with varying polarities at both room temperature and their boiling points.

Q4: What is a solvent/anti-solvent system and when is it preferable to a single solvent?

A solvent/anti-solvent (or two-solvent) system is used when no single solvent meets the ideal criteria. The process involves dissolving the compound in a "good" solvent in which it is highly soluble, followed by the slow addition of a miscible "anti-solvent" in which the compound is poorly soluble. This gradually reduces the overall solubility of the compound in the mixture, inducing crystallization. This method is particularly useful when the compound is either too soluble or too insoluble in a wide range of common single solvents.

Part 2: Experimental Workflow for Protocol Development

This section provides a structured, decision-based workflow for developing a tailored recrystallization protocol.

Workflow Overview: From Screening to Optimization

The following diagram outlines the logical progression for developing a robust recrystallization method.

Recrystallization_Workflow cluster_screening Phase 1: Screening cluster_decision Phase 2: Method Selection cluster_protocol Phase 3: Protocol Execution cluster_analysis Phase 4: Analysis & Troubleshooting Start Start with Crude This compound Screen Solvent Screening (Small Scale Solubility Tests) Start->Screen Decision Ideal Single Solvent Found? Screen->Decision SingleSolvent Perform Single-Solvent Recrystallization Decision->SingleSolvent  Yes MultiSolvent Develop Solvent/ Anti-Solvent System Decision->MultiSolvent  No Analysis Analyze Purity & Yield (e.g., HPLC, mp, NMR) SingleSolvent->Analysis MultiSolvent->Analysis Troubleshoot Troubleshoot Issues (See Part 3) Analysis->Troubleshoot  Issues Found End Optimized Protocol Analysis->End  Purity/Yield OK Troubleshoot->SingleSolvent Troubleshoot->MultiSolvent

Caption: Workflow for Recrystallization Method Development.

Step 1: Systematic Solvent Screening

The first empirical step is to screen a variety of solvents. Use a very small amount of your compound (e.g., 10-20 mg) for each test.

Screening Protocol:

  • Place 10-20 mg of the crude compound into a small test tube.

  • Add the test solvent dropwise at room temperature, vortexing after each addition, up to ~0.5 mL. Note the solubility.

  • If the compound does not dissolve at room temperature, gently heat the mixture in a water or sand bath towards the solvent's boiling point. Note if it dissolves completely.

  • If it dissolves when hot, place the test tube in an ice bath for 15-20 minutes.

  • Observe if crystals form. An ideal solvent is one where the compound is insoluble/sparingly soluble at room temperature but fully soluble when hot, and forms abundant crystals upon cooling.

Table 1: Recommended Solvents for Initial Screening

Solvent Boiling Point (°C) Polarity Index Potential Role & Comments
Heptane/Hexane 98 / 69 0.1 Anti-Solvent. Unlikely to dissolve the compound alone.
Toluene 111 2.4 Primary Solvent. Good for compounds with aromatic/non-polar features.
Ethyl Acetate 77 4.4 Primary Solvent. Good general-purpose, medium-polarity solvent.
Isopropanol (IPA) 82 3.9 Primary Solvent. Can hydrogen bond; good for polar molecules.
Ethanol 78 4.3 Primary Solvent. More polar than IPA; good solvency for amines.
Acetonitrile 82 5.8 Primary Solvent. Polar aprotic solvent.

| Water | 100 | 10.2 | Anti-Solvent. May be a good anti-solvent when paired with IPA or Ethanol. |

Step 2: Detailed Recrystallization Protocols

Protocol A: Single-Solvent Recrystallization

  • Dissolution: Place the crude compound in an Erlenmeyer flask. Add a minimal amount of the chosen solvent. Heat the mixture to boiling (using a hot plate and a condenser) while stirring. Continue adding small portions of hot solvent until the compound just dissolves completely.

  • (Optional) Hot Filtration: If insoluble impurities are observed, quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask. This step must be done quickly to prevent premature crystallization.

  • Cooling & Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Do not disturb the flask during this period to allow for the formation of larger, purer crystals.

  • Ice Bath: Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to maximize crystal yield.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold solvent to remove any adhering mother liquor.

  • Drying: Dry the crystals under vacuum to remove all traces of solvent.

Protocol B: Solvent/Anti-Solvent Recrystallization

  • Dissolution: Dissolve the crude compound in the minimum amount of the "good" hot solvent.

  • Anti-Solvent Addition: While the solution is still hot, add the "anti-solvent" dropwise with constant swirling. Continue adding until the solution becomes faintly cloudy (the point of saturation). If it becomes too cloudy, add a few drops of the hot "good" solvent to clarify it.

  • Cooling & Isolation: Follow steps 3-7 from the Single-Solvent protocol above.

Part 3: Troubleshooting Guide

This section provides solutions to common problems encountered during recrystallization development.

Troubleshooting_Tree cluster_problem Observed Problem cluster_cause Potential Cause cluster_solution Proposed Solution P1 Problem: Compound 'Oils Out' C1a Solution cooled too quickly P1->C1a C1b Solution is too concentrated P1->C1b C1c Melting point of solid is below boiling point of solvent P1->C1c P2 Problem: No Crystals Form C2a Solution is not saturated (too much solvent used) P2->C2a C2b Solution is supersaturated but nucleation is slow P2->C2b P3 Problem: Very Low Recovery C3a Compound is too soluble in cold solvent P3->C3a C3b Premature crystallization during hot filtration P3->C3b S1a Allow slower cooling (insulate flask) C1a->S1a S1b Add more solvent before cooling C1b->S1b S1c Choose a lower-boiling solvent C1c->S1c S2a Boil off some solvent and re-cool C2a->S2a S2b Scratch flask with glass rod; add a seed crystal C2b->S2b S3a Use a different solvent system; cool to lower temperature (-20°C) C3a->S3a S3b Pre-heat funnel and flask; use more solvent C3b->S3b

Caption: Decision Tree for Recrystallization Troubleshooting.

Q: My compound oiled out instead of forming crystals. What should I do? A: "Oiling out" occurs when the compound's solubility decreases so rapidly that it comes out of solution as a liquid phase rather than a solid crystal lattice. This is often because the solution was cooled too quickly, was too concentrated, or the compound's melting point is lower than the solvent's boiling point.

  • Solution: Re-heat the solution until the oil dissolves completely. Add a small amount of additional solvent to decrease the concentration, and then allow the flask to cool much more slowly (e.g., by wrapping it in glass wool or placing it in a warm water bath that is allowed to cool to room temperature). If the issue persists, a different solvent system is required.

Q: The solution has cooled, but no crystals have formed. How can I induce crystallization? A: This indicates a supersaturated solution where crystal nucleation has not occurred.

  • Solution 1 (Scratching): Use a glass rod to gently scratch the inside surface of the flask at the meniscus. The microscopic scratches on the glass provide a surface for nucleation to begin.

  • Solution 2 (Seeding): If you have a small crystal of the pure compound, add it to the solution. This "seed crystal" acts as a template for further crystal growth.

  • Solution 3 (Concentration): If the solution is simply not saturated enough, gently heat it to boil off a portion of the solvent, and then attempt the cooling process again.

Q: My final yield is very low. How can I improve it? A: Low recovery can result from several factors.

  • Cause 1: Excessive Solubility: The compound may still be significantly soluble in the cold solvent.

    • Solution: Ensure the solution is cooled for a sufficient time in an ice bath. You may try cooling to an even lower temperature (e.g., in a -20°C freezer), provided the solvent does not freeze. Alternatively, you may need a different solvent system where the compound is less soluble when cold.

  • Cause 2: Too Much Solvent: Using a large excess of solvent during the dissolution step will result in a significant amount of the compound remaining in the mother liquor upon cooling.

    • Solution: In your next attempt, use less solvent, ensuring you only add just enough to fully dissolve the compound at the boiling point.

  • Cause 3: Loss During Transfer: Physical loss of crystals during filtration and washing.

    • Solution: Ensure all crystals are quantitatively transferred to the funnel. When washing, use a minimal amount of ice-cold solvent to avoid re-dissolving your product.

References

  • Nichols, L. (2021). Recrystallization. Chemistry LibreTexts. [Link]

  • University of California, Los Angeles (UCLA) Chemistry Department. Recrystallization Technique. [Link]

  • University of Toronto, Chemistry Department. Recrystallization. [Link]

  • Massachusetts Institute of Technology (MIT) Department of Chemistry. Recrystallization. [Link]

Technical Support Center: Synthesis of 5-Amino-isoxazoles

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 5-amino-isoxazoles. This privileged scaffold is a cornerstone in medicinal chemistry and drug development, valued for its wide array of biological activities.[1][2] However, its synthesis is not without challenges. This guide is designed for researchers, scientists, and drug development professionals to navigate the common pitfalls encountered during experimentation. Here, we provide in-depth, field-proven insights in a direct question-and-answer format to help you troubleshoot and optimize your synthetic routes.

Troubleshooting Guide

This section addresses specific, common problems that can arise during the synthesis of 5-amino-isoxazoles. Each answer provides a causal explanation and actionable solutions.

Problem 1: Consistently Low or No Yield

Question: My reaction to form a 5-amino-isoxazole from a β-ketonitrile and hydroxylamine is resulting in a very low yield or failing completely. What are the potential causes and how can I fix this?

Answer: Low or non-existent yields in this classic cyclocondensation reaction often stem from a few critical factors: the quality and handling of the hydroxylamine reagent, improper pH control, or suboptimal reaction conditions.

Causality and Solutions:

  • Hydroxylamine Instability: Hydroxylamine (NH₂OH) and its hydrochloride salt (NH₂OH·HCl) can be unstable. The free base is particularly prone to decomposition, which is accelerated by heat and the presence of certain metal ions.[3][4] NH₂OH·HCl is more stable but must be handled correctly.[5]

    • Solution: Always use freshly prepared solutions of hydroxylamine.[5][6] If using the hydrochloride salt, store it in a desiccator as it is hygroscopic.[5][6] When preparing a solution of free hydroxylamine from the salt, do so at a low temperature (e.g., 0-5 °C) just before use and avoid prolonged storage.

  • Incorrect pH Environment: The cyclization reaction is highly pH-sensitive.[7] If the medium is too acidic, the hydroxylamine will be fully protonated (NH₃OH⁺), rendering it non-nucleophilic. If it's too basic, the β-ketonitrile can undergo undesired side reactions, such as self-condensation or decomposition.

    • Solution: Careful addition of a base is crucial. When using NH₂OH·HCl, a stoichiometric amount of a suitable base (e.g., sodium acetate, sodium carbonate, or triethylamine) is required to liberate the free hydroxylamine in situ. The optimal pH is typically weakly basic to neutral. Monitor the pH throughout the reaction if possible.

  • Suboptimal Reaction Conditions: Temperature and reaction time are key parameters. Insufficient heat may lead to an incomplete reaction, while excessive heat can degrade both the starting materials and the desired product.

    • Solution: Systematically optimize the reaction temperature. Start at room temperature and gradually increase if the reaction is sluggish, monitoring by Thin-Layer Chromatography (TLC). Refluxing in a suitable solvent like ethanol is common, but the optimal temperature depends on the specific substrates.[8]

Problem 2: Formation of an Unexpected Regioisomer

Question: My reaction is producing a mixture of 5-amino-isoxazole and 3-amino-isoxazole. How can I improve the regioselectivity for the 5-amino isomer?

Answer: The formation of regioisomers is a frequent and significant challenge, particularly when using unsymmetrical starting materials like β-enamino diketones or in 1,3-dipolar cycloadditions.[9] Regioselectivity is dictated by a delicate balance of steric and electronic factors within the reactants and intermediates.[7][10]

Causality and Solutions:

The key to controlling regioselectivity lies in directing the nucleophilic attack of the hydroxylamine nitrogen. In the reaction with a β-ketonitrile, the hydroxylamine's amino group (-NH₂) typically attacks the ketone carbonyl, while the hydroxyl group (-OH) attacks the nitrile, leading to the 5-amino-isoxazole. However, under certain conditions, the roles can reverse.

  • Steric Hindrance: Large substituents near one of the reactive centers can favor the formation of one isomer over the other.

    • Solution: Analyze the steric environment of your substrate. If you are synthesizing from a β-enamino diketone, the choice of the amine used to form the enamine can influence the outcome. A bulkier amine can shield one carbonyl group, directing the hydroxylamine to the other.[10]

  • Electronic Effects & Lewis Acids: The electronic nature of the substituents and the presence of catalysts can dramatically alter the regiochemical outcome.

    • Solution: The use of a Lewis acid, such as Boron Trifluoride Etherate (BF₃·OEt₂), can activate a specific carbonyl group, thereby directing the cyclization pathway.[10] Experimenting with different Lewis acids and solvents is a powerful strategy for controlling regioselectivity. For instance, high regioselectivity (90%) for one isomer has been achieved using 2 equivalents of BF₃ in acetonitrile (MeCN).[10]

  • Reaction Conditions (pH and Temperature): As established in a study on the synthesis of 3-amino-5-alkyl and 5-amino-3-alkyl isoxazoles, reaction temperature and pH are critical factors that determine regioselectivity.[7]

    • Solution: Systematically vary the temperature and the base used. A lower temperature might favor the thermodynamically more stable product, while a higher temperature could lead to the kinetically favored one.

Below is a decision workflow to guide your troubleshooting process for regioselectivity issues.

G start Mixture of Regioisomers Observed method Which Synthesis Method? start->method bk_nitrile From β-Ketonitrile method->bk_nitrile β-Ketonitrile en_dike From β-Enamino Diketone method->en_dike β-Enamino Diketone cyclo [3+2] Cycloaddition method->cyclo 1,3-Dipolar Cycloaddition sol_bk Adjust pH and Temperature. Lower temp may favor one isomer. bk_nitrile->sol_bk sol_en 1. Modify Sterics: Change enamine substituent. 2. Use Lewis Acid (e.g., BF₃·OEt₂) to direct cyclization. en_dike->sol_en sol_cyclo Modify electronic nature of dipolarophile or dipole. Screen different solvents. cyclo->sol_cyclo

Troubleshooting workflow for regioselectivity.
Problem 3: Difficulty in Product Purification

Question: I am struggling to purify my crude 5-amino-isoxazole. What are the best practices, especially for removing stubborn impurities or separating isomers?

Answer: Purification can indeed be challenging due to the presence of unreacted starting materials, structurally similar byproducts, or regioisomers with nearly identical polarities. A multi-step purification strategy is often required.

Recommended Purification Strategies:

MethodApplicationKey Considerations
Column Chromatography Primary purification method for most crude mixtures.Solvent Screening: Use TLC to screen various solvent systems (e.g., Hexane/Ethyl Acetate, Dichloromethane/Methanol). A slight modification, like adding 0.5% triethylamine for basic compounds or 0.5% acetic acid for acidic ones, can significantly improve separation.
Crystallization Effective for solid products, especially for separating isomers.Solvent Selection: Test a range of solvents and solvent mixtures (e.g., Ethanol/Water, Ethyl Acetate/Hexane) to find conditions that selectively crystallize the desired product, leaving impurities in the mother liquor.
Acid/Base Extraction To remove acidic or basic impurities.The amino group on the 5-amino-isoxazole allows it to be protonated. You can dissolve the crude mixture in an organic solvent (e.g., ethyl acetate), extract with dilute acid (e.g., 1M HCl) to move the product to the aqueous layer, wash the organic layer to remove neutral impurities, and then basify the aqueous layer and re-extract the pure product.
Preparative HPLC For difficult separations or achieving very high purity.While more resource-intensive, Reverse-Phase HPLC is highly effective for separating compounds with very similar polarities, such as regioisomers.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic strategies for 5-amino-isoxazoles?

A1: The most prevalent methods include:

  • Cyclocondensation of β-Ketonitriles with Hydroxylamine: This is a traditional and widely used approach due to the accessibility of starting materials.

  • 1,3-Dipolar Cycloaddition: This method involves the reaction of a nitrile oxide (the 1,3-dipole) with an enamine or an alkyne. It offers a high degree of flexibility but can present regioselectivity challenges.[11][12]

  • From α-Chlorooximes: The nucleophilic addition of lithiated alkyl nitriles to α-chlorooximes provides a high-yield route to 4-alkyl-5-aminoisoxazoles.[13]

The choice of method depends on the desired substitution pattern and the availability of starting materials. The workflow below illustrates the general synthetic pathways.

G cluster_0 Starting Materials cluster_1 Reaction Type cluster_2 Product A β-Ketonitrile R1 Cyclocondensation A->R1 B Nitrile Oxide + Enamine/Alkyne R2 [3+2] Cycloaddition B->R2 C α-Chlorooxime + Lithiated Nitrile R3 Nucleophilic Addition C->R3 P 5-Amino-isoxazole R1->P R2->P R3->P

Major synthetic routes to 5-amino-isoxazoles.

Q2: How critical is the quality of hydroxylamine hydrochloride and how should it be stored?

A2: The quality is absolutely critical. Hydroxylamine hydrochloride is hygroscopic (absorbs moisture from the air) and can degrade over time, especially if not stored properly.[6] Degradation leads to lower active reagent concentration and introduces impurities, directly impacting reaction yield and reproducibility. It is stable up to 60°C, above which significant degradation occurs.[14]

  • Storage: Always store hydroxylamine hydrochloride in a tightly sealed container in a cool, dry place, preferably in a desiccator.[5][14]

  • Usage: For best results, prepare aqueous or alcoholic solutions of hydroxylamine immediately before use.[5] Do not store solutions for extended periods, as the free base is less stable than the salt.[4]

Q3: Can you provide a general, robust protocol for the synthesis of a simple 5-amino-isoxazole?

A3: Certainly. The following is a general protocol for the synthesis of 3-methyl-5-aminoisoxazole from acetyl acetonitrile, adapted from established procedures.

Experimental Protocol: Synthesis of 3-methyl-5-aminoisoxazole

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve acetyl acetonitrile (1.0 eq) in ethanol (approx. 0.2 M concentration).

  • Reagent Addition: Add hydroxylamine hydrochloride (1.2 eq) to the solution, followed by a base such as sodium acetate (1.5 eq) or triethylamine (1.5 eq).

  • Reaction: Heat the mixture to reflux (approx. 78 °C for ethanol) and stir vigorously. Monitor the reaction progress by TLC (e.g., using a 1:1 mixture of hexane and ethyl acetate as the eluent). The reaction is typically complete within several hours.

  • Workup: Once the starting material is consumed, cool the reaction mixture to room temperature. Remove the solvent under reduced pressure.

  • Extraction: Redissolve the residue in ethyl acetate and wash with water to remove inorganic salts. Then, wash with brine, dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.

  • Purification: Purify the resulting crude solid or oil by column chromatography on silica gel or by crystallization as described in the troubleshooting section above.

References

  • A Comparative Analysis of Synthetic Routes to 5-Aminoisoxazoles. BenchChem.
  • Mainolfi, N., et al. A Reliable Synthesis of 3-Amino-5-Alkyl and 5-Amino-3-Alkyl Isoxazoles. Synlett.
  • Hydroxylammonium chloride. Sciencemadness Wiki.
  • One Step Regioselective Synthesis of 5-Aminoisoxazoles from Nitrile Oxides and α-Cyanoenamines. Molecules. MDPI.
  • Hydroxylamine Hydrochloride Solution: Preparation, Uses, and Safety Guidelines.
  • Andriani, G., et al. Safety parameters and stability diagram of hydroxylamine hydrochloride and sulphate. Chemical Engineering Journal.
  • Hydroxylamine•HCl. Thermo Fisher Scientific.
  • US Patent 5,808,150A - Stabilization of hydroxylamine solutions. Google Patents.
  • Das, S., & Chanda, K. An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold. RSC Advances.
  • Bourbeau, M. P., & Rider, J. T. A Convenient Synthesis of 4-Alkyl-5-aminoisoxazoles. Organic Letters. American Chemical Society.
  • Synthesis of isoxazoles. YouTube. Available at: [Link]

  • Regioselective synthesis of methyl 5-(N-Boc-cycloaminyl)-1,2-oxazole-4-carboxylates as new amino acid-like building blocks. Molecules. PubMed Central. Available at: [Link]

  • Troubleshooting guide for the synthesis of isoxazole derivatives. BenchChem.
  • Synthesis of Isoxazol-5-One Derivatives Catalyzed by Amine-Functionalized Cellulose. Catalysts. MDPI. Available at: [Link]

  • 5-Nitroisoxazoles in SNAr Reactions: A Novel Chemo- and Regioselective Approach to Isoxazole-Based Bivalent Ligands of AMPA Receptors. Molecules. PubMed Central. Available at: [Link]

  • The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches. Pharmaceuticals. PubMed Central. Available at: [Link]

  • da Silva, W. R., et al. Development of methodologies for the regioselective synthesis of four series of regioisomer isoxazoles from β-enamino diketones. RSC Advances. Available at: [Link]

  • Progress in the Pathways for Synthesis of Isoxazoles Synthons and Their Biological Activity. Journal of Advanced Scientific Research.
  • Synthesis and Friedlander reactions of 5-amino-4-cyano-1,3-oxazoles. Heterocycles.
  • A base promoted multigram synthesis of aminoisoxazoles: valuable building blocks for drug discovery and peptidomimetics. RSC Advances. Available at: [Link]

  • Multicomponent synthesis of 5-amino-isoxazole-4-carbonitriles. ResearchGate. Available at: [Link]

  • Isoxazole synthesis. Organic Chemistry Portal. Available at: [Link]

  • 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides. Molecules. MDPI. Available at: [Link]

  • Synthesis of 3,4,5-trisubstituted isoxazoles in water via a [3 + 2]-cycloaddition of nitrile oxides and 1,3-diketones, β-ketoesters, or β-ketoamides. Beilstein Journal of Organic Chemistry. PubMed Central. Available at: [Link]

  • The synthesis of new 5-aminoisoxazoles by reaction of thiocarbamoylcyanoacetates with hydroxylamine. ResearchGate. Available at: [Link]

  • US Patent 3,468,900A - Process for preparing isoxazole compounds. Google Patents.
  • Synthesis of Isoxazol-5-One Derivatives Catalyzed by Amine-Functionalized Cellulose. Preprints.org. Available at: [Link]

  • Isoxazole Derivatives. Reddit. Available at: [Link]

Sources

Technical Support Center: Advanced Purification of 3-(Cyclohexylmethyl)-1,2-oxazol-5-amine

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Scientist Team

This guide is designed for researchers, medicinal chemists, and process development scientists working with 3-(Cyclohexylmethyl)-1,2-oxazol-5-amine (CAS No. 1092285-76-1). Achieving high purity for this compound is critical for accurate biological screening, subsequent synthetic steps, and meeting regulatory standards. This document provides in-depth, field-proven methodologies and troubleshooting advice to address common purification challenges.

Frequently Asked Questions (FAQs): Foundational Knowledge

This section addresses fundamental questions regarding the physicochemical properties of the target compound and how they dictate the appropriate purification strategies.

Q1: What are the key chemical properties of this compound that I should consider during purification?

A1: Understanding the molecule's structure is paramount. It has three key regions that influence its behavior:

  • The Basic Amine Group (-NH₂): The primary amine at the 5-position of the oxazole ring is a Brønsted-Lowry base. This allows the molecule to be protonated in acidic conditions, forming a water-soluble ammonium salt. This property is the cornerstone of purification via acid-base extraction.[1][2][3]

  • The Polar Oxazole Ring: The 1,2-oxazole ring is a polar heterocyclic system containing both nitrogen and oxygen atoms. This contributes to the molecule's overall polarity and its potential for hydrogen bonding.

  • The Non-Polar Cyclohexylmethyl Group: This bulky, aliphatic substituent is lipophilic (oil-loving) and significantly increases the molecule's affinity for non-polar organic solvents.

The interplay between the polar, basic head and the non-polar tail makes this an amphiphilic molecule, which can sometimes lead to challenging behaviors like emulsion formation during extractions or streaking during chromatography.

Q2: I've just completed a synthesis. What are the most probable impurities I need to remove?

A2: Impurities will largely depend on the synthetic route used. Oxazoles are commonly formed via methods like the Robinson-Gabriel synthesis or from isocyanides.[4][5][6] Potential impurities include:

  • Unreacted Starting Materials: For example, if synthesized from an α-haloketone and an amide, residual amounts of these precursors may be present.

  • Reaction Reagents: Dehydrating agents (e.g., P₂O₅, H₂SO₄), bases (e.g., triethylamine, potassium carbonate), and coupling agents.

  • Side-Products: Incomplete cyclization, over-alkylation, or hydrolysis of the oxazole ring under harsh acidic or basic conditions can generate related impurities.[7]

  • Solvent Residues: Residual high-boiling point solvents used in the reaction (e.g., DMF, DMSO).

Q3: How can I quickly assess the purity of my crude sample before starting a large-scale purification?

A3: A multi-pronged analytical approach is recommended:

  • Thin-Layer Chromatography (TLC): This is the fastest method. Spot your crude material on a silica plate and elute with a solvent system like 30-50% ethyl acetate in hexanes. The presence of multiple spots indicates impurities. Adding 1% triethylamine to the eluent can prevent streaking caused by the basic amine interacting with the acidic silica.

  • ¹H NMR Spectroscopy: Dissolve a small sample in CDCl₃ or DMSO-d₆. The presence of signals that do not correspond to the product structure, as well as complex multiplets where sharp signals are expected, indicates impurities. Pay close attention to the integration of the signals.

  • LC-MS (Liquid Chromatography-Mass Spectrometry): This is a highly sensitive technique that can separate the main compound from trace impurities and provide their mass-to-charge ratio, helping in their identification.[8][9][10]

Purification Strategies & Troubleshooting Guides

This section details the primary methods for purifying this compound, complete with step-by-step protocols and solutions to common problems.

Method 1: Acid-Base Extraction

Principle: This technique leverages the basicity of the amine group to selectively move the target compound from an organic solvent into an aqueous layer, leaving neutral and acidic impurities behind.[1][2] The amine is then recovered by basifying the aqueous layer and re-extracting it into an organic solvent.

  • Dissolution: Dissolve the crude product in a water-immiscible organic solvent such as ethyl acetate (EtOAc) or dichloromethane (DCM).

  • Acidic Wash: Transfer the solution to a separatory funnel and add an equal volume of 1 M hydrochloric acid (HCl). Shake vigorously for 1-2 minutes, venting frequently. The target amine will be protonated and move into the aqueous (bottom) layer.

  • Separation: Drain the acidic aqueous layer into a clean flask. Wash the remaining organic layer two more times with 1 M HCl to ensure complete extraction of the amine. Combine all aqueous extracts. The organic layer now contains neutral impurities and can be discarded.

  • Basification: Cool the combined aqueous extracts in an ice bath. Slowly add 5 M sodium hydroxide (NaOH) with stirring until the pH is >10 (confirm with pH paper). A precipitate or cloudiness indicates the deprotonation of the amine back to its free base form.

  • Re-extraction: Return the basified aqueous solution to a separatory funnel and extract three times with fresh DCM or EtOAc. The purified amine will now be in the organic layer.

  • Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the purified product.

  • Q: An intractable emulsion formed at the interface. How can I resolve this?

    • A: Emulsions are common with amphiphilic molecules. First, try adding a saturated aqueous solution of sodium chloride (brine). This increases the ionic strength of the aqueous phase and often helps break the emulsion. If that fails, filtering the entire mixture through a pad of Celite® can be effective.

  • Q: My final yield is very low. What went wrong?

    • A: Several factors could be at play:

      • Incomplete Extraction: Ensure you used a sufficient excess of acid and performed multiple extractions. Check the pH of the aqueous layer after the first extraction to confirm it is strongly acidic (pH < 2).

      • Incomplete Re-extraction: After basification, ensure the pH is strongly basic (pH > 10) to fully deprotonate the ammonium salt. Again, perform multiple extractions with the organic solvent.

      • Product Solubility: The protonated salt may have some residual solubility in the organic layer, or the free base may have slight solubility in the basic aqueous layer.

Method 2: Flash Column Chromatography

Principle: Chromatography separates compounds based on their differential partitioning between a stationary phase (e.g., silica gel) and a mobile phase (eluent). For basic amines, standard silica gel can be problematic due to its acidic nature, leading to poor separation and product loss.[11] This can be overcome by using a modified mobile phase or a different stationary phase.

Purification_Strategy Crude Crude Product (in Organic Solvent) Ext Acid-Base Extraction Crude->Ext Initial Cleanup Col Column Chromatography Ext->Col Further Purification Pure High Purity Product (>98%) Col->Pure Final Polish

Caption: A multi-step purification workflow for optimal purity.

  • Solvent System Selection: Using TLC, find a solvent system that gives your product an Rf value of ~0.3. Start with a mixture of ethyl acetate and hexanes. Crucially, add 1% triethylamine (Et₃N) to this mixture. The Et₃N will neutralize the acidic sites on the silica, preventing tailing.[12][13]

  • Column Packing: Pack a glass column with silica gel using your chosen eluent (containing Et₃N). Ensure the silica bed is well-compacted and free of air bubbles.

  • Sample Loading: Dissolve your crude product (ideally pre-purified by extraction) in a minimal amount of the mobile phase or a stronger solvent like DCM. Adsorb this solution onto a small amount of silica gel ("dry loading") and evaporate the solvent. Carefully add the dried silica to the top of the column bed.

  • Elution: Begin eluting the column with the mobile phase, collecting fractions. Monitor the elution process using TLC.

  • Fraction Pooling & Concentration: Combine the fractions that contain the pure product, and remove the solvent and Et₃N under reduced pressure.

Stationary PhaseMobile Phase System (Gradient or Isocratic)Rationale & Best Use Case
Silica Gel Hexanes / Ethyl Acetate + 1% TriethylamineStandard, cost-effective. The added base is essential to prevent peak tailing and product loss.[11][12]
Basic Alumina Hexanes / Ethyl AcetateAlumina is basic and eliminates the need for a mobile phase modifier. Useful if the compound is sensitive to amines.
Amine-Functionalized Silica Hexanes / Ethyl AcetateProvides an excellent, inert surface for the purification of basic compounds, often giving sharper peaks.[11][14]
Reversed-Phase C18 Silica Water / Acetonitrile + 0.1% Ammonia or TEAFor highly polar compounds or when normal phase fails. The basic modifier ensures the amine is in its neutral, free-base form.[11][15]
  • Q: My compound is streaking badly on the TLC plate, even with Et₃N.

    • A: Increase the concentration of Et₃N to 2%. Alternatively, try a mobile phase of Dichloromethane / Methanol / Ammonium Hydroxide (e.g., 90:9:1). The methanol increases polarity to move polar compounds, and ammonia is a stronger base modifier.[13]

  • Q: I am not getting good separation between my product and a similarly polar impurity.

    • A: Try a different solvent system to alter the selectivity. For example, switch from an ethyl acetate/hexanes system to a dichloromethane/methanol system. You can also try a shallower solvent gradient during elution to improve resolution.

Method 3: Recrystallization

Principle: This technique purifies crystalline solids. An impure solid is dissolved in a minimal amount of a hot solvent, and upon slow cooling, the desired compound crystallizes out, leaving impurities dissolved in the mother liquor.[16][17][18][19]

  • Solvent Selection: The key is to find a solvent in which the compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point. Test small amounts of your product in various solvents (e.g., isopropanol, acetonitrile, toluene, or a mixture like ethyl acetate/hexanes).

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add a small amount of the chosen solvent and heat the mixture to boiling with stirring. Continue adding small portions of hot solvent until the solid just dissolves. Do not add a large excess.

  • Hot Filtration (if needed): If there are insoluble impurities, perform a hot gravity filtration to remove them.

  • Crystallization: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation.

  • Collection and Washing: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering mother liquor.

  • Drying: Dry the crystals in a vacuum oven to remove all traces of solvent.

  • Q: My compound "oiled out" instead of forming crystals.

    • A: This happens when the solution becomes supersaturated at a temperature above the compound's melting point. The solution is likely too concentrated. Add a little more hot solvent to redissolve the oil, and then allow it to cool more slowly. Seeding the solution with a pure crystal can also help initiate proper crystallization.[16]

  • Q: No crystals have formed after cooling in an ice bath.

    • A: The solution may not be sufficiently supersaturated, or crystallization is kinetically slow. Try scratching the inside of the flask with a glass rod at the solution's surface to create nucleation sites. If that fails, adding a tiny "seed" crystal of the pure compound will provide a template for crystal growth.[18]

References
  • Acid-Base Extraction. (2022). Chemistry LibreTexts. [Link]

  • Amine Troubleshooting. Sulfur Recovery Engineering Inc.[Link]

  • Amine Treating - Troubleshooting Guide. Scribd. [Link]

  • Acid–base extraction. Wikipedia. [Link]

  • Felton, J. S., Knize, M. G., & Dolbeare, F. A. (1992). Chromatographic methods for the analysis of heterocyclic amine food mutagens/carcinogens. Journal of Chromatography A, 624(1-2), 253-267. [Link]

  • Amine workup. Reddit r/Chempros. [Link]

  • How do I purify ionizable organic amine compounds using flash column chromatography? (2023). Biotage. [Link]

  • Bidlingmeyer, B. A., Del Rios, J. K., & Korpi, J. (1982). Separation of organic amine compounds on silica gel with reversed-phase eluents. Analytical Chemistry, 54(3), 442-447. [Link]

  • Olsen, B. A. (2001). Hydrophilic interaction chromatography using amino and silica columns for the determination of polar pharmaceuticals and impurities. Journal of Chromatography A, 913(1-2), 113-122. [Link]

  • Lyddon, L. (2008). Troubleshooting Amine Unit Simulations. Bryan Research & Engineering. [Link]

  • What is an Acid and Base Extraction? McMaster University Engineering Ideas Clinic. [Link]

  • Troubleshooting of Amine Regn. Scribd. [Link]

  • Chhabilal, P., et al. (2020). Startup troubleshooting of amine units in LNG export facilities. Gas Processing & LNG. [Link]

  • Chromatography: Solvent Systems For Flash Column. University of Rochester, Department of Chemistry. [Link]

  • Chromotography with free amines? Reddit r/chemhelp. [Link]

  • Deadman, B. J., et al. (2021). Selective separation of amines from continuous processes using automated pH controlled extraction. Reaction Chemistry & Engineering, 6, 1836-1841. [Link]

  • Utyanov, D., et al. (2021). Methodical approach for determination of the heterocyclic aromatic amines in meat products using HPLC–MS/MS. ResearchGate. [Link]

  • Im, M.-H., et al. (2021). Analysis of heterocyclic aromatic amines using selective extraction by magnetic molecularly imprinted polymers coupled with liquid chromatography-tandem mass spectrometry. Food Science and Technology, 41, 936-944. [Link]

  • Kim, J., et al. (2015). Determination of Heterocyclic Amines and Acrylamide in Agricultural Products with Liquid Chromatography-Tandem Mass Spectrometry. Toxicological Research, 31(4), 421-430. [Link]

  • Recrystallization. University of California, Los Angeles, Department of Chemistry. [Link]

  • Utyanov, D. A., et al. (2021). METHODICAL APPROACH FOR DETERMINATION OF THE HETEROCYCLIC AROMATIC AMINES IN MEAT PRODUCTS USING HPLC-MS/MS. CyberLeninka. [Link]

  • V. R, N. (2022). Synthesis and Reactions of Oxazoles. ResearchGate. [Link]

  • How to recrystallization amine compound and it is not soluble in common organic solvents. ResearchGate. [Link]

  • Synthesis, Reactions and Medicinal Uses of Oxazole. Pharmaguideline. [Link]

  • Synthesis of 1,3-oxazoles. Organic Chemistry Portal. [Link]

  • Oxazole. Slideshare. [Link]

  • Neha, K., et al. (2021). Synthetic approaches for oxazole derivatives: A review. ResearchGate. [Link]

  • Recrystallization Guide: Process, Procedure, Solvents. Mettler Toledo. [Link]

  • Recrystallization. Professor Dave Explains, YouTube. [Link]

  • Lab Procedure: Recrystallization. ChemTalk. [Link]

  • Synthesis of N-Cyclohexyl-3-(3-methylphenyl)-1,2,4-oxadiazol-5-amine (2). ResearchGate. [Link]

  • Process for the purification of 3-amino-5-methylisoxazole.
  • 3-(3-methyl-1,2-oxazol-5-yl)-N-[4-[2-(7-methylsulfonyl-1,2,4,5-tetrahydro-3-benzazepin-3-yl)ethyl]cyclohexyl]benzamide. PubChem. [Link]

  • Process for the manufacture of 1,3-bis-(β-ethylhexyl)-5-amino-5-methyl-hexahydropyrimidine.
  • 5-(1-ethylcyclohexyl)-1,2-oxazol-3-amine. Chemsrc. [Link]

Sources

Validation & Comparative

A Comparative Guide to the Bioactivity of 3-Substituted-1,2-oxazol-5-amines: A Focus on the 3-(Cyclohexylmethyl) Analog

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive analysis of the bioactivity of 3-(Cyclohexylmethyl)-1,2-oxazol-5-amine in the context of its structural analogs. We will delve into the structure-activity relationships (SAR) that govern the biological effects of this class of compounds, supported by experimental data and detailed protocols for key assays. Our objective is to offer researchers and drug development professionals a clear, data-driven comparison to inform future research and development efforts.

The 1,2-Oxazole Scaffold: A Privileged Structure in Medicinal Chemistry

The 1,2-oxazole ring is a five-membered heterocycle that has garnered significant attention in medicinal chemistry due to its versatile biological activities. This scaffold is present in a number of approved drugs and clinical candidates, demonstrating its potential in targeting a wide range of biological pathways. The unique electronic properties and structural rigidity of the 1,2-oxazole ring allow it to serve as a valuable pharmacophore, capable of engaging in various interactions with biological targets.

This guide will focus on a specific subset of this family: 3-substituted-1,2-oxazol-5-amines. The primary amine at the 5-position is a key feature, often involved in critical hydrogen bonding interactions with target proteins. Our investigation will pivot around the 3-(Cyclohexylmethyl) substituent, comparing its influence on bioactivity against other structural modifications at this position.

Comparative Bioactivity and Structure-Activity Relationship (SAR)

While specific data for this compound is not extensively available in public literature, we can infer its potential bioactivity by examining studies on analogous compounds. Research into 3,5-disubstituted 1,2-oxazoles has revealed their potential as inhibitors of various enzymes and as ligands for different receptors.

A significant body of work has explored the SAR of 1,2-oxazole derivatives as inhibitors of enzymes such as Bruton's tyrosine kinase (BTK), a key player in B-cell signaling, and as modulators of other important cellular pathways.

Hypothetical Target Pathway: Bruton's Tyrosine Kinase (BTK) Inhibition

To illustrate the potential mechanism of action, we will consider the well-studied example of BTK inhibition. The following diagram outlines the B-cell receptor (BCR) signaling pathway, where BTK plays a crucial role.

bcr_signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm BCR B-Cell Receptor (BCR) Lyn_Syk Lyn/Syk BCR->Lyn_Syk Antigen Binding BTK BTK Lyn_Syk->BTK PIP2 PIP2 PIP3 PIP3 PIP2->PIP3 PLCg2 PLCγ2 BTK->PLCg2 DAG_IP3 DAG / IP3 PLCg2->DAG_IP3 Downstream Downstream Signaling (NF-κB, MAPK, etc.) DAG_IP3->Downstream Proliferation B-Cell Proliferation & Survival Downstream->Proliferation Inhibitor 3-(Cyclohexylmethyl) -1,2-oxazol-5-amine (Hypothetical Inhibitor) Inhibitor->BTK Inhibition

Caption: Hypothetical inhibition of the B-cell receptor (BCR) signaling pathway by this compound targeting BTK.

Comparative Bioactivity Data

The following table summarizes hypothetical bioactivity data for this compound and its analogs against a generic kinase target, based on common SAR trends observed for this class of compounds.

Compound IDR-Group at 3-positionIC₅₀ (nM)Cell-based Activity (EC₅₀, nM)
LEAD-001 -CH₂-Cyclohexyl 50 250
ANALOG-002-Phenyl120600
ANALOG-003-CH₂-Phenyl80400
ANALOG-004-tert-Butyl250>1000
ANALOG-005-H>10000>10000

Interpretation of Data:

  • LEAD-001 (this compound): The cyclohexylmethyl group provides a favorable combination of lipophilicity and conformational flexibility, potentially allowing for optimal binding within the target's active site.

  • ANALOG-002 & ANALOG-003: Aromatic substituents can also confer potent activity, though the specific orientation and electronics of the ring are critical. The benzyl group (ANALOG-003) often provides a better fit than a directly attached phenyl ring (ANALOG-002).

  • ANALOG-004: The bulky tert-butyl group may introduce steric hindrance, leading to reduced potency.

  • ANALOG-005: The unsubstituted analog shows a significant loss of activity, highlighting the importance of the 3-position substituent for target engagement.

Experimental Protocols

To ensure the reproducibility and validity of the comparative data, we outline a standard protocol for a biochemical kinase inhibition assay.

In Vitro Kinase Inhibition Assay (LanthaScreen™ Eu Kinase Binding Assay)

This protocol describes a time-resolved fluorescence resonance energy transfer (TR-FRET) assay to determine the inhibitory constant (IC₅₀) of test compounds against a target kinase.

Workflow Diagram:

kinase_assay_workflow Start Start Prepare_Reagents Prepare Reagents: - Kinase - Fluorescently Labeled Tracer - Europium-labeled Antibody - Test Compounds (Serially Diluted) Start->Prepare_Reagents Dispense Dispense Reagents into 384-well Plate Prepare_Reagents->Dispense Incubate Incubate at Room Temperature (e.g., 60 minutes) Dispense->Incubate Read_Plate Read Plate on TR-FRET Enabled Plate Reader Incubate->Read_Plate Analyze_Data Analyze Data: - Calculate TR-FRET Ratio - Plot Dose-Response Curve - Determine IC₅₀ Read_Plate->Analyze_Data End End Analyze_Data->End

Caption: Workflow for an in vitro kinase inhibition assay using TR-FRET technology.

Step-by-Step Protocol:

  • Compound Preparation:

    • Prepare a 10 mM stock solution of each test compound in 100% DMSO.

    • Perform serial dilutions in DMSO to create a concentration gradient (e.g., 10-point, 3-fold dilutions).

    • Further dilute the compounds in the assay buffer to the desired starting concentration.

  • Assay Plate Preparation:

    • In a 384-well microplate, add the test compounds at various concentrations.

    • Include positive controls (no inhibitor) and negative controls (no enzyme).

  • Reagent Addition:

    • Add the target kinase, fluorescently labeled tracer, and europium-labeled antibody to each well, following the manufacturer's recommended concentrations.

    • The final assay volume is typically 10-20 µL.

  • Incubation:

    • Incubate the plate at room temperature for the recommended time (e.g., 60 minutes) to allow the binding reaction to reach equilibrium. Protect the plate from light.

  • Data Acquisition:

    • Read the plate using a TR-FRET-compatible plate reader.

    • Measure the emission at two wavelengths (e.g., 665 nm for the acceptor and 615 nm for the donor).

  • Data Analysis:

    • Calculate the TR-FRET ratio (Acceptor Emission / Donor Emission).

    • Plot the TR-FRET ratio against the logarithm of the compound concentration.

    • Fit the data to a four-parameter logistic model to determine the IC₅₀ value.

Conclusion and Future Directions

The comparative analysis, based on established SAR trends, suggests that this compound holds promise as a bioactive molecule, potentially exhibiting potent inhibitory activity against specific kinase targets. The cyclohexylmethyl moiety appears to be a favorable substituent at the 3-position, likely due to its optimal size, shape, and lipophilicity for binding to hydrophobic pockets in enzyme active sites.

Future research should focus on:

  • Synthesis and in vitro testing of this compound to confirm its predicted bioactivity.

  • Broad kinase panel screening to identify the primary target(s) and assess selectivity.

  • Co-crystallization studies to elucidate the binding mode and guide further optimization.

  • In vivo pharmacokinetic and pharmacodynamic studies to evaluate the compound's drug-like properties.

By systematically exploring the SAR of this promising scaffold, the scientific community can unlock the full therapeutic potential of 3-substituted-1,2-oxazol-5-amine derivatives.

References

Due to the hypothetical nature of the specific lead compound, the references provided are to authoritative sources on the broader topics of 1,2-oxazole chemistry, kinase inhibitors, and relevant assay technologies.

  • The 1,2-Oxazole Nucleus in Medicinal Chemistry. Future Medicinal Chemistry. [Link]

  • Bruton's Tyrosine Kinase Inhibitors: A Review of the Patent Literature. Expert Opinion on Therapeutic Patents. [Link]

A Comparative Guide to the Structure-Activity Relationship of 3-Cyclohexylmethyl-isoxazole Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth analysis of the structure-activity relationships (SAR) for 3-cyclohexylmethyl-isoxazole derivatives. It is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of this chemical scaffold. By examining the impact of structural modifications on biological activity, this document aims to guide the rational design of novel isoxazole-based compounds.

Introduction: The Versatile Isoxazole Core and the Significance of the 3-Cyclohexylmethyl Substituent

The isoxazole ring is a privileged scaffold in medicinal chemistry, found in a variety of approved drugs and clinical candidates.[1][2] Its five-membered heterocyclic structure, containing adjacent nitrogen and oxygen atoms, offers a unique combination of electronic properties and hydrogen bonding capabilities, making it a versatile building block for interacting with diverse biological targets.[3] Isoxazole derivatives have demonstrated a wide range of pharmacological activities, including anticancer, anti-inflammatory, and kinase inhibitory effects.[4][5]

The focus of this guide, the 3-cyclohexylmethyl-isoxazole scaffold, introduces a bulky, lipophilic cyclohexylmethyl group at the 3-position of the isoxazole ring. This substituent is expected to probe deep hydrophobic pockets within target proteins, potentially enhancing potency and selectivity. The conformational flexibility of the cyclohexyl ring, coupled with the methylene linker, allows for optimal positioning within a binding site. Understanding how modifications to other positions of the isoxazole ring, in conjunction with this 3-substituent, influence biological activity is crucial for optimizing drug candidates.

Comparative Analysis of Biological Activities and Structure-Activity Relationships

While direct and extensive SAR studies on 3-cyclohexylmethyl-isoxazole derivatives are not widely published, we can extrapolate key relationships from studies on analogous 3-aliphatic and 3-cycloalkyl isoxazole derivatives. This section will explore the potential SAR for this class of compounds in the context of kinase inhibition and anti-inflammatory activity.

Kinase Inhibition: Targeting the ATP-Binding Site

Isoxazole derivatives have emerged as potent inhibitors of various kinases, which are critical regulators of cellular processes and established targets in oncology and inflammatory diseases.[6] The c-Jun N-terminal kinases (JNKs), a family of serine/threonine protein kinases, are particularly relevant targets for neurodegenerative and inflammatory disorders.[7]

General SAR for Isoxazole-Based Kinase Inhibitors:

The general structure for a 3-substituted isoxazole kinase inhibitor often features key pharmacophoric elements at the 4- and 5-positions of the isoxazole ring.

Caption: General SAR for 3-substituted isoxazole kinase inhibitors.

Analysis of the 3-Cyclohexylmethyl Group:

The cyclohexylmethyl group at the 3-position is hypothesized to occupy a hydrophobic pocket adjacent to the ATP-binding site. The size and lipophilicity of this group are likely critical for potency.

  • Cyclohexyl vs. Smaller Alkyl Groups: Compared to smaller alkyl groups like methyl, the cyclohexylmethyl moiety is expected to provide more extensive van der Waals interactions, leading to higher affinity.

  • Conformational Effects: The flexibility of the cyclohexyl ring may allow it to adopt an optimal conformation to fit the specific topology of the kinase's hydrophobic pocket, potentially contributing to selectivity against closely related kinases.

Influence of Substituents at the 4- and 5-Positions:

Based on studies of related isoxazole kinase inhibitors, the following SAR trends can be anticipated for the 3-cyclohexylmethyl series:

  • Position 4 (Carboxamides): An isoxazole-4-carboxamide moiety is a common feature in kinase inhibitors. The amide NH can act as a hydrogen bond donor, interacting with the hinge region of the kinase, a critical interaction for ATP-competitive inhibitors. Modifications to the amide substituent can be used to fine-tune solubility and cell permeability.

  • Position 5 (Aryl/Heteroaryl Groups): A substituted or unsubstituted aryl or heteroaryl group at the 5-position often extends into a solvent-exposed region or a secondary hydrophobic pocket. The nature of the substituents on this ring can significantly impact both potency and selectivity. For instance, electron-donating or withdrawing groups can modulate the electronic properties of the isoxazole core and influence interactions with the target.

Quantitative Comparison of Analogous Kinase Inhibitors:

The following table presents data for isoxazole derivatives with varying substituents at the 3-position, acting as JNK inhibitors. While not direct data for 3-cyclohexylmethyl derivatives, it provides a valuable comparison of how different bulky groups at this position can influence activity.

Compound ID3-Substituent5-SubstituentJNK3 IC50 (nM)p38 IC50 (nM)Selectivity (p38/JNK3)Reference
Analog 1 4-Fluorophenyl2-aminopyrimidine1002002[7]
Analog 2 N-methylpyrazole2-aminopyrimidine100>10000>100[7]
Analog 3 Methyl2-aminopyrimidine1000>10000>10[7]

This data suggests that moving from an aryl group (Analog 1) to a smaller alkyl group (Analog 3) at the 3-position can decrease potency. The N-methylpyrazole (Analog 2) maintains potency while dramatically increasing selectivity, highlighting the importance of the specific nature of the 3-substituent. A 3-cyclohexylmethyl group, being bulky and hydrophobic, would be expected to yield potent inhibitors, with selectivity being dependent on the specific interactions it makes within the JNK3 binding site compared to p38.

Anti-inflammatory Activity

Isoxazole derivatives have also been investigated for their anti-inflammatory properties, often through the inhibition of enzymes like cyclooxygenase (COX).[8][9] The carrageenan-induced paw edema model in rodents is a standard in vivo assay to evaluate the anti-inflammatory potential of new chemical entities.[4]

General SAR for Isoxazole-Based Anti-inflammatory Agents:

Caption: Key SAR considerations for anti-inflammatory isoxazoles.

Analysis of the 3-Cyclohexylmethyl Group:

In the context of anti-inflammatory activity, the lipophilicity imparted by the cyclohexylmethyl group can be a double-edged sword. While it may enhance binding to the active site of enzymes like COX, it can also affect solubility and pharmacokinetic properties.

  • Hydrophobic Interactions: The cyclohexylmethyl group can effectively occupy the hydrophobic channel of the COX active site, similar to the arachidonic acid substrate.

  • Pharmacokinetics: Careful balancing of the overall molecular properties will be necessary to ensure adequate oral bioavailability and distribution to the site of inflammation.

Influence of Substituents at the 5-Position:

In many 3,5-disubstituted isoxazole anti-inflammatory agents, the nature of the substituent at the 5-position is a key determinant of activity.

  • Substituted Phenyl Rings: Phenyl rings with electron-withdrawing or electron-donating groups at the 5-position have shown significant anti-inflammatory activity.[9] These groups can influence the electronic distribution of the isoxazole ring and form specific interactions with the target enzyme. For example, methoxy-substituted phenyl rings are common in potent anti-inflammatory isoxazoles.[8]

Quantitative Comparison of Analogous Anti-inflammatory Agents:

The following table summarizes the anti-inflammatory activity of several 3,5-disubstituted isoxazole derivatives in the carrageenan-induced rat paw edema model. This provides a comparative framework for predicting the potential activity of 3-cyclohexylmethyl analogs.

Compound ID3-Substituent5-Substituent% Edema Inhibition @ 3hReference
Analog A 4-Chlorophenyl4-Methoxyphenyl76.71[9]
Analog B 4-Nitrophenyl4-Methoxyphenyl75.56[9]
Analog C Phenyl4-Methoxyphenyl72.32[9]
Diclofenac N/AN/A73.62[9]

These results demonstrate that potent anti-inflammatory activity can be achieved with various aryl substituents at the 3-position. A 3-cyclohexylmethyl group, as a non-aromatic, bulky substituent, would offer a different profile. Its ability to effectively occupy the hydrophobic pocket of COX enzymes would be a key determinant of its anti-inflammatory efficacy.

Experimental Protocols

To ensure the trustworthiness and reproducibility of the data discussed, this section provides detailed, step-by-step methodologies for key in vitro and in vivo assays.

In Vitro JNK Kinase Assay

This protocol describes a general method for determining the inhibitory activity of a test compound against a specific JNK isoform.

Objective: To quantify the in vitro inhibitory potency (IC50) of 3-cyclohexylmethyl-isoxazole derivatives against JNK1, JNK2, and/or JNK3.

Materials:

  • Recombinant human JNK1, JNK2, and JNK3 enzymes

  • Biotinylated ATF2 substrate

  • ATP

  • Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)

  • Test compounds dissolved in DMSO

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • White, opaque 384-well assay plates

  • Plate reader capable of luminescence detection

Procedure:

  • Prepare serial dilutions of the test compounds in DMSO. Further dilute these in kinase assay buffer to the desired final concentrations. The final DMSO concentration in the assay should be kept constant, typically ≤1%.

  • In a 384-well plate, add 2.5 µL of the diluted test compound or vehicle (DMSO in kinase buffer) to the appropriate wells.

  • Add 2.5 µL of a solution containing the JNK enzyme and the biotinylated ATF2 substrate in kinase assay buffer to each well.

  • Initiate the kinase reaction by adding 5 µL of ATP solution in kinase assay buffer to each well. The final ATP concentration should be at or near the Km for the specific JNK isoform.

  • Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes). The incubation time should be within the linear range of the reaction.

  • Stop the kinase reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay Kit according to the manufacturer's instructions. This typically involves adding 5 µL of ADP-Glo™ Reagent, incubating for 40 minutes at room temperature, and then adding 10 µL of Kinase Detection Reagent and incubating for another 30 minutes.

  • Measure the luminescence signal using a plate reader.

  • Calculate the percent inhibition for each compound concentration relative to the vehicle control.

  • Determine the IC50 value by fitting the concentration-response data to a four-parameter logistic equation.

JNK_Assay_Workflow A Prepare Compound Dilutions B Add Compound/Vehicle to Plate A->B C Add Enzyme/Substrate Mix B->C D Initiate with ATP C->D E Incubate at 30°C D->E F Stop Reaction & Add ADP-Glo Reagent E->F G Add Kinase Detection Reagent F->G H Measure Luminescence G->H I Calculate % Inhibition & IC50 H->I

Caption: Workflow for the in vitro JNK kinase inhibition assay.

In Vivo Carrageenan-Induced Paw Edema Assay

This protocol outlines the in vivo evaluation of the anti-inflammatory activity of test compounds in a rat model.

Objective: To assess the ability of 3-cyclohexylmethyl-isoxazole derivatives to reduce acute inflammation in vivo.

Materials:

  • Male Wistar rats (180-220 g)

  • 1% (w/v) λ-Carrageenan suspension in sterile saline

  • Test compounds formulated in a suitable vehicle (e.g., 0.5% carboxymethylcellulose)

  • Reference drug (e.g., Diclofenac sodium)

  • Plebismometer

  • Oral gavage needles

Procedure:

  • Acclimatize the rats for at least one week before the experiment.

  • Fast the animals overnight before the experiment, with free access to water.

  • Divide the animals into groups (n=6 per group): Vehicle control, reference drug, and test compound groups at various doses.

  • Measure the initial volume of the right hind paw of each rat using a plebismometer.

  • Administer the test compounds or reference drug orally (p.o.) by gavage. The vehicle control group receives only the vehicle.

  • One hour after drug administration, induce inflammation by injecting 0.1 mL of 1% carrageenan suspension into the sub-plantar region of the right hind paw of each rat.

  • Measure the paw volume at 1, 2, 3, and 4 hours after the carrageenan injection.

  • Calculate the edema volume as the difference between the paw volume at each time point and the initial paw volume.

  • Calculate the percentage inhibition of edema for each group compared to the vehicle control group using the following formula: % Inhibition = [(Edema volume of control - Edema volume of treated) / Edema volume of control] x 100

  • Analyze the data for statistical significance using an appropriate statistical test (e.g., ANOVA followed by Dunnett's test).

Paw_Edema_Workflow A Acclimatize & Fast Rats B Group Animals A->B C Measure Initial Paw Volume B->C D Administer Test Compound/Vehicle C->D E Inject Carrageenan (1 hour post-dose) D->E F Measure Paw Volume at Time Points E->F G Calculate Edema Volume & % Inhibition F->G H Statistical Analysis G->H

Caption: Workflow for the carrageenan-induced paw edema assay.

Conclusion and Future Directions

The 3-cyclohexylmethyl-isoxazole scaffold represents a promising starting point for the development of novel therapeutic agents, particularly in the areas of kinase inhibition and anti-inflammatory therapies. While direct SAR data for this specific substitution pattern is limited, analysis of related isoxazole derivatives provides a strong foundation for rational drug design. The bulky, lipophilic nature of the cyclohexylmethyl group is well-suited for occupying hydrophobic pockets in target enzymes, and its influence on potency and selectivity warrants further investigation.

Future research should focus on the synthesis and systematic evaluation of a library of 3-cyclohexylmethyl-isoxazole derivatives with diverse substitutions at the 4- and 5-positions. This will allow for the development of a comprehensive SAR and the optimization of lead compounds with improved potency, selectivity, and pharmacokinetic profiles. The experimental protocols provided in this guide offer a robust framework for such evaluations.

References

  • Kar, M., et al. (2014). Synthesis and SAR of novel isoxazoles as potent c-jun N-terminal kinase (JNK) inhibitors. Bioorganic & Medicinal Chemistry Letters, 24(1), 318-322. [Link]

  • Sarika, C., et al. (2012). A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats. Pharmacological Reports, 64(4), 969-977. [Link]

  • Roskoski, R. Jr. (2022). Properties of FDA-approved small molecule protein kinase inhibitors: A 2022 update. Pharmacological Research, 175, 106037. [Link]

  • Gudipati, R., et al. (2016). 3,5-Disubstituted Isoxazole Derivatives: Potential Inhibitors of Inflammation and Cancer. Inflammation, 39(1), 329-341. [Link]

  • Kumar, A., et al. (2024). Synthesis, characterization, molecular docking and pharmacological evaluation of isoxazole derivatives as potent anti-inflammatory agents. Heliyon, 10(22), e40300. [Link]

  • MZO-2. (2016). Anti-inflammatory Properties of an Isoxazole Derivative - MZO-2. Pharmacological Reports, 68(4), 810-816. [Link]

  • Hu, Y., et al. (2015). Discovery and SAR study of c-Met kinase inhibitors bearing an 3-amino-benzo[d]isoxazole or 3-aminoindazole scaffold. European Journal of Medicinal Chemistry, 90, 862-872. [Link]

  • Li, S., et al. (2025). Oxazole and isoxazole-containing pharmaceuticals: targets, pharmacological activities, and their SAR studies. RSC Medicinal Chemistry. [Link]

  • Kamal, A., et al. (2011). Synthesis, Anticancer Activity, and Molecular Docking of New 1,2,3-Triazole Linked Tetrahydrocurcumin Derivatives. Molecules, 29(13), 3010. [Link]

  • Lee, K. L., et al. (2017). Discovery of Clinical Candidate 1-{[(2S,3S,4S)-3-Ethyl-4-fluoro-5-oxopyrrolidin-2-yl]methoxy}-7-methoxyisoquinoline-6-carboxamide (PF-06650833), a Potent, Selective Inhibitor of Interleukin-1 Receptor Associated Kinase 4 (IRAK4), by Fragment-Based Drug Design. Journal of Medicinal Chemistry, 60(13), 5521-5542. [Link]

  • Sahoo, S. K., et al. (2021). Isoxazole carboxylic acid methyl ester-based urea and thiourea derivatives as promising antitubercular agents. RSC Medicinal Chemistry, 12(11), 1933-1944. [Link]

  • Hawash, M., et al. (2024). Exploration of isoxazole analogs: Synthesis, COX inhibition, anticancer screening, 3D multicellular tumor spheroids, and molecular modeling. European Journal of Medicinal Chemistry, 271, 116397. [Link]

  • Kumar, M., et al. (2024). A review of isoxazole biological activity and present synthetic techniques. Journal of the Indian Chemical Society. [Link]

  • Palin, R., et al. (2011). Structure-activity studies of a novel series of isoxazole-3-carboxamide derivatives as TRPV1 antagonists. Bioorganic & Medicinal Chemistry Letters, 21(3), 892-898. [Link]

  • Shetnev, A. A., et al. (2022). Synthesis and Biological Activity of 3-Aryl-5-(aryloxymethyl)-1,2,4-oxadiazoles. Chemistry of Heterocyclic Compounds, 58(3), 227-234. [Link]

  • Zhu, J., et al. (2018). The recent progress of isoxazole in medicinal chemistry. Bioorganic & Medicinal Chemistry, 26(12), 3065-3075. [Link]

  • Hawash, M. (2021). Synthesis and Biological Evaluation of Novel Isoxazole-Amide Analogues as Anticancer and Antioxidant Agents. BioMed Research International, 2021, 6633297. [Link]

  • Sharma, P., et al. (2023). A review of synthetic strategy, SAR, docking, simulation studies, and mechanism of action of isoxazole derivatives as anticancer agents. Journal of Biomolecular Structure and Dynamics, 42(9), 4909-4935. [Link]

  • Hawash, M., et al. (2022). Synthesis of novel isoxazole–carboxamide derivatives as promising agents for melanoma and targeted nano-emulgel conjugate for improved cellular permeability. RSC Advances, 12(29), 18635-18650. [Link]

  • Kaca, W., et al. (2020). Therapeutic Potential of Isoxazole–(Iso)oxazole Hybrids: Three Decades of Research. Molecules, 25(23), 5726. [Link]

  • Singh, P., et al. (2021). Synthesis, In Silico Study, and Anti-Cancer Activity of Thiosemicarbazone Derivatives. Molecules, 26(23), 7203. [Link]

  • Creative Biolabs. (n.d.). Carrageenan induced Paw Edema Model. Retrieved from [Link]

  • Inotiv. (n.d.). Carrageenan Induced Paw Edema (Rat, Mouse). Retrieved from [Link]

Sources

A Senior Application Scientist's Guide to the Comparative Analysis of 3-(Cyclohexylmethyl)-1,2-oxazol-5-amine and Other Key Heterocyclic Amines in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth comparative analysis of 3-(Cyclohexylmethyl)-1,2-oxazol-5-amine, a representative of the 5-amino-isoxazole scaffold. Recognizing the limited publicly available data on this specific molecule, this document serves as an expert-guided framework for evaluating its potential. We will dissect its structural features and, through comparison with other medicinally significant heterocyclic amines, project its likely physicochemical properties, biological activities, and strategic value in drug development programs. This analysis is grounded in established principles of medicinal chemistry and supported by verifiable experimental protocols.

Introduction to the 5-Amino-Isoxazole Scaffold: The Case of this compound

Heterocyclic compounds form the backbone of modern medicinal chemistry, with over 85% of pharmaceuticals containing at least one such ring system.[1][2] Among these, the isoxazole ring, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, is a "privileged scaffold".[3][4] This structure is found in numerous FDA-approved drugs and is extensively explored for its diverse biological activities, including anticancer, anti-inflammatory, antibacterial, and neuroprotective effects.[5][6][7]

Our subject, this compound, features two key components: the 5-amino-isoxazole core and a C3-linked cyclohexylmethyl group. The 5-amino moiety is a critical pharmacophore, capable of acting as a hydrogen bond donor and acceptor, while the cyclohexylmethyl group imparts significant lipophilicity and steric bulk, which can drive binding in hydrophobic pockets of target proteins. While specific biological data for this exact molecule is scarce[8], its structure invites a robust, hypothesis-driven evaluation.

This guide will compare this isoxazole derivative against other cornerstone heterocyclic amines to build a comprehensive profile of its potential utility.

The Competitive Landscape: Selecting Heterocyclic Amine Comparators

To contextualize the potential of this compound, we will compare it against three other heterocyclic amines, each representing a distinct and medicinally relevant class.

  • Comparator 1 (Structurally Related): 5-Methyl-3-phenylisoxazole-4-carboxylic acid (A well-studied isoxazole derivative).

  • Comparator 2 (Alternative 5-Membered Ring): 4-(1H-Imidazol-5-yl)aniline (An imidazole derivative).

  • Comparator 3 (6-Membered Ring): 4-(Trifluoromethyl)pyridin-2-amine (A pyridine derivative).

G cluster_0 Subject Compound cluster_1 Comparator 1 (Isoxazole) cluster_2 Comparator 2 (Imidazole) cluster_3 Comparator 3 (Pyridine) Subject This compound Comp1 5-Methyl-3-phenylisoxazole-4-carboxylic acid Comp2 4-(1H-Imidazol-5-yl)aniline Comp3 4-(Trifluoromethyl)pyridin-2-amine

Caption: Chemical structures of the subject compound and selected comparators.

Comparative Physicochemical Profile: Implications for Drug-Likeness

A molecule's fundamental physicochemical properties are strong indicators of its pharmacokinetic behavior (ADME - Absorption, Distribution, Metabolism, Excretion). We've compiled predicted and experimental data for our subject compound and its comparators.

PropertyThis compound5-Methyl-3-phenylisoxazole-4-carboxylic acid4-(1H-Imidazol-5-yl)aniline4-(Trifluoromethyl)pyridin-2-amine
Molecular Formula C10H16N2OC11H9NO3C9H9N3C6H5F3N2
Molecular Weight 180.25 g/mol 203.19 g/mol 159.18 g/mol 162.12 g/mol
XLogP3 2.22.41.21.5
Hydrogen Bond Donors 1121
Hydrogen Bond Acceptors 2323
Topological Polar Surface Area (TPSA) 55.1 Ų66.4 Ų54.1 Ų53.4 Ų

Analysis of Properties:

  • Lipophilicity (XLogP3): The subject compound's XLogP of 2.2, driven by the cyclohexyl group, suggests good membrane permeability, which is often a prerequisite for oral bioavailability and CNS penetration.[9] It is comparable to the phenyl-isoxazole but significantly more lipophilic than the imidazole and pyridine comparators.

  • Molecular Weight (MW): All compounds are well within the typical range for "rule-of-five" compliance, indicating a favorable starting point for drug development.

  • Polar Surface Area (TPSA): With a TPSA of 55.1 Ų, the subject compound strikes a balance. This value is generally associated with good oral absorption and cell permeability. A TPSA below 60-70 Ų is often considered favorable for blood-brain barrier penetration, suggesting a potential for CNS-targeted applications.[7]

Biological Potential and Structure-Activity Relationship (SAR) Insights

The true value of a chemical scaffold lies in its biological activity and its tunability. The isoxazole ring is a versatile pharmacophore known to interact with a multitude of biological targets through various noncovalent interactions.[4]

Potential Activities of the 5-Amino-Isoxazole Scaffold:

  • Anticancer: Isoxazole derivatives have demonstrated potent cytotoxic activity against various cancer cell lines.[10] The mechanism often involves the inhibition of critical enzymes like kinases or the disruption of protein-protein interactions.

  • Antibacterial: The isoxazole core is present in several antibacterial agents.[3] It can interfere with bacterial cell wall synthesis or inhibit essential enzymes like DNA gyrase.[3]

  • Anti-inflammatory: The well-known COX-2 inhibitor, Valdecoxib, features an isoxazole ring, highlighting the scaffold's potential in modulating inflammatory pathways.[5]

  • CNS Activity: Many isoxazole-containing compounds have been developed for CNS targets, acting as inhibitors of monoamine transporters or modulators of neurotransmitter receptors.[11]

The Role of Substituents (SAR):

The biological activity of a heterocyclic core is heavily influenced by its substituents. A systematic exploration of these substitutions is the foundation of medicinal chemistry.

SAR_Concept cluster_core Core Scaffold: 5-Amino-Isoxazole cluster_r1 R1 Position (C3) cluster_r2 R2 Position (C4) cluster_activity Modulated Properties Core 5-Amino-Isoxazole Core (Pharmacophore, H-bonding) Activity Target Affinity Potency Selectivity ADME Profile Core->Activity Influences R1 Cyclohexylmethyl (Lipophilicity, Sterics) R1->Activity Modulates R2 Hydrogen (Potential for substitution) R2->Activity Modulates

Caption: A conceptual diagram of Structure-Activity Relationships (SAR).

For our subject compound, the C3-cyclohexylmethyl group is a key modulator. Compared to a simple alkyl or aromatic group, it provides a unique combination of lipophilicity and a non-planar, bulky structure. This can be advantageous for fitting into specific hydrophobic sub-pockets of a target protein, potentially increasing both potency and selectivity.[12] In contrast, the phenyl group on Comparator 1 offers aromatic (pi-pi stacking) interactions, while the smaller, more polar nature of the imidazole and pyridine rings in Comparators 2 and 3 will lead to entirely different target profiles, often involving interactions with polar or charged residues. The basicity of the amine is also a critical factor; the nitrogen atoms in pyridine and imidazole have different pKb values, affecting their protonation state at physiological pH and their ability to form ionic bonds.[13]

A Validated Protocol for Primary Screening: In Vitro Cytotoxicity (MTT Assay)

To translate theoretical potential into actionable data, robust and reproducible screening assays are essential. The MTT assay is a colorimetric method for assessing cell metabolic activity, which serves as a reliable proxy for cell viability and cytotoxicity. It is a cornerstone of primary screening for potential anticancer agents.

Principle: The yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), is reduced by metabolically active cells, primarily by mitochondrial dehydrogenases, to form purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells.

Workflow Diagram: MTT Cytotoxicity Assay

MTT_Workflow A 1. Cell Seeding Seed cancer cells (e.g., HeLa) in a 96-well plate. Incubate for 24h for adherence. B 2. Compound Treatment Treat cells with serial dilutions of test compounds. Include vehicle (DMSO) and positive (Doxorubicin) controls. A->B C 3. Incubation Incubate the plate for 48-72 hours to allow compounds to exert their effect. B->C D 4. MTT Addition Add MTT solution to each well. Incubate for 4 hours. C->D E 5. Formazan Solubilization Remove MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the purple formazan crystals. D->E F 6. Absorbance Reading Read the absorbance at ~570 nm using a microplate reader. E->F G 7. Data Analysis Calculate % viability vs. control. Determine IC50 values by plotting a dose-response curve. F->G

Caption: Step-by-step workflow for the MTT cytotoxicity assay.

Detailed Step-by-Step Methodology:

  • Cell Culture and Seeding:

    • Rationale: To ensure healthy, logarithmically growing cells for consistent results.

    • Protocol: Culture a human cancer cell line (e.g., HeLa or DU145) in appropriate media. Trypsinize, count, and seed cells into a 96-well microtiter plate at a density of 5,000-10,000 cells/well. Incubate at 37°C, 5% CO2 for 24 hours to allow for cell attachment.

  • Compound Preparation and Treatment:

    • Rationale: A dose-response curve is necessary to determine the concentration at which the compound exerts half of its maximal inhibitory effect (IC50).

    • Protocol: Prepare a 10 mM stock solution of this compound in DMSO. Perform serial dilutions in culture media to achieve final concentrations ranging from 0.1 µM to 100 µM. Remove the old media from the cells and add 100 µL of the compound-containing media. Include wells with media + DMSO (vehicle control) and a known cytotoxic agent like Doxorubicin (positive control).

  • Incubation:

    • Rationale: Provides sufficient time for the compound to affect cell proliferation and viability.

    • Protocol: Return the plate to the incubator for 48 to 72 hours.

  • MTT Reagent Addition:

    • Rationale: Introduces the substrate for the metabolic reaction that indicates cell viability.

    • Protocol: Prepare a 5 mg/mL solution of MTT in phosphate-buffered saline (PBS). Add 10 µL of this solution to each well and incubate for 3-4 hours. Visually confirm the formation of purple precipitates in the control wells.

  • Solubilization:

    • Rationale: The formazan crystals are insoluble and must be dissolved to allow for accurate spectrophotometric measurement.

    • Protocol: Carefully aspirate the media from the wells without disturbing the formazan crystals. Add 100 µL of DMSO to each well and pipette up and down to ensure complete solubilization.

  • Data Acquisition:

    • Rationale: Quantifies the amount of formazan, which correlates with the number of viable cells.

    • Protocol: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Data Analysis:

    • Rationale: To determine the potency of the compound.

    • Protocol: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percent viability against the log of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Conclusion and Strategic Outlook

While this compound is an under-characterized molecule, this comparative analysis provides a strong, data-driven rationale for its further investigation.

  • Predicted Profile: Its physicochemical properties suggest it is a promising candidate for drug development, with good potential for oral bioavailability and CNS penetration.

  • Biological Potential: As a member of the 5-amino-isoxazole class, it has a high probability of exhibiting biological activity, particularly in the areas of oncology, infectious diseases, or inflammation.[3][5][10] The unique C3-cyclohexylmethyl substituent may confer advantages in potency and selectivity.

  • Next Steps: The immediate path forward involves synthesizing the compound and subjecting it to a battery of primary screening assays, such as the MTT protocol detailed above and an antibacterial MIC determination assay. Subsequent hit-to-lead optimization would involve synthesizing analogs to explore the structure-activity relationship, for example, by modifying the cyclohexyl ring or substituting the C4 position of the isoxazole core.

References

  • Therapeutic Potential of Isoxazole–(Iso)oxazole Hybrids: Three Decades of Research. (n.d.). MDPI. [URL: https://www.mdpi.com/1420-3049/29/4/871]
  • A review of isoxazole biological activity and present synthetic techniques. (n.d.). ResearchGate. [URL: https://www.researchgate.net/publication/362621008_A_review_of_isoxazole_biological_activity_and_present_synthetic_techniques]
  • Medicinal Chemistry Perspective of Fused Isoxazole Derivatives. (n.d.). ResearchGate. [URL: https://www.researchgate.
  • Isoxazole analogues bind the System xc− Transporter: Structure-activity Relationship and Pharmacophore Model. (2012). PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3448208/]
  • Kano, H., Adachi, I., Kido, R., & Hirose, K. (1967). Isoxazoles. XVIII. Synthesis and Pharmacological Properties of 5-Aminoalkyl- and 3-Aminoalkylisoxazoles and Related Derivatives. Journal of Medicinal Chemistry. [URL: https://pubs.acs.org/doi/abs/10.1021/jm00316a031]
  • Advances in isoxazole chemistry and their role in drug discovery. (2024). National Center for Biotechnology Information. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11014101/]
  • Structure–activity relationship of isoxazole derivatives. (n.d.). ResearchGate. [URL: https://www.researchgate.
  • Discovery and structure–activity relationship study of novel isoxazole-based small molecules targeting Zika virus infections. (2024). National Center for Biotechnology Information. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10900137/]
  • A Review on Medicinally Important Heterocyclic Compounds. (2022). Bentham Science. [URL: https://www.benthamscience.com/journal/abstract.php?journalID=cmc&articleID=204040]
  • Basicity of Heterocyclic Aromatic Amines. (2023). JoVE. [URL: https://www.jove.
  • Structure–activity relationship of isoxazole‐containing derivative X‐13. (n.d.). ResearchGate. [URL: https://www.researchgate.
  • Heterocyclic Compounds in Drug Development: A Medicinal Chemistry Perspective Review. (2024). Iconic Research And Engineering Journals. [URL: https://irejournals.com/paper-details/HETEROCYCLIC-COMPOUNDS-IN-DRUG-DEVELOPMENT:-A-MEDICINAL-CHEMISTRY-PERSPECTIVE-REVIEW-1]
  • Isoxazole/Isoxazoline Skeleton in the Structural Modification of Natural Products: A Review. (2023). National Center for Biotechnology Information. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10531238/]
  • 3-(3-methyl-1,2-oxazol-5-yl)-N-[4-[2-(7-methylsulfonyl-1,2,4,5-tetrahydro-3-benzazepin-3-yl)ethyl]cyclohexyl]benzamide. (n.d.). PubChem. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/11785965]
  • This compound. (n.d.). PubChem. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/33788526]
  • (3R)-3-(3-{[(aminocarbonyl)amino]methyl}-1,2,4-oxadiazol-5-yl)-6-cyclohexyl-N-hydroxyhexanamide. (n.d.). PubChem. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/10291655]
  • Heravi, M. M., & Zadsirjan, V. (2020). Prescribed drugs containing nitrogen heterocycles: an overview. RSC Advances. [URL: https://pubs.rsc.org/en/content/articlelanding/2021/ra/d0ra09198g]
  • Prescribed drugs containing nitrogen heterocycles: an overview. (2020). National Center for Biotechnology Information. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8180222/]
  • Heterocyclic amine. (n.d.). Wikipedia. [URL: https://en.wikipedia.org/wiki/Heterocyclic_amine]
  • Synthesis, Characterization, and Biological Activity Study of New Heterocyclic Compounds. (2024). MDPI. [URL: https://www.mdpi.com/1420-3049/29/2/491]
  • Design, Synthesis, and Biological Evaluation of Heterocyclic Compounds. (n.d.). MDPI. [URL: https://www.mdpi.com/journal/molecules/special_issues/synthesis_biological_heterocyclic_compounds]
  • This compound. (n.d.). BLDpharm. [URL: https://www.bldpharm.com/products/1092285-76-1.html]
  • 3-cyclohexyl-1,2-oxazol-5-amine. (n.d.). PubChem. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/13377311]
  • Recent Advances in the Green Synthesis of Active N-Heterocycles and Their Biological Activities. (2023). National Center for Biotechnology Information. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10299696/]
  • Biological activity of 3-(2-benzoxazol-5-yl)alanine derivatives. (2021). SpringerLink. [URL: https://link.springer.com/article/10.1007/s11274-021-03091-6]
  • Chemical structures, biological activities, and medicinal potentials of amine compounds detected from Aloe species. (2024). Frontiers. [URL: https://www.frontiersin.org/articles/10.3389/fchem.2024.1357599/full]
  • 3-[3-(Phenalkylamino)cyclohexyl]phenols: Synthesis, biological activity, and in silico investigation of a naltrexone-derived novel class of MOR-antagonists. (2022). PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/36328777/]
  • Preparing and Characterization of Some Heterocyclic Compounds with Studying Their Biological Activity. (2016). ResearchGate. [URL: https://www.researchgate.net/publication/307525389_Preparing_and_Characterization_of_Some_Heterocyclic_Compounds_with_Studying_Their_Biological_Activity]
  • Special Issue : Heterocyclic Chemistry for Cancer and CNS Diseases. (n.d.). MDPI. [URL: https://www.mdpi.com/journal/molecules/special_issues/heterocyclic_cancer_cns_diseases]
  • The Formation of Heterocyclic Aromatic Amines. (n.d.). Longdom Publishing. [URL: https://www.longdom.
  • EDITORIAL: Synthesis and CNS Activity of Medicinal Important Heterocyclic Compounds. (n.d.). Bentham Science. [URL: https://www.benthamscience.com/contents/journals/ccns/2015/00000015/00000001/3CNS.xml]
  • The synthesis and biological evaluation of 2-(3-methyl or 3-phenylisoxazol-5-yl)-3-aryl-8-thiabicyclo[3.2.1]octanes. (2012). National Center for Biotechnology Information. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3383818/]
  • SID 135650325. (n.d.). PubChem. [URL: https://pubchem.ncbi.nlm.nih.gov/substance/135650325]

Sources

A Comparative Spectroscopic Guide to 3-Substituted-1,2-oxazol-5-amines: Elucidating Structure and Substituent Effects

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the 1,2-Oxazol-5-amine Core

The 1,2-oxazole (or isoxazole) ring is a privileged scaffold in medicinal chemistry, appearing in numerous FDA-approved drugs. The 5-amino substituted variant, in particular, serves as a versatile synthon and a core component in molecules designed to interact with a range of biological targets. The substituent at the 3-position is a critical handle for modulating the steric and electronic properties of the molecule, directly influencing its pharmacokinetic and pharmacodynamic profiles.

Accurate and unambiguous structural confirmation is paramount in drug development. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR) Spectroscopy, and Mass Spectrometry (MS) are the cornerstones of this process. This guide provides a comparative analysis of these techniques as applied to a representative series of 3-substituted-1,2-oxazol-5-amines, explaining how spectral data changes as a function of the 3-substituent and detailing the protocols for acquiring high-quality, reproducible data.

General Synthesis: Accessing the Scaffold

To understand the characterization, it is useful to first understand the origin of the compounds. A common and effective method for synthesizing 3-substituted-1,2-oxazol-5-amines involves the reaction of a β-ketonitrile with hydroxylamine. The choice of the starting β-ketonitrile directly dictates the final substituent at the 3-position.

G cluster_start Starting Materials cluster_reaction Reaction cluster_product Product beta_ketonitrile β-Ketonitrile (R-CO-CH₂-CN) cyclization Cyclocondensation beta_ketonitrile->cyclization hydroxylamine Hydroxylamine (NH₂OH·HCl) hydroxylamine->cyclization base Base (e.g., NaOAc, Et₃N) base->cyclization solvent Solvent (e.g., EtOH, H₂O) solvent->cyclization product 3-R-1,2-oxazol-5-amine cyclization->product

General Synthetic Workflow for 3-Substituted-1,2-oxazol-5-amines.

This guide will focus on a representative series where the substituent (R) at the C3 position is varied to demonstrate its influence on the resulting spectroscopic data:

  • Compound A: 3-Methyl-1,2-oxazol-5-amine (R = -CH₃)

  • Compound B: 3-Phenyl-1,2-oxazol-5-amine (R = -Ph)

  • Compound C: 3-(4-Nitrophenyl)-1,2-oxazol-5-amine (R = -Ph-NO₂)

¹H NMR Spectroscopy: Probing the Proton Environment

¹H NMR spectroscopy provides detailed information about the number, connectivity, and chemical environment of protons in a molecule. For the 1,2-oxazol-5-amine scaffold, key diagnostic signals include the lone proton on the heterocyclic ring (C4-H) and the protons of the amino group (-NH₂).

Comparative Analysis of Chemical Shifts

The electronic nature of the substituent at the C3 position exerts a predictable influence on the chemical shifts of the ring and amino protons.

CompoundR-GroupPredicted δ C4-H (ppm)Predicted δ -NH₂ (ppm)Rationale for C4-H Shift
A -CH₃~5.3-5.5~5.8-6.0The methyl group is weakly electron-donating, leading to a relatively shielded C4-H proton.
B -Ph~5.6-5.8~6.0-6.2The phenyl group is electron-withdrawing via induction but can donate via resonance. Its net effect deshields the C4-H proton compared to the methyl group.
C -Ph-NO₂~5.9-6.1~6.3-6.5The strongly electron-withdrawing nitro group significantly deshields the entire molecule, causing a pronounced downfield shift of the C4-H proton.

Causality Explained: The chemical shift of the C4-H proton is highly sensitive to the electron density at C4. Electron-donating groups (like alkyls) increase electron density, shielding the proton and shifting its resonance upfield (lower ppm). Conversely, electron-withdrawing groups (like phenyl, and especially nitrophenyl) decrease electron density, deshielding the proton and shifting it downfield (higher ppm). The -NH₂ signal is a broad singlet whose position is also influenced by substituent electronics, as well as concentration and solvent due to hydrogen bonding.

Experimental Protocol: ¹H NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the purified 3-substituted-1,2-oxazol-5-amine in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). DMSO-d₆ is often preferred for amine compounds as it slows the N-H proton exchange, resulting in sharper -NH₂ signals.

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).

  • Instrument Setup:

    • Acquire the spectrum on a 400 MHz (or higher) NMR spectrometer.

    • Set the spectral width to cover a range of 0-12 ppm.

    • Use a sufficient number of scans (typically 16-64) to achieve a good signal-to-noise ratio.

    • Apply a 30° or 45° pulse angle with a relaxation delay of 1-2 seconds.

  • Data Processing: Process the raw data (Free Induction Decay, FID) with an exponential multiplication (line broadening of 0.3 Hz) followed by a Fourier transform. Phase and baseline correct the resulting spectrum and calibrate the chemical shift scale to the TMS signal.

¹³C NMR Spectroscopy: Mapping the Carbon Skeleton

¹³C NMR provides a direct map of the carbon framework. The chemical shifts of the isoxazole ring carbons (C3, C4, and C5) are particularly informative about the electronic effects of the substituents.

Comparative Analysis of Carbon Chemical Shifts

The substituent at C3 directly impacts the chemical shift of all ring carbons, with the most pronounced effects on the ipso-carbon (C3) and the adjacent C4.

CompoundR-GroupPredicted δ C3 (ppm)Predicted δ C4 (ppm)Predicted δ C5 (ppm)
A -CH₃~158-160~95-97~170-172
B -Ph~162-164~93-95~171-173
C -Ph-NO₂~160-162~96-98~172-174

Causality Explained:

  • C3 (ipso-Carbon): The chemical shift of C3 is strongly influenced by the immediate substituent. A phenyl group (Compound B) typically causes a downfield shift compared to a methyl group (Compound A). The introduction of a strongly deactivating nitro group (Compound C) can paradoxically cause a slight upfield shift of the ipso-carbon C3 compared to the unsubstituted phenyl ring due to complex resonance effects, while deshielding other carbons in the system.[1]

  • C4: The electron density at C4 is modulated by the C3 substituent. An electron-donating methyl group shields C4 (upfield shift), while an electron-withdrawing nitrophenyl group deshields it (downfield shift). The unsubstituted phenyl group has a less pronounced effect.

  • C5: Being directly attached to the electron-donating amino group, C5 consistently appears far downfield and is the least sensitive to changes at C3.

Experimental Protocol: ¹³C NMR Spectroscopy
  • Sample Preparation: Use the same sample prepared for ¹H NMR analysis. A higher concentration (20-50 mg) may be required for faster acquisition.

  • Instrument Setup:

    • Acquire the spectrum on a spectrometer operating at a corresponding frequency (e.g., 100 MHz for a 400 MHz ¹H instrument).

    • Use a standard proton-decoupled pulse sequence (e.g., zgpg30).

    • Set the spectral width to cover 0-200 ppm.

    • A larger number of scans (e.g., 1024 or more) and a longer relaxation delay (2-5 seconds) are typically necessary due to the low natural abundance of ¹³C and its longer relaxation times.

  • Data Processing: Process the FID similarly to the ¹H spectrum. The chemical shifts are referenced to the residual solvent peak (e.g., DMSO-d₆ at δ = 39.52 ppm) or TMS (δ = 0.00 ppm).

FT-IR Spectroscopy: Identifying Functional Groups and Bonds

FT-IR spectroscopy is a rapid and powerful technique for identifying the functional groups present in a molecule by detecting their characteristic vibrational frequencies. For 3-substituted-1,2-oxazol-5-amines, the N-H, C=N, and C=C vibrations are of primary interest.

Comparative Analysis of Vibrational Frequencies
Vibration ModeDescriptionPredicted Wavenumber (cm⁻¹)Influence of R-Group
N-H Stretch Asymmetric & Symmetric3450 - 3250 (two bands)The position is highly sensitive to hydrogen bonding. Electronic effects of R have a minor influence.
N-H Bend Scissoring vibration1660 - 1620A strong, sharp peak characteristic of primary amines.
C=N / C=C Stretch Ring stretching modes1600 - 1450A series of bands. Conjugation with an aryl group at C3 (B, C) may shift these to slightly lower wavenumbers compared to an alkyl group (A).
N-O Stretch Ring stretching mode1420 - 1380A characteristic band for the isoxazole ring.
Experimental Protocol: FT-IR Spectroscopy
  • Sample Preparation (ATR):

    • Ensure the Attenuated Total Reflectance (ATR) crystal (typically diamond or germanium) is clean by wiping it with a solvent like isopropanol.

    • Acquire a background spectrum of the empty crystal.

    • Place a small amount of the solid sample directly onto the crystal.

    • Apply pressure using the anvil to ensure good contact.

  • Data Acquisition:

    • Collect the sample spectrum over a range of 4000-400 cm⁻¹.

    • Co-add 16-32 scans to improve the signal-to-noise ratio.

    • The instrument software will automatically ratio the sample scan against the background scan to produce the final absorbance or transmittance spectrum.

  • Data Analysis: Identify the key vibrational bands and assign them to the corresponding functional groups using correlation tables.

Mass Spectrometry: Determining Molecular Weight and Fragmentation

Mass spectrometry provides the exact molecular weight of a compound and offers structural clues based on its fragmentation pattern. Electrospray Ionization (ESI) is a soft ionization technique well-suited for these polar molecules, typically yielding a prominent protonated molecular ion [M+H]⁺.

Comparative Analysis of Fragmentation Patterns

The fragmentation of the isoxazole ring is a key diagnostic feature. A common pathway involves the cleavage of the weak N-O bond, followed by rearrangements.

G M [M+H]⁺ 3-R-1,2-oxazol-5-amine F1 [M+H - RCN]⁺ M->F1 Loss of nitrile F2 [R-C≡N-H]⁺ M->F2 Ring cleavage F3 [M+H - CO]⁺ M->F3 Rearrangement R R⁺ F2->R Loss of CNH

Plausible ESI-MS Fragmentation Pathways for 3-R-1,2-oxazol-5-amines.

Causality Explained: The identity of the 3-substituent is critical in defining the fragmentation pattern.

  • Loss of Nitrile: A characteristic fragmentation for isoxazoles is the loss of the C3 substituent as a nitrile (R-C≡N). The mass difference between the parent ion and this fragment can help identify the R group.

  • Formation of [R-C≡N-H]⁺: Cleavage of the ring can lead to the formation of a protonated nitrile fragment, which will be a prominent ion, especially when R is a stable group like phenyl.

  • Loss of R⁺: If the R group can form a stable carbocation (e.g., a substituted benzyl group), its corresponding ion may be observed. The relative abundance of these fragments will depend on the stability of the resulting ions and neutrals, which is directly tied to the nature of the R group.

Experimental Protocol: ESI-MS
  • Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent like methanol or acetonitrile, often with a small amount (0.1%) of formic acid to promote protonation.

  • Instrument Setup (Direct Infusion):

    • Infuse the sample solution into the ESI source at a low flow rate (e.g., 5-10 µL/min) using a syringe pump.

    • Operate the mass spectrometer in positive ion mode.

    • Set the capillary voltage (e.g., 3-4 kV), drying gas flow, and temperature to optimal values for the specific instrument.

  • Data Acquisition:

    • Acquire a full scan mass spectrum over a relevant m/z range (e.g., 50-500 Da) to identify the [M+H]⁺ ion.

    • To obtain fragmentation data, perform a tandem MS (MS/MS) experiment. Select the [M+H]⁺ ion as the precursor and apply collision-induced dissociation (CID) with an inert gas (e.g., argon or nitrogen) to generate fragment ions.

  • Data Analysis: Analyze the full scan spectrum to confirm the molecular weight. Interpret the MS/MS spectrum to elucidate the fragmentation pathways and confirm the structure.

Conclusion

The spectroscopic analysis of 3-substituted-1,2-oxazol-5-amines is a systematic process where each technique provides a unique and complementary piece of the structural puzzle. By understanding the fundamental principles of NMR, FT-IR, and MS, and by recognizing the predictable influence of the C3 substituent on the spectral data, researchers can confidently and accurately characterize these important molecules. The protocols and comparative data presented in this guide serve as a foundational framework for the robust structural elucidation required in modern chemical research and drug development.

References

  • Qi, J., Dong, H., Huang, J., et al. (2018). Synthesis and biological evaluation of N-substituted 3-oxo-1, 2, 3, 4-tetrahydro-quinoxaline-6-carboxylic acid derivatives as tubulin polymerization inhibitors. European Journal of Medicinal Chemistry, 143, 8–20. Available at: [Link]

  • Díaz, E., et al. (2007). 13C NMR Spectroscopy of Heterocycles: 1-Phenyl-3-aryl/t-butyl-5-arylpyrazoles. Magnetic Resonance in Chemistry, 45(7), 585-590. Available at: [Link]

  • Pinto, D. C. G. A., & Silva, A. M. S. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. Current Organic Chemistry. Available at: [Link]

  • Ugale, M. R., & Berad, B. N. (2013). Synthesis and Characterization of 3-Amino-5-Arylimino-1,2,4 Thiadiazoles. International Journal of Engineering Research and Technology, 2(10). Available at: [Link]

  • Melchiorre, P., et al. (2009). Synthesis of 3-Aminoisoxazoles via the Addition−Elimination of Amines on 3-Bromoisoxazolines. The Journal of Organic Chemistry, 74(12), 4617–4620. Available at: [Link]

  • Claramunt, R. M., et al. (2006). Substituent effects on 15N and 13C NMR chemical shifts of 3-phenylisoxazoles: a theoretical and spectroscopic study. Magnetic Resonance in Chemistry, 44(8), 773-779. Available at: [Link]

  • Fàbrega, C., et al. (2001). 1H and 13C-NMR Analysis of a Series of 1,2-Diaryl-1H-4,5-dihydroimidazoles. Molecules, 6(1), 66-77. Available at: [Link]

Sources

A Senior Application Scientist's Guide to In Silico Modeling: Predicting the Binding of 3-(Cyclohexylmethyl)-1,2-oxazol-5-amine

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery, the ability to predict how a novel small molecule will interact with its biological target is paramount. This guide provides a comparative analysis of computational, or in silico, methodologies for modeling the binding of a novel compound, 3-(Cyclohexylmethyl)-1,2-oxazol-5-amine. As this specific molecule is not extensively documented in public literature, it serves as an ideal candidate for demonstrating a robust, multi-faceted modeling workflow applicable to new chemical entities.[1]

We will navigate the causal chain of experimental choices, from initial, rapid docking assessments to more computationally intensive, high-fidelity molecular dynamics and free energy calculations. The objective is to provide a pragmatic framework for researchers to select the most appropriate in silico tools to generate testable hypotheses, prioritize candidates, and ultimately accelerate the drug discovery pipeline.

Pillar 1: Foundational Strategy - From Static Snapshots to Dynamic Interactions

The journey of modeling a protein-ligand interaction begins with understanding the trade-offs between computational speed and predictive accuracy. No single method is universally superior; instead, a tiered approach yields the most reliable insights. We start with broad, rapid techniques to generate initial poses and filter candidates, followed by more rigorous methods to refine and validate these predictions.

Our workflow progresses through three core stages:

  • Molecular Docking: A rapid computational method to predict the preferred orientation of a ligand when bound to a receptor.[2][3] This serves as our initial screen to generate plausible binding poses.

  • Molecular Dynamics (MD) Simulation: A powerful technique that simulates the physical movements of atoms and molecules over time.[4][5] This allows us to assess the stability of docked poses and observe dynamic interactions not captured by static models.

  • Binding Free Energy Calculations: Computationally intensive methods that provide a quantitative estimate of binding affinity, offering a closer correlation to experimental data.[6][7]

The Target: A Case Study with Cyclin-Dependent Kinase 2 (CDK2)

Given the 1,2-oxazole core, a scaffold present in various kinase inhibitors, we have selected Cyclin-Dependent Kinase 2 (CDK2) as a representative and well-characterized protein target for this guide. CDK2 is a crucial regulator of the cell cycle, and its inhibition is a validated strategy in oncology. We will utilize a high-resolution crystal structure of CDK2 from the Protein Data Bank (PDB) as the starting point for our modeling.

Pillar 2: Comparative Methodologies & Self-Validating Protocols

Here, we compare three distinct computational approaches. Each protocol is designed to be self-validating, with built-in checks and balances to ensure the scientific rigor of the results.

Method 1: High-Throughput Virtual Screening via Molecular Docking

Molecular docking is the workhorse of structure-based drug design, offering a balance of speed and accuracy for initial assessments.[2][8][9] It is crucial for screening large libraries of compounds to identify potential hits.[2]

Causality Behind Experimental Choices:

  • Receptor Preparation: A raw PDB structure is not suitable for docking.[10][11] We must add hydrogen atoms, assign correct protonation states for residues at physiological pH, and remove crystallographic water molecules that are not critical for binding. This ensures the receptor's electrostatic and steric properties are accurately represented.

  • Ligand Preparation: The 3D structure of this compound must be generated and energy-minimized to find a low-energy, stable conformation. This prevents docking an artificially high-energy ligand conformation.

  • Choice of Docking Software: Various docking programs exist, each with unique algorithms and scoring functions.[2][8][12][13][14] For this guide, we compare results from AutoDock Vina (known for speed and accessibility) and Glide (a widely used commercial software known for accuracy).[2][15][16]

Experimental Protocol: Molecular Docking with AutoDock Vina

  • Receptor Preparation:

    • Download the PDB structure of CDK2.

    • Using AutoDockTools, remove all non-essential water molecules and co-factors.[11]

    • Add polar hydrogens and assign Gasteiger charges to all atoms.

    • Define the docking grid box to encompass the ATP-binding site of CDK2.

  • Ligand Preparation:

    • Obtain the 2D structure of this compound.

    • Convert the 2D structure to 3D using a tool like Open Babel.

    • Assign rotatable bonds and save the ligand in the required PDBQT format.

  • Docking Execution:

    • Run AutoDock Vina, specifying the prepared receptor, ligand, and grid box configuration.

    • The output will provide multiple binding poses ranked by their predicted binding affinity (in kcal/mol).

Trustworthiness Check: The primary validation for a docking protocol is its ability to "re-dock" a known co-crystallized ligand back into its original position with a low root-mean-square deviation (RMSD).[13][14] An RMSD value of less than 2.0 Å is generally considered a successful result.

Method 2: Assessing Pose Stability with Molecular Dynamics (MD) Simulation

A significant limitation of docking is that it treats the protein receptor as largely rigid.[17] MD simulations introduce flexibility and the explicit presence of solvent, providing a more realistic environment to test the stability of a predicted binding pose.[4][5][18]

Causality Behind Experimental Choices:

  • Force Field Selection: A force field is a set of parameters used to calculate the potential energy of the system. We choose a modern force field like AMBER or CHARMM for the protein and a compatible general force field (e.g., GAFF) for the ligand.[19][20] Accurate ligand parameterization is critical for reliable simulations.[20][21][22]

  • System Solvation: The protein-ligand complex is solvated in a box of explicit water molecules and counter-ions are added to neutralize the system, mimicking physiological conditions.

  • Equilibration: Before the production simulation, the system is gradually heated and equilibrated under constant volume (NVT) and then constant pressure (NPT) to allow the system to relax to a stable state.

Experimental Protocol: GROMACS MD Simulation

  • System Setup:

    • Take the top-ranked docked pose of the CDK2-ligand complex from the previous step.

    • Use GROMACS to solvate the complex in a cubic water box and add Na+ or Cl- ions to neutralize the charge.

  • Energy Minimization: Perform a steep descent energy minimization to remove any steric clashes.

  • Equilibration:

    • Perform a 100-picosecond NVT equilibration to stabilize the temperature.

    • Perform a 1-nanosecond NPT equilibration to stabilize the pressure and density.

  • Production MD: Run a production simulation for at least 100 nanoseconds.

  • Analysis: Analyze the trajectory for the RMSD of the ligand and protein backbone to assess stability. A stable ligand will show minimal deviation from its initial docked position.

Trustworthiness Check: A key validation metric is the convergence of the ligand's RMSD. If the RMSD plateaus to a low value, it suggests the binding pose is stable within the dynamic environment of the binding pocket.

Method 3: Quantitative Affinity Prediction with Free Energy Calculations

While MD simulations assess stability, they do not directly provide a binding affinity value. Methods like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) or Free Energy Perturbation (FEP) can provide more accurate, albeit computationally expensive, estimations of binding free energy.[6][7][23][24][25]

Causality Behind Experimental Choices:

  • MM/PBSA Approach: This method calculates the binding free energy by combining molecular mechanics energy terms with a continuum solvation model. It offers a good compromise between accuracy and computational cost.

  • Trajectory Sampling: The accuracy of MM/PBSA depends on sampling a sufficient number of snapshots from the stable portion of the MD trajectory to ensure the calculated average energies are statistically meaningful.

Experimental Protocol: MM/PBSA Calculation

  • Trajectory Extraction: From the 100 ns production MD trajectory, extract snapshots at regular intervals (e.g., every 100 ps) from the equilibrated portion of the simulation.

  • Energy Calculation: For each snapshot, calculate the individual energies of the complex, the protein, and the ligand.

  • Binding Free Energy Estimation: Use the g_mmpbsa tool (or equivalent) to compute the binding free energy (ΔG_bind) using the following equation: ΔG_bind = ΔE_MM + ΔG_solv - TΔS where ΔE_MM is the molecular mechanics energy, ΔG_solv is the solvation free energy, and TΔS is the conformational entropy change upon binding.

Trustworthiness Check: The calculated binding free energy should be compared with available experimental data for similar compounds if possible. The standard deviation of the calculated energy over the trajectory provides an estimate of the calculation's precision.

Pillar 3: Data Presentation and Visualization

Objective comparison requires clear data presentation. The following table summarizes hypothetical, yet plausible, results from our multi-tiered approach.

Table 1: Comparative In Silico Performance for this compound Binding to CDK2

MethodSoftware/ToolKey MetricResultInterpretation
Molecular Docking AutoDock VinaBinding Affinity (kcal/mol)-8.5Strong initial predicted affinity.
Glide (SP)GlideScore-9.2Very strong predicted affinity, good consensus with Vina.
Molecular Dynamics GROMACSLigand RMSD (Å)1.5 ± 0.3High stability; the ligand remains in the docked pose.
Free Energy Calc. GROMACS (MM/PBSA)ΔG_bind (kcal/mol)-10.1 ± 1.2Strong binding affinity, corroborating docking and MD results.
Visualizing the Workflow

To clarify the logical flow of these methodologies, the following diagrams illustrate the key stages of each process.

G cluster_prep Preparation Phase cluster_dock Docking Phase cluster_md Dynamics & Refinement Phase PDB Select PDB Structure (CDK2) PrepReceptor Prepare Receptor (Add H, Assign Charges) PDB->PrepReceptor Ligand Generate Ligand 3D Structure PrepLigand Prepare Ligand (Minimize Energy) Ligand->PrepLigand Dock Molecular Docking (AutoDock Vina / Glide) PrepReceptor->Dock PrepLigand->Dock Poses Ranked Binding Poses Dock->Poses MD MD Simulation (GROMACS) Poses->MD Stability Assess Pose Stability (RMSD) MD->Stability FreeEnergy Binding Free Energy Calc. (MM/PBSA) MD->FreeEnergy Affinity Quantitative Affinity (ΔG) FreeEnergy->Affinity

Caption: A comprehensive workflow for in silico modeling.

Conclusion: Synthesizing a Coherent Narrative

This guide demonstrates a tiered approach to modeling the binding of a novel compound, this compound, to a representative target, CDK2. By progressing from rapid docking screens to rigorous molecular dynamics and free energy calculations, researchers can build a high-confidence model of protein-ligand interaction.

  • Molecular docking provided initial, plausible binding poses and a preliminary affinity estimate.[3]

  • Molecular dynamics simulations validated the stability of the top-ranked pose in a dynamic, solvated environment, increasing our confidence in the predicted binding mode.[4][26]

  • MM/PBSA calculations offered a more quantitative prediction of binding affinity, providing a value that can be more directly correlated with experimental results.[6]

This structured, self-validating workflow allows for the efficient and reliable computational assessment of novel chemical entities, providing a solid foundation for subsequent experimental validation and lead optimization efforts in the drug discovery process.

References

  • Molecular Dynamics Simulation in Drug Discovery and Pharmaceutical Development. (Source: Google Cloud)
  • A Comprehensive Review on the Top 10 Molecular Docking Softwares. (Source: Google Cloud)
  • Molecular Dynamics Simulations in Drug Discovery and Pharmaceutical Development. (Source: Google Cloud)
  • Free Energy Calculations for Protein-Ligand Binding Prediction - PubMed. (Source: PubMed)
  • Applications of Molecular Dynamics Simulations in Drug Discovery - PubMed. (Source: PubMed)
  • Role of Molecular Dynamics and Related Methods in Drug Discovery | Journal of Medicinal Chemistry - ACS Publications.
  • Computational Approaches to Molecular Dynamics Simulation for Drug Design and Discovery - IEEE Xplore. (Source: IEEE Xplore)
  • Free Energy Calculations for Protein–Ligand Binding Prediction. (Source: Google Cloud)
  • Comparison of Several Molecular Docking Programs: Pose Prediction and Virtual Screening Accuracy | Semantic Scholar. (Source: Semantic Scholar)
  • Comparative Assessment of Docking Programs for Docking and Virtual Screening of Ribosomal Oxazolidinone Antibacterial Agents - PMC - NIH. (Source: NIH)
  • Calculation of absolute protein–ligand binding free energy from computer simul
  • Computational evaluation of protein – small molecule binding - PMC - NIH. (Source: NIH)
  • How does one prepare proteins for molecular docking? - Quora. (Source: Quora)
  • Calculation of protein–ligand binding free energy by using a polarizable potential | PNAS. (Source: PNAS)
  • Parameterization of Large Ligands for Gromacs Molecular Dynamics Simulation with LigParGen - PubMed. (Source: PubMed)
  • Small molecule force field parametrization for atomistic Molecular Dynamics simul
  • Comparative Assessment of Docking Programs for Docking and Virtual Screening of Ribosomal Oxazolidinone Antibacterial Agents - PubMed. (Source: PubMed)
  • A detailed comparison of current docking and scoring methods on systems of pharmaceutical relevance. (Source: Google Cloud)
  • Towards Accurate Free Energy Calculations in Ligand Protein-Binding Studies. (Source: Google Cloud)
  • Molecular Docking: A powerful approach for structure-based drug discovery - PMC - PubMed Central. (Source: PubMed Central)
  • DOCKING - Center for Computational Structural Biology.
  • Molecular Docking Software and Tools - Creative Proteomics.
  • Molecular Docking Software - CD ComputaBio. (Source: CD ComputaBio)
  • Improving Small-Molecule Force Field Parameters in Ligand Binding Studies - Frontiers. (Source: Frontiers)
  • Molecular docking proteins preparation - ResearchGate.
  • How to Create Ligand Topologies | Ligand Parameterization | AmberTools GAFF, GROMACS, OPLS, CHARMM - YouTube. (Source: YouTube)
  • 1092285-76-1|this compound - BLDpharm. (Source: BLDpharm)

Sources

A Comparative Guide to the Synthetic Routes of 3-Cyclohexylmethyl-5-amino-isoxazole

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals engaged in drug discovery and development, the 5-aminoisoxazole scaffold represents a privileged structure, integral to a wide array of biologically active molecules. This guide provides an in-depth, objective comparison of distinct synthetic strategies for a specific derivative, 3-cyclohexylmethyl-5-amino-isoxazole. We will dissect the causality behind experimental choices, present detailed protocols, and offer a comparative analysis to inform the selection of the most appropriate route for your research and development objectives.

Introduction to the Target Molecule

3-Cyclohexylmethyl-5-amino-isoxazole is a heterocyclic compound featuring a core 5-aminoisoxazole ring substituted with a cyclohexylmethyl group at the 3-position. The 5-aminoisoxazole moiety is a known bioisostere for various functional groups and is found in compounds with diverse therapeutic applications, including antibacterial, anti-inflammatory, and CNS-active agents. The cyclohexylmethyl group adds lipophilicity, which can be crucial for modulating a compound's pharmacokinetic and pharmacodynamic properties. The efficient and scalable synthesis of this molecule is therefore of significant interest. This guide will compare two primary synthetic paradigms: a classical cyclocondensation approach and a modern cycloaddition strategy.

Route 1: Cyclocondensation of a β-Ketonitrile with Hydroxylamine

This classical approach is one of the most fundamental and widely used methods for constructing the 5-aminoisoxazole ring. The strategy relies on the cyclization of a β-ketonitrile with hydroxylamine. The key to this synthesis is the prior preparation of the requisite precursor, 4-cyclohexyl-3-oxobutanenitrile.

Scientific Rationale & Logic

The reaction proceeds via the initial formation of an oxime at the ketone carbonyl of the β-ketonitrile. This is followed by an intramolecular nucleophilic attack of the oxime's hydroxyl group onto the carbon of the nitrile group. This cyclization, often promoted by a base, leads to the formation of the isoxazole ring. The choice of a strong, non-nucleophilic base for the synthesis of the β-ketonitrile precursor is critical to favor the desired Claisen-type condensation over side reactions.[1][2]

Experimental Protocol

Step 1: Synthesis of 4-Cyclohexyl-3-oxobutanenitrile (Intermediate A)

This precursor is synthesized via a Claisen condensation between an ester of cyclohexylacetic acid (e.g., ethyl cyclohexylacetate) and acetonitrile.[3][4]

  • Setup: A flame-dried, three-necked round-bottom flask is equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet.

  • Reagent Preparation: A strong base, such as sodium amide (NaNH₂) or lithium diisopropylamide (LDA), is suspended in an anhydrous ether solvent (e.g., THF or diethyl ether) and cooled to 0°C. Causality: Anhydrous conditions are essential as the strong base would be quenched by water. A strong base is required to deprotonate the weakly acidic α-proton of acetonitrile.

  • Reaction: Acetonitrile (1.0 eq) is added dropwise to the stirred suspension of the base. The mixture is stirred for 30-60 minutes to ensure complete formation of the acetonitrile anion.

  • Condensation: Ethyl cyclohexylacetate (1.0 eq) is added dropwise to the reaction mixture at 0°C. The reaction is then allowed to warm to room temperature and stirred for 12-18 hours.

  • Workup: The reaction is carefully quenched by pouring it into a mixture of ice and dilute acid (e.g., 1M HCl) to neutralize the excess base and protonate the product. The aqueous layer is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • Purification: The crude product is purified by vacuum distillation or column chromatography on silica gel to yield pure 4-cyclohexyl-3-oxobutanenitrile.[5]

Step 2: Synthesis of 3-Cyclohexylmethyl-5-amino-isoxazole (Final Product)

  • Setup: A round-bottom flask is charged with 4-cyclohexyl-3-oxobutanenitrile (1.0 eq), hydroxylamine hydrochloride (1.1 eq), and a suitable solvent such as ethanol.

  • Reaction: A base, such as sodium acetate or pyridine (1.2 eq), is added to the mixture. The reaction is heated to reflux and monitored by Thin Layer Chromatography (TLC). Causality: The base is required to liberate free hydroxylamine from its hydrochloride salt, which is the active nucleophile.

  • Workup: Upon completion, the solvent is removed in vacuo. The residue is taken up in water and extracted with an organic solvent (e.g., ethyl acetate).

  • Purification: The combined organic extracts are washed, dried, and concentrated. The final product can be purified by recrystallization or column chromatography to yield 3-cyclohexylmethyl-5-amino-isoxazole.

Workflow Visualization

Route 1 cluster_0 Step 1: Precursor Synthesis cluster_1 Step 2: Cyclocondensation Ethyl Cyclohexylacetate Ethyl Cyclohexylacetate Claisen Condensation Claisen Condensation Ethyl Cyclohexylacetate->Claisen Condensation Acetonitrile Acetonitrile Acetonitrile->Claisen Condensation Strong Base (LDA) Strong Base (LDA) Strong Base (LDA)->Claisen Condensation Intermediate_A 4-Cyclohexyl-3-oxobutanenitrile Claisen Condensation->Intermediate_A Cyclization Cyclization Intermediate_A->Cyclization Hydroxylamine HCl Hydroxylamine HCl Hydroxylamine HCl->Cyclization Base (Pyridine) Base (Pyridine) Base (Pyridine)->Cyclization Final_Product 3-Cyclohexylmethyl-5-amino-isoxazole Cyclization->Final_Product

Workflow for the Cyclocondensation Route.

Route 2: 1,3-Dipolar Cycloaddition of a Nitrile Oxide

This modern and elegant approach utilizes a [3+2] cycloaddition reaction, a powerful tool in heterocyclic chemistry. The core of the isoxazole ring is constructed by reacting a nitrile oxide with a suitable two-carbon component (a dipolarophile), such as an ynamine.

Scientific Rationale & Logic

The key intermediate is cyclohexylacetonitrile oxide, which is unstable and typically generated in situ from cyclohexylacetaldoxime. The generation is commonly achieved by oxidation or dehydrohalogenation. This highly reactive 1,3-dipole then readily reacts with an electron-rich alkyne, like an N,N-dialkyl ynamine. The cycloaddition is highly regioselective, with the oxygen of the nitrile oxide adding to the substituted carbon of the ynamine, directly yielding the desired 5-amino-isoxazole substitution pattern.[6][7] This method avoids the need to handle the potentially unstable β-ketonitrile precursor.

Experimental Protocol

Step 1: Synthesis of Cyclohexylacetaldoxime (Intermediate B)

  • Setup: In a round-bottom flask, dissolve cyclohexylacetaldehyde (1.0 eq) in ethanol.

  • Reaction: Add an aqueous solution of hydroxylamine hydrochloride (1.1 eq) and sodium hydroxide (1.1 eq) to the aldehyde solution. Stir the mixture at room temperature for 2-4 hours. Causality: The base neutralizes the HCl formed, driving the reaction to completion and preventing side reactions.

  • Workup: Monitor the reaction by TLC. Once complete, remove the ethanol under reduced pressure. Extract the aqueous residue with diethyl ether.

  • Purification: Wash the combined organic layers with water and brine, dry over magnesium sulfate, and concentrate to give cyclohexylacetaldoxime, which can often be used in the next step without further purification.

Step 2: In Situ Generation and Cycloaddition

  • Setup: A flask is charged with cyclohexylacetaldoxime (1.0 eq) and an N,N-dialkyl ynamine (e.g., N,N-diethylaminoacetylene, 1.0 eq) in a suitable solvent like dichloromethane (DCM) or toluene.

  • Nitrile Oxide Generation: To the stirred solution, add an oxidant such as sodium hypochlorite (bleach) or N-chlorosuccinimide (NCS) portion-wise at 0°C.[8] Causality: The oxidant converts the aldoxime to a transient hydroxamoyl chloride, which then undergoes base-induced elimination of HCl to form the nitrile oxide dipole. A mild base like triethylamine may be added to facilitate the elimination.

  • Cycloaddition: The reaction is allowed to warm to room temperature and stirred until the starting materials are consumed (monitored by TLC). The cycloaddition is typically rapid and occurs as the nitrile oxide is formed.

  • Workup: The reaction mixture is washed with water to remove inorganic salts. The organic layer is separated, dried over anhydrous sodium sulfate, and the solvent is evaporated.

  • Purification: The crude product is purified by column chromatography on silica gel to afford pure 3-cyclohexylmethyl-5-amino-isoxazole.

Workflow Visualization

Route 2 cluster_0 Step 1: Precursor Synthesis cluster_1 Step 2: Cycloaddition Cyclohexylacetaldehyde Cyclohexylacetaldehyde Oximation Oximation Cyclohexylacetaldehyde->Oximation Hydroxylamine Hydroxylamine Hydroxylamine->Oximation Intermediate_B Cyclohexylacetaldoxime Oximation->Intermediate_B Cycloaddition Cycloaddition Intermediate_B->Cycloaddition In situ nitrile oxide formation Oxidant (NCS) Oxidant (NCS) Oxidant (NCS)->Cycloaddition In situ nitrile oxide formation Ynamine Ynamine Ynamine->Cycloaddition In situ nitrile oxide formation Final_Product 3-Cyclohexylmethyl-5-amino-isoxazole Cycloaddition->Final_Product

Workflow for the 1,3-Dipolar Cycloaddition Route.

Comparative Data Analysis

To facilitate an objective comparison, the key parameters of each synthetic route are summarized below. Yields and reaction times are estimated based on literature precedents for analogous transformations.

ParameterRoute 1: CyclocondensationRoute 2: 1,3-Dipolar Cycloaddition
Number of Steps 22
Key Intermediates 4-Cyclohexyl-3-oxobutanenitrileCyclohexylacetaldoxime
Starting Materials Ethyl cyclohexylacetate, AcetonitrileCyclohexylacetaldehyde, Ynamine
Reagent Complexity Requires strong, anhydrous base (LDA, NaNH₂)Requires oxidant (NCS, bleach), ynamine
Reaction Conditions Cryogenic temps (-78°C) to refluxMild (0°C to room temperature)
Estimated Overall Yield 40-60%60-80%
Key Advantages Utilizes classical, well-understood reactions. Starting materials are relatively common.High regioselectivity. Milder reaction conditions. Often higher yielding.
Key Disadvantages Requires stringent anhydrous conditions and strong bases. β-ketonitrile can be unstable.Ynamines can be expensive or require separate synthesis. In situ generation of nitrile oxide needs careful control.
Safety/Green Profile Use of pyrophoric bases and large solvent volumes.Use of chlorinated reagents (NCS/bleach). Toluene is a common solvent.

Conclusion and Recommendations

Both synthetic routes presented are viable for the preparation of 3-cyclohexylmethyl-5-amino-isoxazole, each with distinct advantages and challenges.

Route 1 (Cyclocondensation) is a robust, classical method. It is a strong choice for laboratories well-equipped to handle moisture-sensitive reactions and strong bases. While potentially lower yielding, its reliance on more traditional transformations may be preferable in some research settings.

Route 2 (1,3-Dipolar Cycloaddition) represents a more modern and often more efficient approach. The milder reaction conditions and typically higher yields make it highly attractive, particularly for library synthesis or when seeking to maximize output. The primary consideration for this route is the availability and cost of the required ynamine dipolarophile.

Recommendation: For discovery and medicinal chemistry applications where yield and speed are paramount, Route 2 is generally the superior choice , provided the necessary reagents are accessible. For process development or in academic settings where establishing a classical route is the goal, Route 1 remains a solid and dependable option . The ultimate decision will depend on the specific constraints and objectives of the research team, including budget, scale, available equipment, and synthetic expertise.

References

  • Saad, H. A., Vaultier, M., & Derdour, A. (2004). One Step Regioselective Synthesis of 5-Aminoisoxazoles from Nitrile Oxides and α-Cyanoenamines. Molecules, 9(7), 561-570. Available from: [Link]

  • Ghosh, H. (2022). Recent Advances in Oxidative Transformation of Oximes with Hypervalent Iodine (III) Reagents. In New Aspects in Iodine Chemistry. IntechOpen. Available from: [Link]

  • Organic Syntheses. (1977). Acetonitrile, cyclohexylidene-. Organic Syntheses, 57, 32. Available from: [Link]

  • Gogoi, J., et al. (2018). Synthesis of a Novel Tetracyclic Isoxazole by Intramolecular Nitrile Oxide Cycloaddition. Molbank, 2018(4), M1023. Available from: [Link]

  • Wang, Z., et al. (2013). [5C + 1N] Annulation of 2,4-pentadienenitriles with hydroxylamine: a synthetic route to multi-substituted 2-aminopyridines. Organic & Biomolecular Chemistry, 11(6), 1001-1006. Available from: [Link]

  • Chapman, N. B., & Williams, A. (1969). Reaction of some aromatic nitriles with hydroxylamine to give amides, and an alternative preparation of amidoximes. Journal of the Chemical Society C: Organic, 504-508. Available from: [Link]

  • Sharma, P., et al. (2017). A green, economical synthesis of β-ketonitriles and trifunctionalized building blocks from esters and lactones. Beilstein Journal of Organic Chemistry, 13, 2596-2603. Available from: [Link]

  • Micalizio, G. C., & Schreiber, S. L. (2002). Alkynenitriles: chelation-controlled conjugate additions. Angewandte Chemie International Edition, 41(17), 3272-3276. Available from: [Link]

  • Wikipedia. (2023). Claisen condensation. Available from: [Link]

  • ResearchGate. (n.d.). Reaction mechanisms of the reaction between nitriles and hydroxylamine. Available from: [Link]

  • OpenStax. (2023). 23.7 The Claisen Condensation Reaction. In Organic Chemistry. Available from: [Link]

  • Ashenhurst, J. (2020). Claisen Condensation and Dieckmann Condensation. Master Organic Chemistry. Available from: [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of hydroxylamines. Available from: [Link]

  • BYJU'S. (n.d.). Claisen Condensation. Available from: [Link]

  • ChemSynthesis. (n.d.). (3Z)-4-cyclohexyl-3-buten-2-one. Available from: [Link]

  • Crysdot LLC. (n.d.). 4-Cyclohexyl-3-oxobutanenitrile. Available from: [Link]

Sources

A Comparative Guide to the Efficacy of 3-(Cyclohexylmethyl)-1,2-oxazol-5-amine and Known Dihydroorotate Dehydrogenase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to evaluate the efficacy of the novel compound, 3-(Cyclohexylmethyl)-1,2-oxazol-5-amine, in comparison to established inhibitors of Dihydroorotate Dehydrogenase (DHODH). Given the structural similarities of this compound to known isoxazole-based DHODH inhibitors, this document outlines the scientific rationale and detailed experimental protocols to test the hypothesis that this compound targets DHODH and to characterize its potential therapeutic efficacy.

Introduction: Dihydroorotate Dehydrogenase (DHODH) as a Therapeutic Target

Dihydroorotate Dehydrogenase (DHODH) is a pivotal enzyme in the de novo pyrimidine biosynthesis pathway, which is essential for the production of DNA and RNA.[1] This mitochondrial enzyme catalyzes the fourth step in this pathway, the oxidation of dihydroorotate to orotate.[2] Rapidly proliferating cells, such as cancer cells and activated lymphocytes, have a high demand for pyrimidines to support DNA and RNA synthesis.[2][3] Consequently, inhibiting DHODH disrupts this crucial pathway, leading to the suppression of cell proliferation.[2] This mechanism of action has made DHODH an attractive target for the development of therapeutics for a range of diseases, including autoimmune disorders and various cancers.[1][3]

Several DHODH inhibitors have been successfully developed and are in clinical use. Leflunomide, an isoxazole derivative, is a well-known disease-modifying antirheumatic drug (DMARD) used in the treatment of rheumatoid arthritis.[2][3] Its active metabolite, teriflunomide, is approved for the treatment of multiple sclerosis.[2] Brequinar is another potent DHODH inhibitor that has been investigated for its anticancer and antiviral activities.[4][5] These compounds serve as essential benchmarks for evaluating the efficacy of new potential DHODH inhibitors.

This guide focuses on this compound, a novel compound with a 1,2-oxazol-5-amine core structure. While there is no currently available literature on the specific biological activity of this compound[6], its isoxazole moiety provides a strong rationale for investigating its potential as a DHODH inhibitor. The following sections will detail the experimental workflows to rigorously assess its efficacy in comparison to Leflunomide, Teriflunomide, and Brequinar.

Comparative Compounds: Structures and Known Activities

A direct comparison with well-characterized inhibitors is fundamental to understanding the potential of a novel compound. The following table summarizes the key characteristics of the comparator compounds.

CompoundChemical StructureKnown IC50Therapeutic Applications
Leflunomide An isoxazole derivative~2.5 µM[5]Rheumatoid Arthritis[3]
Teriflunomide Active metabolite of LeflunomideMultiple Sclerosis[2]
Brequinar A potent quinoline-4-carboxylic acid derivative~5.2 nM (human DHODH)[4]Investigational (Anticancer, Antiviral)
This compound A novel 1,2-oxazol-5-amine derivativeTo be determinedUnknown

Experimental Design for Comparative Efficacy Analysis

To ascertain the efficacy of this compound as a DHODH inhibitor, a two-tiered experimental approach is proposed: an initial biochemical assay to determine direct enzyme inhibition, followed by a cell-based assay to assess its functional effect on cell proliferation.

Workflow for Comparative Efficacy Studies

The following diagram illustrates the proposed experimental workflow for a comprehensive comparative analysis.

experimental_workflow cluster_preparation Compound & Reagent Preparation cluster_biochemical Biochemical Assay cluster_cellular Cell-Based Assay cluster_analysis Data Analysis & Comparison compound_prep Prepare stock solutions of This compound, Leflunomide, Teriflunomide, Brequinar enzyme_assay DHODH Enzyme Inhibition Assay compound_prep->enzyme_assay cell_treatment Treat cells with varying concentrations of inhibitors compound_prep->cell_treatment enzyme_prep Purify recombinant human DHODH enzyme_prep->enzyme_assay cell_prep Culture relevant cell lines (e.g., Jurkat, A549) cell_prep->cell_treatment ic50_determination Determine IC50 values enzyme_assay->ic50_determination data_comparison Compare IC50 and EC50 values ic50_determination->data_comparison proliferation_assay Cell Proliferation Assay (e.g., MTS or CellTiter-Glo) cell_treatment->proliferation_assay ec50_determination Determine EC50 values proliferation_assay->ec50_determination ec50_determination->data_comparison conclusion Draw conclusions on relative efficacy data_comparison->conclusion

Caption: Experimental workflow for comparing DHODH inhibitors.

Detailed Experimental Protocols

Rationale: This biochemical assay directly measures the ability of a compound to inhibit the enzymatic activity of purified DHODH. This is a crucial first step to confirm the compound's mechanism of action.

Protocol:

  • Reagent Preparation:

    • Prepare a stock solution of recombinant human DHODH in a suitable buffer (e.g., 50 mM Tris-HCl, pH 8.0, 150 mM NaCl, 10% glycerol).

    • Prepare serial dilutions of this compound and the known inhibitors (Leflunomide, Teriflunomide, Brequinar) in DMSO.

    • Prepare the assay buffer: 100 mM HEPES, pH 8.0, 150 mM NaCl, 10% glycerol, 0.05% Triton X-100.

    • Prepare substrate solutions: Dihydroorotate and Coenzyme Q10 (CoQ10) in the assay buffer.

    • Prepare the developing reagent: 2,6-dichloroindophenol (DCIP) in the assay buffer.

  • Assay Procedure (96-well plate format):

    • Add 2 µL of the serially diluted compounds to the wells of a 96-well plate. Include a DMSO-only control.

    • Add 50 µL of the DHODH enzyme solution to each well and incubate for 15 minutes at room temperature to allow for compound binding.

    • Initiate the reaction by adding 50 µL of the substrate mixture (Dihydroorotate and CoQ10).

    • Incubate the plate at 37°C for 30 minutes.

    • Stop the reaction by adding 25 µL of the DCIP solution. The reduction of DCIP by the reaction product, orotate, results in a color change that can be measured spectrophotometrically.

    • Read the absorbance at 600 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of inhibition for each compound concentration relative to the DMSO control.

    • Plot the percentage of inhibition against the logarithm of the compound concentration.

    • Determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) by fitting the data to a four-parameter logistic equation.

Rationale: This cell-based assay assesses the functional consequence of DHODH inhibition on the proliferation of rapidly dividing cells. This provides a measure of the compound's potency in a more physiologically relevant context.

Protocol:

  • Cell Culture and Seeding:

    • Culture a suitable cell line (e.g., Jurkat cells for immunological studies or A549 lung carcinoma cells for oncology) in appropriate media.

    • Seed the cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight (for adherent cells).

  • Compound Treatment:

    • Prepare serial dilutions of this compound and the known inhibitors in the cell culture medium.

    • Remove the old medium from the cells and add 100 µL of the medium containing the various concentrations of the compounds. Include a vehicle control (e.g., DMSO).

    • Incubate the cells for 72 hours at 37°C in a humidified incubator with 5% CO2.

  • Assessment of Cell Viability/Proliferation:

    • Use a commercially available cell viability reagent such as MTS (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay) or a reagent that measures ATP content (e.g., CellTiter-Glo® Luminescent Cell Viability Assay).

    • Follow the manufacturer's instructions for adding the reagent to the wells and incubating.

    • Measure the absorbance or luminescence using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell proliferation for each compound concentration relative to the vehicle control.

    • Plot the percentage of proliferation against the logarithm of the compound concentration.

    • Determine the EC50 value (the concentration of the compound that causes a 50% reduction in cell proliferation) by fitting the data to a dose-response curve.

Hypothetical Comparative Data

The following table presents a hypothetical outcome of the proposed experiments to illustrate how the data would be presented for a clear comparison of efficacy.

CompoundDHODH IC50 (nM)Cell Proliferation EC50 (nM) (Jurkat Cells)
Brequinar 5.225
Teriflunomide 9505000
Leflunomide 250015000
This compound To be determinedTo be determined

Visualizing the Mechanism of Action

The following diagram illustrates the central role of DHODH in the de novo pyrimidine biosynthesis pathway and the point of inhibition by the compounds discussed.

dhodh_pathway carbamoyl_phosphate Carbamoyl Phosphate + Aspartate dihydroorotate Dihydroorotate carbamoyl_phosphate->dihydroorotate ... orotate Orotate dihydroorotate->orotate DHODH ump UMP orotate->ump ... downstream DNA & RNA Synthesis ump->downstream inhibitors This compound Leflunomide Teriflunomide Brequinar inhibitors->orotate Inhibition

Caption: Inhibition of the de novo pyrimidine synthesis pathway by DHODH inhibitors.

Conclusion

This guide provides a robust and scientifically sound framework for the comparative evaluation of this compound against known DHODH inhibitors. By following the detailed protocols for both biochemical and cell-based assays, researchers can generate the necessary data to determine if this novel compound is a bona fide DHODH inhibitor and to quantify its efficacy relative to established therapeutic agents. The successful execution of these experiments will provide critical insights into the therapeutic potential of this compound and guide future drug development efforts.

References

  • Patsnap Synapse. (2024, June 21). What are DHODH inhibitors and how do they work?
  • Santa Cruz Biotechnology. DHODH Inhibitors.
  • MedChemExpress. Dihydroorotate Dehydrogenase | Inhibitors.
  • Synapse. (2023, November 23). What are DHODH inhibitors and how do you quickly get the latest development progress?
  • AbMole BioScience. Kinase Inhibitors on DHODH Signaling Pathways.
  • PubChemLite. This compound.

Sources

A Comparative Guide to the Cross-Reactivity Profile of 3-Cyclohexylmethyl-5-amino-isoxazole

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, understanding the selectivity of a novel chemical entity is paramount to its successful translation into a therapeutic candidate. This guide provides a comprehensive framework for assessing the cross-reactivity of 3-cyclohexylmethyl-5-amino-isoxazole, a compound of interest within the versatile isoxazole class of molecules. The isoxazole scaffold is a privileged structure in medicinal chemistry, found in drugs with diverse mechanisms of action, from anti-inflammatory agents to anticancer and antimicrobial therapies.[1] This inherent biological promiscuity necessitates a thorough and well-designed cross-reactivity investigation to de-risk development and elucidate the compound's true mechanism of action.

This guide is structured to provide not just protocols, but the strategic thinking behind them, reflecting a commitment to scientific integrity and robust, self-validating experimental design.

Rationale for Target Selection: Deconvoluting the Isoxazole Scaffold

Given the absence of specific target information for 3-cyclohexylmethyl-5-amino-isoxazole, our initial step is a rational selection of potential off-target classes based on the known activities of structurally related isoxazole-containing drugs. This approach allows us to proactively investigate the most probable cross-reactivities.

Key Structural Considerations:

  • Isoxazole Core: This five-membered heterocycle is a common pharmacophore.

  • 5-Amino Group: This functional group can participate in hydrogen bonding and may confer affinity for various enzymes and receptors.

  • 3-Cyclohexylmethyl Group: This bulky, lipophilic moiety will significantly influence the compound's interaction with target binding pockets.

Based on these features and the broader landscape of isoxazole pharmacology, we have identified three primary classes of potential off-targets for initial screening:

  • Cyclooxygenase (COX) Enzymes: Several approved non-steroidal anti-inflammatory drugs (NSAIDs), such as valdecoxib, are isoxazole derivatives that selectively inhibit COX-2.[2]

  • Protein Kinases: The isoxazole ring is a common scaffold in the design of kinase inhibitors, with numerous compounds targeting this enzyme family for cancer therapy and other indications.[3]

  • GABA-A Receptors: The structural similarity of the isoxazole ring to the endogenous neurotransmitter GABA suggests a potential for interaction with GABA-A receptors.

The following sections will detail the experimental workflows to assess the activity of 3-cyclohexylmethyl-5-amino-isoxazole against these target classes.

Experimental Design for Cross-Reactivity Profiling

A tiered approach to cross-reactivity screening is often the most efficient. We will begin with in vitro biochemical assays to determine direct binding and inhibitory activity. Positive hits can then be further investigated in cell-based and more complex models.

Caption: Tiered experimental workflow for cross-reactivity profiling.

Comparative Data Presentation

The following tables present hypothetical data for 3-cyclohexylmethyl-5-amino-isoxazole against our selected target classes, alongside relevant positive controls. This format allows for a clear and objective comparison of potency and selectivity.

Table 1: Cyclooxygenase (COX) Inhibition Profile

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (COX-1/COX-2)
3-Cyclohexylmethyl-5-amino-isoxazole > 10015.2> 6.6
Celecoxib (Control)150.04375
Ibuprofen (Control)2.55.10.5

IC50 values determined by a fluorometric assay. A higher selectivity index indicates greater selectivity for COX-2.

Table 2: Kinase Inhibition Profile (Selected Kinases)

Kinase Target3-Cyclohexylmethyl-5-amino-isoxazole (% Inhibition @ 10 µM)Staurosporine (Control) IC50 (nM)
EGFR56.4
VEGFR287.9
CDK2/cyclin A653.2
p38α128.8
Src91.7

% Inhibition determined by a radiometric kinase assay. Staurosporine is a broad-spectrum kinase inhibitor.

Table 3: GABA-A Receptor Subtype Binding Affinity

Receptor Subtype3-Cyclohexylmethyl-5-amino-isoxazole Ki (µM)Diazepam (Control) Ki (nM)
α1β2γ2> 5020
α2β2γ2> 5015
α3β2γ2> 5018
α5β2γ28.910

Ki values determined by radioligand binding assays using [3H]muscimol.[4][5]

Detailed Experimental Protocols

Adherence to standardized and well-validated protocols is crucial for data integrity and reproducibility. The following sections provide step-by-step methodologies for the primary screening assays. These protocols are grounded in established practices and are designed to be self-validating through the inclusion of appropriate controls.

In Vitro COX-1/COX-2 Inhibition Assay (Fluorometric)

This assay measures the peroxidase activity of COX enzymes, which is coupled to the oxidation of a fluorogenic probe.

Materials:

  • Ovine COX-1 and human recombinant COX-2 enzymes

  • COX Assay Buffer (0.1 M Tris-HCl, pH 8.0)

  • COX Probe (e.g., ADHP)

  • Heme

  • Arachidonic Acid (substrate)

  • Test compound and controls (dissolved in DMSO)

  • 96-well black microplate

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compound and controls in DMSO. Further dilute to the final desired concentrations in COX Assay Buffer.

  • Enzyme Preparation: On ice, dilute COX-1 and COX-2 enzymes to the appropriate concentration in cold COX Assay Buffer containing heme.

  • Assay Plate Setup: To each well of the 96-well plate, add 10 µL of the diluted test compound or control. Include wells for "no enzyme" and "vehicle control" (DMSO).

  • Enzyme Addition: Add 80 µL of the diluted enzyme solution to each well.

  • Pre-incubation: Incubate the plate for 15 minutes at room temperature to allow for inhibitor binding.

  • Reaction Initiation: Initiate the reaction by adding 10 µL of arachidonic acid solution to all wells.

  • Kinetic Reading: Immediately place the plate in a fluorescence plate reader and measure the fluorescence (Ex/Em = 535/587 nm) every minute for 10-20 minutes.

  • Data Analysis: Determine the rate of reaction for each well. Calculate the percent inhibition relative to the vehicle control and determine the IC50 values by fitting the data to a dose-response curve.[1][6]

Caption: Workflow for the in vitro COX inhibition assay.

Radiometric Kinase Inhibition Assay

This "gold standard" method directly measures the incorporation of radiolabeled phosphate from [γ-³²P]ATP onto a substrate peptide or protein.[7]

Materials:

  • Purified kinase enzymes

  • Substrate peptides/proteins

  • Kinase Assay Buffer

  • [γ-³²P]ATP

  • Test compound and controls (dissolved in DMSO)

  • Phosphoric acid (stop solution)

  • 96-well filter plates

Procedure:

  • Compound Plating: Add 2 µL of serially diluted test compound or control to the wells of a 96-well plate.

  • Enzyme/Substrate Addition: Add 18 µL of the enzyme/substrate mixture in Kinase Assay Buffer to each well.

  • Reaction Initiation: Add 10 µL of [γ-³²P]ATP solution to initiate the reaction.

  • Incubation: Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes).

  • Reaction Termination: Stop the reaction by adding 30 µL of phosphoric acid.

  • Filtration: Transfer the reaction mixture to a filter plate and wash several times with phosphoric acid to remove unincorporated [γ-³²P]ATP.

  • Scintillation Counting: After drying the filter plate, add scintillation fluid to each well and count the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to the vehicle control.[8][9]

GABA-A Receptor Radioligand Binding Assay

This assay measures the ability of a test compound to displace a radiolabeled ligand from the GABA-A receptor.

Materials:

  • Rat brain membrane preparation (source of GABA-A receptors)

  • Binding Buffer (e.g., 50 mM Tris-HCl, pH 7.4)

  • [³H]muscimol (radioligand)

  • GABA (for non-specific binding determination)

  • Test compound and controls (dissolved in appropriate solvent)

  • 96-well filter plates

Procedure:

  • Membrane Preparation: Thaw rat brain membranes and wash twice with ice-cold Binding Buffer by centrifugation. Resuspend the final pellet in Binding Buffer to achieve a target protein concentration (e.g., 0.1-0.2 mg/well).[5]

  • Assay Setup: In a 96-well plate, combine the test compound at various concentrations, a fixed concentration of [³H]muscimol, and the membrane preparation.

  • Incubation: Incubate the plate at 4°C for 45-60 minutes to reach binding equilibrium.

  • Filtration: Rapidly filter the contents of each well through a filter plate and wash with ice-cold Binding Buffer to separate bound from free radioligand.

  • Scintillation Counting: Dry the filter plate, add scintillation cocktail, and measure radioactivity.

  • Data Analysis: Determine the specific binding by subtracting non-specific binding (measured in the presence of excess GABA) from total binding. Calculate the percent displacement by the test compound and determine the Ki value using the Cheng-Prusoff equation.[4][10]

Interpretation and Next Steps: A Senior Scientist's Perspective

The hypothetical data presented suggests that 3-cyclohexylmethyl-5-amino-isoxazole has weak, likely insignificant, activity against COX-1 and COX-2. The primary "hit" from our initial screen is against the kinase CDK2/cyclin A, with 65% inhibition at 10 µM. There is also a moderate affinity for the α5-containing GABA-A receptor subtype.

Causality and Next Steps:

  • Kinase Activity: The 65% inhibition of CDK2/cyclin A warrants further investigation. The next logical step is to determine the IC50 value to quantify its potency. If the IC50 is in the low micromolar or nanomolar range, this could represent a primary mechanism of action or a significant off-target effect. Further studies would include a broader kinase panel screen to assess selectivity and cell-based assays to confirm functional inhibition of CDK2-dependent processes (e.g., cell cycle analysis).

  • GABA-A Receptor Activity: The 8.9 µM affinity for the α5 subtype is noteworthy, as α5-containing GABA-A receptors are primarily located in the hippocampus and are involved in learning and memory. While the affinity is modest, it could have in vivo consequences. Functional assays, such as electrophysiology on recombinant receptors, would be necessary to determine if the compound is an agonist, antagonist, or allosteric modulator.

  • Regulatory Context: These preliminary findings are crucial for guiding further preclinical development. According to ICH S7A guidelines, the objective of safety pharmacology is to identify undesirable pharmacodynamic properties of a substance.[11][12][13][14] The observed kinase and GABA-A receptor activities would need to be addressed in the core battery of safety pharmacology studies, particularly those assessing central nervous system and cardiovascular function.[15]

Conclusion

This guide outlines a rational, evidence-based approach to characterizing the cross-reactivity profile of 3-cyclohexylmethyl-5-amino-isoxazole. By leveraging knowledge of the isoxazole scaffold to inform target selection and employing robust, validated in vitro assays, researchers can efficiently identify potential on- and off-target activities. The interpretation of this data, within the context of regulatory guidelines, is essential for making informed decisions in the drug discovery and development process. This structured approach ensures scientific rigor and provides a solid foundation for advancing promising compounds toward clinical evaluation.

References

  • Aguilar, M.I., Purcell, A.W., Devi, R., Lew, R., et al. (2022). 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides. Molecules, 27(17), 5678. Available from: [Link]

  • Enna, S.J. & Möhler, H. (2007). Characterization of GABA Receptors. In Current Protocols in Pharmacology. Chapter 1: Unit 1.7. Available from: [Link]

  • Anastassiadis, T., Deacon, S.W., Devarajan, K., Ma, H., & Peterson, J.R. (2011). Comprehensive assay of kinase catalytic activity reveals features of kinase inhibitor selectivity. Nature Biotechnology, 29(11), 1039–1045. Available from: [Link]

  • Lin, H., Johnson, S.A., & Lawrence, D.S. (2014). A high-throughput radiometric kinase assay. Methods in Molecular Biology, 1178, 11-17. Available from: [Link]

  • Khan, I., et al. (2023). Synthesis, in-vitro inhibition of cyclooxygenases and in silico studies of new isoxazole derivatives. Journal of Molecular Structure, 1287, 135652. Available from: [Link]

  • Jane, D.E., et al. (2010). A series of structurally novel heterotricyclic α-amino-3-hydroxyl-5-methyl-4-isoxazole-propionate receptor-selective antagonists. British Journal of Pharmacology, 160(7), 1733–1746. Available from: [Link]

  • Jones, M.V., Sahara, Y., Dzubay, J.A., & Westbrook, G.L. (1998). Defining Affinity with the GABAA Receptor. The Journal of Neuroscience, 18(21), 8590-8604. Available from: [Link]

  • Zarghi, A., & Arfaei, S. (2011). Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships. Iranian Journal of Pharmaceutical Research, 10(4), 655–683. Available from: [Link]

  • Food and Drug Administration. (1997). Guidance for Industry - S6 Preclinical Safety Evaluation of Biotechnology-Derived Pharmaceuticals. Available from: [Link]

  • NIH SEED. (n.d.). Regulatory Knowledge Guide for Small Molecules. National Institutes of Health. Available from: [Link]

  • University of North Carolina at Chapel Hill. (2011). GABAA Receptor Binding Assay Protocol. Psychoactive Drug Screening Program (PDSP). Available from: [Link]

  • Roskoski, R. Jr. (2021). Reactivity-based chemical-genetic study of protein kinases. Pharmacological Research, 167, 105562. Available from: [Link]

  • Grosser, T., Fries, S., & FitzGerald, G.A. (2006). The spectrum of selectivity for COX inhibition: the relative affinities of traditional nonsteroidal anti-inflammatory drugs and coxibs (open circles) for COX-1 and COX-2. ResearchGate. Available from: [Link]

  • IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). GABAA receptors. Retrieved January 20, 2026, from [Link]

  • Reaction Biology. (n.d.). Radiometric Filter Binding Assay. Retrieved January 20, 2026, from [Link]

  • International Council for Harmonisation. (2000). ICH Harmonised Tripartite Guideline S7A: Safety Pharmacology Studies for Human Pharmaceuticals. Available from: [Link]

  • Absalom, N., et al. (2012). α4βδ GABAA receptors are high-affinity targets for γ-hydroxybutyric acid (GHB). Proceedings of the National Academy of Sciences, 109(33), 13404–13409. Available from: [Link]

  • Altasciences. (n.d.). Small Molecule Safety Assessment. Retrieved January 20, 2026, from [Link]

  • Abdelgawad, M.A., et al. (2024). NSAIDs between past and present; a long journey towards an ideal COX-2 inhibitor lead. RSC Advances, 14, 25886-25911. Available from: [Link]

  • Kizek, J., et al. (2016). Referencing cross-reactivity of detection antibodies for protein array experiments. F1000Research, 5, 73. Available from: [Link]

  • Amenta, F., et al. (1994). Long-term Effects of alpha-amino-3-hydroxy-5-methyl-4-isoxazole Propionate and 6-nitro-7-sulphamoylbenzo(f)quinoxaline-2,3-dione in the Rat Basal Ganglia: Calcification, Changes in Glutamate Receptors and Glial Reactions. Neuroscience, 63(3), 701-711. Available from: [Link]

  • Traynelis, S.F., et al. (2010). A series of structurally novel heterotricyclic alpha-amino-3-hydroxyl-5-methyl-4-isoxazole-propionate receptor-selective antagonists. British Journal of Pharmacology, 160(7), 1733-1746. Available from: [Link]

  • Food and Drug Administration. (2012). S6(R1) Preclinical Safety Evaluation of Biotechnology-Derived Pharmaceuticals. Available from: [Link]

  • Shah, N.H., et al. (2016). Sensitive kinase assay linked with phosphoproteomics for identifying direct kinase substrates. Proceedings of the National Academy of Sciences, 113(50), 14412-14417. Available from: [Link]

  • Ernst, M., et al. (2015). Structural Studies of GABAA Receptor Binding Sites: Which Experimental Structure Tells us What?. Frontiers in Molecular Neuroscience, 8, 40. Available from: [Link]

  • Enna, S.J. (2001). Saturation assays of radioligand binding to receptors and their allosteric modulatory sites. Current Protocols in Pharmacology, Chapter 1:Unit 1.3. Available from: [Link]

  • Food and Drug Administration. (2001). S7A Safety Pharmacology Studies for Human Pharmaceuticals. Available from: [Link]

  • Zarghi, A., & Arfaei, S. (2011). Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships. Brieflands. Available from: [Link]

  • Reaction Biology. (2024). Choosing the Right Assay for Your Kinase Drug Discovery. Retrieved January 20, 2026, from [Link]

  • ResearchGate. (2018). Protein kinase profiling assays: A technology review. Retrieved January 20, 2026, from [Link]

  • Food and Drug Administration. (2021). Preclinical Considerations for Cell and Gene Therapy Products, an FDA Perspective. YouTube. Available from: [Link]

  • De Vita, D., et al. (2022). Expanding the Knowledge Around Antitubercular 5-(2-aminothiazol-4-yl)isoxazole-3-carboxamides: Hit–To–Lead Optimization and Release of a Novel Antitubercular Chemotype via Scaffold Derivatization. Journal of Medicinal Chemistry, 65(20), 13593–13612. Available from: [Link]

  • Kumar, A., et al. (2021). Synthesis, in vitro COX-1/COX-2 inhibition testing and molecular docking study of novel 1,4-benzoxazine derivatives. New Journal of Chemistry, 45(31), 14197-14208. Available from: [Link]

  • European Medicines Agency. (2001). ICH topic S 7A Safety pharmacology studies for human pharmaceuticals. Available from: [Link]

  • Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocol. Retrieved January 20, 2026, from [Link]

  • Federal Register. (2001). International Conference on Harmonisation; Guidance on S7A Safety Pharmacology Studies for Human Pharmaceuticals; Availability. 86 FR 36791. Available from: [Link]

  • Food and Drug Administration. (2001). International Conference on Harmonisation; guidance on S7A safety pharmacology studies for human pharmaceuticals; availability. Notice. Federal Register, 66(135), 36791-2. Available from: [Link]

Sources

Safety Operating Guide

A Comprehensive Guide to the Proper Disposal of 3-(Cyclohexylmethyl)-1,2-oxazol-5-amine

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides essential safety and logistical procedures for the proper disposal of 3-(Cyclohexylmethyl)-1,2-oxazol-5-amine. As a novel or specialized chemical, specific regulatory disposal codes may not be explicitly assigned. Therefore, this protocol is grounded in the precautionary principle, treating the compound as hazardous based on the known properties of its constituent chemical classes: heterocyclic amines and oxazole derivatives. Adherence to these guidelines is critical for ensuring personnel safety and environmental compliance.

Hazard Characterization and Assessment

The foundational step in any disposal plan is a thorough understanding of the material's potential hazards. While a specific Safety Data Sheet (SDS) for this compound is not widely available, we can infer its likely characteristics from its structure.

  • Oxazole Ring: Oxazole derivatives are known to be biologically active and can exhibit various pharmacological properties.[1][2][3] Some heterocyclic compounds are considered emerging environmental contaminants due to their potential for persistence and bioactivity.[1][4]

  • Amine Functional Group: The primary amine group (-NH2) confers basic properties to the molecule. Amines can be corrosive and may react exothermically with acids.

  • Cyclohexyl Group: This moiety increases the lipophilicity of the compound, which may influence its environmental fate and biological interactions.

Given these characteristics, This compound must be managed as a hazardous chemical waste . It should never be disposed of down the drain or in regular trash.[5]

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular FormulaC₁₀H₁₆N₂O[6]
Molecular Weight180.25 g/mol [7]
AppearanceSolid powder (likely)[8]
XlogP (predicted)3.1[6]

Immediate Safety & Personal Protective Equipment (PPE)

Safe handling during waste consolidation is paramount. All personnel involved in the disposal process must use appropriate PPE to prevent exposure.[9][10]

  • Eye Protection: Wear ANSI Z87.1-compliant safety glasses with side shields or chemical splash goggles.

  • Hand Protection: Use compatible chemical-resistant gloves (e.g., nitrile). Gloves must be inspected before use and changed immediately if contamination occurs.

  • Body Protection: A standard laboratory coat is required. Ensure it is fully buttoned.

  • Respiratory Protection: All handling of the solid compound or its solutions for disposal should be conducted within a certified chemical fume hood to prevent inhalation of dust or vapors.[9][11]

Step-by-Step Waste Collection & Segregation Protocol

Proper containment and segregation are crucial for preventing accidental reactions and ensuring compliance with federal and local regulations.[5][12]

Step 1: Designate a Satellite Accumulation Area (SAA) An SAA is a designated location within the laboratory, at or near the point of waste generation, where hazardous waste is collected.[13][14] This area must be under the direct control of laboratory personnel and clearly marked with a "Hazardous Waste" sign.[5][15]

Step 2: Select a Compatible Waste Container The container must be robust and chemically compatible with the waste.[14][16]

  • For solid waste (e.g., contaminated weigh boats, paper), use a securely sealable plastic pail or a wide-mouth glass jar.

  • For liquid waste (e.g., solutions of the compound), use a glass or high-density polyethylene (HDPE) container with a screw-top cap.[17]

  • The container must be in good condition, free of cracks or leaks.[18]

Step 3: Label the Waste Container Correctly Improper labeling is a common and serious compliance violation. Before any waste is added, the container must be labeled with the following information:[13][15][18]

  • The words "HAZARDOUS WASTE" .

  • The full chemical name: "this compound" . If in a solution, list all components and their approximate percentages. Do not use abbreviations or chemical formulas.

  • A clear indication of the associated hazards (e.g., "Toxic," "Irritant").

Step 4: Segregate from Incompatible Waste Streams Because this compound is an organic amine (a base), it is critical to store its waste container separately from incompatible chemical classes to prevent dangerous reactions.[5]

  • DO NOT store with acids.

  • DO NOT store with strong oxidizing agents.

  • DO NOT store with water-reactive materials.

Step 5: Consolidate Waste Safely

  • Always perform waste transfers inside a chemical fume hood.

  • Keep the waste container securely closed at all times, except when adding waste. A funnel should never be left in the opening of a liquid waste container.[18]

  • Do not fill liquid containers beyond 90% capacity to allow for vapor expansion.[17]

Decontamination & Spill Management

Accidents can happen, and a clear plan is essential.

  • Routine Decontamination: Glassware or equipment contaminated with the compound should be rinsed with a suitable organic solvent (e.g., acetone, ethanol). The first rinse (and any subsequent rinses) must be collected as hazardous waste.

  • Spill Cleanup: In the event of a small spill within the fume hood, absorb the material with a chemical sorbent. The contaminated sorbent and any cleaning materials must be placed in a sealed, labeled hazardous waste container for disposal. For larger spills, evacuate the area and contact your institution's Environmental Health & Safety (EH&S) department immediately.[19][20]

Final Disposal Workflow

The ultimate disposal of the waste must be handled by professionals in accordance with EPA and local regulations.[12][17] The following diagram outlines the complete workflow from generation to final disposition.

DisposalWorkflow A Waste Generation This compound B Step 1: Hazard Characterization A->B C Decision: Treat as Hazardous Chemical Waste (Precautionary Principle) B->C D Step 2: Accumulate in a Satellite Accumulation Area (SAA) C->D Proceed with Caution E Container Requirements: - Labeled 'Hazardous Waste' - Full Chemical Name - Compatible Material (Glass/HDPE) - Securely Closed D->E F Step 3: Segregate from Incompatible Chemicals (e.g., Acids, Strong Oxidizers) D->F G Container Full or Max Storage Time Reached? F->G H Step 4: Arrange for Disposal G->H Yes I Final Disposition by Licensed Vendor (e.g., High-Temperature Incineration) H->I via Institutional EH&S

Caption: Disposal workflow for this compound.

Once a waste container is full or has been accumulating for the maximum time allowed by your institution (often 90-180 days depending on generator status), contact your EH&S office to schedule a pickup.[13] They will transport it to a central accumulation area before it is removed by a licensed hazardous waste contractor for final disposal, typically via high-temperature incineration.[21]

Regulatory Framework & Compliance

All laboratory waste generation, storage, and disposal activities in the United States are governed by a framework of federal and state regulations.

  • Environmental Protection Agency (EPA): The EPA, under the Resource Conservation and Recovery Act (RCRA), establishes the national standards for hazardous waste management from its point of generation to its final disposal.[17]

  • Occupational Safety and Health Administration (OSHA): OSHA regulations, particularly the Hazard Communication Standard (29 CFR 1910.1200) and Hazardous Waste Operations and Emergency Response (HAZWOPER) standards, are designed to protect workers who handle hazardous substances.[12][19][22]

By following the procedures outlined in this guide, you ensure that the disposal of this compound is conducted in a manner that is safe for laboratory personnel, compliant with regulations, and responsible to the environment.

References

  • DuraLabel. (2025, December 16). OSHA Rules for Hazardous Chemicals. [Link]

  • Creative Safety Supply. (n.d.). OSHA Chemical Storage Requirements: How Employers Can Stay Compliant. [Link]

  • Occupational Safety and Health Administration. (n.d.). Hazardous Waste Operations and Emergency Response (HAZWOPER) - Standards. [Link]

  • Central Washington University. (n.d.). Laboratory Hazardous Waste Disposal Guidelines. [Link]

  • Clean Management Environmental Group, Inc. (2022, September 13). OSHA Regulations and Hazardous Waste Disposal: What To Know. [Link]

  • GAIACA. (2022, April 11). How to Dispose of Chemical Waste in a Lab Correctly. [Link]

  • CDMS. (2024, October 30). OSHA Hazardous Waste Disposal Guidelines: A Comprehensive Overview. [Link]

  • American Society for Clinical Laboratory Science. (n.d.). Managing Hazardous Chemical Waste in the Lab. [Link]

  • Medical Laboratory Observer. (n.d.). Laboratory Waste Management: The New Regulations. [Link]

  • Environmental Protection Agency. (n.d.). Laboratory Environmental Sample Disposal Information Document. [Link]

  • ChemistrySelect. (2025, December 22). Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. [Link]

  • BASF. (2025, November 14). Safety Data Sheet. [Link]

  • PubChem. (n.d.). This compound. [Link]

  • ACS Publications. (n.d.). Environmental Fate of the Azole Fungicide Fluconazole and Its Persistent and Mobile Transformation Product 1,2,4-Triazole. [Link]

  • United Nations Office on Drugs and Crime. (n.d.). Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs. [Link]

  • PubChem. (n.d.). 3-(3-methyl-1,2-oxazol-5-yl)-N-[4-[2-(7-methylsulfonyl-1,2,4,5-tetrahydro-3-benzazepin-3-yl)ethyl]cyclohexyl]benzamide. [Link]

  • ResearchGate. (2025, August 7). Recent Development and Green Approaches for Synthesis of Oxazole Derivatives: A Review. [Link]

  • Purdue University Engineering. (n.d.). Guidelines: Handling and Disposal of Chemicals. [Link]

  • PubChem. (n.d.). 3-cyclohexyl-4-methyl-2H-oxadiazol-5-amine. [Link]

  • Columbia University Research. (n.d.). Hazardous Chemical Waste Management Guidelines. [Link]

  • National Institutes of Health. (n.d.). (Cyclohexylmethyl)(methyl)amine | C8H17N | CID 117276 - PubChem. [Link]

  • Wikipedia. (n.d.). Oxazole. [Link]

  • Corteva Agriscience. (n.d.). SAFETY DATA SHEET. [Link]

  • PubChem. (n.d.). 3-cyclohexyl-1,2-oxazol-5-amine. [Link]

  • PubMed. (n.d.). Current Scenario of 1,3-oxazole Derivatives for Anticancer Activity. [Link]

  • PubChem. (n.d.). N-(1-(Aminocarbonyl)-2-methylpropyl)-1-(cyclohexylmethyl)-1H-indazole-3-carboxamide. [Link]

  • PubMed. (2025, January 20). Recent Advancements in the Synthetic Chemistry of Oxazole Derivatives and their Significant Medicinal Applications. [Link]

  • Preprints.org. (n.d.). Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. [Link]

  • MDPI. (n.d.). An Overview of Bioactive 1,3-Oxazole-Containing Alkaloids from Marine Organisms. [Link]

Sources

Personal protective equipment for handling 3-(Cyclohexylmethyl)-1,2-oxazol-5-amine

Author: BenchChem Technical Support Team. Date: January 2026

Safe Handling Guide: 3-(Cyclohexylmethyl)-1,2-oxazol-5-amine

Disclaimer: No specific Safety Data Sheet (SDS) has been published for this compound (CAS 1092285-76-1).[1][2] This guide is constructed based on the known hazards of its primary functional groups: the aromatic amine and the oxazole ring. It is imperative to treat this compound with significant caution, assuming it possesses the potential hazards characteristic of these chemical classes until comprehensive toxicological data becomes available. All personnel must receive training on these potential hazards and handling procedures before commencing any work.

Hazard Assessment: A Structural Approach to Safety

The potential hazards of this compound are inferred from its structure. This proactive assessment is crucial for establishing a robust safety protocol in the absence of specific substance data.

  • 5-Amino-oxazole Moiety: The primary amine attached to the oxazole ring is the main source of concern. Aromatic and heterocyclic amines can be corrosive, causing severe skin burns and eye damage upon contact.[3][4] They can also be harmful if inhaled, swallowed, or absorbed through the skin.[4][5] Furthermore, some amine compounds may cause allergic skin reactions (sensitization) with repeated exposure.[3][6]

  • Oxazole Ring: The oxazole ring is a five-membered heterocyclic compound. While many oxazole derivatives are stable, the ring can participate in various chemical reactions.[7][8] Some simple oxazoles are classified as corrosive and can cause severe skin burns and eye damage.[9]

  • Cyclohexylmethyl Group: This aliphatic side chain makes the molecule larger and more lipophilic, which can potentially increase its ability to be absorbed through the skin.

Given these structural features, we must operate under the assumption that this compound is, at a minimum, a skin/eye corrosive, a potential sensitizer, and harmful by all routes of exposure.

Personal Protective Equipment (PPE): Your Primary Barrier

A multi-layered PPE approach is mandatory to prevent exposure. The selection of specific PPE is based on the anticipated corrosive and toxic nature of amine compounds.[3][10][11]

PPE CategorySpecificationRationale
Eye & Face Protection Chemical splash goggles meeting ANSI Z87.1 standards. Worn in conjunction with a full-face shield.Protects against splashes of corrosive material. The face shield provides a secondary barrier for the entire face.[10]
Hand Protection Nitrile or Neoprene gloves (minimum 8 mil thickness). Consider double-gloving.Provides a chemical-resistant barrier. Check manufacturer's compatibility charts. Double-gloving is recommended for handling neat material or concentrated solutions.[10][11]
Body Protection Flame-resistant or 100% cotton lab coat. For larger quantities (>50g), a chemical-resistant apron over the lab coat is required.Protects skin from incidental contact and splashes. Synthetic materials (e.g., polyester) should be avoided as they can melt and adhere to skin upon chemical contact.
Respiratory Protection Work must be conducted in a certified chemical fume hood.Engineering controls are the primary method for preventing inhalation exposure. A respirator should not be necessary if the fume hood is used correctly.[5]
Foot Protection Closed-toe, chemical-resistant shoes.Protects feet from potential spills.

Operational Workflow: From Receipt to Disposal

This step-by-step protocol is designed to minimize exposure at every stage of the handling process.

Preparation and Engineering Controls
  • Designate a Work Area: All work with this compound must be performed in a designated area within a certified chemical fume hood.[4][5]

  • Verify Fume Hood Function: Before starting, ensure the fume hood is operational, with an average face velocity between 80-120 feet per minute (fpm).

  • Assemble Materials: Place all necessary equipment (glassware, spatulas, weighing paper, waste containers) inside the fume hood before introducing the chemical. This minimizes movement in and out of the hood.

  • Prepare for Emergencies: Ensure an eyewash station and safety shower are accessible and unobstructed.[5][11] Have a spill kit rated for amine compounds readily available.

Handling and Dispensing
  • Don PPE: Put on all required PPE as specified in the table above before handling the chemical container.

  • Weighing: If weighing the solid, perform this task inside the fume hood on an analytical balance. Use disposable weigh boats or paper to avoid contaminating the balance pan.

  • Dispensing: Handle the container with care. Use a spatula to transfer the solid. Avoid creating dust. If making a solution, add the solid slowly to the solvent.

  • Container Management: Keep the container tightly closed when not in use.[4][9]

Spill Management
  • Alert Personnel: Immediately alert others in the lab.

  • Evacuate (If Necessary): For large spills outside of a fume hood, evacuate the area and contact institutional safety personnel.

  • Small Spills (in fume hood):

    • Contain the spill with an absorbent material from an appropriate spill kit (e.g., vermiculite or a commercial sorbent for chemical spills).

    • Do not use combustible materials like paper towels for the initial absorption of a large spill.

    • Gently scoop the absorbed material into a designated, labeled hazardous waste container.

    • Decontaminate the area with a suitable solution (e.g., soap and water, followed by 70% ethanol), and wipe dry.

Decontamination and Waste Disposal
  • Equipment Decontamination: All non-disposable equipment (glassware, spatulas) must be decontaminated. Rinse three times with a suitable solvent (e.g., ethanol or acetone) in the fume hood. Collect all rinsate as hazardous waste.

  • Waste Segregation: All materials that have come into contact with this compound are considered hazardous waste. This includes:

    • Excess or unwanted chemical.

    • Contaminated gloves, weigh paper, and other disposables.

    • Solvent rinsate from decontamination.

  • Waste Containers: Use clearly labeled, sealed, and chemically compatible containers for all hazardous waste streams.

  • Disposal: Dispose of all waste in accordance with local, state, and federal regulations. Do not pour any material down the drain.[11]

Visualized Handling Workflow

The following diagram outlines the critical steps and decision points for safely handling this compound.

G cluster_prep Preparation Phase cluster_handling Handling Phase (Inside Fume Hood) cluster_cleanup Cleanup & Disposal Phase A Receive & Log Chemical B Verify Fume Hood & Safety Equipment A->B C Don Full PPE (Double Glove, Face Shield) B->C D Weigh & Dispense Compound C->D Enter Hood E Perform Experiment D->E F Close Primary Container E->F G Decontaminate Glassware & Surfaces (Collect Rinsate) F->G H Segregate All Waste (Solid & Liquid) G->H I Doff PPE in Order (Gloves Last) H->I J Wash Hands Thoroughly I->J

Caption: Workflow for handling this compound.

Emergency First Aid Procedures

Immediate action is critical in the event of an exposure.

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes.[3][9] Seek immediate medical attention.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[3][9] Remove contact lenses if present and easy to do. Seek immediate medical attention.

  • Inhalation: Move the victim to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration.[3][11] Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting.[3][9] Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.

References

  • Vertex AI Search. (2025). Personal Protective Equipment (PPE) Requirements for Workers Handling Ammonia.
  • Enamine. (n.d.). Safety Data Sheet.
  • Ammonia Refrigeration PSM. (2020, March 9). Emergency Response & PPE.
  • U.S. Environmental Protection Agency. (2025, September 12). Personal Protective Equipment.
  • BenchChem. (2025). Personal protective equipment for handling 5-Tert-butylnonan-5-amine.
  • CHEMTRON SUPPLY CORPORATION. (2015, June 11).
  • Thermo Fisher Scientific. (2025, December 24).
  • CPAchem. (2023, August 2).
  • Enamine. (n.d.). Safety Data Sheet - 2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]acetonitrile.
  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Oxazole.
  • Fisher Scientific. (2009, October 20).
  • BLDpharm. (n.d.). This compound.
  • Wikipedia. (n.d.). Oxazole.
  • Semantic Scholar. (n.d.). Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective.
  • PubChemLite. (n.d.). This compound.

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-(Cyclohexylmethyl)-1,2-oxazol-5-amine
Reactant of Route 2
Reactant of Route 2
3-(Cyclohexylmethyl)-1,2-oxazol-5-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.